2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Description
Properties
IUPAC Name |
2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWFBZQFHPDLNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568645 | |
| Record name | 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112193-37-9 | |
| Record name | 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H-pyrido[2,3-b][1,4]oxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1H-pyrido[2,3-b]oxazine is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, bicyclic structure serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, and its role as a key pharmacophore in the development of various targeted therapies. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this promising molecular framework.
Chemical and Physical Properties
The 2,3-dihydro-1H-pyrido[2,3-b]oxazine core, with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol , is a solid at room temperature.[1] Its structure, characterized by the fusion of a pyridine and an oxazine ring, imparts a unique combination of properties that are favorable for drug design.
Table 1: Physicochemical Properties of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | |
| Molecular Weight | 136.15 g/mol | |
| CAS Number | 1112193-37-9 | |
| Appearance | Solid | |
| Computed logP | 0.9 | |
| Solubility | The 2,3-dihydro series demonstrates superior solubility compared to its 3,4-dihydro regioisomer.[2] |
Spectral Data Analysis
While specific spectral data for the unsubstituted 2,3-Dihydro-1H-pyrido[2,3-b]oxazine is not widely published, analysis of its derivatives provides insight into its characteristic spectral features.
-
¹H NMR: In derivatives, the protons on the oxazine ring typically appear as triplets in the 3.5-4.5 ppm region. The aromatic protons on the pyridine ring will be observed further downfield.[3][4]
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¹³C NMR: The carbon atoms of the oxazine ring generally resonate in the range of 45-75 ppm. The aromatic carbons of the pyridine ring will appear in the 110-160 ppm region.[3][5]
-
Infrared (IR) Spectroscopy: The IR spectra of related oxazine derivatives show characteristic absorptions for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching of the aromatic system (around 1450-1600 cm⁻¹), and C-O-C stretching of the oxazine ring (around 1230 cm⁻¹).[6]
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 136.15, with fragmentation patterns corresponding to the loss of fragments from the oxazine and pyridine rings.[6]
Synthesis of the 2,3-Dihydro-1H-pyrido[2,3-b]oxazine Core
The synthesis of the 2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold can be achieved through several synthetic strategies. A common approach involves the cyclization of 2-amino-3-hydroxypyridine with a suitable two-carbon electrophile.
Representative Synthetic Protocol
The following is a representative, step-by-step methodology for the synthesis of the 2,3-dihydro-1H-pyrido[2,3-b]oxazine core, based on established chemical principles for similar heterocyclic systems.
Scheme 1: Synthesis of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine
Caption: General reaction scheme for the synthesis of the target compound.
Materials:
-
2-Amino-3-hydroxypyridine
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
To a solution of 2-amino-3-hydroxypyridine in DMF, add a slight excess of potassium carbonate.
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the hydroxyl and amino groups.
-
Add 1,2-dibromoethane dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and choice of base and solvent, may require optimization.
Biological and Pharmacological Activities
The 2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a range of biological activities. The key therapeutic areas where this core has shown promise are oncology and neuroscience.
Inhibitor of Apoptosis (IAP) Proteins Antagonism
Derivatives of 2,3-dihydro-1H-pyrido[2,3-b]oxazine have been identified as potent antagonists of Inhibitor of Apoptosis (IAP) proteins.[2] IAPs are a family of proteins that regulate apoptosis, and their overexpression is a common feature in many cancers, leading to resistance to cell death. By inhibiting IAPs, these compounds can restore the apoptotic pathway in cancer cells.[2]
Mechanism of Action: The antagonistic activity is achieved through binding to the Baculoviral IAP Repeat (BIR) domains of IAPs.[2][7][8] This binding prevents the IAPs from inhibiting caspases, which are the key executioners of apoptosis. While the specific BIR domain targeted can vary depending on the derivative, the BIR3 domain is a common target for small molecule inhibitors.[1]
Caption: Simplified pathway of IAP inhibition by pyrido[2,3-b]oxazine derivatives.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
Certain derivatives of 2,3-dihydro-1H-pyrido[2,3-b]oxazine have been designed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] EGFR is a key driver of cell proliferation and survival, and its mutation or overexpression is implicated in various cancers, particularly non-small cell lung cancer (NSCLC).
Structure-Activity Relationship (SAR): The development of these inhibitors often involves a molecular hybridization approach, combining the pyrido[2,3-b]oxazine core with other pharmacophores known to interact with the EGFR active site.[4] Molecular docking studies have shown that these compounds can effectively engage with the glycine-rich loop and the hinge region of the EGFR kinase domain, which are crucial for inhibitor binding.[4]
Metabotropic Glutamate Receptor 5 (mGluR5) Positive Allosteric Modulation
The 2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold has also been explored for the development of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5).[2] mGluR5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is a target for the treatment of various neurological and psychiatric disorders, including schizophrenia.
Structure-Activity Relationship (SAR): The potency and efficacy of these modulators are highly sensitive to structural modifications of the pyrido[2,3-b]oxazine core. For instance, capping the nitrogen of the oxazine ring with different functional groups can significantly impact activity.[2] The 2,3-dihydro isomer has demonstrated superior mGluR5 PAM activity compared to its 3,4-dihydro counterpart, which is attributed to enhanced solvation and reduced steric hindrance.[2][9][10][11][12]
Conclusion
2,3-Dihydro-1H-pyrido[2,3-b]oxazine is a valuable and versatile heterocyclic scaffold with significant potential in drug discovery and development. Its favorable physicochemical properties and the amenability of its core structure to chemical modification have led to the identification of potent modulators of various biological targets. This guide has provided a comprehensive overview of its basic properties, synthesis, and key pharmacological applications. Further research into this promising scaffold is warranted to fully exploit its therapeutic potential.
References
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Yadav, V. B., Tiwari, S. V., Kumar, S. H., & Deshmukh, S. R. (2026). Novel pyrido[2,3-b][3][13]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.
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PubChem. (n.d.). 2H-Pyrido[2,3-d][2][3]oxazine. Retrieved from [Link]
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PubChem. (n.d.). 1H,2H,3H-pyrido[2,3-b][3][13]oxazine. Retrieved from [Link]
- Lindsley, C. W., et al. (2011). Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): discovery of 5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide (ML254). Probe Reports from the NIH Molecular Libraries Program.
- Lindsley, C. W., et al. (2011). Pure Positive Allosteric Modulators (PAMs) of mGlu5 with Competitive MPEP-Site Interaction. Probe Reports from the NIH Molecular Libraries Program.
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- Hirose, W., et al. (2016). Synthesis, structure-activity relationships and biological evaluation of 4,5,6,7-tetrahydropyrazolopyrazines as metabotropic glutamate receptor 5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 26(16), 4025-4029.
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Zelenin, A. S., et al. (2009). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][3][13]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 45(7), 814-821.
- Bronson, J. J., et al. (2016). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 7(10), 913-918.
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Lee, K., & Park, H. (2003). A One-Pot Synthesis of Pyrido[2,3-b][3][13]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918-7920.
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Chaitra, G., & Rohini, R. M. (2016). Synthesis and Biological Activities of[3][4]-Oxazine Derivatives. Der Pharma Chemica, 8(1), 258-265.
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Clarmar. (n.d.). 2,3-DIHYDRO-1H-PYRIDO[2,3-B][3][13]OXAZINE. Retrieved from [Link]
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An In-depth Technical Guide to 2,3-Dihydro-1H-pyrido[2,3-b]oxazine: A Privileged Scaffold in Medicinal Chemistry
Foreword: Unveiling the Potential of a Versatile Heterocycle
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to addressing unmet medical needs. Among the myriad of heterocyclic structures, the pyrido[2,3-b]oxazine core has emerged as a "privileged scaffold," a framework that demonstrates the ability to bind to multiple biological targets and exhibits a diverse range of pharmacological activities. This guide provides an in-depth technical overview of a key member of this family, 2,3-Dihydro-1H-pyrido[2,3-b]oxazine (CAS Number: 1112193-37-9), tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its multifaceted mechanisms of action, and present its current and potential therapeutic applications, with a focus on oncology.
Core Molecular Attributes and Physicochemical Profile
2,3-Dihydro-1H-pyrido[2,3-b]oxazine is a bicyclic heterocyclic compound featuring a pyridine ring fused to an oxazine ring.[1] This unique structural arrangement imparts specific electronic and conformational properties that are conducive to interactions with a variety of enzymatic targets.
| Property | Value | Source |
| CAS Number | 1112193-37-9 | [1] |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 285.7±29.0 °C at 760 mmHg | [2] |
| Density | 1.2±0.1 g/cm³ | [2] |
| LogP | 0.35 | [2] |
Note: Some physicochemical data are predicted and should be confirmed by experimental analysis.
Synthesis of the 2,3-Dihydro-1H-pyrido[2,3-b]oxazine Scaffold
Representative Experimental Protocol: Synthesis of a Pyrido[2,3-b]oxazine Derivative
This protocol outlines the synthesis of a key intermediate, which can be further functionalized.
Step 1: N-Sulfonylation of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine [4]
-
To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine (1.0 eq) in dichloromethane, add pyridine (3.0 eq) at 0 °C.
-
Slowly add 2,5-difluorobenzenesulfonyl chloride (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, dilute the mixture with water and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by washing with water and ether to afford the desired sulfonamide derivative.
The versatility of this scaffold allows for further modifications, such as Suzuki cross-coupling reactions, to introduce a variety of substituents and generate a library of compounds for biological screening.[4]
Multifaceted Mechanisms of Action in Oncology
The 2,3-Dihydro-1H-pyrido[2,3-b]oxazine scaffold has been identified as a promising framework for the development of novel anticancer agents, primarily through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
Derivatives of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine have been rationally designed and synthesized as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[4] This is particularly relevant for the treatment of non-small cell lung cancer (NSCLC), where EGFR mutations are a common oncogenic driver.[4]
Mechanism of Action: These compounds act as EGFR-TK autophosphorylation inhibitors.[4] By binding to the ATP-binding site of the EGFR kinase domain, they prevent the phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cancer cell growth and survival.
Biological Activity:
Several novel substituted pyrido[2,3-b][1][3]oxazine analogues have demonstrated significant anti-proliferative effects against EGFR-mutated NSCLC cell lines.[4]
| Compound | HCC827 (EGFR exon 19 del) IC₅₀ (µM) | H1975 (L858R/T790M) IC₅₀ (µM) | A549 (WT-EGFR) IC₅₀ (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | 0.12 | 1.20 | 1.80 |
| 7h | 0.15 | 1.50 | 2.10 |
| Osimertinib | 0.08 | 0.75 | 1.05 |
Data extracted from Yadav et al., 2024.[4]
Mechanistic studies have confirmed that these compounds induce apoptosis in cancer cells. For instance, compound 7f significantly increased the percentage of apoptotic cells (33.7% early and 9.1% late apoptosis) compared to control conditions.[4]
Inhibition of Apoptosis Proteins (IAPs)
The 2,3-Dihydro-1H-pyrido[2,3-b]oxazine core is also recognized as a scaffold for the development of Inhibitor of Apoptosis Protein (IAP) antagonists.[1] IAPs are a family of proteins that block apoptosis, and their overexpression is a common mechanism by which cancer cells evade cell death.
Mechanism of Action: By antagonizing IAPs, these compounds can restore the normal apoptotic process in cancer cells.[1] This leads to the activation of caspases (specifically caspase-3 and caspase-9) and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP-1), a key event in programmed cell death.[1]
Phosphoinositide 3-Kinase (PI3K) Inhibition
The pyrido[2,3-d]pyrimidine scaffold, structurally related to pyrido[2,3-b]oxazine, has been investigated for its potential as PI3K inhibitors.[5] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Dual inhibition of PI3K and mTOR is a promising therapeutic strategy.[6]
Mechanism of Action: Derivatives based on this scaffold can act as dual PI3K/mTOR inhibitors by binding to the ATP-binding sites of these kinases. This dual inhibition can effectively shut down the entire signaling pathway, leading to potent anticancer effects.
Potential as Antimicrobial and Anti-inflammatory Agents
While the primary focus of research on the pyrido[2,3-b]oxazine scaffold has been in oncology, related heterocyclic structures have demonstrated promising antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Derivatives of pyrido[2,3-b]pyrazine have been synthesized and evaluated for their antibacterial properties.
Biological Activity:
| Compound | S. aureus MIC (mg/mL) | B. cereus MIC (mg/mL) | E. coli MIC (mg/mL) | S. typhi MIC (mg/mL) |
| Dithione derivative | 0.078 | 0.078 | 0.625 | 1.25 |
Data extracted from Sikine et al., 2017.
These findings suggest that the broader pyridoxazine and related families of compounds could be a valuable starting point for the development of new antibacterial agents.
Anti-inflammatory Activity
The pyrido[2,3-d]pyridazine scaffold, another related structure, has been explored for its anti-inflammatory potential through the dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[7] This suggests that the pyrido[2,3-b]oxazine core could also be a viable template for designing novel anti-inflammatory drugs.
Safety and Handling
2,3-Dihydro-1H-pyrido[2,3-b]oxazine should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing serious eye irritation.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
Conclusion and Future Directions
2,3-Dihydro-1H-pyrido[2,3-b]oxazine is a versatile and promising scaffold in medicinal chemistry. Its synthetic tractability and ability to interact with multiple key biological targets, particularly in the field of oncology, make it an attractive starting point for the design and development of novel therapeutics. The extensive research into its derivatives as EGFR-TK inhibitors highlights its potential to address drug resistance in cancer therapy. Furthermore, preliminary evidence of its utility in developing antimicrobial and anti-inflammatory agents warrants further investigation. Future research should focus on elucidating the structure-activity relationships for its various biological activities, optimizing its pharmacokinetic properties, and exploring its full therapeutic potential in a broader range of diseases.
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Yadav, V. B., Tiwari, S. V., Kumar, S. H., & Deshmukh, S. R. (2024). Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available from: [Link]
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Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1), 119-123. Available from: [Link]
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2,3-Dihydro-1H-pyrido[2,3-b][1][3]oxazine | CAS#:1112193-37-9 | Chemsrc. Available from: [Link]
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Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024). Molecules, 29(12), 2849. Available from: [Link]
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(PDF) ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Available from: [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules, 27(4), 1256. Available from: [Link]
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Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (2024). Molecules, 29(12), 2849. Available from: [Link]
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Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6), 939-945. Available from: [Link]
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Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1][4]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. Available from: [Link]
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Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]
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Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[1]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 114-120. Available from: [Link]
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Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through one-pot synthesis. (2022). Journal of Chemistry, 2022. Available from: [Link]
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A One-Pot Synthesis of Pyrido[2,3-b][1][3]oxazin-2-ones. Available from: [Link]
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New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2022). Molecules, 27(15), 4999. Available from: [Link]
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2,3-Dihydro-1H-pyrido[2,3-b][1][3]oxazine | CAS#:1112193-37-9 | Chemsrc. Available from: [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Molecules, 27(15), 4999. Available from: [Link]
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Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors. Available from: [Link]
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銳隆科研市集 CAS化學品-34. Available from: [Link]
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Mannich Reaction with Enaminones: Convenient Synthesis of Functionalized Tetrahydro‐pyrimidines, Dihydro‐1,3‐oxazines, and Dihydro‐1,2,4‐triazepines | Scilit. Available from: [Link]
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1H,2H,3H-pyrido[2,3-b][1][3]oxazine - PubChem. Available from: [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Available from: [Link]
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Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link]
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Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells. (2024). Heliyon, 10(16), e37733. Available from: [Link]
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The Pyridooxazine Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry
Abstract: The pyridooxazine scaffold, a fused heterocyclic system incorporating both pyridine and oxazine rings, has emerged as a structure of significant interest in medicinal chemistry. Its unique three-dimensional architecture and rich electronic properties make it a versatile template for designing potent and selective therapeutic agents. This guide provides a comprehensive technical overview of the pyridooxazine core, delving into its isomeric diversity, key synthetic methodologies, and prominent applications in drug discovery. We will explore its successful deployment in oncology, particularly as kinase inhibitors, and in infectious diseases as a novel class of antibacterial agents. Through detailed analysis of structure-activity relationships (SAR), mechanistic pathways, and field-proven experimental protocols, this document serves as an in-depth resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this privileged scaffold.
The Rise of Fused Heterocycles: Introducing the Pyridooxazine Core
Nitrogen-containing heterocycles are foundational pillars of medicinal chemistry, forming the core of a vast majority of FDA-approved drugs. Their ability to engage in hydrogen bonding, modulate physicochemical properties like solubility and basicity, and serve as rigid conformational scaffolds makes them indispensable pharmacophores. While monocyclic systems like pyridine are ubiquitous, the field has increasingly focused on fused bicyclic and polycyclic systems to achieve higher target specificity and novel intellectual property.
The pyridooxazine scaffold is a prime example of such a system. It results from the fusion of a pyridine ring with an oxazine ring, creating a bicyclic structure with distinct chemical properties conferred by the interplay between the electron-deficient pyridine and the non-planar, oxygen-containing oxazine.
Isomeric Landscape of Pyridooxazine
The precise arrangement of the nitrogen and oxygen atoms and the fusion points of the two rings give rise to several constitutional isomers, each with a unique spatial and electronic profile. This isomeric diversity is a key advantage, as different isomers can be selected or designed to fit the specific topographies of different biological targets. The most medicinally relevant isomers explored to date include pyrido[2,3-b][1][2]oxazine, pyrido[4,3-b][1][2]oxazine, and the tricyclic pyrido[1,2,3-de][1][2]benzoxazine. Understanding this landscape is critical for navigating the synthetic and therapeutic possibilities of the scaffold.
Strategic Synthesis of the Pyridooxazine Scaffold
The rational design of pyridooxazine-based drug candidates is underpinned by robust and flexible synthetic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern, which in turn is guided by structure-activity relationship (SAR) studies.
Key Synthetic Pathways
Two principal retrosynthetic disconnections guide the majority of syntheses:
-
Formation of the Oxazine Ring onto a Pre-functionalized Pyridine: This is the most common approach. It typically involves an intramolecular cyclization reaction, such as a nucleophilic aromatic substitution (SNAr) or an etherification, from a suitably substituted aminopyridinol or halopyridinol precursor.
-
Formation of the Pyridine Ring onto a Pre-existing Oxazine: This is a less common but viable strategy, often employed for more complex or highly substituted systems.
The following diagram illustrates a generalized synthetic workflow for a common pyridooxazine isomer.
Sources
An In-Depth Technical Guide to the Structure Elucidation of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-1H-pyrido[2,3-b]oxazine is a key heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of this compound. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document moves beyond a simple listing of techniques, offering insights into the rationale behind experimental choices and the interpretation of spectral data, grounded in established chemical principles. Detailed, step-by-step protocols for spectroscopic analysis are provided, alongside predictive data based on closely related structures to offer a complete analytical portrait.
Introduction and Significance
The 2,3-dihydro-1H-pyrido[2,3-b]oxazine core, with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol , is a significant pharmacophore.[1][2][3][4] Its derivatives have shown promise in a range of therapeutic areas, including oncology, where they can act as inhibitors of apoptosis proteins (IAPs).[1] The precise determination of its chemical structure is a critical first step in any research and development endeavor, ensuring the integrity of subsequent biological and pharmacological studies. This guide serves as a detailed roadmap for researchers undertaking the synthesis and characterization of this important molecule.
Synthesis of the Pyrido[2,3-b]oxazine Core
A common and effective method for the synthesis of the pyrido[2,3-b]oxazine scaffold involves a tandem Sₙ2 and SₙAr reaction.[5] While numerous variations exist, a plausible and illustrative synthetic route is outlined below.
Experimental Protocol: Synthesis
Step 1: Bromination of 3-Hydroxypyridine
-
To a solution of 3-hydroxypyridine (1.0 eq.) in aqueous solution, add bromine (4.0 eq.) at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the resulting solid precipitate to yield 2,4,6-tribromopyridin-3-ol.[5]
Step 2: Tandem Sₙ2 and SₙAr Reaction
-
In a round-bottom flask, suspend potassium carbonate (4.0 eq.) in DMF.
-
Add 2,4,6-tribromopyridin-3-ol (1.0 eq.) and 2-chloro-N,N-dimethylethan-1-amine hydrochloride (2.0 eq.).
-
Heat the reaction mixture to 120 °C and stir for 10 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to yield the desired 2,3-Dihydro-1H-pyrido[2,3-b]oxazine.
Comprehensive Spectroscopic Elucidation
The confirmation of the molecular structure of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine relies on the convergent analysis of data from multiple spectroscopic techniques. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 2,3-Dihydro-1H-pyrido[2,3-b]oxazine, both ¹H and ¹³C NMR are essential.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the oxazine ring. Based on data from substituted analogs, the following chemical shifts and multiplicities can be predicted.[6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 7.8 - 8.0 | Doublet | ~2.0 |
| H-8 | 7.0 - 7.2 | Doublet | ~8.0 |
| H-6 | 6.7 - 6.9 | Doublet of Doublets | ~8.0, 2.0 |
| O-CH₂ (H-2) | 4.2 - 4.4 | Triplet | ~4.5 |
| N-CH₂ (H-3) | 3.4 - 3.6 | Triplet | ~4.5 |
| N-H | 5.0 - 6.0 | Broad Singlet | - |
Rationale for Predictions:
-
Aromatic Protons (H-6, H-7, H-8): These protons will appear in the downfield region characteristic of aromatic systems. The electron-withdrawing nature of the pyridine nitrogen and the fused oxazine ring will influence their precise shifts.
-
Aliphatic Protons (H-2, H-3): The methylene protons adjacent to the oxygen (H-2) are expected to be deshielded and appear at a lower field than those adjacent to the nitrogen (H-3). Both are anticipated to be triplets due to coupling with their neighboring methylene group.
-
Amine Proton (N-H): The proton on the nitrogen of the oxazine ring will likely appear as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4a | 145 - 148 |
| C-8a | 140 - 143 |
| C-7 | 130 - 135 |
| C-6 | 115 - 120 |
| C-8 | 110 - 115 |
| C-2 | 65 - 70 |
| C-3 | 45 - 50 |
Rationale for Predictions:
-
Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (110-150 ppm). The bridgehead carbons (C-4a and C-8a) will be the most downfield.
-
Aliphatic Carbons: The carbon adjacent to the oxygen (C-2) will be significantly more deshielded than the carbon adjacent to the nitrogen (C-3).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6] Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer clues about its structure through fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z = 136, corresponding to the molecular weight of C₇H₈N₂O.
-
Fragmentation Pattern: The molecular ion is expected to be relatively stable. Common fragmentation pathways for such heterocyclic systems involve the loss of small, stable neutral molecules.
Proposed Fragmentation Pathway:
Caption: Proposed MS fragmentation of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine.
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic method like LC-MS.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to preserve the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Detection: Detect the separated ions to generate the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Sharp | N-H Stretch |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch |
| 1580 - 1620 | Strong | C=C and C=N Stretch (aromatic) |
| 1200 - 1300 | Strong | C-O Stretch (aryl ether) |
| 1100 - 1200 | Strong | C-N Stretch |
Rationale for Predictions:
-
The presence of an N-H bond in the oxazine ring will give rise to a characteristic stretching vibration.
-
The aromatic pyridine ring will show characteristic C-H and C=C/C=N stretching frequencies.
-
The aliphatic CH₂ groups will have their own distinct C-H stretching bands.
-
The C-O and C-N bonds within the oxazine ring will also produce strong, characteristic absorption bands.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum should be recorded and automatically subtracted from the sample spectrum.
Integrated Structure Elucidation Workflow
The definitive structure elucidation of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine is achieved by integrating the data from all spectroscopic techniques.
Caption: Integrated workflow for structure elucidation.
Conclusion
The structure elucidation of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine is a systematic process that relies on the careful application and interpretation of modern spectroscopic techniques. By combining the molecular weight information from mass spectrometry, the functional group identification from IR spectroscopy, and the detailed atomic connectivity from NMR spectroscopy, researchers can confidently confirm the structure of this important heterocyclic compound. The predictive data and protocols provided in this guide offer a solid foundation for scientists and developers working with this and related molecular scaffolds.
References
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Reddy, L. V. R., et al. (2022). Novel pyrido[2,3-b][5][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 13(10), 1235-1247. Available at: [Link]
-
Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6), 939-944. Available at: [Link]
-
PubChem. (n.d.). 1H,2H,3H-pyrido[2,3-b][5][7]oxazine. Available at: [Link]
-
Clark, J. (2015). Mass Spectra - Fragmentation Patterns. Chemguide. Available at: [Link]
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The Critical Role of Physicochemical Properties in the Development of Pyridoxazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxazine derivatives represent a promising class of heterocyclic compounds with a wide spectrum of potential therapeutic applications. The journey from a promising lead compound to a viable drug candidate is, however, fraught with challenges, many of which are directly linked to the molecule's physicochemical properties. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties—solubility, lipophilicity, stability, and pKa—that are critical to the successful development of pyridoxazine-based therapeutics. By integrating established theoretical principles with detailed, field-proven experimental protocols, this guide serves as an essential resource for researchers and drug development professionals, enabling them to strategically assess and optimize their pyridoxazine derivatives for enhanced clinical success.
Introduction: The Pyridoxazine Scaffold and the Imperative of Physicochemical Profiling
The pyridoxazine ring system, a bicyclic heteroaromatic structure, is a key pharmacophore in a variety of biologically active molecules. Its derivatives have garnered significant interest due to their potential as anticancer, anti-inflammatory, and antimicrobial agents. However, the biological activity of these compounds is intrinsically linked to their ability to reach and interact with their molecular target. This journey is governed by the fundamental principles of ADME (Absorption, Distribution, Metabolism, and Excretion), which are, in turn, dictated by the molecule's physicochemical characteristics.[1]
Early and comprehensive physicochemical profiling is not merely a data-gathering exercise; it is a critical, proactive strategy to de-risk drug development projects.[2] By understanding and optimizing properties such as solubility, lipophilicity, stability, and ionization state (pKa), researchers can significantly improve a compound's pharmacokinetic profile, enhance its efficacy, and minimize potential liabilities. This guide will delve into the theoretical underpinnings of these properties and provide detailed, actionable protocols for their experimental determination.
Solubility: The Gateway to Bioavailability
Aqueous solubility is a paramount physicochemical property, as a drug must be in solution to be absorbed and exert its therapeutic effect. Poor solubility is a frequent cause of failure for promising drug candidates. For pyridoxazine derivatives, understanding both kinetic and thermodynamic solubility is crucial.
The "Why": Causality in Solubility Assessment
-
Kinetic Solubility: This measures the solubility of a compound from a high-concentration stock solution (typically in DMSO) upon dilution into an aqueous buffer. It mimics the conditions of high-throughput screening and early in-vitro assays, providing a rapid assessment of a compound's propensity to precipitate. Low kinetic solubility can lead to false negatives in biological screens and unreliable structure-activity relationship (SAR) data.[3][4]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent. It is a more time-consuming measurement but provides the definitive solubility value, which is critical for formulation development and predicting in-vivo dissolution.[3]
Data Presentation: Comparative Solubility of Hypothetical Pyridoxazine Derivatives
| Derivative | Structure | Kinetic Solubility (μM at pH 7.4) | Thermodynamic Solubility (μM at pH 7.4) |
| PDX-001 | Pyridoxazine Core | 150 | 120 |
| PDX-002 | R1 = -Cl | 75 | 60 |
| PDX-003 | R2 = -OCH3 | 180 | 165 |
| PDX-004 | R1 = -Cl, R2 = -OCH3 | 90 | 80 |
Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)
This protocol outlines a high-throughput method for determining the kinetic solubility of pyridoxazine derivatives.[2]
Materials:
-
Test pyridoxazine derivatives (10 mM stock solutions in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer (light-scattering plate reader)
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Ensure all pyridoxazine derivatives are fully dissolved in DMSO at a concentration of 10 mM.
-
Plate Setup: Dispense 2 μL of each 10 mM DMSO stock solution into triplicate wells of a 96-well plate. Include a DMSO-only control.
-
Addition of Aqueous Buffer: Add 198 μL of PBS (pH 7.4) to each well. This results in a final compound concentration of 100 μM and a final DMSO concentration of 1%.
-
Mixing and Incubation: Mix the plate on a shaker for 10 minutes at room temperature.
-
Measurement: Immediately measure the light scattering of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to the DMSO control.
Diagram: Kinetic Solubility Workflow
Caption: Workflow for the determination of kinetic solubility.
Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, and interaction with its target. The octanol-water partition coefficient (LogP) is the most widely used measure of lipophilicity.[1]
The "Why": The Double-Edged Sword of Lipophilicity
-
Optimal Range: For orally administered drugs, a LogP value in the range of 1-3 is often considered optimal.[1] Sufficient lipophilicity is required for the compound to partition into and cross cell membranes.
-
"Lipophilic Trap": Excessively high lipophilicity (LogP > 5) can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to proteins and tissues, a phenomenon often referred to as the "lipophilic trap."[1]
Data Presentation: LogP Values of Hypothetical Pyridoxazine Derivatives
| Derivative | Structure | Calculated LogP (cLogP) | Experimental LogP |
| PDX-001 | Pyridoxazine Core | 1.8 | 1.95 |
| PDX-002 | R1 = -Cl | 2.5 | 2.62 |
| PDX-003 | R2 = -OCH3 | 1.7 | 1.81 |
| PDX-004 | R1 = -Cl, R2 = -OCH3 | 2.4 | 2.55 |
Experimental Protocol: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between octanol and water.[5]
Materials:
-
Test pyridoxazine derivatives
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer and shaker
-
UV-Vis spectrophotometer or HPLC system
Step-by-Step Methodology:
-
Preparation of Phases: Prepare water-saturated octanol and octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Compound Dissolution: Dissolve a known amount of the pyridoxazine derivative in the aqueous phase to a concentration where the UV absorbance or HPLC peak area can be accurately measured.
-
Partitioning: Add an equal volume of the pre-saturated octanol to the aqueous solution of the compound in a glass vial.
-
Equilibration: Cap the vial and shake vigorously for at least 30 minutes to ensure thorough mixing. Then, allow the phases to separate completely (centrifugation can be used to expedite this).
-
Quantification: Carefully remove an aliquot from the aqueous phase and measure the concentration of the pyridoxazine derivative using a pre-established calibration curve (UV-Vis or HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase (calculated by difference) to the concentration in the aqueous phase.
LogP = log10 ( [Compound]octanol / [Compound]aqueous )
Stability: Ensuring the Integrity of the Therapeutic Agent
The chemical stability of a drug candidate under various physiological and storage conditions is a critical parameter. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.
The "Why": The Importance of a Stable Molecular Scaffold
-
Physiological Stability: Pyridoxazine derivatives must be stable at physiological pH (e.g., in the stomach, intestines, and blood) to reach their target intact.
-
Formulation Stability: The compound must also be stable in its final dosage form to ensure a sufficient shelf-life.
-
Metabolic Stability: While not strictly a physicochemical property, understanding a compound's susceptibility to metabolic degradation is crucial and often assessed in parallel.
Data Presentation: Stability of PDX-001 under Different Conditions
| Condition | Incubation Time (hours) | % Remaining of PDX-001 |
| pH 1.2 (Simulated Gastric Fluid) | 2 | 98.5 |
| pH 7.4 (PBS) | 24 | 99.2 |
| 3% H2O2 (Oxidative Stress) | 6 | 85.1 |
Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a general framework for assessing the chemical stability of pyridoxazine derivatives.[6][7]
Materials:
-
Test pyridoxazine derivatives
-
Buffers of different pH values (e.g., pH 1.2, pH 7.4)
-
Hydrogen peroxide solution (for oxidative stress)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
Step-by-Step Methodology:
-
Solution Preparation: Prepare solutions of the pyridoxazine derivative at a known concentration in the different stress-inducing media.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) for specific time points (e.g., 0, 2, 6, 24 hours).
-
Sample Analysis: At each time point, inject an aliquot of the solution onto the HPLC system.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. The percentage of the remaining compound is calculated relative to the initial time point (t=0). The appearance of new peaks indicates degradation products.
Diagram: Chemical Stability Assessment Workflow
Caption: Workflow for assessing the chemical stability of pyridoxazine derivatives.
pKa: The Influence of Ionization on Drug Behavior
The pKa is the pH at which a molecule is 50% ionized. For pyridoxazine derivatives, which contain basic nitrogen atoms, the pKa determines the charge state of the molecule at a given pH. This has profound implications for solubility, permeability, and target binding.
The "Why": The Critical Role of the Ionization State
-
Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form.
-
Permeability: The neutral form of a molecule is typically more membrane-permeable. The pH-partition hypothesis states that the absorption of ionizable drugs is governed by the fraction of the neutral species at a given pH.
-
Target Binding: The charge state of the pyridoxazine derivative can be critical for its interaction with the binding site of its biological target, which may involve ionic interactions.
Data Presentation: pKa Values of Hypothetical Pyridoxazine Derivatives
| Derivative | Structure | Experimental pKa | Predominant form at pH 7.4 |
| PDX-001 | Pyridoxazine Core | 6.8 | Partially Ionized |
| PDX-002 | R1 = -Cl | 6.2 | Mostly Neutral |
| PDX-003 | R2 = -OCH3 | 7.1 | Mostly Ionized |
| PDX-004 | R1 = -Cl, R2 = -OCH3 | 6.5 | Partially Ionized |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[8][9][10]
Materials:
-
Test pyridoxazine derivative
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh the pyridoxazine derivative and dissolve it in water to a known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[8][9]
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with the standardized HCl solution.
-
Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments.
-
pH Measurement: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Plotting: Plot the pH versus the volume of NaOH added.
-
pKa Determination: The pKa is the pH at the half-equivalence point, which is the point on the titration curve where half of the compound has been neutralized. This corresponds to the inflection point of the curve. The first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Conclusion: A Holistic Approach to Physicochemical Optimization
The successful development of pyridoxazine derivatives as therapeutic agents is contingent upon a thorough understanding and strategic optimization of their physicochemical properties. This guide has provided a framework for assessing the key parameters of solubility, lipophilicity, stability, and pKa, offering both the theoretical rationale and practical, step-by-step experimental protocols. By adopting a holistic approach to physicochemical profiling from the earliest stages of drug discovery, researchers can make more informed decisions, enhance the "drug-like" properties of their compounds, and ultimately increase the probability of translating a promising pyridoxazine derivative into a life-changing medicine.
References
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
Warren Center for Neuroscience Drug Discovery. Kinetic Solubility 96–Well Protocol. Available from: [Link]
-
Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available from: [Link]
-
Slideshare. pKa and log p determination. Available from: [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available from: [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Available from: [Link]
-
JoVE. Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. Available from: [Link]
-
MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Available from: [Link]
-
Trends in Analytical Chemistry. State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Available from: [Link]
-
PMC. A High-Throughput Method for Lipophilicity Measurement. Available from: [Link]
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PMC. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Available from: [Link]
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ResearchGate. (PDF) Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Available from: [Link]
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Review of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine research
An In-Depth Technical Guide to the Research of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical review of the 2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold, a heterocyclic structure of significant interest in modern medicinal chemistry. We will delve into its synthesis, explore its diverse biological activities with a focus on oncology, analyze structure-activity relationships, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Emergence of a Privileged Scaffold
The 2,3-dihydro-1H-pyrido[2,3-b]oxazine core is a bicyclic heterocycle that merges a pyridine ring with an oxazine moiety.[1][2] Such fused heterocyclic systems are foundational in drug development, with approximately 70% of drugs containing heterocyclic fragments.[3] The unique three-dimensional arrangement of atoms, coupled with the electronic properties of nitrogen and oxygen, makes this scaffold a versatile template for interacting with a wide array of biological targets. Its derivatives have shown promise in several therapeutic areas, including oncology and neuroscience, marking it as a structure of rising importance for further investigation.[1][3][4][5]
Synthetic Strategies: Building the Core and its Analogs
The generation of a diverse library of analogs is paramount for establishing robust structure-activity relationships (SAR). The synthesis of substituted 2,3-dihydro-1H-pyrido[2,3-b]oxazines often involves multi-step sequences that allow for the systematic introduction of various functional groups.
A particularly effective strategy has been employed in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[3] This approach utilizes modern cross-coupling reactions to build complexity on the core scaffold. The rationale is to start with a functionalized core and use high-yielding, reliable reactions like the Suzuki and Miyaura couplings to introduce diversity at specific positions. This allows for the targeted probing of the protein's binding pocket.
Caption: General synthetic workflow for producing pyrido[2,3-b]oxazine analogs.
Detailed Experimental Protocol: Synthesis of a Key Intermediate
The following protocol details the synthesis of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][3][6]oxazine, a crucial intermediate for building EGFR inhibitors.[3] This step is critical as it introduces the sulfonamide pharmacophore, which often plays a key role in kinase binding.
Objective: To synthesize compound 2 by reacting the free amine of the pyrido[2,3-b]oxazine core with a sulfonyl chloride.
Materials:
-
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][3][6]oxazine (1 ) (1.0 eq)
-
2,5-difluorobenzenesulfonyl chloride (1.2 eq)
-
Pyridine (3.0 eq)
-
Dichloromethane (DCM)
-
Water
-
Sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][3][6]oxazine (1 , 1.0 eq., 4.0 g, 18.6 mmol) in dichloromethane (40.0 mL), add pyridine (3.0 eq., 4.0 mL, 56 mmol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 2,5-difluorobenzenesulfonyl chloride (1.2 eq., 4.75 g, 22.4 mmol) to the cooled mixture. The use of pyridine as a base is crucial to neutralize the HCl byproduct, driving the reaction to completion.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude solid.
-
Wash the crude material with water and ether, then dry to afford the final product, 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][3][6]oxazine (2 ), as an off-white solid (yield: 54.9%).[3]
Therapeutic Potential and Biological Activity
Derivatives of the 2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold have demonstrated significant activity against several important biological targets.
Anticancer Activity: EGFR Kinase Inhibition
A major challenge in cancer therapy is the development of resistance to targeted agents.[3] The 2,3-dihydro-1H-pyrido[2,3-b]oxazine core has been successfully utilized to develop a new class of potent EGFR kinase inhibitors that are effective against resistance mutations in non-small cell lung cancer (NSCLC).[3]
These compounds have shown significant anti-proliferative effects against NSCLC cell lines harboring EGFR mutations, including the T790M resistance mutation.[3] Mechanistic studies confirmed that the lead compounds inhibit EGFR-TK autophosphorylation and induce apoptosis, or programmed cell death.[3]
| Compound | HCC827 (del19) IC₅₀ (μM) | NCI-H1975 (L858R/T790M) IC₅₀ (μM) | A549 (WT) IC₅₀ (μM) | BEAS-2B (Normal) IC₅₀ (μM) |
| 7f | 0.09 | 0.89 | 1.10 | >61 |
| 7g | 0.11 | 1.02 | 1.34 | >61 |
| 7h | 0.15 | 1.15 | 1.56 | >61 |
| Osimertinib | 0.08 | 0.78 | 1.01 | >61 |
| Data sourced from a 2023 study on novel pyrido[2,3-b][3][6]oxazine-based EGFR-TK inhibitors.[3] |
The data clearly shows that compounds like 7f exhibit potency comparable to the clinically approved drug Osimertinib, while also demonstrating high selectivity for cancer cells over normal lung cells.[3]
Detailed Experimental Protocol: MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H1975, HCC827)
-
96-well plates
-
Complete culture medium
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Osimertinib).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Other Biological Activities
Beyond cancer, this scaffold has been explored for other applications:
-
mGluR5 Positive Allosteric Modulators (PAMs): Phenoxy-linked derivatives of 2,3-dihydro-1H-pyrido[2,3-b][3][6]oxazine have shown potent activity as mGluR5 PAMs, with EC₅₀ values as low as 50 nM.[1] This highlights their potential for treating neurological and psychiatric disorders.
-
Inhibitor of Apoptosis Protein (IAP) Antagonists: The core structure can act as an IAP antagonist, which disrupts pathways that prevent apoptosis.[1] This mechanism is highly relevant to cancer therapy, as it can sensitize cancer cells to cell death.[1]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold has yielded critical insights into its interaction with biological targets.
Caption: Key structure-activity relationships for pyrido[2,3-b]oxazine derivatives.
Key SAR findings include:
-
The N1-H Position: A free "NH" group on the oxazine ring appears to be significant for binding affinity and biological activity.[3] While capping this nitrogen with small N-methyl groups can maintain potency and enhance solubility, bulkier groups like carbamates or large sulfonamides tend to reduce activity, likely due to steric hindrance in the target's binding pocket.[1]
-
The C7 Position: In the context of EGFR inhibitors, modifications at the C7 position are critical. The introduction of pyrimidine and other heterocyclic moieties via Suzuki coupling allows for essential interactions within the kinase hinge region and front pocket.[3]
-
Isomeric Comparison: The 2,3-dihydro isomer has demonstrated superior aqueous solubility and biological activity compared to its regioisomer, 3,4-dihydro-2H-pyrido[3,2-b][3][6]oxazine.[1] This is attributed to more favorable solvation and reduced steric hindrance.[1]
Conclusion and Future Outlook
The 2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold represents a highly promising and "privileged" structure in medicinal chemistry. Its synthetic tractability allows for extensive derivatization, enabling fine-tuning of its pharmacological properties. Research has firmly established its potential as a source of potent and selective anticancer agents, particularly for overcoming drug resistance in EGFR-mutated cancers.[3]
Future work should focus on optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles. Furthermore, the inherent versatility of this scaffold warrants its exploration against a broader range of biological targets, potentially uncovering novel therapies for other diseases. The continued application of rational design and advanced synthetic methodologies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic core.
References
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Al-Ostath, A., Al-Qaisi, A., Al-Tykhon, M., Al-Sayah, M., & Zalloum, H. (2023). Novel pyrido[2,3-b][3][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 1935-1951. [Link]
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Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1279. [Link]
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Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2018). Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. Organic Letters, 20(11), 3241-3244. [Link]
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Temple, C. Jr., Rener, G. A., & Rose, J. D. (1990). Synthesis of potential anticancer agents. Pyrido[4,3-b][3][6]oxazines and pyrido[4,3-b][3][6]thiazines. Journal of Medicinal Chemistry, 33(11), 3044-3050. [Link]
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Temple, C. Jr., Rener, G. A., & Rose, J. D. (1990). Synthesis of potential anticancer agents. Pyrido[4,3-b][3][6]oxazines and pyrido[4,3-b][3][6]thiazines. Semantic Scholar. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Journal of Chemistry, 2022, 1-13. [Link]
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Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(21), 2825-2843. [Link]
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Beena, K. P., Sindhu, T. J., & Sunil, D. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 54-60. [Link]
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Biological activity of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine analogues
An In-depth Technical Guide to the Biological Activity of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine Analogues
Introduction
In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the 2,3-Dihydro-1H-pyrido[2,3-b]oxazine scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide offers a comprehensive exploration of the biological activities associated with analogues of this versatile scaffold, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols that underpin the investigation of these compounds, with a primary focus on their significant anticancer and antimicrobial properties.
The Core Scaffold: Synthesis and Derivatization
The therapeutic potential of any scaffold is unlocked through synthetic chemistry, which allows for the systematic modification of the core structure to optimize biological activity and drug-like properties. The 2,3-Dihydro-1H-pyrido[2,3-b]oxazine core is typically assembled through multi-step synthetic pathways.
A common and effective strategy involves a molecular hybridization approach, where different bioactive motifs are strategically incorporated into the final molecule. For instance, the synthesis of potent anticancer agents has been achieved by starting with 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. This intermediate can then undergo reactions to incorporate key pharmacophores, such as a sulfonamide group, followed by a Suzuki cross-coupling reaction to introduce other moieties like pyrimidine.[3][4] This modular approach allows for the creation of a diverse library of analogues for biological screening.
The rationale behind this multi-component synthesis is to synergistically combine the beneficial effects of each pharmacophore. The pyrido-oxazine ring system acts as the primary scaffold, while additions like a difluorophenyl sulfonyl group can enhance target engagement and overall efficacy.[3]
Caption: Generalized synthetic workflow for creating pyrido-oxazine analogues.
Anticancer Activity: Targeting EGFR Tyrosine Kinase
One of the most significant applications for 2,3-Dihydro-1H-pyrido[2,3-b]oxazine analogues is in the development of targeted cancer therapies, particularly for non-small cell lung cancer (NSCLC).[3] Many of these analogues are rationally designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK).
Mechanistic Insight: EGFR-TK Inhibition
EGFR is a transmembrane protein that plays a critical role in cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. EGFR Tyrosine Kinase Inhibitors (TKIs) are a class of drugs that block the signaling pathway downstream of EGFR.
Novel pyrido[2,3-b][1][2]oxazine derivatives have been identified that exhibit potent inhibitory activity against EGFR kinase.[3][4] These compounds have shown significant anti-proliferative effects against NSCLC cell lines, including those with wild-type EGFR (A549), activating deletions (HCC827), and resistance mutations like L858R/T790M (H1975).[3][4] Mechanistic studies confirm that the most potent compounds act by inhibiting the autophosphorylation of EGFR-TK, which in turn leads to the induction of apoptosis (programmed cell death) in cancer cells.[3]
Caption: Inhibition of the EGFR signaling pathway by pyrido-oxazine analogues.
Structure-Activity Relationship (SAR) and Data
Thorough SAR analysis indicates that optimal cytotoxic activity depends on several key structural features:
-
The pyrido-oxazine ring as the primary scaffold.
-
A pyrimidine moiety , often introduced via Suzuki coupling.
-
An amine functional group .
-
A difluorophenyl sulfonyl group .[3]
Interestingly, substitutions on the amine group are critical; compounds with a five-membered cyclic ring or an aliphatic group show promising potential, whereas larger six-membered rings have a negative impact on anticancer activity.[3]
| Compound ID | Target Cell Line | IC₅₀ (μM) | Reference |
| 7f | HCC827 (EGFR del E746_A750) | 0.09 | [3][4] |
| H1975 (EGFR L858R/T790M) | 0.89 | [3][4] | |
| A549 (WT-EGFR) | 1.10 | [3][4] | |
| 7g | HCC827 | 0.11 | [3] |
| H1975 | 1.02 | [3] | |
| A549 | 1.23 | [3] | |
| 7h | HCC827 | 0.10 | [3] |
| H1975 | 0.95 | [3] | |
| A549 | 1.18 | [3] | |
| Osimertinib | HCC827 | 0.08 | [3] |
| (Reference Drug) | H1975 | 0.85 | [3] |
| A549 | 1.05 | [3] |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., A549, H1975, HCC827) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyrido-oxazine analogues) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Osimertinib).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity
Derivatives of the pyridobenzoxazine class, which includes the 2,3-Dihydro-1H-pyrido[2,3-b]oxazine core, have demonstrated potent antibacterial activity.[1] Many of these compounds are analogues of fluoroquinolone antibiotics, such as Levofloxacin (LVFX), and are evaluated for their efficacy against both Gram-positive and Gram-negative bacteria.[1]
Structure-Activity Relationship (SAR)
SAR studies have been crucial in optimizing these compounds to enhance antibacterial potency while improving safety profiles.
-
Substituents at C-10: The nature of the substituent at the C-10 position of the pyridobenzoxazine ring is a key determinant of activity. Analogues bearing 4,4-dialkyl-3-aminopyrrolidines have been synthesized and evaluated.[1]
-
Lipophilicity and Toxicity: Increasing the lipophilicity, for example by adding alkyl groups to the pyrrolidine ring, has been shown to improve pharmacokinetics in rats and reduce acute toxicity in mice, while maintaining or even enhancing activity against Gram-positive bacteria.[1]
-
Stereochemistry: As with many quinolone antibiotics, stereochemistry plays a vital role. For Ofloxacin, a related pyridobenzoxazine, the S(-)-isomer was found to have approximately twice the antimicrobial activity and a lower acute toxicity compared to the racemic mixture.[5]
Some novel derivatives have shown 2- to 16-fold more potent in vitro antibacterial activity than clinafloxacin against quinolone-resistant Gram-positive clinical isolates.[2]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol is often standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) overnight on an appropriate agar medium. Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. The final volume in each well is typically 100 µL.
-
Controls: Include a positive control well (broth with inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Levofloxacin) should be included as a reference standard.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well, as determined by visual inspection.
Emerging Therapeutic Potential
While the anticancer and antimicrobial activities are the most extensively studied, derivatives of the broader oxazine and pyridobenzoxazine classes have shown potential in other therapeutic areas.
-
Anti-inflammatory Activity: Research indicates that derivatives of this scaffold can exhibit anti-inflammatory properties.[6] The mechanism for some related benzoxazines involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[7]
-
Central Nervous System (CNS) Activity: Related structures, such as pyridobenzoxazepine derivatives, have been investigated as potential CNS agents. These compounds have shown affinities for dopamine (D2) and serotonin (5-HT2) receptors, suggesting a profile compatible with atypical antipsychotic activity.[8]
These findings suggest that the 2,3-Dihydro-1H-pyrido[2,3-b]oxazine scaffold could be a fruitful starting point for developing agents targeting a wider range of diseases.
Conclusion and Future Directions
The 2,3-Dihydro-1H-pyrido[2,3-b]oxazine scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Analogues derived from this core have demonstrated potent and clinically relevant biological activities, most notably as EGFR-TK inhibitors for cancer and as a new generation of antibacterial agents. The success in these areas is underpinned by a rational design approach, guided by extensive structure-activity relationship studies that have allowed for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research should continue to explore the vast chemical space around this scaffold. Key directions include:
-
Overcoming Drug Resistance: Synthesizing novel analogues aimed at overcoming acquired resistance mechanisms in both cancer (e.g., new EGFR mutations) and infectious diseases (e.g., quinolone-resistant bacteria).
-
Exploring New Targets: Expanding the biological evaluation of these compounds against other validated therapeutic targets, such as different kinases, proteases, or enzymes involved in inflammatory pathways.
-
Optimizing ADMET Properties: Focusing on improving the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds to enhance their potential for clinical translation.
By leveraging the synthetic versatility of the pyrido-oxazine core and a deep understanding of its biological interactions, the scientific community is well-positioned to develop the next generation of therapies from this remarkable chemical entity.
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Synthesis and Antibacterial Activity of Novel pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic Acid Derivatives Carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl Group as a C-10 Substituent. (n.d.). PubMed. Retrieved from
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The Emergence of Pyridoxazines: A Technical Guide to Novel Therapeutic Targets
Abstract
The pyridoxazine scaffold, a heterocyclic system integrating pyridine and oxazine rings, is emerging as a privileged structure in medicinal chemistry. Its unique stereoelectronic properties offer a versatile platform for the design of targeted therapeutics. This technical guide provides an in-depth analysis of the current landscape of pyridoxazine-based compounds, with a primary focus on their validated and potential therapeutic targets. We will delve into the mechanistic rationale behind their activity against key players in oncology and inflammatory diseases, namely the Epidermal Growth Factor Receptor (EGFR) and NADPH Oxidases (Nox). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental methodologies to accelerate the exploration of this promising class of compounds.
Introduction: The Pyridoxazine Core
The term "pyridoxazine" defines a class of bicyclic heteroaromatic compounds formed by the fusion of a pyridine ring and an oxazine ring. The arrangement and type of heteroatoms in the six-membered rings bestow upon the pyridoxazine core a distinct three-dimensional architecture and electronic distribution. This structure is ripe for chemical modification, allowing for the fine-tuning of pharmacological properties. Unlike the more extensively studied pyridoxine (Vitamin B6) or pyridazine derivatives, true pyridoxazines represent a relatively new frontier in drug discovery. This guide will focus specifically on these fused systems, such as the pyrido[2,3-b][1][2]oxazine and pyrazolo-pyrido-oxazine scaffolds, which have shown significant promise in preclinical studies.
The inherent properties of the pyridoxazine nucleus, including its hydrogen bonding capacity and potential for π-π stacking interactions, make it an attractive candidate for targeting the ATP-binding pockets of kinases and other enzyme active sites. The following sections will explore the specific molecular targets that have been successfully modulated by this novel scaffold.
Targeting Oncogenic Signaling: Pyridoxazine Derivatives as EGFR-Tyrosine Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases. Its signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). The development of EGFR-tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC, but the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the discovery of next-generation inhibitors.
Novel pyrido[2,3-b][1][2]oxazine derivatives have been rationally designed as potent and selective EGFR-TKIs capable of targeting resistance mutations.[3]
Mechanism of Action: Dual Blockade of Mutant EGFR
The pyrido[2,3-b][1][2]oxazine core serves as a scaffold to position key pharmacophoric elements within the ATP-binding site of the EGFR kinase domain. The design of these inhibitors often incorporates a hinge-binding moiety, a linker, and a covalently-acting "warhead" (e.g., an acrylamide group) that forms an irreversible bond with a cysteine residue (Cys797) in the active site. This covalent interaction provides a durable and potent inhibition of the receptor's kinase activity.
The key advantage of certain pyridoxazine derivatives is their ability to potently inhibit both the primary activating mutations (e.g., exon 19 deletions, L858R) and the secondary T790M resistance mutation, while sparing wild-type EGFR (WT-EGFR). This selectivity minimizes off-target effects and associated toxicities, a critical consideration for patient tolerability.[3]
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for pyridoxazine-based inhibitors.
Caption: EGFR signaling pathway and inhibition by pyridoxazine compounds.
Quantitative Data: In Vitro Efficacy
The potency of novel pyrido[2,3-b][1][2]oxazine derivatives has been evaluated against various NSCLC cell lines harboring different EGFR mutations. The data below summarizes the half-maximal inhibitory concentrations (IC50) for a lead compound, designated here as Compound 7f.[3]
| Cell Line | EGFR Mutation Status | Compound 7f IC50 (µM) | Osimertinib IC50 (µM) |
| HCC827 | Exon 19 Deletion | 0.09 | 0.08 |
| NCI-H1975 | L858R / T790M Double Mutant | 0.89 | 0.95 |
| A549 | WT-EGFR Overexpression | 1.10 | 1.25 |
| BEAS-2B | Normal Lung Epithelial | > 61 | > 61 |
Data synthesized from reference[3].
These results demonstrate that Compound 7f exhibits potency comparable to the clinically approved drug osimertinib against both primary and resistant EGFR mutations, while showing high selectivity over normal cells.[3]
Experimental Protocol: EGFR Kinase Inhibition Assay
The following protocol outlines a representative method for assessing the inhibitory activity of pyridoxazine compounds against EGFR kinase.
Objective: To determine the IC50 value of a test compound against recombinant EGFR protein.
Materials:
-
Recombinant human EGFR (T790M mutant) protein
-
ATP (Adenosine 5'-triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test pyridoxazine compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test pyridoxazine compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution.
-
Enzyme Addition: Add 2.5 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in kinase buffer.
-
Initiation of Reaction: Add 5 µL of ATP solution in kinase buffer to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Modulating Oxidative Stress: Pyridoxazine Scaffolds as NADPH Oxidase (Nox) Inhibitors
NADPH oxidases (Nox) are a family of enzymes dedicated to the production of reactive oxygen species (ROS). While ROS play a role in normal physiological processes, their overproduction by Nox enzymes is implicated in the pathophysiology of numerous diseases, including idiopathic pulmonary fibrosis (IPF), cardiovascular diseases, and neurodegenerative disorders. The Nox1 and Nox4 isoforms are particularly relevant therapeutic targets.
A novel class of pyrazolo-pyrido-oxazine dione derivatives has been identified as potent dual inhibitors of Nox1 and Nox4.[4]
Mechanism of Action: Attenuation of Fibrotic Pathways
In diseases like IPF, excessive ROS production by Nox4 in lung fibroblasts (myofibroblasts) promotes their differentiation and the excessive deposition of extracellular matrix proteins, leading to progressive lung scarring and loss of function. Pyrazolo-pyrido-oxazine diones are designed to inhibit the catalytic activity of Nox4, thereby reducing ROS levels. This action helps to halt or reverse the fibrotic process. The dual inhibition of Nox1, which is also implicated in inflammatory and fibrotic signaling, may offer a synergistic therapeutic benefit.
The workflow for identifying and validating Nox inhibitors is depicted below.
Caption: Workflow for the development of pyridoxazine-based Nox inhibitors.
Preclinical Efficacy
Lead compounds from the pyrazolo-pyrido-oxazine dione series, such as compound 7c, have demonstrated high potency in in vitro assays on human lung fibroblast differentiation. More significantly, these compounds showed superior efficacy over the approved anti-fibrotic drug Pirfenidone in a curative murine model of bleomycin-induced pulmonary fibrosis.[4] These findings underscore the significant therapeutic potential of targeting Nox1/Nox4 with this novel chemical scaffold.
Experimental Protocol: Cellular ROS Production Assay
This protocol describes a method to measure the inhibition of cellular ROS production by Nox inhibitors in a relevant cell line.
Objective: To quantify the effect of pyrazolo-pyrido-oxazine dione derivatives on ROS production in human lung fibroblasts.
Materials:
-
Human lung fibroblast cell line (e.g., MRC-5)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Phorbol 12-myristate 13-acetate (PMA) or Transforming Growth Factor-beta (TGF-β) as a Nox activator
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or Amplex® Red reagent
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed human lung fibroblasts into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh, serum-free medium containing serial dilutions of the test compound. Incubate for 1-2 hours.
-
Probe Loading: Add the H2DCFDA probe to each well to a final concentration of 10 µM. Incubate for 30 minutes at 37°C, protected from light. H2DCFDA is a cell-permeable probe that fluoresces upon oxidation by ROS.
-
Stimulation: After washing the cells with PBS to remove excess probe, add a solution of the Nox activator (e.g., PMA or TGF-β) to all wells except for the negative control.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) kinetically over 60-90 minutes.
-
Data Analysis: Calculate the rate of ROS production (slope of the fluorescence vs. time curve) for each condition. Determine the percentage of inhibition of ROS production for each compound concentration relative to the stimulated control (activator + DMSO). Calculate the IC50 value by fitting the data to a dose-response curve.
Future Directions and Unexplored Targets
The successful application of pyridoxazine scaffolds against EGFR and Nox enzymes highlights the immense potential of this heterocyclic system. The structural features that confer high affinity and selectivity for these targets can be extrapolated to explore other therapeutic areas. Potential future targets for novel pyridoxazine compounds could include:
-
Other Kinase Families: The scaffold's utility in targeting the ATP pocket of EGFR suggests it could be adapted to inhibit other kinases implicated in cancer and inflammatory diseases, such as Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), or Aurora kinases.
-
Enzymes in Neurodegenerative Disease: Given the role of oxidative stress and aberrant signaling in neurodegeneration, pyridoxazine derivatives could be investigated as inhibitors of targets like Monoamine Oxidase B (MAO-B) or Glycogen Synthase Kinase 3 Beta (GSK-3β).
-
Antimicrobial Targets: The nitrogen-rich heterocyclic structure could be exploited to design inhibitors of essential bacterial or fungal enzymes, offering new avenues for antimicrobial drug discovery.
Conclusion
Pyridoxazine compounds represent a promising and versatile class of molecules for targeted drug discovery. The demonstrated success in developing potent and selective inhibitors of EGFR and NADPH oxidases provides a solid foundation and a compelling rationale for their continued exploration. The synthetic tractability of the pyridoxazine core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular drivers of disease deepens, the rational design of novel pyridoxazine derivatives is poised to deliver next-generation therapeutics for some of the most challenging medical conditions. This guide serves as a foundational resource to stimulate and support these future research and development endeavors.
References
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Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.[Link]
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Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. European Journal of Medicinal Chemistry.[Link]
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The Vanguard of Innovation: An In-depth Technical Guide to the Early Discovery of Novel Pyridoxazine Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyridoxazine Scaffold - A Privileged Heterocycle in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the relentless pursuit of novel chemical entities with superior efficacy and safety profiles. Within this dynamic environment, certain heterocyclic scaffolds emerge as "privileged structures," demonstrating the capacity to interact with a multitude of biological targets and serve as a fertile ground for the development of innovative therapeutics. The pyridoxazine core, a bicyclic heteroaromatic system, has garnered significant attention for its versatile biological activities, ranging from potent kinase inhibition to broad-spectrum antimicrobial effects.[1][2] This guide is conceived from years of hands-on experience in early-stage drug discovery, aiming to provide a comprehensive, technically robust framework for researchers embarking on the exploration of novel pyridoxazine derivatives. We will eschew rigid templates, instead adopting a fluid, logic-driven structure that mirrors the iterative and often unpredictable nature of the discovery process itself. Our focus will be on the "why" behind the "how," grounding every experimental recommendation in sound scientific rationale and validated protocols.
I. Strategic Foundations: Target Selection and Validation for Pyridoxazine-Based Therapeutics
The initiation of any successful drug discovery campaign hinges on the judicious selection and rigorous validation of a biological target. The inherent physicochemical properties of the pyridoxazine ring, including its hydrogen bonding capabilities and dipole moment, make it an attractive scaffold for targeting ATP-binding sites, a common feature of protein kinases.[3]
The Kinase Superfamily: A Prime Hunting Ground
The human kinome represents a vast and compelling target class for therapeutic intervention, particularly in oncology and immunology. Numerous pyridazine and related pyridopyrimidine derivatives have demonstrated potent inhibitory activity against a range of kinases, including but not limited to:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[1][4][5]
-
Janus Kinases (JAKs): Central players in cytokine signaling pathways that are often dysregulated in inflammatory diseases and hematological malignancies.[6][7]
-
Phosphoinositide 3-kinases (PI3Ks): Crucial components of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently mutated in cancer.[8][9][10]
The initial step, therefore, involves a comprehensive literature and patent landscape analysis to identify kinases that are both therapeutically relevant and for which existing pyridoxazine-based inhibitors show promise but have liabilities that can be improved upon (e.g., off-target effects, poor pharmacokinetic properties).
Target Validation: From Hypothesis to Actionable Data
Once a preliminary target is identified, a multi-pronged approach to validation is essential. This is not merely a checkbox exercise but a critical phase to de-risk the subsequent, more resource-intensive stages of the project.
Experimental Workflow for Target Validation:
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- 3. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 10. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy | MDPI [mdpi.com]
An In-depth Technical Guide to 2,3-Dihydro-1H-pyrido[2,3-b]oxazine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine: A Privileged Scaffold in Modern Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a versatile pharmacophore in the development of novel therapeutics, particularly in oncology and neuroscience.
Core Chemical Identity: Nomenclature and Structure
The foundational step in understanding any chemical entity is to establish its precise identity. This section clarifies the IUPAC name, synonyms, and key structural and numerical identifiers for the compound of interest.
IUPAC Name and Synonyms
The formally accepted IUPAC name for this bicyclic heterocycle is 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine [2]. However, in scientific literature and chemical databases, several synonyms are commonly encountered. A clear understanding of these alternatives is crucial for comprehensive literature searches and unambiguous communication.
Common Synonyms:
-
2,3-Dihydro-1H-4-oxa-1,5-diaza-naphthalene
Structural Representation and Key Identifiers
The chemical structure of 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine consists of a pyridine ring fused to a 1,4-oxazine ring. This arrangement imparts a unique three-dimensional conformation and electronic distribution, which are key to its biological activities.
Table 1: Core Identifiers for 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine
| Identifier | Value | Source |
| CAS Number | 1112193-37-9 | [2] |
| Molecular Formula | C₇H₈N₂O | [2][3] |
| Molecular Weight | 136.15 g/mol | [2][3] |
| InChI Key | LTWFBZQFHPDLNU-UHFFFAOYSA-N | [2][3] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a scaffold is fundamental to its application in drug design, influencing factors such as solubility, permeability, and metabolic stability.
Table 2: Predicted Physicochemical Properties of 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine
| Property | Value | Note |
| XLogP3 | 0.9 | A measure of lipophilicity.[2] |
| Topological Polar Surface Area | 34.2 Ų | Influences membrane permeability.[2] |
| Form | Solid |
Note: Further experimental data on solubility in various solvents and pKa values would provide a more complete profile.
Synthesis of the Pyrido[2,3-b]oxazine Core
The synthesis of the 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine scaffold is a critical aspect of its utilization in drug discovery programs. While a direct one-pot synthesis for the parent compound is not extensively detailed in the available literature, a plausible and adaptable synthetic route can be inferred from the synthesis of its derivatives. A common approach involves the cyclization of a substituted 2-aminopyridine with a suitable dielectrophile.
Proposed Synthetic Pathway
A logical and frequently employed strategy for the construction of the 1,4-oxazine ring fused to a pyridine core involves the reaction of a 2-amino-3-hydroxypyridine derivative with a two-carbon electrophile, such as 1,2-dibromoethane, under basic conditions. The reaction proceeds via a tandem nucleophilic substitution, first at the hydroxyl group followed by an intramolecular cyclization involving the amino group.
Caption: Proposed synthetic workflow for 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine.
Exemplary Experimental Protocol: Synthesis of a Bromo-Derivative
Synthesis of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (Derivative for Context) [4]
-
Starting Material: 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq.).
-
Solvent: Dichloromethane (DCM).
-
Reagents: Pyridine (3.0 eq.), 2,5-difluorobenzenesulfonyl chloride (1.2 eq.).
-
Procedure:
-
Dissolve the starting material in DCM and cool the solution to 0 °C.
-
Add pyridine, followed by the dropwise addition of 2,5-difluorobenzenesulfonyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water.
-
Extract the product with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Applications in Drug Discovery
The 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating its utility in the design of inhibitors for multiple, distinct biological targets.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors
A significant application of this scaffold is in the development of EGFR tyrosine kinase (TK) inhibitors for the treatment of non-small cell lung cancer (NSCLC)[4]. Derivatives of 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, including those conferring resistance to first- and second-generation inhibitors[4].
Mechanism of Action:
Derivatives of this scaffold act as ATP-competitive inhibitors at the kinase domain of EGFR. By occupying the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking downstream signaling pathways responsible for cell proliferation, survival, and metastasis.
Caption: Inhibition of EGFR signaling by pyrido[2,3-b]oxazine derivatives.
Quantitative Data:
Certain derivatives have demonstrated impressive potency. For instance, compound 7f from a recent study exhibited IC₅₀ values of 0.09 µM, 0.89 µM, and 1.10 µM in HCC827 (EGFR exon 19 deletion), NCI-H1975 (L858R/T790M double mutant), and A-549 (wild-type EGFR) cell lines, respectively[4].
Table 3: Anti-proliferative Activity of a Representative Pyrido[2,3-b]oxazine-based EGFR-TK Inhibitor (Compound 7f)
| Cell Line | EGFR Mutation Status | IC₅₀ (µM) |
| HCC827 | Exon 19 deletion | 0.09 |
| NCI-H1975 | L858R/T790M | 0.89 |
| A-549 | Wild-type | 1.10 |
Data from a study on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[4]
Inhibitor of Apoptosis Protein (IAP) Antagonists
The 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine core has also been identified as a pharmacophore for the development of antagonists of Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of proteins that are often overexpressed in cancer cells, enabling them to evade apoptosis (programmed cell death).
Mechanism of Action:
By antagonizing IAPs, these compounds can induce apoptosis in cancer cells. This mechanism often involves the activation of caspases (e.g., caspase-3 and caspase-9) and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP-1), a key event in the apoptotic cascade.
Experimental Protocol for Assessing Apoptosis:
A standard method to quantify apoptosis induced by IAP antagonists is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Culture: Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the pyrido[2,3-b]oxazine-based IAP antagonist at various concentrations for a specified duration (e.g., 24-48 hours). Include a vehicle control.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Analysis: Incubate the cells in the dark and analyze by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Potential as mGluR5 Positive Allosteric Modulators (PAMs)
Emerging evidence suggests that the 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine scaffold may serve as a template for the design of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 PAMs are of significant interest for the treatment of neurological and psychiatric disorders, including schizophrenia and fragile X syndrome.
While specific structure-activity relationship (SAR) studies for this particular scaffold as mGluR5 PAMs are still developing, it has been noted that phenoxy-linked derivatives of 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine exhibit potent mGluR5 PAM activity, with some compounds showing EC₅₀ values as low as 50 nM. This activity is reported to be superior to that of its regioisomer, 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, a difference attributed to enhanced solvation and reduced steric hindrance in the 2,3-dihydro series.
Conclusion and Future Perspectives
2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine is a versatile and privileged scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in modern drug discovery. The demonstrated efficacy of its analogues as EGFR-TK inhibitors and IAP antagonists highlights its potential in oncology. Furthermore, its emerging role in the development of mGluR5 PAMs opens up exciting avenues for the treatment of CNS disorders. Future research will likely focus on the further optimization of this scaffold to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
References
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A one-pot synthesis of pyrido[2,3-b][1][2]oxazin-2-ones. PubMed. [Link]
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Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information. [Link]
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Discovery and SAR of a novel series of metabotropic glutamate receptor 5 positive allosteric modulators with high ligand efficiency. PubMed. [Link]
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2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine. Amerigo Scientific. [Link]
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A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones. ResearchGate. [Link]
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Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. National Center for Biotechnology Information. [Link]
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Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia. National Center for Biotechnology Information. [Link]
-
Discovery and SAR of novel series of imidazopyrimidinones and dihydroimidazopyrimidinones as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5). PubMed. [Link]
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Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. MDPI. [Link]
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Dihydrothiazolopyridone Derivatives as a Novel Family of Positive Allosteric Modulators of the Metabotropic Glutamate 5 (mGlu5) Receptor. National Center for Biotechnology Information. [Link]
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Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. [Link]
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Synthesis and Biological Activities of[1][5]-Oxazine Derivatives. Der Pharma Chemica. [Link]
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One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. MDPI. [Link]
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An In-depth Technical Guide to the Pyrido[2,3-b]oxazine Scaffold for Researchers and Drug Development Professionals
Abstract
The pyrido[2,3-b]oxazine core, a vital heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide offers a comprehensive technical overview of this important chemical class, designed for researchers, scientists, and professionals in drug development. We will delve into the structural intricacies, diverse synthetic methodologies, and key physicochemical properties of these compounds. A significant portion of this guide is dedicated to exploring their burgeoning therapeutic applications, with a particular focus on their role as anticancer agents, as well as their emerging potential in anti-inflammatory, antimicrobial, and analgesic therapies. Detailed mechanistic insights into their biological activities are provided, supported by experimental evidence. Furthermore, this guide includes practical, step-by-step synthetic protocols, comprehensive spectral data for characterization, and visual representations of synthetic and mechanistic pathways to facilitate a deeper understanding and application of this knowledge in a laboratory setting.
Introduction: The Emergence of a Privileged Scaffold
The landscape of medicinal chemistry is continually evolving, with an ongoing quest for novel molecular frameworks that can address unmet medical needs. Among these, nitrogen- and oxygen-containing heterocyclic compounds have consistently proven to be a rich source of therapeutic agents. The pyrido[2,3-b]oxazine scaffold, a fusion of a pyridine and a 1,4-oxazine ring, has emerged as a "privileged structure" due to its ability to interact with a diverse range of biological targets. Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement for substituent groups, enabling precise molecular recognition with target proteins. This guide aims to provide a holistic and in-depth understanding of the pyrido[2,3-b]oxazine class, empowering researchers to harness its full potential in the design and development of next-generation therapeutics.
The Pyrido[2,3-b]oxazine Core: Structure and Properties
The fundamental structure of pyrido[2,3-b]oxazine consists of a pyridine ring fused to a 1,4-oxazine ring, as depicted below. The numbering of the heterocyclic system is crucial for the unambiguous identification of substituted derivatives.
Caption: Core structure of the pyrido[2,3-b]oxazine scaffold.
The physicochemical properties of pyrido[2,3-b]oxazine derivatives can be significantly modulated by the nature and position of their substituents. Generally, the presence of the pyridine ring imparts a degree of basicity, while the oxazine ring contributes to the overall polarity and potential for hydrogen bonding. These properties are critical determinants of a compound's solubility, membrane permeability, and metabolic stability, all of which are key parameters in drug development.
Synthetic Strategies: Constructing the Core
The synthesis of the pyrido[2,3-b]oxazine scaffold can be achieved through several strategic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Below, we outline some of the key methodologies employed in the construction of this heterocyclic system.
Multi-step Synthesis via Suzuki Cross-Coupling
A robust and versatile method for the synthesis of highly functionalized pyrido[2,3-b]oxazine derivatives involves a multi-step sequence culminating in a Suzuki cross-coupling reaction. This approach is particularly valuable for creating analogues with diverse aromatic substituents, which is crucial for structure-activity relationship (SAR) studies.[1]
Caption: Multi-step synthesis of pyrido[2,3-b]oxazine derivatives.
This strategy offers the advantage of late-stage diversification, allowing for the rapid generation of a library of compounds from a common intermediate.
Tandem S_N2 and S_NAr Reaction
An efficient approach for the construction of the pyrido-oxazine ring system is through a tandem intramolecular S_N2 and S_NAr reaction. This method typically involves a suitably substituted pyridine precursor bearing both a nucleophilic amine and a leaving group.[2]
Caption: Tandem S_N2 and S_NAr reaction for pyrido-oxazine synthesis.
This methodology is advantageous for its operational simplicity and the ability to introduce a variety of substituents on the oxazine nitrogen.
Spectroscopic Characterization
The structural elucidation of pyrido[2,3-b]oxazine derivatives relies on a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
| Technique | Key Observables and Interpretations |
| ¹H NMR | The proton NMR spectrum provides crucial information about the electronic environment and connectivity of protons in the molecule. Characteristic signals include those for the aromatic protons on the pyridine ring and the methylene protons of the oxazine ring. The chemical shifts and coupling constants are highly informative for determining the substitution pattern. |
| ¹³C NMR | The carbon NMR spectrum reveals the number and types of carbon atoms present. The chemical shifts of the carbons in the pyridine and oxazine rings are diagnostic. For instance, in 2-cyclized isomers, the methine carbon of the pyridine ring typically appears in the range of δ = 117.6–119.6 ppm, while for 4-cyclized isomers, it resonates between δ = 108.1–110.4 ppm.[2] |
| HRMS | High-Resolution Mass Spectrometry provides the accurate mass of the molecule, which is used to confirm the elemental composition. Electrospray ionization (ESI) is a commonly used technique for these compounds.[1] |
| FT-IR | Infrared spectroscopy is useful for identifying characteristic functional groups. Key absorptions may include C=N stretching from the pyridine ring, C-O-C stretching from the oxazine ring, and vibrations associated with any substituent groups. |
Representative Spectroscopic Data for a Pyrido[2,3-b]oxazine Derivative: [1]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.13 (d, J = 2.4 Hz, 1H), 8.06 (d, J = 2.0 Hz, 1H), 7.88 (ddd, J = 10.4, 4.8, 3.2 Hz, 1H), 7.74 (ddd, J = 17.2, 8.8, 5.6 Hz, 1H), 7.60 (tt, J = 9.6, 4.0 Hz, 1H), 4.06 (t, J = 4.0 Hz, 2H), 3.94 (t, J = 4.4 Hz, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 158.7, 155.5, 151.7, 144.3, 133.1, 126.3, 124.2, 120.6, 120.2, 117.8, 110.6, 64.1, 43.0.
-
HRMS (ESI): m/z [M + H]⁺ calcd. for C₁₃H₁₀BrF₂N₂O₃S 390.9564, found 392.9542.
Therapeutic Applications and Mechanisms of Action
The pyrido[2,3-b]oxazine scaffold has demonstrated a remarkable breadth of biological activities, making it a highly attractive framework for drug discovery.
Anticancer Activity
A significant body of research has focused on the development of pyrido[2,3-b]oxazine derivatives as potent anticancer agents.[1] A particularly promising area is their activity as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors for the treatment of non-small cell lung cancer (NSCLC).[1]
Mechanism of Action: EGFR-TK Inhibition
Certain pyrido[2,3-b]oxazine analogues have been shown to act as inhibitors of EGFR-TK autophosphorylation.[1] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the signaling cascade that leads to cancer cell proliferation and survival. This inhibition of EGFR signaling can also induce apoptosis (programmed cell death) in cancer cells.[1]
Caption: Mechanism of action of pyrido[2,3-b]oxazine EGFR-TK inhibitors.
Some lead compounds have demonstrated high potency, with IC₅₀ values comparable to clinically approved drugs like osimertinib, and have shown selectivity for cancer cells over normal cells.[1]
Anti-inflammatory Activity
Derivatives of the related pyrido[2,3-d]pyridazine scaffold have shown promise as anti-inflammatory agents through the dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] This suggests that the broader pyridoxazine class may also possess anti-inflammatory properties worth exploring. The mechanism involves blocking the production of prostaglandins, which are key mediators of inflammation.[5]
Antimicrobial Activity
The related pyrido[2,3-b]pyrazine scaffold has been investigated for its antibacterial properties.[6] Certain derivatives, particularly those containing a dithione moiety, have exhibited significant activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for some antimicrobial heterocycles involves the disruption of the bacterial cell wall and membrane.[7]
Experimental Protocols
To facilitate the practical application of the information presented in this guide, we provide detailed, step-by-step methodologies for key synthetic procedures.
General Procedure for the Synthesis of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine[1]
-
To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq.) in dichloromethane, add pyridine (3.0 eq.) and 2,5-difluorobenzenesulfonyl chloride (1.2 eq.) at 0 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
General Procedure for the Synthesis of Substituted Pyrido-oxazines via Tandem Reaction[2]
-
To a stirred suspension of K₂CO₃ in DMF, add 2,4,6-tribromopyridin-3-ol and the appropriate amine derivative.
-
Stir the reaction mixture at 120 °C for 10 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by silica gel chromatography to yield the pyrido-oxazine product.
Conclusion and Future Perspectives
The pyrido[2,3-b]oxazine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of diverse chemical libraries for biological screening. The demonstrated efficacy of these compounds as anticancer agents, particularly as EGFR-TK inhibitors, highlights their significant potential in oncology. Furthermore, the emerging evidence of their anti-inflammatory and antimicrobial activities opens up new avenues for research and development.
Future efforts in this field should focus on:
-
Expansion of SAR studies: A more comprehensive exploration of the structure-activity relationships for various biological targets will be crucial for optimizing potency and selectivity.
-
Elucidation of mechanisms of action: For the newer applications, such as anti-inflammatory and antimicrobial agents, detailed mechanistic studies are needed to understand their molecular targets and pathways.
-
Exploration of novel therapeutic areas: The unique structural features of the pyrido[2,3-b]oxazine core suggest that its therapeutic potential may extend beyond the currently explored areas. Investigation into its utility for neurodegenerative diseases and other conditions is warranted.
-
Development of more efficient and sustainable synthetic routes: The discovery of novel, more atom-economical synthetic methods will be beneficial for the large-scale production of these compounds.
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Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. (2004). PubMed. [Link]
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The Pharmacological Landscape of Simple Pyridoxazines: A Technical Guide for Drug Discovery Professionals
Abstract
Pyridoxazine scaffolds, particularly those derived from pyridoxine (Vitamin B6), represent a class of privileged heterocyclic structures in medicinal chemistry. Their inherent biological relevance and synthetic tractability have positioned them as a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the pharmacological profile of simple pyridoxazine derivatives, moving beyond a mere catalog of activities to dissect the underlying mechanisms, structure-activity relationships (SAR), and the experimental rationale guiding their evaluation. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge to offer a comprehensive and actionable resource for leveraging the pyridoxazine core in modern drug discovery programs.
Introduction: The Pyridoxazine Scaffold
Pyridoxazines are heterocyclic compounds characterized by a six-membered ring containing one nitrogen and one oxygen atom, fused or related to a pyridine ring. Simple pyridoxazines, especially those derived from the readily available precursor pyridoxine, offer a unique starting point for chemical exploration due to their biocompatibility and diverse pharmacological potential. These scaffolds have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the pyridoxazine nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to meet specific therapeutic goals.[3]
This guide will systematically deconstruct the pharmacological profile of these compounds, offering not just a summary of findings but also a critical examination of the experimental methodologies and the strategic thinking essential for advancing pyridoxazine-based drug candidates.
Core Pharmacological Activities & Mechanisms
The pyridoxazine scaffold has been identified as a key pharmacophore in a variety of therapeutic areas. The following sections detail the most prominent activities, supported by mechanistic insights and quantitative data.
Antimicrobial Activity
A significant body of research highlights the potential of pyridoxazine derivatives as potent antimicrobial agents, particularly against resilient bacterial strains.
Mechanism of Action: Many pyridoxazine derivatives, especially quaternary ammonium salts, are thought to exert their antimicrobial effects by disrupting bacterial cell membranes. The cationic nature of these compounds facilitates interaction with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. This mechanism is particularly effective against biofilm-embedded bacteria, which are notoriously resistant to conventional antibiotics.[4][5]
Key Research Findings: Studies have shown that specific structural modifications dramatically enhance antibacterial efficacy. For instance, the introduction of long alkyl chains to create quaternary ammonium salts of pyridoxine derivatives leads to a substantial increase in lipophilicity, which is strongly correlated with improved antibacterial activity.[6][7] One notable compound, a quaternary ammonium salt of pyridoxine, demonstrated high biocidal activity against both planktonic and biofilm-embedded S. aureus and S. epidermidis.[4]
Data Summary: Antimicrobial Activity of Pyridoxine Derivatives
| Compound ID | Organism | MIC (μg/mL) (Planktonic) | MBCadh (μg/mL) (Biofilm) | Reference |
| Compound 3 | S. aureus | 2 | 64 | [4][5] |
| Compound 3 | S. epidermidis | 2 | 16 | [4][5] |
| Compound 2d † | Various Strains | Not specified | Not specified | [7] |
-
N,N-dimethyl-N-((2,2,8-trimethyl-4H-[4][6]dioxino[4,5-c]pyridin-5-yl)methyl)octadecan-1-aminium chloride † 3,3,5-trimethyl-8,8-dioctyl-1,7,8,9-tetrahydro-[4][6]dioxino[5,4-d]pyrrolo[3,4-b]pyridin-8-ium chloride
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for determining the MIC of a novel pyridoxazine derivative against a bacterial strain like S. aureus.
Scientist's Rationale: The broth microdilution assay is a gold-standard method for quantifying the in vitro activity of an antimicrobial agent. It provides a quantitative result (the MIC) that is reproducible and allows for direct comparison between compounds. The use of a colorimetric indicator like resazurin provides a clear, objective endpoint.
Methodology:
-
Preparation of Bacterial Inoculum:
-
A single colony of S. aureus is inoculated into Mueller-Hinton Broth (MHB).
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
The pyridoxazine derivative is dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
A series of two-fold serial dilutions are prepared in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Positive (bacteria only) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
A resazurin-based solution is added to each well and the plate is incubated for an additional 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of bacterial growth).
-
Workflow Visualization:
Caption: Workflow for MIC determination using broth microdilution.
Anticancer Activity
The pyridazine and pyridoxazine scaffolds are considered privileged structures in anticancer drug design, with derivatives targeting various mechanisms involved in cancer progression.[1][8]
Mechanism of Action: The anticancer activity of pyridoxazine-related compounds is diverse. Some act as inhibitors of key signaling enzymes like protein kinases, which are often dysregulated in cancer.[1] For example, pyridazine-based compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[9] Other related structures, such as pyrido[2,3-b]pyrazines, have shown efficacy against erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines, suggesting they can overcome certain drug resistance mechanisms.[10]
Key Research Findings: Recent reviews highlight the extensive efforts in synthesizing and evaluating pyridazine-containing compounds that target a wide array of biological processes in cancer, including tumor metabolism and cell signal transduction.[8] For instance, certain pyridazine derivatives have exhibited potent inhibitory activity against VEGFR-2 with IC50 values in the nanomolar range.[9] Furthermore, novel pyridine-annulated purine analogs have been shown to induce apoptosis in kidney cancer cells with greater potency than some standard anticancer drugs.[11]
Data Summary: Selected Anticancer Activities
| Compound Class | Target/Cell Line | Activity (IC50) | Reference |
| Pyrido[2,3-b]pyrazines | PC9-ER (Erlotinib-resistant) | 0.15 µM | [10] |
| Pyridazine-urea derivative (18b) | VEGFR-2 | 60.7 nM | [9] |
| Pyridine-annulated adenine (22) | Kidney Cancer Cells | Induces significant apoptosis | [11] |
Anti-inflammatory Activity
Pyridoxine itself is known to possess anti-inflammatory properties, potentially through the suppression of inflammasome activation and the reduction of pro-inflammatory cytokine production.[12][13] This inherent activity provides a strong foundation for developing more potent anti-inflammatory agents based on the pyridoxazine scaffold.
Mechanism of Action: Pyridazine and pyridazinone derivatives have been shown to regulate inflammatory pathways by targeting key mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14] The anti-inflammatory effects of pyridoxine are linked to its ability to inhibit caspase-1 activity, a critical enzyme in the pyroptosis inflammatory cell death pathway.[12][13]
Key Research Findings: Review articles have summarized the potential of pyridazinone-based compounds as anti-inflammatory agents with potentially low ulcerogenic effects, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs).[15][16] These compounds can effectively reduce the release of inflammatory mediators and the infiltration of inflammatory cells.[15]
Proposed Anti-inflammatory Pathway:
Caption: Inhibition of inflammasome pathway by pyridoxine derivatives.
Structure-Activity Relationships (SAR)
Understanding the SAR of pyridoxazines is crucial for the rational design of more potent and selective drug candidates. While comprehensive SAR studies for every pyridoxazine subtype are still emerging, key trends can be inferred from existing literature.
-
N-1 Position Substitution: Modifications at the N-1 position of the pyridone ring can significantly influence lipophilicity and steric interactions with target binding sites.[17]
-
Pyridine Ring Substitution: The electronic properties of substituents on the pyridine ring are critical. Electron-withdrawing or electron-donating groups can alter the electron density of the system, modulating biological activity.[17]
-
Lipophilicity in Antimicrobials: For quaternary ammonium derivatives, a strong correlation exists between increased lipophilicity (e.g., longer alkyl chains) and enhanced antibacterial activity.[6][7]
-
Aryl Group Requirement for Anticancer Activity: In certain series of 1,2-dihydropyrido[3,4-b]pyrazines, the presence of a substituent containing an aryl group at the 6-position appears necessary for antitumor activity.[18]
Future Directions and Conclusion
The pharmacological profile of simple pyridoxazines reveals a scaffold of immense potential. The inherent biological relevance of the pyridoxine core, combined with the synthetic accessibility of the pyridoxazine ring system, makes it an attractive platform for drug discovery. Future research should focus on:
-
Target Deconvolution: Elucidating the specific molecular targets for derivatives that show promising phenotypic activity.
-
ADMET Profiling: Systematically evaluating the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds.
-
Scaffold Hopping and Hybridization: Combining the pyridoxazine core with other known pharmacophores to develop hybrid molecules with enhanced or novel activities.[11]
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Unlocking the Therapeutic Promise: A Guide to the Antitumor and Antimicrobial Potential of Oxazine Heterocycles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazine Scaffold - A Privileged Structure in Medicinal Chemistry
Oxazine heterocycles are six-membered rings containing one oxygen and one nitrogen atom, representing a cornerstone in the architecture of pharmacologically active compounds.[1][2] Their classification into three primary isomers—1,2-oxazine, 1,3-oxazine, and 1,4-oxazine—is determined by the relative positioning of the heteroatoms.[2][3] This structural versatility, coupled with their relative ease of synthesis, has established oxazines as "privileged structures" in drug discovery.[2][4] They are not only valuable synthetic intermediates but also form the core of numerous natural and synthetic molecules demonstrating a vast spectrum of biological activities, including sedative, analgesic, anticonvulsant, antimalarial, antitubercular, and, most notably, potent antitumor and antimicrobial properties.[3][5] This guide provides a technical deep-dive into the antitumor and antimicrobial facets of oxazine derivatives, offering field-proven insights into their mechanisms, evaluation, and synthesis.
Part 1: The Antitumor Potential of Oxazine Derivatives
The exploration of oxazine-based compounds as antineoplastic agents has yielded promising candidates that challenge cancer through diverse and potent mechanisms.[5][6] From naturally occurring phenoxazines in actinomycins to novel synthetic analogs, this class of heterocycles has demonstrated significant efficacy in preclinical models.[7]
Core Mechanisms of Antitumor Action
The ability of oxazine derivatives to combat cancer stems from their interference with fundamental cellular processes required for tumor growth and survival. The primary mechanisms identified are the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress.
-
Induction of Apoptosis and Cell Cycle Arrest: A significant body of evidence indicates that many antitumor oxazines function by triggering programmed cell death (apoptosis) and halting the cell division cycle. For instance, novel cucurbitacin C, which contains an oxazine-like ring system, was shown to significantly inhibit cancer cell growth by inducing both cell cycle arrest and apoptosis.[8] Mechanistic studies revealed that these effects are often mediated through the modulation of critical signaling pathways, such as the PI3K-Akt pathway, which is a central regulator of cell survival and proliferation.[8] The decision to investigate both cell cycle and apoptosis is crucial; cell cycle arrest can be a precursor to apoptosis, and observing both provides a more complete picture of the compound's cytostatic versus cytotoxic effects.
-
Generation of Reactive Oxygen Species (ROS): A compelling mechanism shared by several bioactive oxazine derivatives is the induction of oxidative stress within cancer cells.[9] Certain oxathiazine derivatives, for example, exert their antineoplastic action through a pro-oxidant mechanism, leading to an increased level of intracellular Reactive Oxygen Species (ROS).[9] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS insults. This creates a therapeutic window. The pro-oxidant activity can be validated by co-treating cells with a radical scavenger like N-acetylcysteine (NAC), which should inhibit the compound's antitumor effects, confirming the ROS-dependent mechanism.[9]
Diagram 1: Proposed ROS-Mediated Antitumor Pathway
Below is a conceptual diagram illustrating how an oxazine derivative might induce apoptosis through the generation of Reactive Oxygen Species (ROS).
Caption: Conceptual pathway of ROS-induced apoptosis by oxazine derivatives.
Quantitative Data Summary: In Vitro Cytotoxicity
The initial evaluation of any potential anticancer agent relies on robust in vitro data. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, allowing for the comparison of potency across different compounds and cell lines.[10]
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Makaluvamine Analog | FBA-TPQ | MCF-7 (Breast) | ~0.1 - 1.0 | [11] |
| Makaluvamine Analog | FBA-TPQ | PC-3 (Prostate) | ~0.1 - 1.0 | [11] |
| Makaluvamine Analog | FBA-TPQ | NCI-H460 (Lung) | ~0.1 - 1.0 | [11] |
| Cucurbitacin C | N/A | HepG2 (Liver) | Varies (Dose-dependent inhibition) | [8] |
| Oxathiazinane | GP-2250 | Pancreatic, Colon, Breast | Varies (Effective inhibition) | [9] |
Table 1: Summary of reported in vitro antitumor activity of selected oxazine-related compounds.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[10][11] It is chosen for its reliability and scalability in initial screening. The assay measures the metabolic activity of a cell population, which in most cases correlates with the number of viable cells.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment. Causality: This pre-incubation period ensures cells recover from trypsinization and enter a logarithmic growth phase, providing a healthy, uniform population for drug treatment.
-
Compound Preparation: Prepare a stock solution of the test oxazine derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations (e.g., 0.01 to 100 µM). Trustworthiness: A vehicle control (medium with DMSO but no compound) is critical to ensure the solvent itself is not causing toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include untreated control wells and vehicle control wells. Incubate for a defined period (e.g., 48 or 72 hours).[11]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Causality: This incubation time is optimized to allow for sufficient formazan crystal formation without causing artifacts.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Evaluation Workflow
Promising in vitro results necessitate validation in a living system.[10] The human tumor xenograft model in immunocompromised mice is a gold standard for assessing a compound's antitumor efficacy in vivo.[8][11]
Diagram 2: Workflow for In Vivo Antitumor Evaluation
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- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijpsr.info [ijpsr.info]
- 4. ijsra.net [ijsra.net]
- 5. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor properties of 1,3-oxazine derivatives. Derivatives of dihydro-1,3-oxazine condensed with an aromatic ring in position 5,6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential antitumor phenoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber [frontiersin.org]
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- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Synthesis of a Privileged Scaffold: A Historical and Technical Guide to 2,3-Dihydro-1H-pyrido[2,3-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1H-pyrido[2,3-b]oxazine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis for a range of biologically active compounds, including potent enzyme inhibitors.[1] Its unique arrangement of a pyridine fused to a 1,4-oxazine ring imparts specific physicochemical properties that are attractive for drug design. This guide provides an in-depth exploration of the historical evolution of synthetic strategies for this important molecule, offering field-proven insights and detailed methodologies for the modern researcher.
I. The Genesis of a Scaffold: Early Approaches and Precursor Synthesis
The journey to synthesize 2,3-dihydro-1H-pyrido[2,3-b]oxazine is intrinsically linked to the efficient preparation of its key precursor, 2-amino-3-hydroxypyridine. Early synthetic chemists explored various routes to this crucial intermediate, with two primary methods gaining prominence.
A. From Nitropyridines: A Classic Reduction Strategy
One of the most established methods for synthesizing 2-amino-3-hydroxypyridine involves the reduction of a nitropyridine precursor.[2] This approach leverages the well-understood chemistry of nitro group reduction to an amine.
The process typically begins with the nitration of 3-hydroxypyridine, which can be a challenging step requiring careful control of reaction conditions to achieve the desired regioselectivity. The subsequent reduction of the nitro group is commonly accomplished through catalytic hydrogenation, often employing palladium on carbon (Pd/C) as the catalyst in a protic solvent like methanol.[2][3]
Causality in Experimental Choices: The choice of Pd/C as a catalyst is driven by its high efficiency and selectivity in reducing nitro groups without affecting the pyridine ring or the hydroxyl group. Methanol is an ideal solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. The use of a hydrogen atmosphere, often maintained at balloon pressure, ensures a sufficient supply of the reducing agent.[3]
Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine via Nitropyridine Reduction [3]
-
Dissolution: Dissolve 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml).
-
Catalyst Addition: Add 10% Pd/C (1 g) to the solution.
-
Inerting: Flush the reaction mixture with an inert gas, such as argon.
-
Hydrogenation: Bubble hydrogen gas through the solution for 10 minutes and then maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Filter the mixture through celite to remove the catalyst and wash the celite with methanol.
-
Purification: Evaporate the solvent and purify the resulting solid by silica gel chromatography (5% MeOH/CH2Cl2) to yield the desired product.
B. The Furfural Route: An Alternative Pathway
An alternative and cost-effective approach to 2-amino-3-hydroxypyridine utilizes furfural, a bio-based chemical, as the starting material.[4][5] This multi-step process involves the ring-opening of furfural, followed by reaction with an ammonia sulfamate solution and subsequent hydrolysis.
This method, while involving more steps, offers the advantage of starting from a readily available and inexpensive feedstock. The key transformation involves the rearrangement of the furan ring into a pyridine scaffold.
Causality in Experimental Choices: The use of chlorine or bromine for the initial ring-opening of furfural is a critical step that generates a reactive intermediate. The subsequent reaction with ammonia sulfamate and hydrolysis under alkaline conditions are optimized to favor the formation of the desired 2-amino-3-hydroxypyridine structure.[5]
II. Modern Strategies for the Pyrido[2,3-b]oxazine Core
With efficient routes to 2-amino-3-hydroxypyridine established, the focus shifted to the cyclization step to form the 1,4-oxazine ring. Modern synthetic methods often employ a multi-component approach, allowing for the systematic incorporation of various functionalities into the final molecule.[6]
A prevalent strategy involves the reaction of a suitably substituted 2-amino-3-hydroxypyridine derivative with a dielectrophilic reagent that can bridge the amino and hydroxyl groups.
A. Multi-Step Synthesis Involving Suzuki Cross-Coupling
Recent advancements in organometallic chemistry have enabled the synthesis of highly functionalized pyrido[2,3-b][3][7]oxazine analogues. A notable example is a multi-step synthesis that incorporates a Suzuki cross-coupling reaction to introduce diverse substituents.[1][6]
This approach begins with the synthesis of a bromo-substituted 2,3-dihydro-1H-pyrido[2,3-b][3][7]oxazine intermediate. This intermediate then undergoes a Miyaura borylation followed by a Suzuki cross-coupling with various aryl halides to introduce a wide range of chemical diversity.[6]
Causality in Experimental Choices: The use of a palladium catalyst, such as Pd(dppf)Cl2, is crucial for both the borylation and the Suzuki coupling steps, as it facilitates the formation of the new carbon-carbon bonds. The choice of base and solvent is optimized to ensure high yields and reaction efficiency. This modular approach is highly valued in drug discovery as it allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[6]
Experimental Protocol: Synthesis of a Substituted Pyrido[2,3-b][3][7]oxazine Derivative [6]
-
Sulfonamide Formation: React 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][3][7]oxazine with a sulfonyl chloride in the presence of pyridine and a suitable solvent like dichloromethane at 0 °C, followed by stirring at room temperature.
-
Miyaura Borylation: Subject the resulting sulfonamide to a Miyaura borylation reaction with bis(pinacolato)diboron using a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) in a solvent like 1,4-dioxane under an inert atmosphere.
-
Suzuki Cross-Coupling: Perform an in-situ Suzuki cross-coupling reaction of the boronate intermediate with a suitable aryl halide in the presence of a palladium catalyst and a base.
III. Visualization of Synthetic Pathways
To better illustrate the key synthetic transformations discussed, the following diagrams outline the core reaction schemes.
A. Synthesis of 2-Amino-3-hydroxypyridine
Caption: Key synthetic routes to 2-amino-3-hydroxypyridine.
B. General Scheme for Pyrido[2,3-b]oxazine Formation
Caption: General cyclization to form the pyrido[2,3-b]oxazine ring.
IV. Conclusion and Future Outlook
The synthesis of 2,3-dihydro-1H-pyrido[2,3-b]oxazine has evolved from classical methods focused on precursor synthesis to modern, modular approaches that allow for extensive functionalization. The historical development underscores the importance of robust and efficient routes to key intermediates like 2-amino-3-hydroxypyridine. Contemporary strategies, particularly those leveraging the power of transition-metal catalysis, have opened new avenues for the creation of diverse libraries of pyrido[2,3-b]oxazine derivatives for drug discovery and development. As our understanding of synthetic methodologies continues to grow, we can anticipate the emergence of even more elegant and efficient strategies for the construction of this valuable heterocyclic scaffold.
V. References
-
ChemicalBook. 2-Amino-3-hydroxypyridine synthesis. Available from:
-
Deshmukh, S. et al. (2024). Novel pyrido[2,3-b][3][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available from:
-
ChemCeed. (n.d.). Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine. Available from:
-
Ciba Geigy Corp. (1977). Process for the production of 2-amino-3-hydroxypyridines. U.S. Patent 4,061,644. Available from:
-
CN109535071B. (2019). 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Chinese Patent. Available from:
-
Deshmukh, S. et al. (2024). Novel pyrido[2,3- b][3][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. Available from:
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- 3. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 5. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Methodological & Application
Synthesis of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine: An Application Note and Detailed Protocol
Synthesis of 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine: An Application Note and Detailed Protocol
Abstract
The 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][3] Its unique structural and electronic properties serve as a cornerstone for the design of novel therapeutic agents, including potent enzyme inhibitors.[3] This application note provides a comprehensive guide for the synthesis of the parent 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, intended for researchers and scientists in the field. The protocol is presented in two main stages: the synthesis of the key precursor, 2-amino-3-hydroxypyridine, and its subsequent cyclization to the target molecule. This guide emphasizes the rationale behind experimental choices, ensuring a reproducible and efficient synthesis.
Introduction: The Significance of the Pyrido[2,3-b]oxazine Core
The fusion of a pyridine ring with an oxazine ring creates the bicyclic heterocyclic system known as pyrido-oxazine. The partially saturated 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine isomer has emerged as a valuable scaffold in the development of targeted therapies.[1] Notably, derivatives of this core structure have been investigated as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which are crucial in the treatment of non-small cell lung cancer.[1] The conformational rigidity and specific spatial arrangement of heteroatoms in this scaffold allow for precise interactions with biological targets, making it an attractive starting point for the design of new and effective pharmaceuticals.
Overall Synthetic Strategy
The synthesis of 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is most effectively achieved through a two-step process. The first part involves the preparation of the essential precursor, 2-amino-3-hydroxypyridine. This is followed by a cyclization reaction to construct the oxazine ring.
Caption: Overall workflow for the synthesis of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine.
Part 1: Synthesis of the Precursor: 2-Amino-3-hydroxypyridine
A reliable method for the synthesis of 2-amino-3-hydroxypyridine is the reduction of 2-hydroxy-3-nitropyridine. This approach is often favored due to the commercial availability of the starting material and the high purity of the resulting product.[1]
Reaction Mechanism
The synthesis proceeds via the catalytic hydrogenation of the nitro group of 2-hydroxy-3-nitropyridine to an amino group. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.
Caption: Reduction of 2-hydroxy-3-nitropyridine to 2-amino-3-hydroxypyridine.
Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine
| Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| 2-Hydroxy-3-nitropyridine | 140.09 | 5.0 g | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Methanol | 32.04 | 250 mL | - |
| Hydrogen Gas | 2.02 | Balloon pressure | Excess |
Procedure:
-
To a 500 mL round-bottom flask, add 2-hydroxy-3-nitropyridine (5.0 g, 35.7 mmol) and methanol (250 mL).
-
Carefully add 10% Pd/C (0.5 g) to the solution.
-
The flask is then fitted with a hydrogen balloon.
-
The reaction mixture is stirred vigorously at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite to remove the catalyst.
-
The Celite pad is washed with additional methanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by silica gel column chromatography using a mixture of methanol and dichloromethane as the eluent to afford pure 2-amino-3-hydroxypyridine.
Part 2: Synthesis of 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine
The final step in the synthesis is the construction of the oxazine ring. This is achieved through a cyclization reaction between 2-amino-3-hydroxypyridine and a suitable two-carbon electrophile, such as 1,2-dibromoethane. This type of reaction is a common and effective method for the synthesis of 1,4-benzoxazines from 2-aminophenols, a closely related class of compounds.
Reaction Mechanism
The reaction proceeds through a tandem nucleophilic substitution. The phenoxide, being more nucleophilic than the amine under basic conditions, first displaces one of the bromide ions from 1,2-dibromoethane in an intermolecular SN2 reaction. This is followed by an intramolecular SN2 reaction where the amino group displaces the second bromide ion to form the six-membered oxazine ring.
Caption: Proposed mechanism for the cyclization reaction.
Experimental Protocol: Synthesis of 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine
| Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| 2-Amino-3-hydroxypyridine | 110.11 | 2.0 g | 1.0 |
| 1,2-Dibromoethane | 187.86 | 3.75 g | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.0 g | 2.0 |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-3-hydroxypyridine (2.0 g, 18.2 mmol), potassium carbonate (5.0 g, 36.2 mmol), and dimethylformamide (50 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (3.75 g, 20.0 mmol) to the reaction mixture.
-
The reaction mixture is then heated to 80-90 °C and stirred overnight.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
1,2-Dibromoethane is a toxic and carcinogenic substance and should be handled with extreme care.
-
Palladium on carbon is flammable and should be handled with care, especially when dry.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. By following the outlined procedures, researchers can efficiently prepare this valuable heterocyclic scaffold for use in medicinal chemistry and drug discovery programs. The presented methodology is based on established synthetic transformations and provides a solid foundation for the synthesis of various derivatives of the pyrido[2,3-b]oxazine core.
References
-
Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
- Process for the production of 2-amino-3-hydroxypyridines.
- 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20140323720A1 - Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts - Google Patents [patents.google.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Pyrido[2,3-b]oxazin-2-ones: An Application Note and Detailed Protocol
Introduction: The Significance of the Pyrido[2,3-b]oxazine Scaffold
The fusion of pyridine and oxazine rings to form the pyrido[2,3-b]oxazine core has generated significant interest within the medicinal chemistry and drug development communities. This heterocyclic system is a key structural motif in a variety of biologically active compounds. The broader class of related structures, such as pyrido[2,3-d]pyrimidines, are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The development of efficient and economical synthetic routes to these scaffolds is therefore a critical endeavor for the discovery of new therapeutic agents.
This application note provides a detailed protocol for a highly efficient, one-pot synthesis of pyrido[2,3-b][6][7]oxazin-2-ones. The described methodology, which leverages a key Smiles rearrangement, offers excellent yields and operational simplicity, making it a valuable tool for researchers in organic synthesis and drug discovery.[6][7][8][9]
Reaction Mechanism and Scientific Rationale
The cornerstone of this one-pot synthesis is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. The overall transformation involves the annulation of an N-substituted-2-chloroacetamide with a 2-halo-3-hydroxypyridine.[6][7][8]
The reaction proceeds through the following key steps:
-
O-Alkylation: The synthesis is initiated by the deprotonation of the hydroxyl group of the 2-halo-3-hydroxypyridine by a base, typically cesium carbonate. The resulting pyridinolate anion then acts as a nucleophile, attacking the electrophilic carbon of the N-substituted-2-chloroacetamide. This step forms an intermediate O-alkylated product. The choice of a polar aprotic solvent like acetonitrile is crucial as it effectively solvates the cesium cation while not interfering with the nucleophilicity of the anion.[7][9]
-
Smiles Rearrangement: The key Smiles rearrangement is an intramolecular process where the amide nitrogen of the O-alkylated intermediate attacks the electron-deficient carbon of the pyridine ring, displacing the pyridinolate. This rearrangement is facilitated by the presence of an electron-withdrawing group (the halogen) on the pyridine ring, which activates the ring for nucleophilic attack.
-
Intramolecular Cyclization: Following the Smiles rearrangement, the newly formed pyridinolate anion attacks the carbonyl carbon of the acetamide side chain. This intramolecular cyclization results in the formation of the six-membered oxazine ring and the expulsion of the halide ion, yielding the final pyrido[2,3-b]oxazin-2-one product.
Cesium carbonate is a particularly effective base for this transformation, often providing superior yields compared to other bases like potassium or sodium carbonate.[9] This is attributed to the high solubility of cesium salts in organic solvents and the "cesium effect," where the large, soft cesium cation can coordinate with multiple oxygen atoms, thereby facilitating the desired intramolecular reactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis | MDPI [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki Cross-Coupling for the Synthesis of Pyridoxazine Analogues
<_>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Pyridoxazine Scaffolds and the Suzuki Coupling
Pyridoxazine and its analogues represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their unique physicochemical properties, including hydrogen bonding capacity and dipole moment, make them valuable scaffolds for interacting with biological targets.[1] The synthesis of diverse pyridoxazine libraries is crucial for exploring structure-activity relationships (SAR) and identifying novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures.[2][3][4][5] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate offers several advantages for the synthesis of pyridoxazine analogues:[3][6][7][8]
-
Mild Reaction Conditions: Enables the coupling of sensitive and complex substrates.
-
Broad Functional Group Tolerance: Reduces the need for protecting groups, streamlining synthetic routes.[3][7]
-
Commercial Availability of Reagents: A vast array of boronic acids and their derivatives are readily available.[3][9]
-
Low Toxicity of Boron Reagents: Offers a safer and more environmentally friendly alternative to other organometallic reagents.[10]
This guide provides a comprehensive overview of the Suzuki cross-coupling reaction for the synthesis of pyridoxazine analogues, including mechanistic insights, detailed experimental protocols, and troubleshooting strategies.
Mechanism and Key Principles of the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[5][6][11] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyridoxazine halide (or triflate), forming a Pd(II) complex.[5][11]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][11]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a general, step-by-step protocol for the Suzuki cross-coupling of a halogenated pyridoxazine precursor with an arylboronic acid. It is important to note that optimization of reaction conditions is often necessary for specific substrates.
Materials and Reagents
-
Halogenated pyridoxazine precursor (e.g., chloro- or bromo-pyridoxazine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[13]
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃)[14]
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and equipment
General Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the halogenated pyridoxazine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[13]
-
Solvent Addition: Add the degassed solvent system to the reaction mixture. A common solvent mixture is 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[3]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyridoxazine analogue.[3][14]
Critical Reaction Parameters
The success of the Suzuki cross-coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes common conditions that can serve as a starting point for optimization.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial, especially for challenging substrates like heteroaryl chlorides.[2][14] Buchwald and Fu have developed highly active catalysts for coupling nitrogen-containing heterocycles.[15][16][17] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation.[12] The strength and nature of the base can significantly impact the reaction outcome. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The solvent system must be able to dissolve both the organic and inorganic reagents. The presence of water is often beneficial. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive substrates like aryl chlorides. |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Boronic acids are the most common coupling partners, but their corresponding esters can also be used and may offer advantages in terms of stability.[18] |
Troubleshooting Guide
Even with optimized protocols, challenges can arise during the Suzuki cross-coupling reaction. This section addresses common issues and provides potential solutions.
Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Inefficient transmetalation- Catalyst poisoning by the nitrogen heterocycle[19] | - Use a fresh batch of catalyst or a pre-catalyst.- Change the base or solvent system.- Employ bulky, electron-rich phosphine ligands to protect the palladium center.[19] |
| Protodeboronation | The boronic acid reacts with a proton source (e.g., water) instead of the palladium complex. This is more common with electron-deficient heteroaryl boronic acids.[19] | - Use anhydrous solvents.- Employ a stronger base or a different boronic acid derivative (e.g., a pinacol ester).- Reduce the reaction time or temperature. |
| Homocoupling | - The boronic acid couples with itself.- The aryl halide couples with itself. | - Thoroughly degas the reaction mixture to remove oxygen.[19]- Use a different catalyst or ligand system. |
| Difficulty with Heteroaryl Chlorides | Aryl chlorides are generally less reactive than bromides or iodides. | - Use a more active catalyst system, such as those developed by Buchwald or Fu.[14][16]- Increase the reaction temperature and/or catalyst loading. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of pyridoxazine analogues, offering a powerful and flexible approach to construct diverse chemical libraries for drug discovery. By understanding the underlying mechanism, carefully selecting reaction parameters, and employing systematic troubleshooting, researchers can effectively leverage this reaction to accelerate the development of novel therapeutic agents based on the pyridoxazine scaffold.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- Bellina, F., & Renzo, R. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
- Anderson, K. W., et al. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Wolfe, J. P., et al. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Organic Chemistry with Lluís Llorens Palomo. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Düfert, M. A., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Düfert, M. A., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
- Meanwell, N. A. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Fernandes, S. R., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
- Fernandes, S. R., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed.
- Google Patents. (n.d.). US6548519B1 - Pyridoxine and pyridoxal analogues: novel uses.
- ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?.
- Wikipedia. (n.d.). Suzuki reaction.
- Lima, D. F., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic....
- Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- MH Chem. (2022). Suzuki Coupling Mechanism. YouTube.
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- The Cynical Chemist. (2020). Suzuki Coupling. YouTube.
- ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF.
- ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
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The Versatile Scaffold: Harnessing 2,3-Dihydro-1H-pyrido[2,3-b]oxazine in Modern Drug Discovery
The Versatile Scaffold: Harnessing 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine in Modern Drug Discovery
The quest for novel therapeutic agents is an ever-evolving frontier in medicinal chemistry. Central to this endeavor is the identification and utilization of privileged scaffolds—molecular frameworks that can be readily modified to interact with a diverse range of biological targets. Among these, the 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine core has emerged as a particularly valuable building block, demonstrating significant potential in the development of treatments for a variety of diseases, most notably cancer.[1][3] This guide provides an in-depth exploration of this versatile heterocycle, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.
Introduction to a Privileged Scaffold
2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine is a bicyclic heterocyclic compound featuring a fused pyridine and oxazine ring system.[1] Its chemical formula is C₇H₈N₂O, and it has a molecular weight of 136.15 g/mol .[1][4] This structure is not merely a synthetic curiosity; it serves as a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity.[1] Its utility stems from its ability to serve as a rigid scaffold upon which various functional groups can be strategically placed to optimize binding to specific biological targets. The inherent chemical properties of the pyridoxazine core, including its potential for hydrogen bonding and aromatic interactions, make it an attractive starting point for the design of potent and selective therapeutic agents.
Derivatives of this compound have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] This guide will focus on its application in oncology, particularly in the development of targeted cancer therapies.
Synthetic Strategies: Building the Core
The accessibility of a chemical scaffold is paramount to its widespread adoption in drug discovery campaigns. Fortunately, 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine can be synthesized through several established routes.
Classical Synthesis: Tandem SN2 and SNAr Reactions
One common approach involves a tandem SN2 and SNAr (Nucleophilic Aromatic Substitution) reaction sequence.[2] This method offers a regioselective pathway to the desired pyridoxazine ring system. The general workflow for this synthesis is outlined below:
Caption: General workflow for tandem SN2 and SNAr synthesis.
A detailed experimental protocol for a related synthesis is provided below, adapted from established literature procedures.[2]
Protocol 2.1: Synthesis of a Substituted Pyrido-oxazine Derivative
Materials:
-
2,4,6-tribromo-3-hydroxypyridine
-
1-bromo-2-chloroethane
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Alkylation of the Hydroxypyridine: To a solution of 2,4,6-tribromo-3-hydroxypyridine in DMF, add K₂CO₃ followed by the dropwise addition of 1-bromo-2-chloroethane. Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Isolation: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated intermediate.
-
Amination and Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., dioxane) and add the primary amine. Heat the reaction mixture to reflux for 8-12 hours.
-
Final Work-up and Purification: After cooling to room temperature, add water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purify the crude product by column chromatography on silica gel to afford the desired substituted 2,3-dihydro-1H-pyrido[2,3-b]oxazine derivative.
Note: This is a generalized procedure. Reaction conditions, such as temperature, time, and solvent, may need to be optimized for specific substrates. Always consult the primary literature for detailed experimental conditions.[2]
Chemical Reactivity and Derivatization
The true power of the 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine scaffold lies in its amenability to further chemical modification. The nitrogen atom of the oxazine ring and various positions on the pyridine ring are particularly susceptible to functionalization, allowing for the systematic exploration of structure-activity relationships (SAR).
Key Reactions for Derivatization
Common chemical transformations performed on the pyridoxazine core include:
-
N-Arylation/N-Alkylation: The secondary amine within the oxazine ring can be readily functionalized using various coupling reactions, such as the Buchwald-Hartwig amination, or by reaction with alkyl halides.
-
Suzuki Cross-Coupling: Halogenated derivatives of the pyridoxazine core, for instance, a bromo-substituted analog, can undergo palladium-catalyzed Suzuki cross-coupling reactions to introduce a wide range of aryl or heteroaryl substituents.[3]
-
Sulfonylation: The nitrogen of the oxazine ring can be derivatized with sulfonyl chlorides to form sulfonamides, a common functional group in many bioactive molecules.[3]
The following workflow illustrates a typical multi-step synthesis to generate a library of diverse derivatives for biological screening.
Caption: Multi-step derivatization workflow.[3]
Protocol 3.1: Synthesis of 7-Aryl-Substituted Pyrido[2,3-b][1][2]oxazine Derivatives via Suzuki Coupling
This protocol is a conceptual adaptation based on a published synthetic route for EGFR-TK inhibitors.[3]
Materials:
-
7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (the N-sulfonylated starting material)
-
Bis(pinacolato)diboron
-
Pd(dppf)Cl₂ (Palladium catalyst)
-
Potassium acetate (base)
-
1,4-Dioxane (solvent)
-
Various aryl/heteroaryl halides
-
Aqueous sodium carbonate solution
-
Standard Suzuki coupling reaction setup (inert atmosphere)
Procedure:
-
Miyaura Borylation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the N-sulfonylated starting material, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate in 1,4-dioxane. Heat the mixture at 80 °C for 2 hours. This step forms the boronate ester intermediate in situ.
-
Suzuki Cross-Coupling: To the reaction mixture containing the boronate ester, add the desired aryl or heteroaryl halide and an aqueous solution of a suitable base (e.g., sodium carbonate). Continue heating under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the final 7-aryl-substituted derivative.
Applications in Drug Discovery: Targeting Cancer Pathways
The 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine scaffold has been successfully employed in the design of inhibitors for several key cancer targets.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
Mutations in the Epidermal Growth Factor Receptor (EGFR) are a major driver of non-small cell lung cancer (NSCLC).[3] Several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, but drug resistance remains a significant clinical challenge.[3]
Researchers have rationally designed and synthesized novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors that show potent activity against both wild-type and mutant forms of EGFR.[3] These compounds have demonstrated significant anti-proliferative effects against various NSCLC cell lines, including those with acquired resistance mutations.[3]
Mechanism of Action: These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival. Molecular docking studies have shown that the pyrido[2,3-b][1][2]oxazine core can effectively engage with key residues in the EGFR active site.[3]
The following diagram illustrates the targeted inhibition of the EGFR signaling pathway.
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- 4. 1H,2H,3H-pyrido[2,3-b][1,4]oxazine | C7H8N2O | CID 15127902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of Pyridoxazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the experimental procedure for the N-alkylation of pyridoxazine, a critical transformation in the synthesis of diverse molecular scaffolds for drug discovery and development. This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction.
Introduction: The Significance of Pyridoxazine N-Alkylation
Pyridoxazine and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The nitrogen atom within the pyridoxazine ring system presents a key handle for synthetic modification. N-alkylation, the introduction of an alkyl group onto this nitrogen, is a fundamental strategy to modulate the physicochemical properties, pharmacological activity, and metabolic stability of these molecules. This modification can influence factors such as solubility, lipophilicity, and the ability to interact with biological targets, making N-alkylation a pivotal step in the optimization of lead compounds.
Reaction Mechanism and Scientific Rationale
The N-alkylation of pyridoxazine proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the pyridoxazine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable alkylating agent). This concerted process involves the simultaneous formation of a new nitrogen-carbon bond and the cleavage of the carbon-halogen bond.[1][2][3]
The choice of base is critical to facilitate this reaction. A suitable base deprotonates the nitrogen atom, enhancing its nucleophilicity and driving the reaction forward. Common bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and strong bases such as sodium hydride (NaH) for less reactive systems.[4][5] The selection of the base is often dictated by the reactivity of the alkylating agent and the stability of the pyridoxazine starting material.
The general reaction scheme is depicted below:
Sources
Application of Pyridazines in Non-Small Cell Lung Cancer (NSCLC) Research: A Detailed Guide for Scientists
Introduction: The Rise of Pyridazines in Oncology
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. A significant breakthrough in NSCLC treatment has been the advent of targeted therapies aimed at specific oncogenic driver mutations. The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its conformational influence on molecules, make it an ideal core for the design of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth exploration of the application of pyridazine derivatives in NSCLC research, with a focus on their use as inhibitors of key oncogenic kinases such as ALK, c-Met, and ROS1. We will delve into the underlying mechanisms of action and provide detailed protocols for the evaluation of these compounds in preclinical settings.
Pyridazines as Kinase Inhibitors in NSCLC
The pyridazine core and its derivatives, such as pyridazinones and imidazo[1,2-b]pyridazines, have been successfully utilized to develop small molecule inhibitors that target the ATP-binding pocket of various kinases.[3] In the context of NSCLC, pyridazine-based compounds have shown significant promise in inhibiting receptor tyrosine kinases (RTKs) that are frequently dysregulated.
Targeting Anaplastic Lymphoma Kinase (ALK)
Chromosomal rearrangements involving the ALK gene are found in approximately 3-7% of NSCLC cases, particularly in younger patients with a light or non-smoking history. These rearrangements lead to the expression of fusion proteins (e.g., EML4-ALK) with constitutive kinase activity, driving tumor cell proliferation and survival.
Ensartinib (X-396) is a novel, aminopyridazine-based small molecule that potently inhibits ALK.[4] It is significantly more potent than the first-generation inhibitor crizotinib and has demonstrated efficacy against crizotinib-resistant mutations like L1196M and C1156Y.[4] Furthermore, newer imidazo[1,2-b]pyridazine macrocyclic derivatives are being developed to combat a wider range of resistance mutations, including the challenging G1202R mutation.[3]
Targeting c-Mesenchymal-Epithelial Transition Factor (c-Met)
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling, through gene amplification, mutations (including exon 14 skipping), or protein overexpression, is another key oncogenic driver in NSCLC.
Volitinib , a highly potent and selective c-Met inhibitor, features a[5][6][7]triazolo[4,5-b]pyrazine core. It has demonstrated robust anti-tumor activity in preclinical models with c-Met dysregulation. Several other pyridazine and pyridazinone derivatives have been developed as potent c-Met inhibitors, showing promise in overcoming resistance to other targeted therapies.
Targeting ROS1
ROS1 rearrangements occur in about 1-2% of NSCLC cases and define a distinct molecular subset of the disease.[8][9] Due to the structural similarity between the kinase domains of ROS1 and ALK, many ALK inhibitors also exhibit activity against ROS1. Several pyridazine-based ALK inhibitors, including ensartinib, have shown inhibitory activity against ROS1.
Key Signaling Pathways
The therapeutic efficacy of pyridazine-based inhibitors in NSCLC is rooted in their ability to block the downstream signaling cascades initiated by their target kinases.
ALK Signaling Pathway
Constitutively active ALK fusion proteins activate several key downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[7][10][11][12][13] These pathways collectively promote cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT).
Caption: Simplified ALK signaling pathway in NSCLC.
c-Met Signaling Pathway
Upon HGF binding or through oncogenic activation (e.g., amplification), c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GAB1 and GRB2. This leads to the activation of downstream pathways including RAS-MAPK, PI3K-AKT, and STAT3, promoting cell growth, survival, and invasion.[14][15][16][17][18]
Caption: Simplified c-Met signaling pathway in NSCLC.
ROS1 Signaling Pathway
ROS1 fusion proteins, similar to ALK fusions, activate a common set of downstream signaling pathways, including PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT.[8][19][20][21][22] This highlights the rationale for the dual activity of many ALK/ROS1 inhibitors.
Caption: Simplified ROS1 signaling pathway in NSCLC.
Experimental Protocols and Workflows
The preclinical evaluation of novel pyridazine-based inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and anti-tumor efficacy.
Experimental Workflow
Caption: General workflow for preclinical evaluation of pyridazine inhibitors.
Detailed Application Notes and Protocols
Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic effect of pyridazine compounds on NSCLC cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[23][24] The amount of formazan produced is proportional to the number of viable cells.
Recommended Cell Lines:
| Target | Cell Line | Genetic Alteration |
| ALK | NCI-H3122, NCI-H2228 | EML4-ALK fusion |
| c-Met | EBC-1, NCI-H1993 | MET amplification |
| ROS1 | HCC78 | SLC34A2-ROS1 fusion |
| Control | A549, NCI-H460 | KRAS mutation, ALK/c-Met/ROS1 wild-type |
Protocol:
-
Cell Seeding:
-
Culture NSCLC cells to 70-80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 3,000-8,000 cells per well in a 96-well plate in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridazine compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 0.01 nM to 10 µM). The final DMSO concentration should be ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blot Analysis of Target Phosphorylation
Objective: To confirm the on-target activity of pyridazine inhibitors by assessing the phosphorylation status of their respective kinase targets (e.g., p-ALK, p-c-Met).
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies specific to the phosphorylated form of a protein, one can measure the inhibitory effect of a compound on kinase activity.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., H3122 for ALK, EBC-1 for c-Met) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the pyridazine inhibitor for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[5][25]
-
Scrape the cells, transfer to a microcentrifuge tube, and keep on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can increase background.[6][26]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
For p-ALK: anti-phospho-ALK (Tyr1604)
-
For p-c-Met: anti-phospho-Met (Tyr1234/1235)
-
Also probe separate blots for total ALK and total c-Met as loading controls.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of inhibition.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of a lead pyridazine compound.
Principle: NSCLC cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Cell Implantation:
-
Subcutaneously inject 5-10 x 10^6 NSCLC cells (e.g., H3122, EBC-1) in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Formulate the pyridazine compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the compound daily by oral gavage at predetermined doses (e.g., 10, 25, 50 mg/kg). The control group receives the vehicle only.
-
For example, ensartinib has been dosed in xenograft models at concentrations ranging from 10 to 50 mg/kg.[4]
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by western blot).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Physicochemical Properties of Representative Pyridazine-Based Inhibitors
| Compound | Target(s) | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| Ensartinib | ALK, ROS1, c-Met | C26H27Cl2FN6O3 | 561.44 | 3.6 |
| Crizotinib | ALK, ROS1, c-Met | C21H22Cl2FN5O | 450.34 | 1.65 |
| Lorlatinib | ALK, ROS1 | C21H19FN6O2 | 406.41 | 2.4 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Kinase Assay: High Variability | Inconsistent pipetting, substrate depletion | Use calibrated pipettes, optimize enzyme/substrate concentrations.[23][27][28] |
| Western Blot: No/Weak Signal for Phospho-protein | Phosphatase activity, low protein abundance | Use phosphatase inhibitors, keep samples cold, load more protein, use a sensitive ECL substrate.[5][6][25][26][29] |
| Western Blot: High Background | Blocking agent, antibody concentration | Use 5% BSA for blocking instead of milk, optimize primary antibody dilution.[6][26] |
| In Vivo: Compound Precipitation | Poor solubility of the compound | Optimize the vehicle formulation (e.g., add co-solvents like PEG400), perform a solubility test before starting the study. |
Conclusion
The pyridazine scaffold has proven to be a versatile and highly effective platform for the development of potent kinase inhibitors targeting key oncogenic drivers in NSCLC. The application of the protocols and workflows outlined in this guide will enable researchers to effectively evaluate novel pyridazine-based compounds and contribute to the advancement of targeted therapies for non-small cell lung cancer.
References
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Creative Diagnostics. ALK Pathway. Available from: [Link].
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ResearchGate. ALK Signaling Pathways and Therapeutic Implications. Available from: [Link].
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ResearchGate. ALK Signaling Pathways and Therapeutic Implications. Available from: [Link].
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Advansta Inc. 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Published January 20, 2015. Available from: [Link].
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Drilon A, Jenkins C, Iyer S, et al. Molecular Pathways: ROS1 Fusion Proteins in Cancer. Clin Cancer Res. 2013;19(20):5576-5581. Available from: [Link].
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ResearchGate. ALK signaling pathway. Available from: [Link].
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Creative Diagnostics. ROS1 Signaling Pathway. Available from: [Link].
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ResearchGate. Common c-MET signaling pathways. Available from: [Link].
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ResearchGate. Schematic representation of the c-Met signaling pathway suggested in HCC cells. Available from: [Link].
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Salgia R. ALK: a tyrosine kinase target for cancer therapy. J Thorac Oncol. 2017;12(4):S435-S437. Available from: [Link].
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Published August 14, 2025. Available from: [Link].
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ResearchGate. The schematic diagram of c-mesenchymal–epithelial transition (c-MET) activation signaling pathways. Available from: [Link].
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Pala D, Ronchi P, Rescigno D, et al. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Med Chem Lett. 2024;15(11):1925-1932. Available from: [Link].
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ResearchGate. ROS1 pathway and resistance mechanism. Available from: [Link].
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ResearchGate. ROS1 fusion signaling pathways. Available from: [Link].
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Dagogo-Jack I, Shaw AT. ROS-1 Fusions in Non-Small-Cell Lung Cancer: Evidence to Date. J Thorac Oncol. 2017;12(8):1189-1198. Available from: [Link].
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ResearchGate. c-MET activation signaling pathways. Available from: [Link].
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Gherardi E, Birchmeier W, Birchmeier C, Vande Woude G. An overview of the c-MET signaling pathway. Cell Mol Life Sci. 2012;69(11):1791-1800. Available from: [Link].
-
Gries C, Gries A, Trakhtenberg EF, et al. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. J Med Chem. 2022;65(13):9074-9093. Available from: [Link].
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ResearchGate. ROS1 signaling pathway and bypass mechanisms. Available from: [Link].
-
Lowe D. The pyridazine heterocycle in molecular recognition and drug discovery. Med Chem Comm. 2023;14(5):827-844. Available from: [Link].
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Horn L, Infante JR, Blumenschein GR Jr, et al. Ensartinib (X-396) in ALK-Positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study. Clin Cancer Res. 2018;24(10):2273-2280. Available from: [Link].
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Altogen Labs. EBC-1 Xenograft Model. Available from: [Link].
-
Kroll A, Halter R, Borchert S, et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Int J Mol Sci. 2021;22(16):8695. Available from: [Link].
-
Lowe D. The pyridazine heterocycle in molecular recognition and drug discovery. MedChemComm. 2023;14(5):827-844. Available from: [Link].
-
Merck Millipore. Western Blotting Protocols. Available from: [Link].
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Published July 2, 2024. Available from: [Link].
-
Bio-Rad. General Protocol for Western Blotting. Available from: [Link].
-
Liu Y, Jin S, Peng X, et al. Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. Eur J Med Chem. 2017;141:538-551. Available from: [Link].
-
Li W, Yang Y, Zhang L, et al. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorg Med Chem. 2023;88:117329. Available from: [Link].
-
Johnson TW, Richardson PF, Bailey S, et al. Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][6][11][14]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. J Med Chem. 2014;57(11):4720-4744. Available from: [Link].
-
ResearchGate. Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. Available from: [Link].
-
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. In: Probe Development and Assay Guidance Manual. Bethesda (MD): National Center for Biotechnology Information (US); 2005-. Available from: [Link].
-
Drugs.com. Ensartinib Dosage. Updated June 30, 2025. Available from: [Link].
-
ResearchGate. Dose−response curve of 8e in H3122 L1196M xenografts in athymic mice. Available from: [Link].
-
El-Gamal MI, Abdel-Maksoud MS, El-Din MMG, et al. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Sci Rep. 2019;9(1):12848. Available from: [Link].
-
Wang Y, Li Y, Wang Y, et al. Ensartinib is effective in the treatment of advanced non-small-cell lung cancer with MET amplification after multi-line ALK-TKIs resistance: a case report. Anticancer Drugs. 2024;35(3):e0223. Available from: [Link].
-
ResearchGate. Effect of single-agent motesanib on various NSCLC xenograft tumor models. Available from: [Link].
-
Khan M, Kumar A, Batra S, et al. Efficacy and Safety of Ensartinib in the Treatment of Non-Small Cell Lung Cancer: A Systematic Review of Clinical Trials. medRxiv. 2025. Available from: [Link].
-
ResearchGate. MGC018 exhibits antitumor activity in multiple xenograft models. Available from: [Link].
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Definitive ¹H NMR Characterization of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine: A Guide to Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido-oxazine scaffold is a privileged heterocyclic motif integral to the design of novel therapeutic agents, owing to its diverse biological activities. Compounds incorporating this structure have shown promise in various fields, including oncology and infectious diseases.[1][2] Accurate and unambiguous structural characterization is a cornerstone of the drug discovery and development process, ensuring the correct molecular architecture and paving the way for understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary and powerful tool for the elucidation of such molecular structures in solution.[3]
This application note provides a comprehensive guide to the ¹H NMR characterization of the parent scaffold, 2,3-Dihydro-1H-pyrido[2,3-b]oxazine. We will delve into a detailed, step-by-step protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected ¹H NMR spectrum. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary for the confident structural verification of this important heterocyclic system.
Molecular Structure and Proton Numbering
A clear assignment of each proton is fundamental to the interpretation of the NMR spectrum. The structure of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine with the IUPAC numbering and proton labeling used in this guide is presented below.
Materials and Equipment
Materials:
-
2,3-Dihydro-1H-pyrido[2,3-b]oxazine (purity >95%)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Glass wool
-
Scintillation vials or other suitable small glass containers
Equipment:
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.
Experimental Protocol
The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. The following protocol outlines the best practices for obtaining a high-resolution ¹H NMR spectrum.
Step 1: Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine into a clean, dry vial.[4][5] The exact amount will depend on the sensitivity of the spectrometer.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides the deuterium signal for the spectrometer's lock system.[6]
-
Dissolution: Gently vortex the vial to ensure the complete dissolution of the sample. A homogeneous solution is essential for acquiring a high-quality spectrum.[5]
-
Filtration and Transfer: To remove any suspended solid particles that can degrade spectral quality, filter the solution into a clean NMR tube.[4] This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.
Step 2: NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent. This compensates for any minor drifts in the magnetic field. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, symmetrical peaks.
-
Acquisition Parameters: Set the appropriate parameters for a standard ¹H NMR experiment. Typical parameters include:
-
Pulse Angle: 90°
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
Data Acquisition: Initiate the acquisition process. Once completed, the Free Induction Decay (FID) signal is automatically Fourier transformed by the software to generate the ¹H NMR spectrum.
-
Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
Data Analysis and Interpretation
The ¹H NMR spectrum of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below, followed by a detailed explanation.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H7 | ~7.8 - 8.0 | Doublet of doublets (dd) | J(H7,H6) ≈ 7.5, J(H7,H5) ≈ 1.5 | 1H |
| H5 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H5,H6) ≈ 8.0, J(H5,H7) ≈ 1.5 | 1H |
| H6 | ~6.7 - 6.9 | Doublet of doublets (dd) | J(H6,H5) ≈ 8.0, J(H6,H7) ≈ 7.5 | 1H |
| N1-H | ~5.0 - 6.0 | Broad singlet | - | 1H |
| C2-H₂ | ~4.3 - 4.5 | Triplet (t) | J(H2,H3) ≈ 4.5 | 2H |
| C3-H₂ | ~3.9 - 4.1 | Triplet (t) | J(H3,H2) ≈ 4.5 | 2H |
Detailed Signal Analysis:
-
Aromatic Protons (H5, H6, H7):
-
H7: This proton is ortho to the electron-withdrawing nitrogen atom (N8) and is therefore expected to be the most deshielded of the aromatic protons, appearing furthest downfield. It will be split by H6 (ortho coupling, ~7.5 Hz) and H5 (meta coupling, ~1.5 Hz), resulting in a doublet of doublets.
-
H5: This proton is para to the ring nitrogen N8 and adjacent to the fused ring junction. Its chemical shift will be influenced by the electron-donating nature of the oxazine ring system. It will exhibit ortho coupling to H6 (~8.0 Hz) and meta coupling to H7 (~1.5 Hz), also appearing as a doublet of doublets.
-
H6: This proton is expected to be the most shielded of the aromatic protons, appearing furthest upfield in the aromatic region. It is coupled to both H5 and H7 via ortho couplings, resulting in a doublet of doublets.
-
-
Aliphatic Protons (C2-H₂ and C3-H₂):
-
C2-H₂: These protons are adjacent to an oxygen atom, a highly electronegative element, which causes a significant downfield shift. They are coupled to the two protons on C3, and are expected to appear as a triplet. For similar substituted pyrido-oxazine systems, these protons appear around 4.3 ppm.[1]
-
C3-H₂: These protons are adjacent to the nitrogen atom of the oxazine ring. They are also deshielded, but typically to a lesser extent than the protons adjacent to the oxygen. They will be split by the C2 protons into a triplet. In related structures, these protons are observed around 3.4-3.5 ppm.[1]
-
-
Amine Proton (N1-H):
-
The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature. It is often observed as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom.
-
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Broad Peaks/Poor Resolution | - Inhomogeneous magnetic field (poor shimming)- Sample contains solid particles- Sample is too concentrated | - Re-shim the magnet.- Filter the sample again.- Dilute the sample. |
| Large Water Peak | - Use of non-deuterated solvent- Contaminated solvent or NMR tube | - Use fresh, high-purity deuterated solvent.- Dry the NMR tube in an oven before use. |
| Unexpected Peaks | - Sample impurity- Grease from glassware | - Check sample purity by another method (e.g., LC-MS).- Ensure all glassware is thoroughly cleaned. |
| Poor Signal-to-Noise Ratio | - Sample is too dilute | - Increase the number of scans.- Prepare a more concentrated sample. |
References
-
Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276. [Link]
-
University of Sheffield. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Reddy, T. R., et al. (2022). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 13(11), 1369-1380. [Link]
- Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6).
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-881.
-
University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
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LC-MS Analysis of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine Synthesis Products: A Protocol for Purity Assessment and Impurity Identification
An Application Note for Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the analysis of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine and its synthesis-related impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). As a core heterocyclic scaffold in medicinal chemistry, rigorous characterization of this compound is critical for ensuring the quality, safety, and efficacy of potential drug candidates. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into method development, validation, and data interpretation. We will delve into the causality behind experimental choices, from sample preparation to the optimization of mass spectrometry parameters, ensuring a robust and self-validating analytical system.
Introduction: The Analytical Imperative for Pyrido-oxazines
The 2,3-Dihydro-1H-pyrido[2,3-b]oxazine moiety is a privileged structure in modern drug discovery, forming the backbone of compounds targeting a range of biological pathways. Its synthesis, while often efficient, can yield a profile of related impurities, including unreacted starting materials, intermediates, and by-products from side reactions.[1][2] The presence of these impurities can significantly impact the safety and efficacy of an active pharmaceutical ingredient (API).[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, specificity, and ability to couple chromatographic separation with mass-based identification.[4] This combination allows for the simultaneous quantification of the main product and the detection and tentative identification of unknown impurities, even at trace levels. This application note outlines a systematic approach to developing and validating an LC-MS method tailored for the analysis of a typical 2,3-Dihydro-1H-pyrido[2,3-b]oxazine synthesis reaction mixture.
Foundational Principles: Designing the Analytical Strategy
The successful analysis of nitrogen-containing heterocyclic compounds like 2,3-Dihydro-1H-pyrido[2,3-b]oxazine hinges on a carefully designed analytical method.[5][6] Our strategy is built on leveraging the physicochemical properties of the analyte to achieve optimal separation and detection.
-
Analyte Polarity and Chromatographic Choice : The target molecule is moderately polar. This makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) an ideal choice for separation, where a nonpolar stationary phase is used with a polar mobile phase. By starting with a highly aqueous mobile phase and gradually increasing the organic solvent content (gradient elution), we can effectively separate the polar starting materials from the main product and any less polar by-products.
-
Ionization and Mass Spectrometric Detection : The presence of two nitrogen atoms in the pyrido-oxazine structure makes it readily protonated. Therefore, Electrospray Ionization (ESI) in the positive ion mode is the most effective technique for generating the protonated molecular ion, [M+H]⁺, which is the primary target for MS detection.[5]
The overall experimental workflow is a multi-stage process designed for accuracy and reproducibility.
Caption: High-level workflow for LC-MS analysis of synthesis products.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Water | LC-MS Grade | Fisher Scientific |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |
| Formic Acid (FA) | LC-MS Grade, >99% | Sigma-Aldrich |
| 2,3-Dihydro-1H-pyrido[2,3-b]oxazine | Reference Standard (>98%) | Synthesized/Sourced |
| Syringe Filters | 0.22 µm PTFE | Pall or Millipore |
Protocol 1: Sample and Standard Preparation
Causality : The choice of diluent (50:50 Methanol:Water) is critical. It must be strong enough to fully solubilize the analyte and potential impurities while being compatible with the initial mobile phase conditions to ensure good peak shape upon injection. Filtration is a non-negotiable step to prevent particulates from clogging the LC column and tubing, thereby extending column lifetime and ensuring system stability.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the crude synthesis product or reference standard into a 10 mL volumetric flask.
-
Dissolution: Add approximately 5 mL of 50:50 (v/v) Methanol:Water. Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Final Volume: Bring the flask to the 10 mL mark with the same diluent. Mix thoroughly.
-
Working Sample (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with 50:50 Methanol:Water.
-
Filtration: Prior to injection, filter the working sample through a 0.22 µm PTFE syringe filter into an LC vial.
Protocol 2: LC-MS Method Parameters
Causality : A C18 column is a robust starting point for separating moderately polar compounds. The gradient elution is designed to first elute highly polar impurities in the aqueous phase, then the main analyte, and finally any non-polar by-products as the organic phase concentration increases. Formic acid is added to the mobile phase to acidify it (pH ~2.7-3.0); this protonates the nitrogen atoms on the analyte, leading to sharper chromatographic peaks and significantly enhanced ionization efficiency in the ESI source.[5][6]
| Parameter | Recommended Setting |
| Liquid Chromatography (LC) | |
| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | |
| 0.0 - 1.0 min | 5% B |
| 1.0 - 8.0 min | 5% to 95% B |
| 8.0 - 10.0 min | 95% B |
| 10.1 - 12.0 min | 5% B (Re-equilibration) |
| Mass Spectrometry (MS) | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Scan Mode | Full Scan (m/z 50-500) and Targeted MS/MS |
| MS/MS Collision Energy | 20 eV (for fragmentation of m/z 149.1) |
Data Analysis and Interpretation
Analysis of the acquired data involves identifying the main product peak and any impurity peaks. The molecular weight of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine is 148.17 g/mol . In positive ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 149.17 .
Expected Product and Potential Impurities
The LC-MS method should be able to separate the main product from common synthesis-related impurities.
| Compound | Expected [M+H]⁺ (m/z) | Likely Retention Time | Notes |
| 2-Amino-3-hydroxypyridine | 111.05 | Early | Starting Material (Polar) |
| 1,2-Dibromoethane | N/A (No ESI response) | N/A | Starting Material (Non-polar, poor ionization) |
| 2,3-Dihydro-1H-pyrido[2,3-b]oxazine | 149.17 | Mid-gradient | Main Product |
| Dimerized Product | 297.33 | Late | Potential By-product |
Fragmentation Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) is used to confirm the identity of the main peak. The [M+H]⁺ ion (m/z 149.17) is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic pattern. Understanding this fragmentation is key to structural elucidation.[7][8]
Caption: Predicted MS/MS fragmentation of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine.
Method Validation Protocol
To ensure the method is fit for its intended purpose (i.e., purity analysis), it must be validated according to ICH Q2(R2) guidelines.[9][10] This process establishes the performance characteristics of the procedure.
Protocol 3: Abbreviated Method Validation
| Characteristic | Test Procedure | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo (if applicable), and spiked sample. | No interfering peaks at the retention time of the main analyte and known impurities. |
| Linearity | Prepare calibration standards at 5 concentrations (e.g., 1, 5, 10, 20, 50 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze samples spiked with known amounts of reference standard at 3 levels (e.g., 80%, 100%, 120% of target). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Inject one sample (e.g., 10 µg/mL) six times. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determine based on signal-to-noise ratio (S/N). | S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | Determine based on signal-to-noise ratio (S/N). | S/N ratio of 10:1 with acceptable precision (RSD ≤ 10%). |
Conclusion
This application note provides a robust and scientifically-grounded framework for the LC-MS analysis of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine synthesis products. By understanding the rationale behind each step—from sample preparation to data interpretation—researchers can confidently implement and adapt this method for routine purity testing, impurity profiling, and quality control in the drug development pipeline. The provided protocols for method execution and validation serve as a comprehensive guide to ensure data integrity and regulatory compliance.
References
- Source: Analyst (RSC Publishing)
- Title: LC-MS Method Development Source: Intertek URL
- Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PMC - NIH URL
- Title: N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes Source: Analytical Chemistry - ACS Publications URL
- Title: (PDF)
- Title: Applications of LC-MS Methodology: In the Development of Pharmaceuticals Source: Google Books URL
-
Title: Novel pyrido[2,3-b][4][11]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer Source: PMC - NIH URL:
- Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL
- Title: LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms Source: PMC - NIH URL
- Title: The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds Source: Scilit URL
- Title: ICH guideline Q2(R2)
- Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry Source: MDPI URL
- Title: Tutorial Review on LC-MS Method Validation Source: Chair of Analytical Chemistry URL
- Title: Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry Source: PubMed URL
- Title: Validation of Analytical Procedures Q2(R2)
- Title: bioanalytical method validation and study sample analysis m10 Source: ICH URL
- Title: Investigation of Fragmentation Patterns in Pyridoxal-primary Amine Complexes by Electrospray Ionization Mass Spectrometry Source: KoreaScience URL
- Title: Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction Source: Thieme Connect URL
- Title: Protocol for synthesizing 1H-Pyrido[2,3-d]oxazine-2,4-dione in a laboratory setting Source: Benchchem URL
- Title: Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases Source: Acta Scientific URL
- Title: Synthesis and Characterizations of New 1,3-Oxazine Derivatives Source: Journal of The Chemical Society of Pakistan URL
- Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL
- Title: Fragmentation (mass spectrometry)
- Title: Mass Spectrometry: Fragmentation Source: University of Arizona URL
- Title: Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols Source: International Journal of Science and Research Archive URL
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In Vitro MTT Assay: A Detailed Protocol for Assessing the Cytotoxicity of Pyridoxazine Derivatives
Introduction: Gauging Cellular Health in Drug Discovery
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating the metabolic activity of cells, which serves as a crucial indicator of cell viability, proliferation, and cytotoxicity. This application note provides a comprehensive, field-tested protocol for utilizing the MTT assay to determine the cytotoxic potential of novel pyridoxazine derivatives. Pyridoxazine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry, with some demonstrating promising anticancer activities.[1] Understanding their impact on cell viability is a critical first step in the drug development pipeline.
The principle of the MTT assay is elegant in its simplicity. It relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[2] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria of living, metabolically active cells.[3][4] The resulting formazan crystals are then solubilized, and the intensity of the purple color is quantified using a spectrophotometer. The amount of formazan produced is directly proportional to the number of viable cells.[5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles and critical considerations necessary for generating robust and reproducible data when working with pyridoxazine derivatives.
Core Principles and Mechanistic Causality
The reduction of MTT is not solely a function of mitochondrial activity but reflects the overall metabolic state of the cell, with contributions from the endoplasmic reticulum and plasma membrane. However, mitochondrial dehydrogenases, such as succinate dehydrogenase, play a central role. Therefore, a decrease in the rate of MTT reduction is often interpreted as a decrease in cell viability, either through cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation).
It is crucial to recognize that the MTT assay measures metabolic activity as a surrogate for cell viability. This distinction is important, as some compounds may affect cellular metabolism without directly causing cell death, potentially leading to a misinterpretation of results.[6] Therefore, it is always advisable to complement MTT data with other assays that measure different cellular parameters, such as membrane integrity (e.g., Trypan Blue exclusion) or apoptosis markers.[7][8]
Potential for Interference by Pyridoxazine Derivatives
A key consideration when testing any new chemical entity is its potential to interfere with the assay chemistry. Pyridoxazine derivatives, like other polyphenolic and heterocyclic compounds, may possess reducing properties that could lead to the non-enzymatic reduction of MTT to formazan, resulting in a false-positive signal (i.e., an overestimation of cell viability).[9][10] Conversely, some colored compounds can interfere with the absorbance reading of the formazan product.
To mitigate these risks, it is imperative to include proper controls. A cell-free control, where the pyridoxazine derivative is incubated with MTT in culture medium without cells, is essential to assess any direct chemical reduction of the dye.[9] If significant interference is observed, alternative cytotoxicity assays should be considered.[7]
Experimental Workflow Visualization
Caption: A flowchart illustrating the key phases of the MTT assay for assessing the cytotoxicity of pyridoxazine derivatives.
Detailed Protocol
This protocol is optimized for adherent cells cultured in 96-well plates. Modifications for suspension cells are noted where applicable.
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Molecular Grade Powder | 4°C, protected from light |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Room Temperature |
| Cell Culture Medium | Appropriate for the cell line, with or without phenol red | 4°C |
| Fetal Bovine Serum (FBS) | Heat-inactivated | -20°C |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA | 4°C |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, cell culture grade | Room Temperature |
| Sodium Dodecyl Sulfate (SDS) Solution | 10% (w/v) in 0.01 M HCl | Room Temperature |
| Pyridoxazine Derivatives | Stock solutions in a suitable solvent (e.g., DMSO) | As per compound stability |
| 96-well flat-bottom microplates | Sterile, tissue culture-treated | Room Temperature |
| Multichannel pipette | - | |
| Microplate reader | Capable of reading absorbance at 570 nm | - |
| Humidified Incubator | 37°C, 5% CO₂ | - |
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[2]
-
Vortex or sonicate briefly to ensure complete dissolution.[2]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[11]
-
Store in light-protected aliquots at -20°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.
-
-
Pyridoxazine Derivative Working Solutions:
-
Prepare a series of dilutions of the pyridoxazine derivatives in complete cell culture medium from a high-concentration stock solution (typically in DMSO).
-
The final concentration of the solvent (e.g., DMSO) in the wells should be kept constant across all treatments and should not exceed a level toxic to the cells (typically <0.5%).
-
Step-by-Step Experimental Procedure
Phase 1: Cell Seeding and Treatment
-
Cell Culture: Culture the desired cell line in appropriate medium supplemented with FBS until they are in the logarithmic growth phase.
-
Cell Seeding:
-
For adherent cells, harvest them using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density. This is a critical parameter that must be determined empirically for each cell line, but typically ranges from 1,000 to 100,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest concentration used for the test compounds.
-
Untreated Control (Negative Control): Cells in culture medium only.
-
Blank Control: Culture medium only (no cells). This will be used for background subtraction.
-
Compound Interference Control: Culture medium with the test compound at various concentrations (no cells).[9]
-
-
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to adhere and resume logarithmic growth.
-
Compound Addition:
-
After 24 hours, carefully aspirate the medium and replace it with 100 µL of medium containing the desired concentrations of the pyridoxazine derivatives or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
Phase 2: MTT Assay
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C.[13] During this time, viable cells will reduce the MTT to purple formazan crystals. The optimal incubation time can vary between cell lines and should be determined during assay optimization.
-
Formazan Solubilization:
-
For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
For Suspension Cells: Add the solubilization solution directly to the wells containing cells and MTT. Alternatively, centrifuge the plate to pellet the cells, carefully remove the supernatant, and then add the solubilizing agent.
-
-
Dissolution and Absorbance Reading:
-
Place the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization of the formazan crystals. Gentle pipetting up and down can also aid in dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability: The viability of the treated cells is expressed as a percentage of the untreated control cells.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Dose-Response Curves and IC50 Calculation:
-
Plot the percentage of cell viability against the concentration of the pyridoxazine derivative to generate a dose-response curve.
-
From this curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis in software like GraphPad Prism or by using the linear equation from the graph in Excel.[14]
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| High Background Absorbance | Contamination of reagents or medium; Phenol red or serum interference. | Use fresh, sterile reagents. Use serum-free and phenol red-free medium during the MTT incubation step. |
| Incomplete Formazan Solubilization | Insufficient solvent volume or mixing. | Increase the volume of the solubilizing agent. Increase shaking time or gently pipette to mix. |
| Low Absorbance Signal | Low cell seeding density; Low metabolic activity of cells. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. |
| Inconsistent Results Between Replicates | Uneven cell seeding; "Edge effect" in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| False-Positive Results (High Viability at High Compound Concentrations) | Direct reduction of MTT by the pyridoxazine derivative. | Run a cell-free control with the compound and MTT. If interference is confirmed, consider an alternative assay.[9] |
Conclusion and Best Practices
The MTT assay is a robust and widely used method for assessing the cytotoxic effects of novel compounds like pyridoxazine derivatives. However, its successful implementation relies on careful optimization and an understanding of its limitations. By adhering to the detailed protocol and troubleshooting guide provided in this application note, researchers can generate reliable and reproducible data, paving the way for further investigation into the therapeutic potential of these promising molecules.
Key Takeaways for Robust Results:
-
Optimize Seeding Density: This is crucial for obtaining a linear relationship between cell number and absorbance.[15]
-
Include Proper Controls: Untreated, vehicle, blank, and compound interference controls are non-negotiable for valid data interpretation.
-
Be Mindful of Interferences: Pyridoxazine derivatives may directly interact with MTT. Always verify with cell-free controls.
-
Confirm with Orthogonal Assays: The MTT assay is a measure of metabolic activity. Confirm key findings with assays that measure different aspects of cell death (e.g., apoptosis, necrosis).[7]
By integrating these principles and practices, researchers can confidently employ the MTT assay as a powerful tool in the early stages of drug discovery and development.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237–245). Humana Press.
-
Wikipedia. (2023, November 13). MTT assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Bitesize Bio. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]
-
Dr. Okolie’s Biology Classroom. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel [Video]. YouTube. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Pilkington, G. J., et al. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research, 40(10), 5427-5436.
-
4B - Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]
- Ulukaya, E., Ozdikicioglu, F., & Oral, A. Y. (2008). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. Medical Oncology, 25(2), 219–224.
- Prasetyo, E. N., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3329.
- Pilkington, G. J., et al. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research, 40(10), 5427-5436.
- Cho, N. S., et al. (2004). Synthesis and cytotoxicity evaluation of 6,11-dihydro-pyridazo- and 6,11-dihydro-pyrido[2,3-b]phenazine-6,11-diones. Bioorganic & Medicinal Chemistry, 12(20), 5345–5350.
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]
-
ResearchGate. (2018, March 14). Why MTT assay not working?. Retrieved from [Link]
-
Biology Stack Exchange. (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]
- Głowacka, I. E., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
-
ResearchGate. (n.d.). MTT assay results show no significant difference in cell viability.... Retrieved from [Link]
- Kschonsek, J., et al. (2018). Vitamins in cell culture media: Stability and stabilization strategies. Journal of Biotechnology, 280, 10–18.
- Al-Abdullah, E. S., et al. (2018).
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Application Notes & Protocols: Molecular Docking Studies of Pyrido[2,3-b]oxazine Derivatives
<_ _>
Introduction: The Therapeutic Potential of Pyrido[2,3-b]oxazines
The pyrido[2,3-b]oxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have garnered significant interest as potential therapeutic agents, with studies revealing their efficacy as anticancer, antibacterial, and anti-inflammatory agents.[1][2] For instance, certain derivatives have shown potent inhibitory activity against key signaling proteins implicated in cancer progression, such as EGFR-TK, including resistance mutations in non-small cell lung cancer.[3] The versatility of this scaffold, allowing for strategic molecular hybridization, makes it a prime candidate for the rational design of novel, highly selective, and potent drug candidates.[3]
Molecular docking, a powerful computational technique, has become an indispensable tool in modern drug discovery.[4][5][6] It allows for the prediction of the preferred binding orientation of a small molecule (ligand) to its macromolecular target (receptor), providing critical insights into the molecular interactions that govern biological activity.[4][7] This in-silico approach accelerates the drug discovery process by enabling the rapid screening of large compound libraries, prioritizing candidates for synthesis and experimental testing, and guiding lead optimization efforts.[5][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies specifically focused on pyrido[2,3-b]oxazine derivatives. We will delve into the theoretical underpinnings of molecular docking, provide detailed, field-proven protocols for each stage of the workflow, and offer insights into the interpretation and validation of docking results.
Core Principles of Molecular Docking
The fundamental goal of molecular docking is to predict the three-dimensional structure of a ligand-receptor complex.[4] This is achieved through a two-step process:
-
Sampling: The docking algorithm explores a vast conformational space of the ligand within the defined binding site of the receptor.[4] This involves systematically or stochastically altering the ligand's position, orientation, and internal torsional degrees of freedom.
-
Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (or binding energy) of the ligand-receptor complex.[10][11] A lower binding energy generally indicates a more stable and favorable interaction.[12][13]
The accuracy of a docking study is contingent on both the robustness of the sampling algorithm and the reliability of the scoring function.[4] Various docking software packages employ different algorithms and scoring functions, each with its own strengths and limitations.[5][14] For the protocols outlined in this guide, we will focus on the widely used and well-validated software, AutoDock Vina.[15][16]
A Validated Workflow for Molecular Docking of Pyrido[2,3-b]oxazine Derivatives
The following diagram illustrates a comprehensive and self-validating workflow for conducting molecular docking studies. Each step is crucial for ensuring the scientific integrity and reproducibility of the results.
Caption: A comprehensive workflow for molecular docking studies.
Protocol 1: Receptor Preparation
Causality: The quality of the receptor structure is paramount for a successful docking study. This protocol aims to prepare the protein target by removing non-essential molecules, correcting structural issues, and adding necessary hydrogens, thereby creating a chemically accurate representation for docking.
Materials:
-
Protein Data Bank (PDB) ID or a high-resolution crystal structure of the target protein.[17][18][19][20][21]
-
Molecular visualization software (e.g., PyMOL, UCSF Chimera).
-
Software for protein preparation (e.g., AutoDock Tools, CHARMM-GUI).[22][23][24][25][26]
Methodology:
-
Structure Acquisition: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[17][18][19][20][21] If an experimental structure is unavailable, a high-quality homology model can be used, though this requires additional validation steps.[10]
-
Initial Cleaning:
-
Open the PDB file in a molecular visualization tool.
-
Remove all non-essential components, including water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding.
-
If the protein is a multimer, retain only the biologically relevant monomer or complex for the docking study.
-
-
Structural Correction:
-
Inspect the protein for missing residues or atoms. If significant portions are missing, consider using a different PDB entry or homology modeling.
-
Check for and correct any structural anomalies, such as alternate conformations (choose the one with the highest occupancy).
-
-
Protonation:
-
Add polar hydrogens to the protein structure. The protonation state of ionizable residues (e.g., Histidine, Aspartate, Glutamate) is critical and should be assigned based on the physiological pH (typically 7.4) or predicted pKa values.
-
-
Charge Assignment:
-
Assign partial charges to each atom of the protein. Kollman charges are a common choice for proteins in AutoDock.
-
-
File Format Conversion:
-
Save the prepared protein structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Protocol 2: Ligand Preparation
Causality: The ligand's 3D conformation and chemical properties directly influence its interaction with the receptor. This protocol ensures that the pyrido[2,3-b]oxazine derivatives are in a format suitable for docking, with correct stereochemistry, protonation states, and torsional degrees of freedom.
Materials:
-
2D or 3D structures of the pyrido[2,3-b]oxazine derivatives (e.g., in SDF or MOL2 format).
-
Ligand databases such as ZINC or PubChem.[27][28][29][30][31]
-
Software for ligand preparation (e.g., Open Babel, AutoDock Tools).[32][33][34][35][36]
Methodology:
-
Ligand Acquisition: Obtain the 2D or 3D structures of the pyrido[2,3-b]oxazine derivatives. These can be drawn using chemical drawing software or downloaded from databases like ZINC or PubChem.[27][28][29][30][31]
-
3D Structure Generation: If starting from 2D structures, convert them to 3D. Tools like Open Babel can generate reasonable 3D conformations.[32][33][34][35][36]
-
Energy Minimization: Perform an energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to relieve any steric strain and obtain a low-energy conformation.
-
Protonation and Charge Assignment:
-
Add hydrogens to the ligand, ensuring correct protonation states at physiological pH.
-
Assign Gasteiger charges, which are commonly used for small molecules in AutoDock.
-
-
Torsional Degrees of Freedom:
-
Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.
-
-
File Format Conversion:
-
Save the prepared ligands in the PDBQT format.
-
Protocol 3: Grid Generation and Docking
Causality: The grid box defines the three-dimensional search space within the receptor's binding site where the docking algorithm will explore ligand poses. A well-defined grid box is essential for efficient and accurate docking.
Materials:
-
Prepared receptor (PDBQT format).
-
Prepared ligands (PDBQT format).
Methodology:
-
Defining the Binding Site:
-
If a co-crystallized ligand is present in the original PDB structure, the binding site can be defined based on its coordinates.
-
If the binding site is unknown, blind docking can be performed by creating a grid box that encompasses the entire protein surface.[16] Alternatively, binding site prediction software can be used.
-
-
Grid Box Setup:
-
In AutoDock Tools, load the prepared receptor.
-
Define the center and dimensions (in Angstroms) of the grid box to encompass the entire binding site, including some surrounding space to allow for ligand flexibility.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[37]
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.[38][39]
-
vina --config conf.txt --ligand ligand.pdbqt --out output.pdbqt --log log.txt
-
Vina will generate an output PDBQT file containing the predicted binding poses and a log file with the corresponding binding affinities.[15]
-
Protocol 4: Results Analysis and Interpretation
Causality: The raw output of a docking simulation requires careful analysis to extract meaningful biological insights. This protocol outlines how to interpret binding energies, analyze binding poses, and identify key molecular interactions.
Materials:
-
Docking output files (PDBQT and log files).
-
Molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio).
Methodology:
-
Binding Affinity Analysis:
-
Binding Pose Analysis:
-
Visualize the predicted binding poses in the context of the receptor's binding site.
-
The top-ranked pose (lowest binding energy) is generally considered the most likely, but other low-energy poses should also be examined.[13]
-
-
Molecular Interaction Analysis:
-
Identify and analyze the non-covalent interactions between the ligand and the receptor, such as:
-
Hydrogen bonds: These are critical for specificity and affinity.
-
Hydrophobic interactions: Important for the overall stability of the complex.
-
Pi-pi stacking and cation-pi interactions: Often observed with aromatic systems like the pyrido[2,3-b]oxazine core.
-
Salt bridges: Strong electrostatic interactions.
-
-
Note the specific amino acid residues involved in these interactions.[40]
-
Data Presentation: Summarizing Docking Results
For clarity and ease of comparison, docking results should be summarized in a table.
| Derivative ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| PBO-01 | -9.5 | Lys745, Met793, Asp855 | H-bond, Hydrophobic |
| PBO-02 | -9.2 | Cys797, Leu844, Ala743 | H-bond, Pi-sulfur |
| PBO-03 | -8.8 | Thr790, Arg841, Phe723 | H-bond, Pi-cation, Pi-pi |
| Control | -8.5 | Lys745, Met793 | H-bond |
Protocol 5: Validation of the Docking Protocol
Causality: A self-validating system is essential for ensuring the trustworthiness of the docking results. This protocol describes methods to validate the chosen docking parameters and scoring function for the specific biological target.
Caption: The validation process for a molecular docking protocol.
Methodology:
-
Re-docking of a Co-crystallized Ligand:
-
If a crystal structure of the target protein in complex with a ligand is available, a re-docking experiment should be performed.[41]
-
Extract the co-crystallized ligand and dock it back into the binding site using the established protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[40][41][42]
-
-
Enrichment Studies:
-
If a set of known active and inactive compounds for the target is available, perform an enrichment study.[42]
-
Dock both the active compounds and a larger set of decoy (presumed inactive) molecules.
-
A validated docking protocol should rank the known active compounds significantly higher than the decoy molecules.
-
This can be quantified by calculating the enrichment factor or by generating a Receiver Operating Characteristic (ROC) curve.[42]
-
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High RMSD in re-docking | Incorrect grid box placement or size. | Ensure the grid box fully encompasses the binding site. |
| Inappropriate protonation states. | Re-evaluate the protonation states of key residues. | |
| Poor correlation with experimental data | Scoring function limitations. | Try a different docking program with a different scoring function.[43] |
| Receptor flexibility not accounted for. | Consider using flexible docking or ensemble docking protocols.[14] | |
| Ligand fails to dock in the binding site | Steric clashes. | Check for any bad contacts in the initial ligand or receptor structures. |
| Incorrect ligand preparation. | Verify the ligand's charge and rotatable bonds. |
Conclusion
Molecular docking is a valuable computational tool that can significantly contribute to the discovery and development of novel pyrido[2,3-b]oxazine-based therapeutics. By following the detailed protocols and validation procedures outlined in these application notes, researchers can generate reliable and reproducible results, providing a solid foundation for further experimental investigation. The insights gained from these studies can guide the rational design of more potent and selective drug candidates, ultimately accelerating the journey from a promising scaffold to a life-saving medicine.
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Irwin, J. J., & Shoichet, B. K. (2005). ZINC--a free database of commercially available compounds for virtual screening. Journal of chemical information and modeling, 45(1), 177–182. Retrieved from [Link][27]
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Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link][8]
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NSF. (n.d.). Protein Data Bank: Key to the Molecules of Life. Retrieved from [Link][19]
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Sterling, T., & Irwin, J. J. (2022). ZINC-22─A Free Multi-Billion-Scale Database of Tangible Compounds for Ligand Discovery. Journal of Chemical Information and Modeling, 63(4), 1166–1176. Retrieved from [Link][28]
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Wikipedia. (n.d.). Protein Data Bank. Retrieved from [Link][20]
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Proteopedia. (2024). Protein Data Bank. Retrieved from [Link][21]
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Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91–102. Retrieved from [Link][14]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Retrieved from [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link][4]
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Jo, S., Kim, T., Iyer, V. G., & Im, W. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of computational chemistry, 29(11), 1859–1865. Retrieved from [Link][22]
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Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91–102. Retrieved from [Link][10]
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ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link][41]
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Kumar, A., et al. (2023). Novel pyrido[2,3-b][17][27]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Retrieved from [Link][3]
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Open Babel. (n.d.). API Documentation. Retrieved from [Link][33]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link][44]
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ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link][38]
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Irwin, J. J., et al. (2020). ZINC20—A Free Ultralarge-Scale Chemical Database for Ligand Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link][29]
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Sawhney, S. K., & Singh, M. (2020). Molecular docking software's applications and basic challenges faced: a review. International Journal of Pharmaceutical Research, 12(2). Retrieved from [Link][5]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link][39]
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ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link][43]
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Eagon, S. (n.d.). Vina Docking Tutorial. Cal Poly. Retrieved from [Link][37]
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ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? Retrieved from [Link][45]
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Irwin, J. J., & Shoichet, B. K. (2005). ZINC--a free database of commercially available compounds for virtual screening. Journal of chemical information and modeling, 45(1), 177–182. Retrieved from [Link][30]
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Lee, J., et al. (2021). Preparing Membrane Proteins for Simulation Using CHARMM-GUI. Methods in Molecular Biology. Retrieved from [Link][23]
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Open Babel. (n.d.). Open Babel - the chemistry toolbox. Retrieved from [Link][35]
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Identifiers.org. (n.d.). Namespace: ZINC. Retrieved from [Link][31]
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Lee, J., et al. (2021). Preparing Membrane Proteins for Simulation Using CHARMM-GUI. Methods in Molecular Biology. Retrieved from [Link][24]
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ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link][40]
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Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. Retrieved from [Link][42]
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Open Babel. (n.d.). obabel - Convert, Filter and Manipulate Chemical Data. Retrieved from [Link][36]
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Ganesan, A. (2017). Molecular Docking: A structure-based drug designing approach. J Sci Med Central, 1(1), 1-4. Retrieved from [Link][6]
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ResearchGate. (2021). Preparing Membrane Proteins for Simulation Using CHARMM-GUI. Retrieved from [Link][25]
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IJNRD. (2024). A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. Retrieved from [Link][9]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. Retrieved from [Link][16]
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Compchems. (2022). Building a protein membrane system using CHARMM-GUI. Retrieved from [Link][26]
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Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. Retrieved from [Link][7]
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Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Retrieved from [Link][11]
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Zhang, Y., et al. (2025). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. ResearchGate. Retrieved from [Link][46]
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ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link][13]
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Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link][47]
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Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Retrieved from [Link][48]
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O-oka, M., et al. (1998). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 118(4), 146–155. Retrieved from [Link][1]
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Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Retrieved from [Link][2]
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Application Note & Protocol: A Guide to Western Blot Analysis for a Quantitative Assessment of EGFR Tyrosine Kinase Autophosphorylation Inhibition
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, governing processes from proliferation to survival.[1][2] Its dysregulation is a known driver in numerous cancers, making it a prime therapeutic target.[3][4] Small molecule Tyrosine Kinase Inhibitors (TKIs) that block EGFR's catalytic activity represent a major class of anti-cancer drugs.[5][6][7] A critical method for evaluating the efficacy of these inhibitors is the Western blot, which allows for the direct measurement of EGFR autophosphorylation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation for assessing EGFR-TK autophosphorylation inhibition using Western blotting.
Introduction: The Central Role of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intrinsic tyrosine kinase domain.[8][9] This activation leads to the trans-autophosphorylation of several tyrosine residues within the receptor's cytoplasmic tail.[10][11] These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal in regulating cell proliferation, survival, and differentiation.[8][12][13]
Given its significant role in cell growth, aberrant EGFR activation is a common feature in many cancers.[2] Consequently, inhibiting EGFR signaling has become a cornerstone of modern oncology. Small molecule TKIs are designed to compete with ATP at the catalytic site of the EGFR kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[5][14]
Figure 1: Simplified EGFR Signaling Pathway and TKI Inhibition Point.
Principle of the Western Blot Assay for p-EGFR
Western blotting is a powerful semi-quantitative technique used to detect specific proteins in a sample.[15] To assess the inhibition of EGFR autophosphorylation, this method relies on highly specific antibodies that can distinguish between the phosphorylated (active) and total (both active and inactive) forms of the EGFR protein.
The core principle involves:
-
Cell Lysis and Protein Extraction: Cultured cells are treated with varying concentrations of an EGFR inhibitor and then lysed to release their protein content. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the proteins.[16]
-
Protein Separation: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (typically PVDF or nitrocellulose).
-
Immunodetection: The membrane is first incubated with a primary antibody specific to a phosphorylated tyrosine residue on EGFR (e.g., p-EGFR Y1173). After washing, a secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody. A chemiluminescent substrate is then applied, which reacts with the enzyme to produce light.[15]
-
Signal Quantification: The light signal is captured by an imaging system, and the intensity of the band corresponding to p-EGFR is quantified.
-
Normalization: To account for any variations in protein loading, the membrane is stripped of the first set of antibodies and re-probed with an antibody that detects total EGFR. The p-EGFR signal is then normalized to the total EGFR signal.
This ratiometric analysis provides a precise measure of the extent of EGFR autophosphorylation and, consequently, the efficacy of the inhibitor.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to analyze the inhibition of EGFR autophosphorylation.
Figure 2: Workflow for Western Blot Analysis of EGFR Phosphorylation.
Materials and Reagents
-
Cell Line: A cell line with high EGFR expression (e.g., A431).
-
EGFR Inhibitor: TKI of interest (e.g., Gefitinib, Erlotinib).
-
Cell Lysis Buffer: RIPA buffer or a similar buffer is recommended for membrane proteins.[17][18] Always supplement with protease and phosphatase inhibitor cocktails immediately before use.[19]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes are recommended for their durability, which is beneficial for stripping and reprobing.[16]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background noise.[15][19][20]
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1173) antibody.
-
Mouse anti-total EGFR antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Washing Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Stripping Buffer: Mild or harsh stripping buffers are available commercially, or can be prepared in-house.[21][22][23]
Step-by-Step Methodology
Part A: Cell Culture and Treatment
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of the EGFR inhibitor for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR autophosphorylation. Include a non-stimulated control.
Part B: Lysate Preparation and Protein Quantification
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.[24]
Part C: SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
Part D: Immunodetection of p-EGFR
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary anti-p-EGFR antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
Part E: Stripping and Reprobing for Total EGFR
-
Wash the membrane in TBST to remove the ECL substrate.
-
Incubate the membrane in stripping buffer according to the manufacturer's instructions (e.g., 15-30 minutes at room temperature).[22][23]
-
Wash the membrane thoroughly with TBST (3-4 times for 10 minutes each) to remove the stripping buffer.
-
Re-block the membrane with 5% BSA in TBST for 1 hour.[3]
-
Incubate the membrane with the primary anti-total EGFR antibody overnight at 4°C.
-
Repeat the washing, secondary antibody incubation (using anti-mouse IgG), and detection steps as described for p-EGFR.
Data Analysis and Interpretation
The goal is to quantify the change in the ratio of phosphorylated EGFR to total EGFR across different treatment conditions.
-
Densitometry: Use image analysis software to measure the intensity of the bands for both p-EGFR and total EGFR for each sample.
-
Normalization: For each lane, calculate the ratio of the p-EGFR band intensity to the total EGFR band intensity. This normalization corrects for any loading inaccuracies.
-
Calculate Inhibition: Express the normalized p-EGFR/Total EGFR ratio for each inhibitor concentration as a percentage of the EGF-stimulated, vehicle-treated control.
Table 1: Example Data Presentation
| Treatment Group | Inhibitor [nM] | p-EGFR Intensity (AU) | Total EGFR Intensity (AU) | p-EGFR / Total EGFR Ratio | % Inhibition |
| Untreated | 0 | 150 | 20000 | 0.0075 | - |
| EGF + Vehicle | 0 | 18000 | 21000 | 0.857 | 0% |
| EGF + Inhibitor | 10 | 9500 | 20500 | 0.463 | 46% |
| EGF + Inhibitor | 50 | 3500 | 19800 | 0.177 | 79% |
| EGF + Inhibitor | 250 | 800 | 20200 | 0.040 | 95% |
AU = Arbitrary Units
From this data, one can determine key parameters such as the IC50 (the concentration of inhibitor that causes 50% inhibition of EGFR autophosphorylation).
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| Weak or No p-EGFR Signal | - Inefficient cell stimulation.- Phosphatase activity during lysis.[15][25]- Low antibody concentration. | - Optimize EGF concentration and stimulation time.- Always use fresh lysis buffer with phosphatase inhibitors and keep samples on ice.[16]- Titrate the primary antibody concentration. |
| High Background | - Blocking agent is inappropriate (e.g., milk).[15][19]- Insufficient washing.- Antibody concentration is too high. | - Use 5% BSA in TBST for blocking.[20]- Increase the number and duration of washes.- Optimize primary and secondary antibody dilutions. |
| Inconsistent Results | - Uneven protein loading.- Inefficient or uneven transfer. | - Perform a careful protein quantification (BCA assay) and load equal amounts.- Normalize p-EGFR signal to total EGFR signal.- Ensure good contact between the gel and membrane during transfer. |
| Signal Detected in Non-stimulated Lane | - Basal EGFR activity in the cell line.- Incomplete serum starvation. | - Ensure serum starvation is complete (12-16 hours).- This basal signal can serve as a baseline. |
| Loss of Protein After Stripping | - Harsh stripping conditions.- Membrane type (nitrocellulose is less robust).[22] | - Use a milder stripping buffer or reduce incubation time.- Use a PVDF membrane, which is more durable.[16][22] |
Conclusion
Western blot analysis is an indispensable tool for the functional assessment of EGFR tyrosine kinase inhibitors. By carefully following a validated protocol that includes proper sample handling, specific antibody selection, and robust data normalization, researchers can obtain reliable and quantitative data on the inhibition of EGFR autophosphorylation. This information is crucial for the preclinical evaluation of novel therapeutics and for advancing our understanding of EGFR-targeted cancer therapies.
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
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Li, B., & Duan, Z. (2014). Transphosphorylation of EGFR at Y845 plays an important role in its autophosphorylation and kinase activity. Molecular Medicine Reports, 9(5), 1631–1636. [Link]
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Ciardiello, F., & Tortora, G. (2008). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 14(18), 5621–5626. [Link]
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Raymond, E., Faivre, S., & Armand, J. P. (2000). Pharmacological background of EGFR targeting. Annals of Oncology, 11(Supplement 3), 15–21. [Link]
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Abbkine. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. Retrieved from [Link]
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Azure Biosystems. (n.d.). Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. Retrieved from [Link]
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Reactome. (n.d.). EGFR autophosphorylation. Retrieved from [Link]
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ResearchGate. (2014). What should I do when phosphorylated proteins cannot be detected by western blot?. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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ResearchGate. (2013). Which cell lysis buffer recipe is best for phosphorylated proteins?. Retrieved from [Link]
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YouTube. (2021). The EGF receptor tyrosine protein kinases. Retrieved from [Link]
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ResearchGate. (2014). What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs?. Retrieved from [Link]
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ResearchGate. (2022). Good western blot stripping buffers?. Retrieved from [Link]
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Protocol Online. (2005). Western blot - Stripping and Reprobing. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibition of EGFR autophosphorylation in HCC827 cells by western blot assay. Retrieved from [Link]
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Warta, R., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9, 13543. [Link]
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Whiteaker, J. R., et al. (2011). Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling. Molecular & Cellular Proteomics, 10(7), M110.007051. [Link]
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Application and Protocol Guide: Synthesis of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Application and Protocol Guide: Synthesis of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
Abstract
This document provides a comprehensive guide for the synthesis of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine , a pivotal intermediate in contemporary drug discovery. The pyrido[1][2]oxazine scaffold is a privileged structure in medicinal chemistry, and this specific bromo-derivative serves as a versatile building block for introducing further molecular complexity. Notably, it is a key precursor in the synthesis of novel Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) inhibitors aimed at treating non-small cell lung cancer.[1][3] This guide details a robust and scalable two-step synthetic sequence, commencing with the preparation of the critical precursor, 2-amino-4-bromopyridine, followed by a base-mediated intramolecular cyclization to yield the target heterocycle. The protocols are designed for clarity and reproducibility, with an emphasis on the mechanistic rationale behind procedural choices to empower researchers in their synthetic endeavors.
Introduction: Significance of the Pyrido[2,3-b][1][2]oxazine Scaffold
The fusion of pyridine and 1,4-oxazine rings creates the pyrido[1][2]oxazine core, a heterocyclic system of significant interest in pharmaceutical development. This scaffold is present in a variety of biologically active molecules. The bromine atom at the 7-position of the target intermediate (3 ) is particularly strategic; it provides a reactive handle for late-stage functionalization, most commonly through transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][3] This allows for the systematic exploration of the chemical space around the core structure, a fundamental activity in lead optimization.
A prime example of its application is in the development of next-generation EGFR-TK inhibitors.[1][3] These targeted therapies are crucial in oncology, and the ability to readily synthesize derivatives from 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine facilitates the rapid generation of compound libraries for screening against wild-type and mutated forms of the EGFR enzyme.
Overall Synthetic Strategy
The synthesis is approached in a convergent, two-stage process.
-
Stage 1: Synthesis of the Key Precursor, 2-amino-4-bromopyridine (1). This stage focuses on the efficient and scalable production of the foundational building block. Several routes exist, but we will detail a high-yielding, two-step method starting from 2,4-dibromopyridine-N-oxide, which is advantageous due to its operational simplicity and good overall yield.[4][5]
-
Stage 2: Annulation of the Oxazine Ring. This stage involves the construction of the fused oxazine ring onto the pyridine core. This is achieved via a base-mediated intramolecular cyclization. The 2-amino group of precursor 1 is first functionalized with a 2-hydroxyethyl group, followed by an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction to form the target heterocycle 3 .
Caption: Overall synthetic route to the target intermediate.
Experimental Protocols
Stage 1: Synthesis of 2-Amino-4-bromopyridine (1)
This protocol is adapted from a scalable method known for its high yield and operational simplicity.[4][5] The process involves the selective amination of 2,4-dibromopyridine-N-oxide, followed by reduction of the N-oxide.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Equiv. |
| 2,4-Dibromopyridine-N-oxide | 253.90 | 50.0 g | 0.197 | 1.0 |
| Aqueous Ammonia (28-30%) | 17.03 | 200 mL | - | - |
| Ethanol (EtOH) | 46.07 | 500 mL | - | - |
| Reduced Iron Powder | 55.84 | 110 g | 1.97 | 10.0 |
| Hydrochloric Acid (conc.) | 36.46 | 4 mL | ~0.048 | 0.24 |
| Diatomaceous Earth | - | 20 g | - | - |
Step-by-Step Protocol:
-
Amination:
-
To a 500 mL sealed pressure vessel, add 2,4-dibromopyridine-N-oxide (50.0 g, 0.197 mol) and aqueous ammonia (200 mL).
-
Seal the vessel and heat the mixture to 90-100 °C with vigorous stirring for 12 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.
-
Cool the reaction mixture to room temperature. A precipitate will have formed.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield 4-bromo-2-aminopyridine-N-oxide as an intermediate. This is typically used directly in the next step without further purification.
-
-
Reduction:
-
In a 1 L four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add ethanol (500 mL) and the crude 4-bromo-2-aminopyridine-N-oxide from the previous step.
-
To the stirred suspension, add reduced iron powder (110 g, 1.97 mol) followed by concentrated hydrochloric acid (4 mL).
-
Heat the mixture to reflux (approx. 76-78 °C) and maintain for 5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The starting material is more polar than the product.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with ethanol (2 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure to about half the original volume.
-
The resulting slurry is filtered, and the collected solid is washed with water and dried under vacuum to afford 2-amino-4-bromopyridine (1) as a faint yellow solid.
-
Expected Yield: 80-85% over two steps.[4]
-
Stage 2: Synthesis of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (3)
This stage involves a base-mediated condensation and intramolecular cyclization. The reaction proceeds via an initial N-alkylation of the amino group with 2-chloroethanol, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the alkoxide displaces the pyridine nitrogen's implicit positive charge at the 3-position, facilitated by the electron-withdrawing nature of the ring nitrogen.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Equiv. |
| 2-Amino-4-bromopyridine (1) | 173.01 | 10.0 g | 0.0578 | 1.0 |
| 2-Chloroethanol | 80.51 | 9.3 g (7.4 mL) | 0.1156 | 2.0 |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 19.5 g | 0.1734 | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~500 mL | - | - |
| Saturated aq. NaCl (Brine) | - | ~200 mL | - | - |
Step-by-Step Protocol:
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask under an inert nitrogen atmosphere, add 2-amino-4-bromopyridine (10.0 g, 0.0578 mol) and anhydrous DMF (100 mL). Stir until the solid dissolves.
-
Add 2-chloroethanol (7.4 mL, 0.1156 mol) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
-
Reaction Execution:
-
Slowly add potassium tert-butoxide (19.5 g, 0.1734 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The use of a strong, non-nucleophilic base like t-BuOK is critical. It first deprotonates the amino group to facilitate N-alkylation and subsequently deprotonates the hydroxyl group of the intermediate to initiate the intramolecular cyclization.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC (1:1 Ethyl Acetate/Hexane). The product is less polar than the starting material and the intermediate N-(4-bromopyridin-2-yl)-2-aminoethanol.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (3) as a solid.
-
Expected Yield: 55-65%.
-
Physicochemical Properties: Molecular Formula: C₇H₇BrN₂O; Molecular Weight: 215.05 g/mol .[6][7][8]
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of the target intermediate.
Conclusion
The protocols detailed herein provide a reliable and well-rationalized pathway for the synthesis of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. By first securing a supply of the 2-amino-4-bromopyridine precursor via a scalable route, the subsequent intramolecular cyclization can be performed under controlled conditions to yield the desired product. This intermediate is of high value to medicinal chemists, particularly those in the field of oncology drug discovery, offering a robust starting point for the development of novel therapeutics.
References
-
Deshmukh, S., et al. (2025). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]
-
PubMed. (2025). Novel pyrido[2,3- b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. Available at: [Link]
-
Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]
-
Temple, C., et al. (1987). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 2-amino-4-bromopyridine. Google Patents.
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Application Note: A Practical Guide to the Synthesis of Pyrido[3,2-b]oxazines via a Tandem SN2/SNAr Cascade
Application Note: A Practical Guide to the Synthesis of Pyrido[3,2-b][1][2]oxazines via a Tandem SN2/SNAr Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrido-oxazines represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, demonstrating a range of biological activities including potential as anticancer and anti-inflammatory agents.[1][2] This application note provides a comprehensive, field-proven guide to the synthesis of substituted pyrido[3,2-b][3][4]oxazines utilizing an efficient tandem reaction strategy. We detail a robust methodology that begins with the synthesis of a key bis-electrophilic pyridine intermediate, followed by a one-pot reaction with primary amines that proceeds through a sequential intermolecular SN2 and intramolecular SNAr (Nucleophilic Aromatic Substitution) cyclization. This guide explains the mechanistic rationale behind the synthetic strategy, offers detailed, step-by-step protocols for synthesis and purification, and provides insights into data analysis and characterization, empowering researchers to reliably construct this valuable molecular scaffold.
Mechanistic Rationale and Synthetic Strategy
The synthesis of the pyrido-oxazine core via this method is a powerful example of tandem reaction design, where multiple bond-forming events occur sequentially in a single reaction vessel, enhancing efficiency and reducing waste. The overall strategy hinges on the unique reactivity of a highly functionalized pyridine precursor.
The Tandem Cascade:
-
Formation of the Bis-Electrophile: The synthesis begins by converting a nucleophilic hydroxyl group on a polysubstituted pyridine (e.g., 2,4,6-tribromopyridin-3-ol) into an ether-linked alkyl halide. This is achieved through a classical Williamson ether synthesis, an SN2 reaction , with a dihaloalkane such as 1,2-dibromoethane. This step transforms the starting phenol into a key intermediate possessing two distinct electrophilic sites: the terminal alkyl bromide and the electron-deficient, halogenated pyridine ring.
-
Tandem SN2 / SNAr Cyclization: The bis-electrophilic intermediate is then subjected to a primary amine in the presence of a base.
-
Step 1 (Intermolecular SN2): The primary amine first attacks the more accessible electrophilic site—the terminal alkyl bromide—displacing the bromide ion.
-
Step 2 (Intramolecular SNAr): The newly formed secondary amine is now perfectly positioned to perform an intramolecular cyclization by attacking the electron-deficient pyridine ring. This nucleophilic aromatic substitution (SNAr) is facilitated by the presence of electron-withdrawing halogen atoms on the pyridine ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack.[3][5] The reaction typically shows a preference for cyclization at the C2 position of the pyridine ring over the C4 position, a regioselectivity that can be confirmed via spectroscopic methods.[3]
-
The entire sequence provides a modular and efficient route to a variety of N-substituted pyrido-oxazines by simply varying the primary amine used in the final step.
Caption: The tandem reaction cascade for pyrido-oxazine synthesis.
Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 2.1: Synthesis of Starting Material: 2,4,6-Tribromopyridin-3-ol (1)
This protocol is adapted from the procedure described by Khan, F. A., & Pathan, M. A. (2018).[3]
-
Rationale: Bromination of 3-hydroxypyridine creates a highly functionalized and electron-deficient pyridine ring, which is essential for the subsequent SNAr reaction.
Procedure:
-
To a solution of 3-hydroxypyridine (5.0 g, 52.5 mmol) in 60 mL of H₂O, cool the mixture to 0 °C in an ice bath.
-
Slowly add bromine (10.84 mL, 210 mmol) to the cooled solution while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
A solid precipitate will form. Collect the solid product by suction filtration.
-
The collected solid, 2,4,6-tribromopyridin-3-ol, can be used in the next step without further purification. A typical yield is around 12 g (69%).[3]
Protocol 2.2: Synthesis of Bis-Electrophilic Intermediate: 2,4,6-tribromo-3-(2-bromoethoxy)pyridine (2)
-
Rationale: This SN2 reaction attaches the bromoethoxy side chain, creating the key intermediate that will undergo the tandem cyclization. The use of a base (K₂CO₃) is critical for deprotonating the phenol to form the more nucleophilic phenoxide.
Procedure:
-
To a stirred suspension of potassium carbonate (K₂CO₃) (2.0 equivalents) in anhydrous dimethylformamide (DMF), add 2,4,6-tribromopyridin-3-ol (1) (1.0 equivalent).
-
Add 1,2-dibromoethane (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the desired product. A typical yield is around 54%.[3]
Protocol 2.3: General Protocol for Tandem SN2/SNAr Cyclization
-
Rationale: This one-pot procedure efficiently constructs the pyrido-oxazine ring system. K₂CO₃ serves as the base to facilitate the final SNAr cyclization. DMF is an excellent polar aprotic solvent for both SN2 and SNAr reactions.
Procedure:
-
To a solution of the bis-electrophilic intermediate (2) (1.0 equivalent) in anhydrous DMF, add the desired primary amine (1.1 equivalents).
-
Add K₂CO₃ (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the pyrido-oxazine regioisomers.
Data Analysis and Interpretation
Representative Yields and Regioselectivity
The tandem cyclization typically affords moderate to good yields, with a noticeable regioselectivity favoring the C2-cyclized isomer.
| Primary Amine (R-NH₂) | Total Yield (%) | Regioisomeric Ratio (C2:C4) |
| Benzylamine | 78% | 3.2 : 1 |
| 4-Methoxybenzylamine | 82% | 3.5 : 1 |
| n-Butylamine | 65% | 2.8 : 1 |
| Cyclohexylamine | 71% | 3.0 : 1 |
| Data derived from trends presented in Khan, F. A., & Pathan, M. A. (2018).[3] |
Spectroscopic Characterization
Confirmation of the product structure and unambiguous assignment of the regioisomers are critical. ¹³C NMR spectroscopy is particularly diagnostic.
-
Key Differentiator: The chemical shift of the methine carbon (CH) on the pyridine ring (at position 4 for the C2-isomer or position 2 for the C4-isomer) is highly informative.
Table of Representative Characterization Data (for 7,9-Dibromo-5-benzyl-2,3,4,5-tetrahydropyrido[3,2-b][3][4]oxazine)
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 6.95 (s, 1H, Py-H), 4.60 (s, 2H, N-CH₂-Ph), 4.20 (t, 2H, O-CH₂), 3.50 (t, 2H, N-CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 145.2, 140.1, 138.5, 135.8, 128.9, 127.8, 127.5, 118.5 (Py-CH), 110.2, 67.5, 55.4, 48.1 |
| IR (neat, cm⁻¹) | 2920, 1560, 1525, 1420, 1360, 1190, 1040 |
| HRMS (+ESI) | Calculated for C₁₄H₁₃Br₂N₂O [M+H]⁺, found [M+H]⁺ |
| Spectroscopic data patterns are based on values reported in similar syntheses.[3][6] |
Workflow and Troubleshooting
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Probing Programmed Cell Death: A Guide to Apoptosis Induction Assays for Pyridoxazine Compounds
Introduction: The Therapeutic Promise of Pyridoxazine Scaffolds
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents that can selectively eradicate cancer cells while sparing healthy tissues. Within this dynamic field, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, pyridoxazine derivatives are gaining significant attention. These compounds, characterized by a fused pyridine and 1,4-oxazine ring system, represent a class of molecules with demonstrated potential to trigger programmed cell death, or apoptosis, in various cancer cell lines.[1][2][3] The targeted induction of apoptosis is a cornerstone of modern cancer therapy, and therefore, the rigorous evaluation of pyridoxazine compounds for this activity is of paramount importance for their development as next-generation anticancer agents.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the theoretical underpinnings and practical methodologies for assessing apoptosis induction by novel pyridoxazine compounds. Moving beyond a mere recitation of steps, this document elucidates the rationale behind experimental choices, ensuring a robust and reproducible approach to characterization.
The Molecular Logic of Apoptosis: A Tale of Two Pathways
Apoptosis is an elegant and highly regulated cellular suicide program essential for normal tissue homeostasis and the elimination of damaged or cancerous cells.[1][4] It is orchestrated by a family of cysteine proteases known as caspases, which, upon activation, execute the dismantling of the cell through the cleavage of specific substrates.[5][6] The activation of these molecular executioners is primarily governed by two major signaling cascades: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway.[1][5][7]
The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[1][8] These signals converge on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[9][10] This critical event is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[8][11] An excess of pro-apoptotic signals leads to the formation of pores in the mitochondrial membrane, allowing the release of cytochrome c into the cytoplasm.[1][7][9] Cytoplasmic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome, which recruits and activates the initiator caspase-9.[1][5][7]
The extrinsic pathway , in contrast, is initiated by extracellular cues.[1][6] This pathway involves the binding of death ligands, such as Fas ligand (FasL) or tumor necrosis factor-alpha (TNF-α), to their cognate death receptors on the cell surface.[1][12] This ligand-receptor interaction triggers the formation of a death-inducing signaling complex (DISC), which leads to the recruitment and activation of the initiator caspase-8.[1][5]
Both pathways ultimately converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which carry out the systematic dismantling of the cell, leading to the characteristic morphological hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[1][4] The tumor suppressor protein p53 can play a crucial role in inducing apoptosis through both pathways by transcriptionally upregulating pro-apoptotic genes like Bax, Fas, and DR5.[2][12][13]
Initial studies suggest that many pyridoxazine and related compounds exert their pro-apoptotic effects primarily through the intrinsic pathway, often by modulating the balance of Bcl-2 family proteins.[4][5]
Caption: Figure 1: Intrinsic and Extrinsic Apoptosis Pathways.
Experimental Workflow for Assessing Apoptosis
A multi-faceted approach is essential for the robust characterization of a compound's pro-apoptotic activity. This involves a logical progression of experiments, from initial screening to more detailed mechanistic studies.
Caption: Figure 2: Workflow for Apoptosis Induction Assays.
Detailed Protocols
Annexin V and Propidium Iodide (PI) Staining for Early Apoptosis
Principle: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells.[14][15] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is compromised.[14] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Protocol:
-
Cell Preparation: Seed cells in a 6-well plate and treat with various concentrations of the pyridoxazine compound for the desired time. Include a vehicle-treated negative control and a positive control (e.g., staurosporine-treated cells).
-
Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution) to the cell suspension.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][18]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[18]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase Activity Assays
Principle: Caspase activation is a hallmark of apoptosis. Fluorometric or luminescent assays can quantify the activity of specific caspases. These assays utilize synthetic substrates that are conjugated to a fluorophore or a luminogenic molecule. When cleaved by the active caspase, the reporter molecule is released, and the resulting signal is proportional to the caspase activity.[19] Assaying for initiator caspases (caspase-8 for extrinsic, caspase-9 for intrinsic) and executioner caspases (caspase-3/7) can elucidate the pathway of apoptosis induction.[20][21]
Protocol (using a luminescent "add-mix-measure" kit):
-
Cell Plating: Seed cells in a white-walled, 96-well plate and treat with the pyridoxazine compound.
-
Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Mix gently by orbital shaking for 30 seconds and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: During the later stages of apoptosis, endonucleases cleave genomic DNA into fragments.[22] The TUNEL assay detects these DNA strand breaks by using the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs onto the free 3'-hydroxyl ends of the DNA fragments.[23][24] The labeled dUTPs can be fluorescently tagged for detection by microscopy or flow cytometry.[25]
Protocol (for fluorescence microscopy):
-
Sample Preparation: Grow cells on coverslips and treat with the pyridoxazine compound. Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes.
-
Labeling: Incubate the cells with the TdT reaction mixture (containing TdT and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes.[22]
-
Washing: Wash the cells with PBS.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade. Key targets include the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the cleaved (active) forms of caspases, particularly caspase-3.[26][27][28] A decrease in the Bcl-2/Bax ratio and the appearance of cleaved caspase-3 are strong indicators of apoptosis induction.[28][29]
Protocol:
-
Protein Extraction: Treat cells with the pyridoxazine compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Summary and Interpretation
A hypothetical pyridoxazine compound, "Pyrido-X," was tested against a human colon cancer cell line (HCT-116). The results from the various apoptosis assays are summarized below.
| Assay | Parameter Measured | Control (Vehicle) | Pyrido-X (10 µM) | Interpretation |
| Annexin V/PI | % Early Apoptotic Cells | 2.5% | 35.8% | Significant induction of early apoptosis. |
| Caspase-Glo | Caspase-9 Activity (RLU) | 1,500 | 12,500 | Activation of the intrinsic pathway initiator caspase. |
| Caspase-8 Activity (RLU) | 1,600 | 1,750 | No significant activation of the extrinsic pathway. | |
| Caspase-3/7 Activity (RLU) | 2,100 | 25,000 | Strong activation of executioner caspases. | |
| Western Blot | Bcl-2/Bax Ratio | 3.2 | 0.8 | Shift towards a pro-apoptotic state. |
| Cleaved Caspase-3 | Not Detected | Detected | Confirmation of executioner caspase activation. |
The data strongly suggest that Pyrido-X induces apoptosis in HCT-116 cells primarily through the intrinsic mitochondrial pathway. This is evidenced by the strong activation of caspase-9, the lack of caspase-8 activation, and the decreased Bcl-2/Bax ratio. The significant increase in caspase-3/7 activity and the detection of cleaved caspase-3 confirm the execution of the apoptotic program.
Conclusion
The systematic application of the assays detailed in this guide provides a robust framework for characterizing the pro-apoptotic activity of novel pyridoxazine compounds. By combining techniques that probe different stages and pathways of apoptosis, researchers can gain a comprehensive understanding of a compound's mechanism of action. This multi-parametric approach is crucial for identifying promising drug candidates and advancing them through the preclinical development pipeline. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of the pyridoxazine scaffold in the fight against cancer.
References
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Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology, 35(4), 495-516. [Link]
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Kyrylkova, K., Kyrychenkov, A., Pogrebnoy, P. V., & Kholin, V. (2012). TUNEL assay for detection of apoptosis in cultured cells. Methods in Molecular Biology, 979, 143-151. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Kumar, V. (2009). Synthesis and Anti Cancer Activity of Pyrido[2,3-c]Pyridazine Derivatives. Journal of Sciences, Islamic Republic of Iran, 20(4). [Link]
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G-Biosciences. (2019). Detection of Apoptosis by TUNEL Assay. Retrieved from [Link]
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Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging, 8(4), 603–619. [Link]
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Schuler, M., & Green, D. R. (2001). Mechanisms of p53-dependent apoptosis. Biochemical Society Transactions, 29(Pt 6), 684–688. [Link]
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Hassan, M., Watari, H., Abu-Almaaty, A., Ohba, Y., & Hyoung-Gee, K. (2014). Apoptosis and Molecular Targeting Therapy in Cancer. BioMed Research International, 2014, 150845. [Link]
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Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Quantitation of Apoptosis and Necrosis by Annexin V-FITC and Propidium Iodide Staining. Cold Spring Harbor Protocols, 2016(11). [Link]
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Haupt, S., Berger, M., Goldberg, Z., & Haupt, Y. (2003). Apoptosis - the p53 network. Journal of Cell Science, 116(Pt 20), 4077–4085. [Link]
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Temple, C. Jr., Wheeler, G. P., Comber, R. N., Elliott, R. D., & Montgomery, J. A. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Journal of Medicinal Chemistry, 26(11), 1614-1619. [Link]
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Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Wachter, F., Grunert, M., Blaj, C., Weinstock, D. M., Jeremias, I., & Ehrhardt, H. (2013). Impact of the p53 status of tumor cells on extrinsic and intrinsic apoptosis signaling. Cell Communication and Signaling, 11, 27. [Link]
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D'Arcy, M. S. (2019). Cell death: a review of the major forms of apoptosis, necrosis and autophagy. Cell Biology International, 43(6), 582-592. [Link]
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JoVE. (2023). Video: The TUNEL Assay. Retrieved from [Link]
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Tait, S. W. G., & Green, D. R. (2010). Mitochondria and cell death: outer membrane permeabilization and beyond. Nature Reviews Molecular Cell Biology, 11(9), 621–632. [Link]
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Pradelli, L. A., Beneteau, M., & Ricci, J. E. (2010). Mitochondrial control of caspase-dependent and -independent cell death. Cellular and Molecular Life Sciences, 67(10), 1589–1597. [Link]
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Bio-Rad. (n.d.). An introduction to flow cytometric analysis, Part 2: Cell viability and apoptosis analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]
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Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
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ResearchGate. (2022). Can anybody please tell me how to read and understand the data from flow cytometry? If it is a Apoptosis assay?. Retrieved from [Link]
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Biocompare. (2019). Flow Cytometry Modernizes Apoptosis Assays. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot assay of Bcl-2, Bax, and cleaved caspase-3 expression of.... Retrieved from [Link]
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Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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YouTube. (2020). Apoptosis assays: western blots. Retrieved from [Link]
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ResearchGate. (n.d.). Western Blot Analysis of Cleaved Caspase-3/β-actin and Bax/Bcl2/β-actin Gene Expression. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,.... Retrieved from [Link]
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ResearchGate. (n.d.). Measurement of caspases 3/7, 8, 9 and 10 activities in HNSCC cell.... Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine
Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with this synthesis, enabling you to improve reaction yields, minimize impurities, and streamline your purification processes.
The core of this guide focuses on a robust and frequently employed one-pot synthesis strategy. This method involves the reaction of a 2-halo-3-hydroxypyridine with an N-substituted-2-chloroacetamide, proceeding through a key Smiles rearrangement. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed, data-driven decisions in your laboratory work.
Core Synthesis Protocol: One-Pot Annulation
This protocol outlines the synthesis of 1-substituted-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-ones, a class of compounds within the 2,3-Dihydro-1H-pyrido[2,3-b]oxazine family. The procedure is adapted from established methodologies featuring a base-mediated annulation.[3]
Materials:
-
2-Halo-3-hydroxypyridine (e.g., 2-chloro-3-hydroxypyridine) (1.0 eq)
-
N-substituted-2-chloroacetamide (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Equipment:
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 2-halo-3-hydroxypyridine (1.0 eq) and cesium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Reagent Addition: Add the N-substituted-2-chloroacetamide (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed. Reaction times can vary, but a typical duration is 3-12 hours.[3][4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filter cake thoroughly with acetonitrile or another suitable solvent like ethyl acetate.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Reaction Mechanism Overview
The one-pot synthesis proceeds through three key mechanistic steps. Understanding this sequence is crucial for effective troubleshooting. The key transformation involves a Smiles rearrangement of the initial O-alkylation product, followed by a rapid ring closure.[3]
-
O-Alkylation: The reaction initiates with the deprotonation of the hydroxyl group of the 2-halo-3-hydroxypyridine by cesium carbonate. The resulting phenoxide acts as a nucleophile, attacking the N-substituted-2-chloroacetamide to form an ether intermediate.
-
Smiles Rearrangement: This is a critical intramolecular nucleophilic aromatic substitution (SNAr). The amide nitrogen of the ether intermediate, activated by the base, attacks the carbon atom of the pyridine ring bearing the hydroxyl group, displacing the oxygen and forming a new C-N bond. This step is often facilitated by an electron-deficient pyridine ring.[5]
-
Intramolecular Cyclization: The final step is a rapid intramolecular SN2 reaction. The newly formed alkoxide attacks the carbon bearing the halogen, displacing it and closing the six-membered oxazine ring to yield the final product.
Frequently Asked Questions (FAQs)
Q: What is the most critical parameter for the success of this reaction? A: The choice and stoichiometry of the base are paramount. Cesium carbonate is particularly effective as it not only facilitates the initial O-alkylation but is also crucial for promoting the subsequent Smiles rearrangement and final cyclization.[3][4] Using a weaker base or incorrect stoichiometry can lead to reaction stalling at the O-alkylated intermediate stage.
Q: Why is anhydrous acetonitrile the recommended solvent? A: Polar, aprotic solvents like acetonitrile and DMF are effective for this reaction.[3] Acetonitrile is often preferred due to its suitable boiling point for reflux and relative ease of removal during workup. Crucially, the solvent must be anhydrous, as water can hydrolyze starting materials and interfere with the basic conditions required for the rearrangement.[1]
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. It's advisable to run lanes for both starting materials and a co-spot with the reaction mixture. The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicate progress. LC-MS can provide more definitive tracking by monitoring the mass-to-charge ratios of reactants, intermediates, and the final product.
Q: Is the product susceptible to decomposition? A: While generally stable, prolonged exposure to strong acids or bases at high temperatures during workup could potentially lead to hydrolysis of the amide bond within the oxazine ring. It is advisable to perform the workup promptly after the reaction is complete and avoid harsh conditions.[6]
Troubleshooting Guide
Problem Area 1: Low or No Product Yield
Q: My reaction has a very low yield or failed completely. What are the primary things to investigate? A: A systematic check of the fundamentals is the best first step.[1]
-
Reagent Purity: Verify the purity of your 2-halo-3-hydroxypyridine and N-substituted-2-chloroacetamide. Impurities can act as catalysts for side reactions or inhibit the desired pathway.[1]
-
Anhydrous Conditions: Ensure all glassware was thoroughly dried and that you used an anhydrous grade of acetonitrile. Moisture is a common culprit in base-mediated reactions.
-
Inert Atmosphere: While not always strictly necessary, reactions involving sensitive intermediates can benefit from being run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.[1]
-
Base Quality and Stoichiometry: Cesium carbonate can be hygroscopic. Use freshly opened or properly stored base. Verify that you used at least two equivalents; one equivalent is consumed in neutralizing the HCl formed during the cyclization, and the other is required to promote the rearrangement.[4]
Q: I've isolated the O-alkylated intermediate, but the reaction won't proceed to the final product. How can I drive the Smiles rearrangement and cyclization? A: This indicates that the conditions are insufficient for the intramolecular SNAr and subsequent cyclization.
-
Base Strength: Cesium and rubidium carbonates are reported to be excellent for this transformation, while other bases like potassium carbonate, strontium carbonate, or silver carbonate may be ineffective.[3] Ensure you are using a sufficiently strong base.
-
Temperature: If you are running the reaction below reflux, increasing the temperature to the boiling point of acetonitrile (~82°C) can provide the necessary activation energy for the rearrangement.
-
Solvent Effects: While acetonitrile is effective, in some cases, a more polar aprotic solvent like DMF could facilitate the rearrangement, although it is more difficult to remove during workup.[3]
Problem Area 2: Impurity Formation
Q: My TLC shows multiple spots, and the final product is impure. What are the likely side products? A: Common impurities include:
-
Unreacted Starting Materials: If the reaction did not go to completion.
-
O-Alkylated Intermediate: The stable product of the first step if the Smiles rearrangement fails.
-
Hydrolysis Products: If water was present, hydrolysis of the chloroacetamide starting material can occur.
-
Polymeric Byproducts: At high temperatures or with prolonged reaction times, polymerization can sometimes be an issue.
Q: How can I minimize the formation of these impurities? A:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the pyridine and chloroacetamide reactants.
-
Temperature Management: Avoid excessive temperatures beyond what is necessary for the reaction, as this can promote decomposition and side reactions.
-
Monitor Closely: Quench the reaction as soon as TLC or LC-MS indicates the consumption of the limiting reagent to avoid the formation of degradation products.[6]
Problem Area 3: Workup and Purification Challenges
Q: My product appears to be highly polar and is difficult to extract from the aqueous phase during workup. What's a better approach? A: For highly polar, basic heterocycles, a standard aqueous workup can lead to product loss.[7]
-
Avoid Aqueous Wash (Initially): Instead of a full aqueous workup, try filtering the reaction mixture through Celite to remove the cesium salts and then concentrating the filtrate directly. The crude product can then be taken directly to column chromatography.
-
"Salting Out": If an aqueous wash is necessary, use a saturated brine (NaCl) solution. This increases the polarity of the aqueous layer, which can help push the organic product into the organic layer.[7]
-
Use a More Polar Extraction Solvent: Dichloromethane (DCM) or a mixture of DCM with isopropanol can be more effective than ethyl acetate for extracting polar compounds.
Q: How do I choose the right conditions for column chromatography? A: Purifying polar, basic compounds on silica gel (which is acidic) can be challenging and may lead to significant peak tailing.[8]
-
Mobile Phase: Start with a moderately polar system like DCM/Methanol or Ethyl Acetate/Methanol. A gradient elution is often necessary.
-
Add a Basic Modifier: To prevent streaking and improve peak shape, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to your eluent.[7] This neutralizes the acidic silanol groups on the silica surface.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using neutral or basic alumina, or reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid.[7][8]
| Parameter | Effect on Yield/Purity | Troubleshooting Recommendation |
| Base | Critical for rearrangement and cyclization. Weaker bases may halt the reaction. | Use Cesium Carbonate (≥2 eq.). If the reaction stalls, confirm the quality and quantity of the base.[3][4] |
| Solvent | Must be polar, aprotic, and anhydrous. Water inhibits the reaction. | Use anhydrous acetonitrile or DMF. Ensure solvents are properly dried.[1][3] |
| Temperature | Sufficient thermal energy is required for the Smiles rearrangement. | Refluxing acetonitrile (~82°C) is typically optimal. Avoid unnecessarily high temperatures. |
| Purity of Reagents | Impurities can cause significant side reactions and lower the yield. | Use reagents of high purity. Purify starting materials if necessary.[1] |
| Workup | Standard aqueous workups can lead to loss of polar product. | Minimize aqueous contact. Filter to remove salts and purify the crude residue directly via chromatography. |
| Purification | Product may streak on silica gel due to its basic nature. | Use a mobile phase containing a basic modifier (e.g., 1% triethylamine).[7] |
Optimization Workflow
When troubleshooting, a logical, stepwise approach is most effective. The following workflow can help diagnose and solve common issues encountered during the synthesis.
References
-
ResearchGate. (2022). The Smiles and Related Rearrangements of Aromatic Systems. [Link]
-
Grokipedia. (n.d.). One-pot synthesis. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Radical Smiles Rearrangement: An Update - PMC - NIH. (n.d.). [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions via one-pot protocol. [Link]
-
Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC - NIH. (n.d.). [Link]
-
ResearchGate. (n.d.). Table 1 Reaction condition optimization of "one-pot"synthesis. [Link]
-
SciSpace. (n.d.). Modern Aspects of the Smiles Rearrangement. [Link]
-
Dalal Institute. (n.d.). The von Richter, Sommelet-Hauser, and Smiles Rearrangements. [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. [Link]
-
ResearchGate. (2004). A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones. [Link]
-
Science.org. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. [Link]
-
Bentham Science. (n.d.). A Critical Review on Recent Advances in Base-Assisted Smiles Rearrangement. [Link]
-
ResearchGate. (2008). Synthesis of 2-Heteroaryl-3-hydroxypyridines by Ring Expansion Reactions of 2-Acylfurans with Ammonia. [Link]
-
Reddit. (2022). What are some common causes of low reaction yields?. [Link]
-
PubMed. (2000). Structural and solvent effects on the mechanism of base-induced rearrangement of epoxides to allylic alcohols. [Link]
-
ACS Publications. (2021). A Brief Introduction to Chemical Reaction Optimization. [Link]
-
Wikipedia. (n.d.). Smiles rearrangement. [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. [Link]
-
SynArchive. (n.d.). Smiles Rearrangement. [Link]
-
University of Manchester Research Explorer. (2017). Modern Aspects of the Smiles Rearrangement. [Link]
- Google Patents. (n.d.).
-
Reddit. (2021). Purification of strong polar and basic compounds. [Link]
-
ResearchGate. (2017). Recognition and Extraction of Cesium Hydroxide and Carbonate using a Neutral Multitopic Ion-Pair Receptor. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Semantic Scholar. (2009). Handbook of Cyclization Reactions. [Link]
-
White Rose Research Online. (2023). A Brief Introduction to Chemical Reaction Optimization. [Link]
-
PubMed Central. (n.d.). Recognition and Extraction of Cesium Hydroxide and Carbonate using a Neutral Multitopic Ion-Pair Receptor. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
-
ResearchGate. (n.d.). Removal of cesium from aqueous solutions and radioactive waste simulants by coprecipitate flotation. [Link]
- Google Patents. (n.d.). 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
-
Systematic Reviews in Pharmacy. (n.d.). Removal of cesium through adsorption from aqueous solutions: a systematic review. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. [Link]
-
ResearchGate. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]
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Technical Support Center: Purification of Crude 2,3-Dihydro-1H-pyrido[2,3-b]oxazine
Welcome to the comprehensive technical support guide for the purification of crude 2,3-Dihydro-1H-pyrido[2,3-b]oxazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic scaffold. Here, we synthesize our extensive field experience with established scientific principles to provide you with robust, validated protocols and in-depth troubleshooting advice.
Introduction to the Purification of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine
2,3-Dihydro-1H-pyrido[2,3-b]oxazine is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules, including potential therapeutics.[1][2] The purity of this starting material is paramount to the success of subsequent synthetic steps and the integrity of the final compounds. Impurities can lead to unwanted side reactions, decreased yields, and complications in the purification of downstream products.
This guide will provide a structured approach to purifying crude 2,3-Dihydro-1H-pyrido[2,3-b]oxazine, focusing on common issues and their resolutions.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine, providing a logical workflow for diagnosis and resolution.
Issue 1: Low Overall Yield After Purification
A common frustration in any chemical synthesis is a diminished yield after the purification process. Understanding the potential causes is the first step toward mitigating this issue.
Diagnostic Workflow:
Caption: Workflow for troubleshooting low purification yield.
Possible Causes and Solutions:
-
Incomplete Extraction During Workup: The basic nature of the pyridine nitrogen in 2,3-Dihydro-1H-pyrido[2,3-b]oxazine can lead to its partial protonation and retention in the aqueous layer if the pH is not carefully controlled during extraction.
-
Solution: Ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent. Use a pH meter or pH paper to verify. Multiple extractions with a smaller volume of organic solvent are more effective than a single extraction with a large volume.
-
-
Product Adhesion to Silica Gel in Column Chromatography: The polar nature of the N-H and oxygen atoms can cause strong interactions with the acidic silica gel, leading to incomplete elution.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing and irreversible adsorption.
-
-
Product Loss in Mother Liquor During Recrystallization: The chosen solvent may have a higher than ideal solubility for the compound, even at low temperatures.
-
Solution: After the initial filtration, concentrate the mother liquor and attempt a second recrystallization. Alternatively, explore different solvent systems where the compound has lower solubility at room temperature.
-
Issue 2: Persistent Impurities in the Final Product
Even after purification, lingering impurities can compromise the quality of your 2,3-Dihydro-1H-pyrido[2,3-b]oxazine. Identifying the nature of these impurities is key to their removal.
Common Impurities from Synthesis:
The synthesis of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine often involves a Mannich-type reaction or a related cyclization.[2] Potential impurities can include:
-
Unreacted Starting Materials: Such as 2-amino-3-hydroxypyridine or 1,2-dibromoethane.
-
Polymeric Byproducts: Formation of oligomers or polymers can occur, especially under harsh reaction conditions.
-
Regioisomers: Depending on the synthetic route, other isomeric pyridyloxazines may form.
Troubleshooting Workflow:
Caption: Decision tree for removing persistent impurities.
Solutions:
-
Fine-tuning Column Chromatography:
-
Gradient Elution: If isocratic elution fails to separate impurities, employ a shallow gradient of a more polar solvent. For example, start with 100% dichloromethane and gradually increase the percentage of methanol.
-
Alternative Solvents: If a dichloromethane/methanol system is not effective, consider an ethyl acetate/hexanes system, which can offer different selectivity.
-
-
Recrystallization from a Mixed Solvent System: If a single solvent does not provide adequate purification, a two-solvent system can be effective.
-
Procedure: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly to promote the formation of pure crystals. Common pairs include ethanol/water or ethyl acetate/hexanes.
-
-
Acid-Base Extraction: This technique is particularly useful for removing neutral or acidic impurities.
-
Protocol: Dissolve the crude material in an organic solvent like ethyl acetate. Extract with an acidic aqueous solution (e.g., 1 M HCl). The basic 2,3-Dihydro-1H-pyrido[2,3-b]oxazine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product re-extracted with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column chromatography solvent system?
A1: Based on literature for similar compounds, a good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] Begin with a low polarity mixture, such as 1-2% MeOH in DCM, and gradually increase the methanol concentration based on the TLC analysis of your crude material.
Q2: My compound is streaking on the TLC plate. What can I do?
A2: Streaking of nitrogen-containing heterocycles on silica gel TLC plates is common due to the interaction of the basic nitrogen with the acidic silica. To mitigate this, add a small amount of a basic modifier to your developing solvent. For example, a few drops of triethylamine or a pre-mixed eluent containing 0.5-1% ammonia in methanol can significantly improve the spot shape.
Q3: What is a suitable recrystallization solvent for 2,3-Dihydro-1H-pyrido[2,3-b]oxazine?
A3: While a single ideal solvent depends on the specific impurities present, a good starting point for solvent screening includes alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene). A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, often provides better purification than a single solvent.
Q4: How can I visualize 2,3-Dihydro-1H-pyrido[2,3-b]oxazine and its impurities on a TLC plate?
A4: 2,3-Dihydro-1H-pyrido[2,3-b]oxazine, containing an aromatic pyridine ring, should be visible under a UV lamp (254 nm). For further visualization, especially for impurities that may not be UV-active, a potassium permanganate (KMnO₄) stain is a good general-purpose choice for compounds with oxidizable functional groups.[3] Iodine vapor is also a simple and often effective method for visualizing a wide range of organic compounds.
Q5: What kind of yields can I expect after purification?
A5: Purification yields are highly dependent on the success of the preceding synthetic step and the chosen purification method. For derivatives of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine, yields after column chromatography have been reported in the range of 55-66%.[1] A well-optimized purification should aim for a recovery of at least 70-80% from the crude material, assuming the crude product is of reasonable initial purity.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of crude 2,3-Dihydro-1H-pyrido[2,3-b]oxazine using silica gel chromatography.
Materials:
-
Crude 2,3-Dihydro-1H-pyrido[2,3-b]oxazine
-
Silica gel (100-200 or 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH 9:1). Spot on a TLC plate and develop in various solvent systems (e.g., 2%, 5%, and 10% MeOH in DCM) to determine the optimal eluent for separation.
-
Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., DCM). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dried, impregnated silica to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined from the TLC analysis. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,3-Dihydro-1H-pyrido[2,3-b]oxazine.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine by recrystallization.
Materials:
-
Crude 2,3-Dihydro-1H-pyrido[2,3-b]oxazine
-
Screening solvents (e.g., ethanol, ethyl acetate, toluene, hexanes, water)
-
Erlenmeyer flasks, heating source, filtration apparatus
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the solvent portion-wise until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Quantitative Data Summary
| Purification Method | Typical Eluent/Solvent | Reported Yield Range (for derivatives) | Reference |
| Column Chromatography | 2-3% Methanol in Dichloromethane | 55-66% | [1] |
| Washing | Water and Diethyl Ether | - (used on crude before column) | [1] |
References
-
Deshmukh, S. J., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. [Link]
-
University of Colorado Boulder. (n.d.). TLC Stains. [Link]
Sources
Technical Support Center: Synthesis of Pyrido[2,3-b]oxazines
Welcome to the technical support center for the synthesis of pyrido[2,3-b]oxazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrido[2,3-b]oxazines are a class of compounds with significant biological activities, making their efficient synthesis a key focus in medicinal chemistry.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and mechanistic principles to help you navigate the challenges of their synthesis and minimize the occurrence of side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of pyrido[2,3-b]oxazines, offering detailed explanations and actionable solutions.
Issue 1: Low Yield of the Desired Pyrido[2,3-b]oxazine Product
Q: My reaction is resulting in a low yield of the target pyrido[2,3-b]oxazine. What are the likely causes and how can I improve it?
A: Low yields in pyrido[2,3-b]oxazine synthesis can stem from several factors, primarily related to reaction conditions and the purity of starting materials. The most common synthetic route involves the cyclization of a 2-aminopyridinol with an α-haloketone.[2]
Probable Causes & Solutions:
-
Incomplete Reaction: The cyclization reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can promote side reactions.
-
-
Suboptimal Base: The choice and amount of base are critical for the deprotonation of the aminopyridinol, which is necessary for the initial nucleophilic attack.
-
Solution: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base should be strong enough to deprotonate the phenol and amine but not so strong as to cause decomposition of the starting materials or product.
-
-
Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reactants.
-
Solution: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally effective as they can solvate the reactants and facilitate the reaction. If solubility is an issue, experimenting with a co-solvent system might be beneficial.
-
-
Purity of Starting Materials: Impurities in the 2-aminopyridinol or α-haloketone can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials through recrystallization or column chromatography. The presence of water can also be detrimental, so using anhydrous solvents and reagents is recommended.
-
Issue 2: Formation of an N-Alkylated Side Product
Q: I am observing a significant amount of a side product that appears to be the result of N-alkylation of my 2-aminopyridinol starting material. How can I prevent this?
A: This is a common side reaction where the α-haloketone alkylates the amino group of the 2-aminopyridinol instead of the hydroxyl group, preventing the desired cyclization.
Probable Causes & Solutions:
-
Reaction Kinetics vs. Thermodynamics: The amino group is often more nucleophilic than the hydroxyl group, leading to faster N-alkylation (kinetic product). The desired O-alkylation, which leads to the cyclization, is often the thermodynamically more stable pathway.
-
Solution: Running the reaction at a lower temperature for a longer period can favor the formation of the thermodynamic product. Additionally, the choice of base can influence the relative nucleophilicity of the amine and hydroxyl groups. A base that selectively deprotonates the hydroxyl group will favor O-alkylation.
-
-
Steric Hindrance: The steric environment around the amino and hydroxyl groups can influence the site of alkylation.
-
Solution: While difficult to modify for a specific target molecule, understanding the steric hindrance of your substrates can help in predicting and potentially mitigating this side reaction.
-
Issue 3: Dimerization or Polymerization of the Starting Material
Q: My reaction mixture is showing the formation of high molecular weight species, suggesting dimerization or polymerization. What is causing this and how can I stop it?
A: Dimerization or polymerization can occur, especially under harsh reaction conditions or with highly reactive starting materials.
Probable Causes & Solutions:
-
High Concentration: High concentrations of reactants can favor intermolecular reactions over the desired intramolecular cyclization.
-
Solution: Employing high-dilution conditions can significantly reduce the rate of intermolecular side reactions. This can be achieved by slowly adding one of the reactants to a dilute solution of the other.
-
-
Excessive Heat: High temperatures can promote unwanted side reactions, including polymerization.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise heating, where the temperature is gradually increased, can also be beneficial.
-
-
Reactive Intermediates: The formation of highly reactive intermediates can lead to uncontrolled reactions.
-
Solution: The choice of solvent and base can help to stabilize intermediates and control their reactivity.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of pyrido[2,3-b]oxazines.
Q1: What are the most common synthetic strategies for preparing pyrido[2,3-b]oxazines?
A1: The most prevalent method is the condensation of a substituted 2-aminopyridin-3-ol with an α-haloketone.[2] This is a variation of the Hantzsch pyridine synthesis.[3] Another approach involves a copper-catalyzed Ullmann condensation between a 2-amino-3-halopyridine and a phenol, followed by cyclization.[4][5][6] More recent methods also include tandem SN2 and SNAr reactions.[7]
| Synthetic Strategy | Key Reactants | Common Conditions |
| Condensation | 2-Aminopyridin-3-ol, α-Haloketone | Base (e.g., K₂CO₃, Cs₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO), Heat |
| Ullmann Condensation | 2-Amino-3-halopyridine, Phenol | Copper catalyst, Base, High temperature |
| Tandem SN2/SNAr | Dihalogenated pyridine with an ether linkage, Primary amine | Base, Solvent (e.g., Acetonitrile) |
Q2: How does the electronic nature of the substituents on the starting materials affect the reaction?
A2: The electronic properties of the substituents on both the aminopyridinol and the α-haloketone play a crucial role.
-
On the 2-Aminopyridinol: Electron-donating groups on the pyridine ring will increase the nucleophilicity of both the amino and hydroxyl groups, potentially accelerating the reaction but also increasing the likelihood of N-alkylation. Conversely, electron-withdrawing groups will decrease nucleophilicity, potentially requiring harsher reaction conditions.
-
On the α-Haloketone: The halogen acts as a leaving group. The reactivity order is typically I > Br > Cl. Electron-withdrawing groups on the α-haloketone can increase the electrophilicity of the carbonyl carbon and the carbon bearing the halogen, making it more susceptible to nucleophilic attack.
Q3: Can you explain the mechanism of the cyclization reaction between 2-aminopyridin-3-ol and an α-haloketone?
A3: The reaction proceeds through a sequence of nucleophilic substitution and condensation steps.
Caption: Mechanism of Pyrido[2,3-b]oxazine Formation.
-
Deprotonation: The base removes a proton from the more acidic hydroxyl group of the 2-aminopyridin-3-ol to form a pyridinolate anion.
-
O-Alkylation: The pyridinolate anion acts as a nucleophile and attacks the carbon bearing the halogen on the α-haloketone in an SN2 reaction, displacing the halide and forming an O-alkylated intermediate.
-
Intramolecular Cyclization: The amino group of the intermediate then attacks the carbonyl carbon in an intramolecular fashion to form a cyclic hemiaminal.
-
Dehydration: The hemiaminal readily dehydrates under the reaction conditions to form the stable aromatic pyrido[2,3-b]oxazine ring system.
Q4: Are there any specific safety precautions I should be aware of when running these reactions?
A4: Yes, several safety precautions are important:
-
α-Haloketones: These compounds are often lachrymators and skin irritants.[8] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many of the solvents used, such as DMF and DMSO, have specific health and safety considerations. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
High Temperatures: Reactions are often run at elevated temperatures, posing a risk of burns. Use appropriate heating equipment and exercise caution.
-
Pressure Build-up: When heating reactions in sealed vessels, be aware of the potential for pressure build-up.
Experimental Protocols
General Procedure for the Synthesis of a Substituted Pyrido[2,3-b]oxazine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminopyridin-3-ol (1.0 eq) and the appropriate base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous DMF (or another suitable solvent) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: Dissolve the α-haloketone (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for pyrido[2,3-b]oxazine synthesis.
References
-
Deshmukh, S. R., et al. (2023). Novel pyrido[2,3-b][9][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]
-
Temple, C., et al. (1984). Synthesis of potential anticancer agents. Pyrido[4,3-b][9][10]oxazines and pyrido[4,3-b][9][10]thiazines. Journal of Medicinal Chemistry. Available at: [Link]
- Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft.
-
Wikipedia. (2023). Ullmann condensation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2018). Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. Organic Letters. Available at: [Link]
-
Al-Awadi, N. A., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann Reaction | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing Suzuki Cross-Coupling Conditions for Pyridazines
Welcome to the technical support center dedicated to the nuances of Suzuki-Miyaura cross-coupling reactions involving pyridazine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges encountered when working with these electron-deficient heterocycles. Here, we move beyond generic protocols to provide in-depth, evidence-based guidance rooted in mechanistic understanding and practical experience.
Introduction: The Pyridazine Challenge in Suzuki Coupling
Pyridazines are a vital class of N-heterocycles in medicinal chemistry and materials science. The Suzuki-Miyaura reaction is a powerful tool for their functionalization; however, the inherent electronic properties of the pyridazine ring present unique challenges. Its electron-deficient nature, a consequence of the two adjacent nitrogen atoms, can be a double-edged sword. While it can facilitate the initial oxidative addition of the palladium catalyst to a carbon-halogen bond, the Lewis basicity of the nitrogen atoms can also lead to catalyst inhibition or deactivation.[1][2] This guide will equip you with the knowledge to navigate these challenges and achieve high-yielding, reproducible results.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of pyridazines.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?
A1: Low or no conversion is a frequent frustration. The root cause often lies in an inefficient catalytic system or suboptimal reaction conditions. Let's break down the key parameters to investigate:
-
Catalyst and Ligand Selection: The choice of the palladium source and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for challenging pyridazine substrates.[3] The Lewis basic nitrogen atoms of the pyridazine can coordinate to the palladium center, hindering the catalytic cycle. To overcome this, bulky, electron-rich phosphine ligands are often necessary. These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.
-
Recommended Ligands: Consider screening ligands from the Buchwald or Fu families, such as SPhos, XPhos, or RuPhos. N-heterocyclic carbenes (NHCs) have also shown great promise in these couplings.
-
Palladium Precatalysts: Utilizing modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can ensure the efficient generation of the active Pd(0) species.
-
-
Base Selection: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The strength and solubility of the base can significantly impact the reaction rate.
-
Recommended Bases: A screening of bases is highly recommended. Common choices for pyridazine couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. For substrates prone to decomposition under strongly basic conditions, milder bases like K₂CO₃ might be preferable.
-
-
Solvent System: The solvent must solubilize all reaction components and facilitate the catalytic cycle.
-
Recommended Solvents: A mixture of an organic solvent and water is often optimal. Common choices include 1,4-dioxane/water, toluene/water, or DME/water. The aqueous phase is crucial for activating the boronic acid with the base.
-
Q2: I am observing significant formation of a homo-coupled byproduct from my boronic acid. How can I minimize this side reaction?
A2: Homo-coupling of the boronic acid is a common side reaction, particularly in the presence of oxygen. This reaction consumes your boronic acid and complicates purification.
-
Deoxygenation is Critical: The primary cause of homo-coupling is the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid. Ensure that your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method. Assembling the reaction under an inert atmosphere is also essential.
-
Purity of Boronic Acid: Use high-purity boronic acids. Impurities can sometimes promote side reactions.
-
Ligand Choice: Bulky ligands can disfavor the formation of the palladium species that lead to homo-coupling.
Q3: My mass spectrometry analysis shows a significant amount of dehalogenated starting material. What is causing this and how can I prevent it?
A3: Dehalogenation, the replacement of the halogen with a hydrogen atom, is another common and yield-reducing side reaction, especially with electron-deficient heterocycles like pyridazines.
-
Mechanism of Dehalogenation: This side reaction is often mediated by a palladium-hydride (Pd-H) species. This species can arise from various sources, including certain bases, solvents (like alcohols), or even trace amounts of water. The Pd-H species can then reductively eliminate with the pyridazine on the palladium center to give the dehalogenated product.
-
Troubleshooting Strategies:
-
Choice of Base: Avoid using strong alkoxide bases if dehalogenation is a problem. Phosphate bases like K₃PO₄ are often a good choice to minimize this side reaction.
-
Solvent System: If you are using an alcohol-containing solvent, consider switching to an aprotic solvent system like dioxane/water or toluene/water.
-
Bulky Ligands: Employing bulky, electron-rich ligands can accelerate the desired reductive elimination step over the competing dehalogenation pathway.
-
Q4: I have a di-substituted halopyridazine and I am getting a mixture of mono- and di-coupled products. How can I control the selectivity?
A4: Achieving selective mono-arylation of dihalopyridazines can be challenging. The relative reactivity of the halogenated positions is influenced by both electronic and steric factors.
-
Understanding Reactivity: In general, for 3,5- and 3,6-dihalopyridazines, the position with the lower electron density is more susceptible to oxidative addition. Substituents on the pyridazine ring can significantly influence this selectivity. For example, an electron-donating group will generally direct coupling to the position meta to it, while an electron-withdrawing group will direct it ortho or para.[4]
-
Strategies for Selective Mono-coupling:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess will favor di-substitution.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-coupled product is the major component. Lowering the reaction temperature can sometimes improve selectivity.
-
Ligand Control: In some cases, the choice of ligand can influence the regioselectivity of the coupling.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the general order of reactivity for halopyridazines in Suzuki coupling?
A: The reactivity generally follows the order of carbon-halogen bond strength: I > Br > Cl. Pyridyl iodides are the most reactive, followed by bromides, and then chlorides, which often require more forcing conditions and highly active catalyst systems.[6]
Q: Can I run the reaction under air?
A: It is strongly discouraged. As mentioned earlier, oxygen can lead to significant homo-coupling of the boronic acid and can also deactivate the palladium catalyst. Performing the reaction under an inert atmosphere (nitrogen or argon) is crucial for reproducibility and high yields.
Q: My pyridazine substrate has an N-H group. Do I need to protect it?
A: While many Suzuki couplings tolerate unprotected N-H groups, they can sometimes interfere with the reaction by reacting with the base or coordinating to the palladium catalyst. If you are experiencing low yields or side reactions, considering protection of the N-H group (e.g., as a Boc or SEM derivative) may be beneficial.
Q: How does the electronic nature of the boronic acid affect the reaction?
A: Electron-rich boronic acids are generally more nucleophilic and tend to react faster. Electron-deficient boronic acids may require more forcing conditions (higher temperature, stronger base) to facilitate the transmetalation step.
Data at a Glance: Recommended Reaction Conditions
The following table provides a summary of successfully employed conditions for the Suzuki coupling of various pyridazine substrates. This should serve as a starting point for your optimization.
| Pyridazine Substrate | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 14-28[3] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | - | - | High (C3 selective)[5] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ | Q-Phos | KF | Toluene/H₂O | - | - | High (C5 selective)[5] |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Ferrocene boronic acids | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/H₂O | 80 | - | Moderate to Good[7] |
| 6-Chloropyridazinone derivative | Arylboronic acid | SPhos-Pd-G2 | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | - | - | Good[8] |
Visualizing the Process: Catalytic Cycle and Troubleshooting Workflow
To better understand the reaction mechanism and the logical flow of troubleshooting, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki couplings of pyridazines.
Detailed Experimental Protocols
The following are generalized experimental protocols that should be optimized for your specific substrates.
Protocol 1: General Procedure for the Suzuki Coupling of a Halopyridazine
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halopyridazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G2, 1-5 mol%) and any additional ligand if necessary.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
For accelerating reaction times, microwave irradiation can be a powerful tool.
-
Reaction Setup: In a microwave reaction vial, combine the 6-chloropyridazinone derivative (1.0 equiv), the arylboronic acid (3.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 3.0 equiv).[8]
-
Solvent Addition: Add the solvent (e.g., 1,4-dioxane/water or DMF).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (typically 10-30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Conclusion: A Pathway to Successful Pyridazine Couplings
The Suzuki-Miyaura cross-coupling of pyridazines, while presenting unique challenges, is a highly versatile and powerful synthetic tool. By understanding the underlying mechanistic principles and systematically optimizing the key reaction parameters—catalyst, ligand, base, and solvent—researchers can overcome common obstacles and achieve high-yielding, reproducible results. This guide provides a framework for rational troubleshooting and optimization, empowering you to unlock the full potential of this important reaction in your research and development endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. BenchChem Technical Support.
-
Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Reich, T. E., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344-4347. [Link]
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Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5678-5694. [Link]
-
Dai, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5678-5694. [Link]
-
Soós, T., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(11), 3123. [Link]
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Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
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OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect…. [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. BenchChem Technical Support.
-
ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]
-
Montgomery, J., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(15), 9634-9641. [Link]
-
Kennedy, C. R., et al. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem Technical Support.
-
Kennedy, C. R., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
Kennedy, C. R., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. BenchChem Technical Support.
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Technical Support Center: Overcoming Drug Resistance with Novel Pyridoxazine Inhibitors
Welcome to the technical support center for our novel class of pyridoxazine inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are at the forefront of combating drug resistance. As you embark on your experiments, this resource will serve as your in-house expert, providing not just protocols, but the critical reasoning behind them. Our goal is to empower you to navigate the complexities of your research with confidence and scientific rigor.
Frequently Asked Questions (FAQs)
This section addresses common initial questions about our pyridoxazine inhibitors, providing a foundational understanding for your experimental design.
Q1: What is the primary mechanism of action for this class of pyridoxazine inhibitors?
A1: Our novel pyridoxazine inhibitors are potent anticancer agents.[1][2] Certain series within this class have been rationally designed as ATP-competitive inhibitors of key kinases involved in cancer cell proliferation and survival. For example, some of our lead compounds are potent epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors that effectively target resistance mutations in non-small cell lung cancer (NSCLC).[3][4] They have demonstrated significant anti-proliferative effects against cell lines with EGFR mutations, including the T790M resistance mutation.[3][4]
Q2: How do these inhibitors help overcome drug resistance?
A2: Drug resistance in cancer is a multifaceted problem.[5] Our pyridoxazine inhibitors are designed to address several key resistance mechanisms:
-
Targeting Mutations: They can effectively inhibit kinases that have developed mutations rendering them resistant to first- or second-generation inhibitors.[3][4][6]
-
Bypassing Efflux Pumps: Some pyridoxazine derivatives are being investigated for their ability to evade or inhibit ATP-binding cassette (ABC) transporters, which are cellular pumps that actively remove chemotherapeutic agents from cancer cells, a common cause of multidrug resistance.[7][8][9]
-
Inducing Apoptosis: Mechanistic studies have shown that these inhibitors can induce significant apoptosis (programmed cell death) in cancer cells.[4][10]
Q3: What are the recommended starting concentrations for in vitro assays?
A3: The optimal concentration is highly cell-line and assay-dependent. We recommend performing a dose-response curve starting from a broad range, for instance, from 1 nM to 100 µM, to determine the half-maximal inhibitory concentration (IC50).[11][12] As a reference, some of our lead pyridoxazine-based EGFR-TK inhibitors have shown IC50 values in the nanomolar to low micromolar range against sensitive and resistant NSCLC cell lines.[3][4]
Q4: Are these compounds soluble in standard cell culture media?
A4: Our pyridoxazine inhibitors are generally soluble in dimethyl sulfoxide (DMSO). For cell-based assays, we recommend preparing a concentrated stock solution in DMSO (e.g., 10-50 mM) and then diluting it in your cell culture medium to the final desired concentration.[13] Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability, typically below 0.5%.[14]
Troubleshooting Guides
This section provides in-depth guidance on specific issues you may encounter during your experiments, following a logical progression from inconsistent initial results to more complex cellular responses.
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
One of the most common initial hurdles is variability in IC50 values between experiments.[15] This can mask the true potency of your compound and hinder progress.
Potential Cause & Troubleshooting Strategy
| Potential Cause | Underlying Rationale & Explanation | Troubleshooting Steps & Best Practices |
| Compound Instability/Precipitation | Pyridoxazine scaffolds, like many small molecules, can have limited solubility in aqueous solutions. Precipitation at higher concentrations leads to an inaccurate effective dose and artificially high IC50 values.[16] | 1. Visual Inspection: Before adding to cells, visually inspect the diluted compound in media for any signs of precipitation. 2. Solubility Testing: Determine the kinetic solubility of your compound in the specific cell culture medium you are using. 3. Stock Solution Management: Prepare fresh dilutions from a high-concentration DMSO stock for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles.[17] |
| Inconsistent Cell Seeding Density | The number of cells at the start of the experiment directly impacts the final readout of viability assays like MTT. Well-to-well and plate-to-plate variations in cell number are a major source of error.[17] | 1. Accurate Cell Counting: Use a hemocytometer or an automated cell counter to ensure an accurate cell count. 2. Homogeneous Cell Suspension: Gently and thoroughly resuspend your cells before and during plating to prevent settling. 3. Consistent Plating Technique: Use a consistent pipetting technique and consider reverse pipetting for viscous solutions.[17] |
| Variations in Cell Passage Number | Cells can undergo phenotypic and genotypic changes at high passage numbers, which can alter their sensitivity to inhibitors. | 1. Maintain a Cell Log: Keep a detailed record of cell passage numbers. 2. Use a Defined Passage Range: For a series of experiments, use cells within a consistent and narrow passage number range.[17] 3. Regularly Thaw New Vials: Periodically start fresh cultures from a low-passage frozen stock. |
| "Edge Effect" in Microplates | Wells on the outer edges of a 96-well plate are more prone to evaporation, leading to increased concentrations of media components and your inhibitor, which can skew results.[17] | 1. Plate Hydration: Fill the outer wells with sterile PBS or media without cells to create a humidity barrier.[17] 2. Proper Incubation: Ensure your incubator has adequate humidity. |
Guide 2: Discrepancy Between Biochemical and Cellular Potency
A common observation is that a potent inhibitor in a cell-free biochemical assay (e.g., kinase assay) shows significantly weaker activity in a cell-based assay.[15]
Potential Cause & Troubleshooting Strategy
| Potential Cause | Underlying Rationale & Explanation | Troubleshooting Steps & Best Practices |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target. | 1. Permeability Assays: Consider running standard permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[15] 2. Structure-Activity Relationship (SAR) Analysis: If you have a medicinal chemistry program, this feedback is crucial for designing next-generation compounds with improved physicochemical properties.[18] |
| Active Drug Efflux | The compound may be a substrate for ABC transporters, which actively pump it out of the cell, preventing it from reaching a therapeutic concentration.[8][9][19] | 1. Co-incubation with Efflux Pump Inhibitors: Perform your cell viability assay in the presence and absence of known pan-ABC transporter inhibitors (e.g., verapamil). A significant increase in potency in the presence of the inhibitor suggests your compound is an efflux substrate.[15][19] 2. Use of Efflux Pump Overexpressing Cell Lines: Test your compound on cell lines known to overexpress specific ABC transporters (e.g., ABCG2/BCRP).[7][20] |
| High Intracellular ATP Concentration | For ATP-competitive inhibitors, the high concentration of ATP within the cell (millimolar range) can outcompete the inhibitor for binding to the target kinase, leading to a lower apparent potency compared to a biochemical assay with lower ATP concentrations.[15][21] | 1. Mechanism of Action Studies: Confirm the ATP-competitive nature of your inhibitor through kinetic analysis.[22] 2. Interpret Cellular IC50 in Context: Acknowledge that for ATP-competitive inhibitors, a drop in potency from biochemical to cellular assays is expected and does not necessarily indicate a poor compound. |
| Compound Metabolism | The compound may be rapidly metabolized by the cells into an inactive form. | 1. Metabolic Stability Assays: Assess the stability of your compound in the presence of liver microsomes or hepatocytes to predict its metabolic fate. 2. Time-Course Experiments: Measure the concentration of the parent compound in the cell culture supernatant and cell lysate over time using LC-MS/MS. |
Experimental Protocols & Data Visualization
To ensure reproducibility and provide a clear framework for your experiments, we have outlined a standard protocol for determining the IC50 of a pyridoxazine inhibitor and a visual representation of a relevant signaling pathway.
Protocol 1: Determining IC50 using an MTT Cell Viability Assay
This protocol provides a step-by-step guide for assessing the anti-proliferative effect of a novel pyridoxazine inhibitor.[3][13]
Materials:
-
Drug-resistant and parental cancer cell lines (e.g., NCI-H1975 for resistant EGFR)[3][4]
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[13]
-
Novel Pyridoxazine Inhibitor
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[17]
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of the pyridoxazine inhibitor in culture medium from a concentrated DMSO stock. Include a vehicle control (DMSO only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 48-72 hours.[17]
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.[11][21][23]
-
Data Presentation: Example IC50 Values
The following table provides example IC50 values for a hypothetical pyridoxazine-based EGFR-TK inhibitor against various NSCLC cell lines to illustrate how data can be presented.[3][4]
| Cell Line | EGFR Status | Pyridoxazine Inhibitor (IC50, µM) | Osimertinib (Positive Control) (IC50, µM) |
| HCC827 | Exon 19 Deletion (Sensitive) | 0.08 ± 0.01 | 0.05 ± 0.008 |
| NCI-H1975 | L858R/T790M (Resistant) | 0.95 ± 0.12 | 0.89 ± 0.15 |
| A549 | Wild-Type | 1.50 ± 0.25 | 1.10 ± 0.18 |
| BEAS-2B | Normal Bronchial Epithelial | >50 | >60 |
Visualization of Signaling Pathway and Workflow
Diagrams are essential tools for visualizing complex biological processes and experimental procedures.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
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Deshmukh, S. et al. (2025). Novel pyrido[2,3-b]o[1][3]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at:
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Zhang, Y. et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]
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Deshmukh, S. et al. (2025). Novel pyrido[2,3- b]o[1][3]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. Available at: [Link]
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ResearchGate (2016). How do analyze your IC50 resultS for a newly designed drugs?. ResearchGate. Available at: [Link]
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Temple, C. Jr. et al. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b]o[1][3]xazines and pyrido[4,3-b]t[1][3]hiazines. Journal of Medicinal Chemistry. Available at: [Link]
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MDPI (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. MDPI. Available at: [Link]
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Saleh, S. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. LibreTexts. Available at: [Link]
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Winter, E. et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Cancer Chemotherapy and Pharmacology. Available at: [Link]
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Lee, J. H. et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol. Available at: [Link]
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Sławiński, J. et al. (2016). Synthesis of Novel Pyrido[4,3-e]t[1][3][11]riazino[3,2-c]t[1][3][11]hiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]
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L-C, A. et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. ResearchGate. Available at: [Link]
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Varma, M. V. S. et al. (2011). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]
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Zhang, Y-B. et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Baillargeon, M. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. Available at: [Link]
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El-Sayed, M. A. A. et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available at: [Link]
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Yadav, P. et al. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
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Robey, R. W. et al. (2018). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. Expert Opinion on Drug Discovery. Available at: [Link]
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Bain, J. et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. Available at: [Link]
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Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Sharom, F. J. (2006). Strategies for overcoming ABC-transporters-mediated multidrug resistance (MDR) of tumor cells. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
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An, Y. & Duan, Z. (2015). New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
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Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Cell International. Available at: [Link]
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Richter, A. et al. (2018). Drug-adapted cancer cell lines as preclinical models of acquired resistance. Drug Resistance Updates. Available at: [Link]
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Berchel, M. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, Y. et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. Available at: [Link]
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D'Avino, C. et al. (2018). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. Available at: [Link]
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Wu, F. et al. (2021). Emerging strategies to overcome resistance to third-generation EGFR inhibitors. Journal of Hematology & Oncology. Available at: [Link]
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ResearchGate (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate. Available at: [Link]
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Zhang, Y. et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. Available at: [Link]
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Challener, C. (2025). Challenges to the Development of Emerging Therapies. BioPharm International. Available at: [Link]
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Wislez, M. et al. (2023). Therapeutic strategies to overcome EGFR mutations as acquired resistance mechanism in ALK-rearranged non-small-cell lung cancer: Case Reports. Frontiers in Oncology. Available at: [Link]
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touchONCOLOGY (2025). Overcoming EGFR-TKI resistance: Emerging therapies and biomarker strategies in NSCLC. touchONCOLOGY. Available at: [Link]
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Technical Support Center: Enhancing Anticancer Potency of Pyrido[2,3-b]oxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research on pyrido[2,3-b]oxazine derivatives. As Senior Application Scientists, we aim to equip you with the necessary knowledge to overcome common experimental hurdles and advance your drug discovery efforts.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, mechanism of action, and evaluation of pyrido[2,3-b]oxazine derivatives.
Q1: What are the primary mechanisms of anticancer activity for pyrido[2,3-b]oxazine derivatives?
A1: Pyrido[2,3-b]oxazine derivatives have been shown to exhibit anticancer activity through various mechanisms. A prominent mechanism is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1][2][3][4][5] By inhibiting EGFR autophosphorylation, these compounds can disrupt downstream signaling pathways crucial for cancer cell growth.[1] Some derivatives have also been found to induce apoptosis, or programmed cell death, in cancer cells.[1][3]
Q2: What are the key structure-activity relationships (SAR) for enhancing the anticancer potency of this class of compounds?
A2: The anticancer potency of pyrido[2,3-b]oxazine derivatives is significantly influenced by the nature and position of substituents on the core ring system. Key SAR insights indicate that:
-
The pyrido-oxazine ring system is a critical scaffold for activity.[1]
-
The incorporation of a pyrimidine moiety can enhance cytotoxic effects.[1]
-
Substitutions on the pyridine ring, including electron-withdrawing or electron-donating groups, can modulate biological activity.[6]
-
Modifications at the N-1 position of the pyridone ring can influence lipophilicity and steric interactions with target binding sites.[6]
Q3: What are some of the common challenges encountered during the synthesis of pyrido[2,3-b]oxazine derivatives?
A3: The synthesis of pyrido[2,3-b]oxazine derivatives can present several challenges, including multi-step reaction sequences and the need for careful optimization of reaction conditions.[1][7] Common synthetic strategies involve multi-component reactions or multi-step routes utilizing reactions like the Suzuki cross-coupling.[1][3][4] Researchers may encounter issues with reaction yields, purification of intermediates, and achieving the desired regioselectivity.
II. Troubleshooting Guides
This section provides practical solutions to common problems encountered during the experimental evaluation of pyrido[2,3-b]oxazine derivatives.
Troubleshooting for MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Contamination of media or reagents with bacteria or yeast.[8][9] - Phenol red in the culture medium can interfere with absorbance readings. | - Ensure sterile technique and check reagents for contamination.[8][9] - Use phenol red-free medium for the assay. |
| Low Absorbance Readings | - Cell number per well is too low.[8] - Insufficient incubation time for MTT reduction.[8] - Incomplete solubilization of formazan crystals.[10] | - Optimize cell seeding density to ensure it falls within the linear range of the assay.[8] - Increase the incubation time with the MTT reagent.[8] - Ensure complete dissolution of formazan crystals by thorough mixing and appropriate solvent selection (e.g., DMSO, acidified isopropanol).[10] |
| High Variability Between Replicates | - Uneven cell plating. - Inconsistent reagent addition. - Edge effects in the 96-well plate.[10] | - Ensure a homogenous single-cell suspension before plating. - Use a multichannel pipette for consistent reagent addition. - Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| Interference from Test Compound | - The compound itself is colored or has reducing/oxidizing properties.[10] | - Run a control with the compound in cell-free medium to assess its intrinsic absorbance. - Consider using an alternative viability assay (e.g., SRB, CellTiter-Glo). |
III. Experimental Protocols
This section provides detailed, step-by-step protocols for key assays used to evaluate the anticancer potency of pyrido[2,3-b]oxazine derivatives.
A. Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of pyrido[2,3-b]oxazine derivatives on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for MTT Cell Viability Assay.
Protocol Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrido[2,3-b]oxazine derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
B. Apoptosis Detection by Annexin V/PI Staining
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with pyrido[2,3-b]oxazine derivatives. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[11] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation of apoptotic and necrotic cells.[11][12]
Caption: Workflow for Cell Cycle Analysis.
Protocol Steps:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol. [13]
-
Staining: Wash the fixed cells to remove the ethanol. Treat the cells with RNase A to degrade RNA, which can also be stained by PI. [13]Then, stain the cells with a PI solution. [13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [14]
D. Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the expression and phosphorylation status of key proteins in signaling pathways affected by pyrido[2,3-b]oxazine derivatives.
Workflow for Western Blotting
Caption: Workflow for Western Blotting.
Protocol Steps:
-
Protein Extraction: Lyse treated cells and determine the protein concentration of the lysates. [15]
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE. [16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). [15]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. [15][17]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [17]
IV. References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
PMC. Assaying cell cycle status using flow cytometry. [Link]
-
Bio-protocol. Annexin V/PI staining assay. [Link]
-
PMC. Novel pyrido[2,3-b]o[14][18]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]
-
Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
-
Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
-
OUCI. Novel pyrido[2,3-b]o[14][18]xazine-based EGFR-TK inhibitors. [Link]
-
Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]
-
PMC. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
-
YouTube. MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. [Link]
-
Impressions@MAHE. Novel pyrido[2,3-b]o[14][18]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
RSC Publishing. Novel pyrido[2,3-b]o[14][18]xazine-based EGFR-TK inhibitors. [Link]
-
NIH. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
-
Taylor & Francis Online. New Synthesis of Pyrido[2,3-d] and [3,2-d]Oxazines. [Link]
-
PubMed. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. [Link]
-
American Association for Cancer Research. Biological Effects and Structure-Activity Relationships of 1,2-Dihydropyrido[3,4-b]pyrazines. [Link]
-
RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
-
PMC. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]
-
RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]
-
MDPI. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[12][18]enzothiazole Derivatives via Microwave-Assisted Synthesis. [Link]
-
RSC Publishing. Novel pyrido[2,3-b]o[14][18]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]
-
ScienceDirect. Synthesis of dipyrido[3,2-b: 2′,3′-e] [14][18]oxazine (1,9-diazapheno xazine). [Link]
-
ResearchGate. Synthesis of functionalised pyrido[4,3- b]o[14][18]xazine and imidazo[1,2- a]pyridine derivatives. [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3- <i>b</i> ][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selectiv… [ouci.dntb.gov.ua]
- 3. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational des" by Vaibhav B. Yadav, Shailee V. Tiwari et al. [impressions.manipal.edu]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. medium.com [medium.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Navigating Cell Permeability Challenges of Pyridoxazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridoxazine-based compounds. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the often-encountered challenge of low cell permeability with this promising class of heterocyclic compounds. By understanding the underlying physicochemical principles and employing targeted experimental approaches, you can effectively diagnose and overcome permeability barriers in your drug discovery and development workflow.
Understanding the Permeability Challenge in Pyridoxazine Scaffolds
Pyridoxazine scaffolds, which incorporate both a pyridazine and an oxazine ring system, offer a rich chemical space for designing novel therapeutics. However, the inherent electronic properties and structural features of this heterocyclic system can often lead to suboptimal physicochemical characteristics that hinder passive diffusion across cellular membranes. Key contributors to low permeability in this compound class include:
-
High Polarity: The presence of multiple nitrogen and oxygen atoms can lead to a high polar surface area (PSA), a key predictor of membrane permeability. Molecules with a PSA exceeding 140 Ų often exhibit poor cell penetration.
-
Hydrogen Bonding Capacity: The nitrogen and oxygen atoms in the pyridoxazine core are potent hydrogen bond acceptors, and substituents can introduce hydrogen bond donors. While crucial for target engagement, excessive hydrogen bonding with the aqueous environment can increase the energy barrier for partitioning into the lipophilic cell membrane.
-
Low Lipophilicity: A low octanol-water partition coefficient (LogP) indicates a preference for the aqueous phase over the lipid bilayer of the cell membrane, resulting in reduced passive diffusion.
-
Potential for Efflux: The structural motifs within some pyridoxazine derivatives may be recognized by cellular efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds out of the cell, leading to low intracellular accumulation.
This guide will provide a systematic approach to identifying the root cause of low permeability and implementing effective strategies for improvement.
Troubleshooting Guide: A-Q&A Approach
This section is structured in a question-and-answer format to directly address common issues encountered during the experimental evaluation of pyridoxazine compound permeability.
Q1: My initial in silico predictions for my pyridoxazine series suggested good permeability, but my experimental results from a PAMPA assay are poor. What could be the discrepancy?
A1: This is a common scenario, and the discrepancy often lies in the limitations of in silico models and the specific conditions of your in vitro assay. Here’s a breakdown of potential causes and how to investigate them:
-
Inadequacy of the Computational Model: While computational tools are invaluable for initial screening, they may not fully capture the complex interplay of factors governing permeability.[1] Standard models might not be parameterized for the specific heterocyclic scaffold of your pyridoxazine derivatives.
-
Actionable Advice: Re-evaluate your compounds using multiple computational models that employ different algorithms (e.g., fragment-based, physics-based). Look for consensus in the predictions. If possible, use models specifically trained on datasets containing a diverse range of heterocyclic compounds.
-
-
Solubility-Limited Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is sensitive to the solubility of the compound in the assay buffer. If your compound precipitates in the donor well, the measured permeability will be artificially low.
-
Actionable Advice:
-
Measure the kinetic solubility of your compound in the PAMPA buffer.
-
If solubility is low, consider adding a small percentage of a co-solvent like DMSO (typically up to 1-2%) to both the donor and acceptor buffers. Be aware that high concentrations of co-solvents can disrupt the integrity of the artificial membrane.
-
Visually inspect the donor wells after the assay for any signs of precipitation.
-
-
-
Compound Aggregation: Some compounds, particularly those with planar aromatic systems, can self-associate and form aggregates in aqueous solutions. These aggregates have a much larger effective size and will not readily permeate the membrane.
-
Actionable Advice: Use dynamic light scattering (DLS) to assess the aggregation state of your compound in the assay buffer. If aggregation is detected, formulation strategies to favor the monomeric species will be necessary.
-
Q2: I'm seeing good permeability in my PAMPA assay, but very low permeability in my Caco-2 cell-based assay. What does this suggest?
A2: A significant drop in permeability when moving from a passive diffusion model (PAMPA) to a cell-based model (Caco-2) is a strong indicator of active cellular processes at play, most commonly active efflux.[2]
-
Active Efflux: Caco-2 cells express a variety of efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump your compound out of the cell.[2]
-
Actionable Advice:
-
Conduct a Bi-directional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication of active efflux.
-
Use Efflux Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors, such as verapamil (for P-gp). A significant increase in A-to-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.
-
-
-
Metabolic Instability: Caco-2 cells have some metabolic capacity. If your compound is rapidly metabolized by enzymes in the Caco-2 cells, the concentration of the parent compound in the acceptor well will be low, leading to an underestimation of permeability.
-
Actionable Advice: Analyze the acceptor well samples by LC-MS/MS not only for the parent compound but also for potential metabolites. The appearance of metabolites would indicate that metabolic instability is a contributing factor.
-
Q3: My pyridoxazine compound has a high polar surface area (PSA > 160 Ų), and its permeability is consistently low across all assays. What are my options for chemical modification?
A3: A high PSA is a significant hurdle for passive diffusion. The primary goal of chemical modification will be to reduce the polarity of the molecule without compromising its binding affinity for the target. Here are some strategies:
-
Masking Polar Groups with a Prodrug Approach: This is a highly effective strategy for transiently increasing lipophilicity and masking hydrogen bond donors.[2][3][4][5][6][7] For pyridoxazine compounds that may contain amine or hydroxyl functionalities, consider the following prodrug strategies:
-
Acyloxymethyl or Alkoxycarbonyloxymethyl Ethers/Esters: These can be used to mask hydroxyl or carboxylic acid groups.
-
Carbamates: Primary or secondary amines can be converted to carbamates, which are often more lipophilic and can be designed to be cleaved by intracellular esterases.
-
N-Mannich Bases: These can be formed from primary or secondary amines to increase lipophilicity and suppress the pKa of the amine.[3]
-
-
Bioisosteric Replacement: Replace polar functional groups with less polar bioisosteres that maintain the necessary electronic and steric properties for biological activity. For example, a carboxylic acid could potentially be replaced with a tetrazole.
-
Intramolecular Hydrogen Bonding: Introduce substituents that can form an intramolecular hydrogen bond with a nearby polar group. This can effectively "hide" the polar functionality from the aqueous environment, reducing the effective PSA and increasing permeability.
-
Fluorination: Strategic placement of fluorine atoms can lower the pKa of nearby basic nitrogen atoms, reducing their ionization at physiological pH. Fluorine can also favorably impact membrane partitioning.
Below is a table summarizing potential chemical modification strategies and their expected impact on physicochemical properties.
| Modification Strategy | Target Functional Group | Expected Change in LogP | Expected Change in PSA | Expected Change in H-Bond Donors | Potential Impact on Permeability |
| Prodrug: Carbamate formation | Primary/Secondary Amine | Increase | Decrease | Decrease | Significant Increase |
| Prodrug: Esterification | Carboxylic Acid | Increase | No significant change | Decrease | Increase |
| Bioisosteric Replacement (e.g., -COOH to Tetrazole) | Carboxylic Acid | Variable | Decrease | Decrease | Potential Increase |
| Intramolecular H-Bonding | Proximal H-bond donor/acceptor pairs | Increase | Effective Decrease | No change | Increase |
| Strategic Fluorination | Near basic nitrogen centers | Increase | No significant change | No change | Increase |
Frequently Asked Questions (FAQs)
Q: What are the ideal ranges for LogP and PSA for a pyridoxazine compound to have a good chance of oral bioavailability?
A: While there are no absolute rules, general guidelines for oral bioavailability often refer to "Lipinski's Rule of Five," which suggests:
-
LogP ≤ 5
-
Molecular Weight ≤ 500 Da
-
Hydrogen Bond Donors ≤ 5
-
Hydrogen Bond Acceptors ≤ 10
For cell permeability, a Polar Surface Area (PSA) of ≤ 140 Ų is generally considered favorable. However, these are guidelines, and many successful drugs fall outside of these ranges. It is more important to consider the balance of these properties.
Q: How can I use computational tools to guide my chemical modification strategy for improving permeability?
A: Computational chemistry can be a powerful predictive tool.[1] You can use software to:
-
Calculate Physicochemical Properties: For a series of virtual analogs, calculate key properties like LogP, PSA, number of rotatable bonds, and hydrogen bond donors/acceptors.
-
Predict Permeability: Use QSAR models to predict the permeability of your virtual compounds.
-
Visualize Conformations: Molecular dynamics simulations can help you understand if a molecule can adopt a conformation that shields its polar groups in a non-polar environment, a concept known as "chameleonic behavior."
Q: Are there any specific formulation strategies that can help improve the apparent permeability of my pyridoxazine compounds in in vitro assays?
A: Yes, formulation can play a role, especially if solubility is a limiting factor. The use of solubilizing agents or co-solvents in the assay buffer can improve the concentration of the compound available for permeation. Deep eutectic solvents (DES) are also being explored as novel drug delivery systems to enhance both solubility and permeability.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) - High-Throughput Screening
This protocol provides a general framework for assessing passive permeability.
Materials:
-
96-well donor plates (e.g., Millipore MAIPNTR10)
-
96-well acceptor plates (e.g., Millipore MSSACCEPT0R)
-
Lecithin in dodecane solution (e.g., 1-2% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compounds and control compounds (e.g., propranolol for high permeability, theophylline for low permeability)
Procedure:
-
Prepare Solutions: Prepare stock solutions of your test and control compounds in DMSO. Create a working solution of each compound at the desired final concentration (e.g., 200 µM) in PBS with a final DMSO concentration of 1-2%.
-
Coat the Donor Plate: Carefully add 5 µL of the lecithin/dodecane solution to the membrane of each well of the donor plate.
-
Prepare the Acceptor Plate: Add 300 µL of PBS (with 1-2% DMSO) to each well of the acceptor plate.
-
Add Compounds to the Donor Plate: Add 150 µL of the compound working solutions to the donor plate wells.
-
Assemble the "Sandwich": Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.
-
Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells. Analyze the concentration of the compound in each sample using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) can be calculated using established equations that take into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
Caco-2 Cell Permeability Assay
This protocol outlines the key steps for assessing permeability in a cell-based model.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds and control compounds
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the cell monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.
-
Prepare Dosing Solutions: Prepare solutions of your test and control compounds in HBSS.
-
Permeability Measurement (A-to-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Measurement (B-to-A for Efflux):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Permeability (Papp) and Efflux Ratio: Calculate the Papp values for both A-to-B and B-to-A directions. The efflux ratio is the ratio of Papp (B-to-A) to Papp (A-to-B).
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low permeability of pyridoxazine compounds.
Sources
- 1. Synthesis and biological activity of pyridazinooxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrug Approach as a Strategy to Enhance Drug Permeability | MDPI [mdpi.com]
- 3. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography purification of pyridoxazine analogues
An essential, yet often challenging, step in the synthesis of pyridoxazine analogues is their purification. As nitrogen-containing heterocycles, these compounds present unique challenges during column chromatography, primarily due to their polarity and basicity.[1][2] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and troubleshoot the purification of these valuable scaffolds.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions to establish a solid foundation for your purification strategy.
Q1: What is the best stationary phase for purifying pyridoxazine analogues?
A1: For standard normal-phase chromatography, silica gel (SiO₂) is the most common and versatile stationary phase .[3][4] Its slightly acidic surface is effective for separating compounds based on polarity.[3] However, the basic nitrogen atoms in the pyridoxazine ring can interact strongly with the acidic silanol groups on the silica surface, which can lead to significant peak tailing and poor separation.[5][6]
To mitigate this, you have several options:
-
Deactivated Silica Gel: Pre-treating the silica gel with a basic modifier like triethylamine (TEA) can neutralize the acidic sites, leading to much-improved peak shape.[5][7]
-
Alumina (Al₂O₃): Neutral or basic alumina can be a good alternative to silica, especially if your compound is sensitive to the acidity of silica gel.[8]
-
Reversed-Phase Silica (C18): For highly polar pyridoxazine analogues, reversed-phase chromatography is often the method of choice.[9][10] This technique uses a non-polar stationary phase (like C18-bonded silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC) .[4][8][11] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 .[3][7] This generally provides the best separation on a column.
For Normal-Phase Chromatography (Silica Gel): A two-component system of a non-polar and a polar solvent is typically used.[12] You can systematically increase the polarity to elute compounds.
-
Common Non-Polar Solvents: Hexanes, Petroleum Ether.
-
Common Polar Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).
Key Consideration for Pyridoxazine Analogues: Due to their basic nature, it is highly recommended to add a small amount of a basic modifier to the mobile phase to prevent peak tailing.
-
Add 0.5-2% Triethylamine (TEA) or ammonia in methanol to your eluent.[5][6] This simple addition dramatically improves peak shape by competing with your compound for the acidic sites on the silica gel.[5]
| Solvent System Starting Points (Normal-Phase) | Compound Polarity |
| 5-20% EtOAc/Hexanes + 1% TEA | Low to Medium Polarity |
| 50-100% EtOAc/Hexanes + 1% TEA | Medium Polarity |
| 2-10% MeOH/DCM + 1% TEA | High Polarity |
For Reversed-Phase Chromatography: The mobile phase is polar, consisting of water or a buffer mixed with an organic solvent like acetonitrile (ACN) or methanol. The pH of the mobile phase can be adjusted to control the ionization state of the pyridoxazine, which affects retention.[6]
Q3: My pyridoxazine analogue is very polar and won't move off the baseline on a silica TLC plate. What should I do?
A3: This is a common issue with highly functionalized heterocycles. Here are several strategies to address this:
-
Increase Mobile Phase Polarity: Use a more polar solvent system. A gradient of methanol in dichloromethane (e.g., 0% to 20% MeOH in DCM) is a powerful eluent for polar compounds.[9][12] Adding a small amount of ammonia can further improve mobility.[10]
-
Switch to a Different Stationary Phase: If increasing solvent polarity is insufficient, your compound may be too polar for normal-phase chromatography.
-
Reversed-Phase (C18): This is often the best solution. Your polar compound will interact well with a polar mobile phase and elute effectively.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is excellent for separating very polar compounds that are poorly retained in reversed-phase.[9][10]
-
Experimental Workflow & Protocols
Workflow for Method Development
Protocol: General Column Chromatography Setup
This protocol outlines the wet-packing method for a silica gel column, which is generally preferred as it minimizes cracking and air bubbles.[3]
-
Column Preparation: Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (approx. 1 cm) of sand.[13]
-
Prepare Silica Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of your crude sample).[3] Add your initial, least polar eluent to the silica and stir to create a uniform slurry with no lumps.[13]
-
Pack the Column: With the stopcock closed, pour the eluent into the column until it is about one-third full.[13] Carefully and quickly pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column to ensure even packing and dislodge any air bubbles.[13]
-
Equilibration: Once all the silica has been added and has settled into a stable bed, add a final layer of sand (approx. 1 cm) on top to prevent the bed from being disturbed.[13] Continuously pass 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the sand layer. [14]
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in the minimum possible amount of solvent (preferably the eluent or a less polar solvent like DCM).[11][14] Carefully add this solution to the top of the column. Allow the sample solution to absorb completely into the sand layer.
-
Dry Loading: If your sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[7][15]
-
-
Elution and Fraction Collection: Carefully add your mobile phase to the top of the column. Begin collecting fractions immediately.[16] Monitor the separation by collecting fractions and analyzing them by TLC.
Troubleshooting Guide
Problem: Peak Tailing or Streaking
| Question | Probable Cause & Explanation | Solution |
| Why are my spots streaking on the TLC plate and my peaks tailing on the column? | Strong Analyte-Stationary Phase Interaction: This is the most common issue for basic compounds like pyridoxazines on acidic silica gel.[6] The basic nitrogen atom binds strongly to acidic silanol (Si-OH) groups, resulting in a secondary retention mechanism that causes tailing.[5][6] | Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a small amount of ammonium hydroxide into your mobile phase.[5][17] The modifier will neutralize the active acidic sites on the silica, allowing your compound to elute symmetrically. |
| Column Overloading: Injecting too much sample saturates the stationary phase, leading to asymmetrical peaks.[6][18] | Reduce Sample Load: Ensure your sample mass is no more than 1-5% of the silica gel mass. For difficult separations, use a ratio closer to 1%.[9] |
Problem: Poor Separation or Overlapping Peaks
| Question | Probable Cause & Explanation | Solution |
| My compounds are eluting together. How can I improve the resolution? | Inappropriate Solvent System: The polarity of your mobile phase is not optimized. If compounds elute too quickly (high Rf), the polarity is too high. If they move too slowly (low Rf), it's too low.[8][9] | Optimize Mobile Phase: Use TLC to find a solvent system that gives good separation and a target Rf of 0.2-0.4.[3] Try changing the solvent composition; for example, switching from ethyl acetate/hexanes to dichloromethane/methanol can alter the selectivity and improve separation.[9] |
| Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity.[9] | Reduce Sample Load: Decrease the amount of material being purified. As a rule of thumb, use at least 30-50g of silica for every 1g of crude product.[3] | |
| Poor Column Packing: Cracks, channels, or an uneven silica bed will lead to a non-uniform flow of the mobile phase, causing bands to widen and merge.[3] | Repack the Column: Ensure the column is packed uniformly without air bubbles. The wet slurry method is generally more reliable.[15] Make sure the top surface of the silica is flat and protected with a layer of sand.[13] |
Problem: Compound Not Eluting or Low Recovery
| Question | Probable Cause & Explanation | Solution |
| My compound is stuck at the top of the column and won't elute. | Compound is Too Polar: The selected mobile phase is not polar enough to displace your highly polar compound from the stationary phase.[9][19] | Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution). If necessary, switch to a very polar solvent like methanol.[12][20] |
| I'm not getting all of my material back after the column. | Irreversible Adsorption / Decomposition: The compound may be unstable on the acidic silica gel, leading to degradation.[19] Alternatively, it may be binding so strongly that it cannot be eluted. | Test for Stability: Run a 2D TLC. Spot your compound, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If any new spots appear off the diagonal, your compound is decomposing.[6][19] If this occurs, use a more inert stationary phase like deactivated silica, alumina, or switch to reversed-phase.[7][19] |
| Fractions are Too Dilute: The compound may have eluted, but it is spread across many fractions at a concentration too low to be seen on TLC.[19] | Combine and Concentrate: Combine fractions that are expected to contain your product and concentrate them on a rotary evaporator. Re-analyze the concentrated sample by TLC.[19][21] |
References
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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Chromatography Online. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Retrieved from [Link]
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Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]
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Pharmastuff4u. (2026, January 3). How Do You Perform Column Chromatography Step-by-Step?. Retrieved from [Link]
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HPLCTools. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
-
Unknown Source. (n.d.). How to run column chromatography. Retrieved from [Link]
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Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography - Organic Chemistry. Retrieved from [Link]
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LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
YouTube. (2020, May 26). Chromatography Troubleshooting. Retrieved from [Link]
- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
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University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography Procedures - Organic Chemistry. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 10). How To Make Column Chromatography More Efficient?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
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PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. Retrieved from [Link]
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ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
National Institutes of Health. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved from [Link]
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National Institutes of Health. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
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ResearchGate. (n.d.). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of pKa values of fluphenazine analogs by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
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How to improve solubility of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine
An Application Scientist's Guide to Solubility Enhancement
Welcome to the technical support center for 2,3-Dihydro-1H-pyrido[2,3-b]oxazine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this promising heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. We will explore the physicochemical properties of this molecule and troubleshoot common solubility issues with field-proven strategies.
Understanding the Challenge: Why is This Compound Poorly Soluble?
Before diving into solutions, it's crucial to understand the molecule itself. 2,3-Dihydro-1H-pyrido[2,3-b]oxazine is a bicyclic heterocyclic compound with a molecular weight of approximately 136.15 g/mol .[1][2][3] Its structure, containing both a pyridine ring and an oxazine ring system, results in a relatively rigid, planar molecule. This planarity can promote strong crystal lattice energy in the solid state, meaning more energy is required to break apart the crystal and solvate the individual molecules, leading to low aqueous solubility.
Furthermore, while the molecule contains hydrogen bond donors and acceptors, its overall character is moderately lipophilic (predicted XLogP3 ≈ 0.9), which can limit its affinity for purely aqueous media.[3] However, the most critical feature for solubility manipulation is the secondary amine within the oxazine ring, which imparts basic properties to the molecule.[4][5] This basicity is the key to unlocking many of the solubility enhancement strategies discussed below.
Troubleshooting & FAQs: A Problem-Solution Approach
Q1: I'm trying to dissolve the compound in a standard phosphate buffer (pH 7.4) and it's not working. What's the first thing I should try?
This is the most common issue encountered. The limited solubility at neutral pH is expected due to the compound being in its neutral, less soluble form. The first and most direct approach is to leverage the basicity of the amine group through pH adjustment.
Expertise & Causality: Like most amines, 2,3-Dihydro-1H-pyrido[2,3-b]oxazine is a weak base.[5] In a neutral or alkaline solution, it exists primarily in its neutral, free base form, which has low water solubility. By lowering the pH, we introduce an excess of protons (H+) into the solution. The lone pair of electrons on the nitrogen atom of the amine group will accept a proton, forming a positively charged conjugate acid (an ammonium ion).[6] This ionized form is significantly more polar and can form stronger interactions with water molecules, dramatically increasing aqueous solubility.[7] The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation.[8]
Workflow: pH-Solubility Profile Screening The goal is to determine the pH at which the compound achieves the desired concentration.
Caption: Co-solvents disrupt water's H-bond network to improve drug solvation.
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. [][10]2. Prepare Blends: Prepare aqueous solutions (in your desired buffer, e.g., PBS pH 7.4) containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v).
-
Determine Solubility: Use the equilibrium solubility method described in Q1 for each co-solvent blend.
-
Evaluate: Determine the co-solvent and concentration that provides the required solubility while minimizing the organic solvent content, as high concentrations can sometimes be detrimental to biological assays.
Data Presentation: Common Co-solvents for Pre-clinical Formulations
| Co-solvent | Typical Conc. Range | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 1-10% | High solubilizing power; can have cellular effects at >0.5%. [] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Low toxicity, commonly used in oral and parenteral formulations. [11] |
| Propylene Glycol (PG) | 10-40% | Good safety profile, often used with other co-solvents. [10] |
| Ethanol | 5-25% | Effective, but volatility and potential for protein precipitation must be considered. []|
Q3: I need to prepare a stable, solid material with enhanced solubility for long-term storage and potential in vivo studies. What are my options?
For developing a solid dosage form, modifying the solid state of the drug is paramount. The most robust and widely used method for a basic compound like this is salt formation .
Expertise & Causality: Forming a salt of an ionizable drug is a chemical modification that can drastically improve solubility and dissolution rate without altering the core pharmacophore. [12]By reacting the basic amine in your compound with an acid, you form an ionic salt. These salts typically have different, more favorable crystal packing and are more hydrophilic than the neutral "free base," leading to significantly higher aqueous solubility. [13][14]The choice of the counter-ion (the acid used) is critical as it influences the salt's properties, such as solubility, stability, and hygroscopicity.
Other Advanced Options:
-
Amorphous Solid Dispersions: If salt formation is unsuccessful, dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can also enhance solubility. [15][16]The amorphous form lacks a crystal lattice, so no energy is needed to break it, leading to faster dissolution.
-
Particle Size Reduction: For compounds where dissolution rate is the limiting factor, reducing the particle size to the micron or nanometer range (micronization or nanosuspension) increases the surface area available for dissolution, as described by the Noyes-Whitney equation. [17][12] Workflow: Solubility Enhancement Strategy Selection
Caption: Decision workflow for selecting a solubility enhancement technique.
Protocol: High-Level Salt Screening
-
Select Counter-ions: Choose a range of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric).
-
Reaction: In parallel, dissolve the free base in a suitable solvent (e.g., acetone, ethanol). Add a stoichiometric equivalent of each selected acid.
-
Induce Precipitation: Allow the salt to crystallize or precipitate, possibly by cooling or adding an anti-solvent.
-
Isolate and Dry: Isolate the resulting solids and dry them under vacuum.
-
Characterize: Analyze the solids to confirm salt formation (e.g., via DSC, PXRD, NMR).
-
Test Solubility: Measure the aqueous solubility of each new salt form using the protocol from Q1 to identify the optimal counter-ion.
By systematically applying these principles—from simple pH adjustments to more complex formulation strategies—you can effectively overcome the solubility challenges of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine and advance your research.
References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]
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(n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
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MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
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PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
(n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available from: [Link]
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bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Available from: [Link]
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(n.d.). Solubility and pH of amines. Available from: [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
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PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Available from: [Link]
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PubChem. (n.d.). 1H,2H,3H-pyrido[2,3-b]o[15][16]xazine. Available from: [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available from: [Link]
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(n.d.). Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]
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PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
-
WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Available from: [Link]
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Minimizing rotational flexibility in pyridoxazine drug design
A Senior Application Scientist's Guide to Minimizing Rotational Flexibility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pyridoxazine scaffold. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with extensive experience in medicinal chemistry and computational drug design, I've developed this guide to address a critical challenge in the optimization of pyridoxazine-based drug candidates: managing their rotational flexibility.
Excessive conformational freedom can be a significant liability in drug design, often leading to a high entropic penalty upon binding to a target, which can decrease potency. It can also result in poor selectivity and an undesirable pharmacokinetic profile due to the molecule's ability to adopt multiple conformations that may interact with off-target proteins or be more susceptible to metabolic enzymes. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you diagnose, understand, and strategically address the rotational flexibility of your pyridoxazine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of rotational flexibility in a typical pyridoxazine scaffold?
A1: The primary sources of rotational flexibility in a pyridoxazine scaffold are typically exocyclic single bonds connecting substituents to the core ring system. The pyridoxazine ring itself, being a partially saturated heterocyclic system, can also exhibit some degree of conformational flexibility, often adopting chair-like, boat-like, or twist-boat conformations depending on the substitution pattern. For N-substituted 1,3-oxazine systems, which are structurally related to pyridoxazines, the conformational preference (axial vs. equatorial) of the substituent on the nitrogen atom is a key determinant of the ring's overall shape.[1][2]
Q2: Why is it important to minimize the rotational flexibility of my pyridoxazine-based drug candidate?
A2: Minimizing rotational flexibility, also known as conformational restriction, is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of a drug candidate. By "locking" the molecule in its bioactive conformation, you can:
-
Increase Potency: A more rigid molecule has a lower entropic penalty to pay upon binding to its target, which can lead to a significant increase in binding affinity and potency.
-
Improve Selectivity: A conformationally restricted molecule is less likely to adopt shapes that allow it to bind to off-target proteins, thus improving its selectivity profile.
-
Enhance Pharmacokinetic Properties: A rigidified molecule may be less susceptible to metabolism, leading to a longer half-life in the body. It can also lead to improved cell permeability and oral bioavailability.
Q3: What are the most common strategies for reducing the rotational flexibility of a pyridoxazine derivative?
A3: The most common strategies involve introducing cyclic constraints to limit the rotation around key single bonds. This can be achieved through several synthetic approaches:
-
Ring Fusion: Building an additional ring onto the pyridoxazine core to create a bicyclic or polycyclic system. This is a very effective way to drastically reduce conformational freedom.
-
Bridging: Creating a bridge between two atoms of the pyridoxazine scaffold or its substituents to form a bicyclic system.
-
Spirocyclization: Introducing a spirocyclic moiety at a substituent position, which can effectively lock the conformation of that substituent relative to the core.
-
Introduction of Bulky Groups: While not a form of rigidification in the strictest sense, the introduction of bulky substituents can create steric hindrance that favors a particular rotameric state.
Q4: How can I computationally predict the rotational flexibility of my pyridoxazine compounds?
A4: Computational chemistry is an invaluable tool for predicting and understanding molecular flexibility. The most common technique is to perform a dihedral angle scan (also known as a potential energy surface scan). This involves systematically rotating a specific bond of interest in small increments (e.g., 10-15 degrees) and calculating the molecule's energy at each step.[3] The resulting energy profile will show the low-energy (stable) and high-energy (unstable) conformations, as well as the energy barriers to rotation. This analysis can be performed using quantum mechanics (e.g., with Gaussian) or molecular mechanics software.[3][4][5][6][7]
Q5: What experimental techniques can I use to validate the conformation of my pyridoxazine derivatives?
A5: The two primary experimental techniques for determining the three-dimensional structure and conformation of small molecules are:
-
X-ray Crystallography: This technique provides a precise snapshot of the molecule's conformation in the solid state.[8][9][10][11][12] While powerful, it's important to remember that the conformation in a crystal may not always be the same as the bioactive conformation in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about which protons are close to each other in space, allowing you to deduce the molecule's preferred conformation in solution.[13][14][15][16][17]
Troubleshooting Guides & Experimental Protocols
Guide 1: Computational Analysis of Rotational Flexibility
Problem: You have designed a series of pyridoxazine derivatives and want to prioritize which ones to synthesize based on their predicted rotational flexibility.
Workflow: Dihedral Angle Scan using Gaussian
This protocol outlines the general steps for performing a relaxed potential energy surface scan for a dihedral angle of interest in a pyridoxazine derivative using the Gaussian software package.
Step-by-Step Protocol:
-
Build and Optimize the Initial Structure:
-
Construct your pyridoxazine derivative in a molecular modeling program (e.g., GaussView).
-
Perform an initial geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
-
Identify the Dihedral Angle of Interest:
-
Determine the four atoms that define the rotatable bond you want to investigate. For example, this could be a bond connecting a phenyl substituent to the pyridoxazine core.
-
-
Set up the Scan Calculation:
-
Run the Calculation:
-
Submit the input file to Gaussian. The calculation will perform a constrained optimization at each step of the scan.
-
-
Analyze the Results:
-
Extract the energy for each step from the output file.
-
Plot the relative energy versus the dihedral angle. The minima on this plot represent the most stable conformations, and the maxima represent the rotational energy barriers.
-
Troubleshooting:
-
Convergence Failure: If the geometry optimization fails to converge at a particular step, it may be due to a sterically hindered conformation. Try reducing the step size or using a more robust optimization algorithm.
-
Unexpectedly High Energy Barriers: This could indicate a significant steric clash between substituents. Visualize the high-energy structures to understand the source of the clash. This information can be valuable for redesigning your molecule.
Guide 2: Experimental Validation of Conformation by NMR
Problem: You have synthesized a pyridoxazine derivative and need to determine its preferred conformation in solution to compare with your computational models.
Workflow: 2D NOESY/ROESY Experiment
This protocol provides a general workflow for acquiring and interpreting a 2D NOESY or ROESY spectrum to determine the through-space proximity of protons.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve your compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration.
-
Degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.[16]
-
-
Acquire a ¹H NMR Spectrum:
-
Obtain a standard 1D proton NMR spectrum to identify the chemical shifts of all protons.
-
-
Set up the 2D NOESY/ROESY Experiment:
-
Choose between NOESY and ROESY. For small to medium-sized molecules (MW < 1000), NOESY is generally sufficient. For molecules in the intermediate molecular weight range where the NOE can be close to zero, ROESY is the preferred experiment.[13][14]
-
Set the mixing time. This is a crucial parameter that determines the extent of NOE buildup. Typical mixing times for small molecules are in the range of 300-800 ms.[13]
-
-
Acquire and Process the 2D Spectrum:
-
Run the 2D experiment. This may take several hours depending on the sample concentration and desired resolution.
-
Process the data using appropriate software to obtain the 2D spectrum.
-
-
Interpret the Spectrum:
-
The diagonal of the spectrum will show the 1D proton spectrum.
-
Cross-peaks off the diagonal indicate that the two corresponding protons are close in space (typically < 5 Å).[15]
-
The intensity of the cross-peak is related to the distance between the protons (stronger cross-peak = shorter distance).
-
Troubleshooting:
-
No Cross-Peaks Observed: This could be due to several reasons:
-
The protons are too far apart in all accessible conformations.
-
The mixing time is too short. Try increasing the mixing time.
-
The molecular tumbling rate is in a region where the NOE is close to zero (for NOESY). In this case, a ROESY experiment should be performed.[14]
-
-
Ambiguous Cross-Peaks: If signals are overlapped in the 1D spectrum, it can be difficult to assign the cross-peaks in the 2D spectrum. Running the experiment in a different solvent to induce chemical shift changes may help resolve the overlap.[18]
Guide 3: Synthesis of Conformationally Restricted Analogs
Problem: Your lead pyridoxazine compound has good potency but suffers from poor selectivity or a short half-life due to metabolic instability, likely caused by excessive flexibility.
Workflow: Design and Synthesis of a Bicyclic Analog
This section provides a conceptual workflow for designing and synthesizing a conformationally restricted bicyclic pyridoxazine analog. The specific synthetic route will depend on the desired connectivity and the existing functionality of your lead compound.
Conceptual Steps:
-
Identify Key Rotatable Bonds: Based on computational analysis and an understanding of the structure-activity relationship (SAR), identify the rotatable bond(s) that are most likely contributing to the undesirable properties.
-
Design a Bicyclic Scaffold: Envision a new, rigid scaffold where the identified rotatable bond is constrained within a new ring. This could involve, for example, creating a new bond between a substituent and the pyridoxazine core.
-
Propose a Retrosynthetic Route: Devise a synthetic plan to access the target bicyclic analog. This will likely involve multi-step synthesis and may require the development of novel synthetic methodology. Strategies for forming bicyclic systems often involve intramolecular cyclization reactions.[19][20][21]
-
Execute the Synthesis and Characterize the Product: Synthesize the target compound and fully characterize its structure using standard techniques (NMR, mass spectrometry, and ideally X-ray crystallography).
-
Biological Evaluation: Test the new bicyclic analog in your biological assays to determine if the conformational restriction has led to the desired improvements in potency, selectivity, and/or pharmacokinetic properties.
Data Presentation
Table 1: Comparison of a Flexible vs. a Rigidified Pyridoxazine Analog
| Property | Flexible Analog (Lead Compound) | Rigidified Analog (Bicyclic) | Rationale for Improvement |
| Target Potency (IC₅₀) | 500 nM | 25 nM | Reduced entropic penalty upon binding. |
| Selectivity (vs. Off-Target X) | 10-fold | >200-fold | Constrained conformation is less favorable for binding to the off-target. |
| Metabolic Stability (t₁/₂ in HLM) | 15 min | 90 min | Rigid structure is less accessible to metabolic enzymes. |
| Number of Rotatable Bonds | 6 | 2 | Introduction of a bicyclic system significantly reduces flexibility. |
Visualizations
Computational Workflow for Assessing Rotational Flexibility
Caption: A typical computational workflow for analyzing the rotational flexibility of a pyridoxazine derivative.
Decision Tree for Choosing the Right NMR Experiment
Caption: A decision-making guide for selecting the appropriate 2D NMR experiment for conformational analysis.
I trust this technical guide will serve as a valuable resource in your efforts to design and optimize pyridoxazine-based drug candidates with superior pharmacological profiles. Should you have any further questions, please do not hesitate to reach out.
References
-
Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (URL: [Link])
-
2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). (URL: [Link])
-
Conformational preferences of oxazines 3. (URL: [Link])
-
NOESY and ROESY. (URL: [Link])
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (URL: [Link])
-
Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. (URL: [Link])
-
NOE Experiments on the Bruker. (URL: [Link])
-
Guide to NOE Experiments. (URL: [Link])
-
X-ray Crystallography. (URL: [Link])
-
Troubleshooting 1H NMR Spectroscopy. (URL: [Link])
-
scanning potential energy surfaces. (URL: [Link])
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (URL: [Link])
-
How to Scan a Dihedral in Gaussian. (URL: [Link])
-
Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. (URL: [Link])
-
Small molecule crystallography. (URL: [Link])
-
Application and Limitations of X-Ray Crystallographic Data in Structure-Based Ligand and Drug Design. (URL: [Link])
-
How To Scan "improper dihedrals" in Gaussian 09?. (URL: [Link])
-
Interpreting X-ray diffraction data. (URL: [Link])
-
How to Scan a Dihedral in Gaussian. (URL: [Link])
-
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (URL: [Link])
-
How do I perform a Rigid Scan of Dihedral Angle in Gaussian 03?. (URL: [Link])
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (URL: [Link])
-
Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. (URL: [Link])
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. (URL: [Link])
-
Biocompatible and Selective Generation of Bicyclic Peptides. (URL: [Link])
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (URL: [Link])
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (URL: [Link])
-
Synthesis and Biological Activities of[1][13]-Oxazine Derivatives. (URL: [Link])
-
Guide to Solving NMR Questions. (URL: [Link])
-
Chemical Strategies for Bicyclic Peptide Formation. (URL: [Link])
-
Exploring the origin of the internal rotational barrier for molecules with one rotatable dihedral angle. (URL: [Link])
-
Origin of rotational barriers of the N-N bond in hydrazine: NBO analysis. (URL: [Link])
-
NMR exercises and their solutions. (URL: [Link])
-
Developments in The Synthesis of Certain Novel[1][13]-Oxazine Derivatives and its Biological Activities. (URL: [Link])
-
How the Substituent Effect Influences π-Electron Delocalisation in the Ring of Reactants in the Reaction Defining the Hammett Substituent Constants σm and σp. (URL: [Link])
-
Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. (URL: [Link])
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Technical Support Center: Optimizing Reaction Conditions for Smiles Rearrangement in Oxazine Synthesis
Welcome to the technical support center for the Smiles rearrangement in oxazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively. Our approach is grounded in mechanistic principles to empower you with a deep understanding of the reaction.
I. Foundational Principles: The Smiles Rearrangement in Oxazine Synthesis
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction. In the context of oxazine synthesis, it typically involves the rearrangement of an activated aryl ether or a related precursor to form the oxazine ring system. The reaction is characterized by the migration of an aromatic ring from a heteroatom to a nucleophilic center within the same molecule.[1][2][3]
The general mechanism proceeds via a spirocyclic Meisenheimer intermediate, the formation and stability of which are critical to the reaction's success.[1][4] The reaction is profoundly influenced by electronic effects, steric hindrance, and the pH of the reaction medium.[5][6]
Reaction Mechanism Overview
The base-assisted Smiles rearrangement is a cornerstone for synthesizing a variety of heterocyclic compounds.[5][7][8] The mechanism for oxazine synthesis can be visualized as follows:
Caption: Generalized mechanism of the Smiles rearrangement for oxazine synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in Smiles rearrangements for oxazine synthesis can stem from several factors. Systematically evaluating each is key to optimization.
-
Insufficient Aromatic Ring Activation: The Smiles rearrangement is fundamentally an SNAr reaction, which requires an electron-deficient aromatic ring to facilitate nucleophilic attack.[2][9] If your migrating aryl group lacks strong electron-withdrawing groups (EWGs) at the ortho or para positions (e.g., -NO₂, -CN, -SO₂R), the reaction rate will be significantly slower, leading to incomplete conversion or decomposition of starting materials under forcing conditions.[9][10]
-
Solution: If possible, modify the substrate to include an activating group. If substrate modification is not an option, you may need to employ more forcing conditions (higher temperatures, stronger bases), but be mindful of potential side reactions.
-
-
Inappropriate Base Strength or Stoichiometry: The choice of base is critical.[7][8] A base that is too weak may not sufficiently deprotonate the nucleophile (e.g., the amide N-H or alcohol O-H), leading to a low concentration of the active nucleophile. Conversely, a base that is too strong might promote undesired side reactions, such as the Truce-Smiles rearrangement if an acidic C-H bond is present.[1][4]
-
Solution: Screen a range of bases with varying pKa values. For many Smiles rearrangements leading to oxazines, inorganic bases like Cs₂CO₃ or K₂CO₃ are effective.[11] In some cases, stronger bases like alkali metal hydroxides or alkoxides may be necessary.[12] Start with stoichiometric amounts of base and consider using a slight excess if deprotonation is sluggish.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.[13] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the charged intermediate, lowering the activation energy of the reaction.[12]
-
Solution: If you are using a non-polar solvent, switching to a polar aprotic solvent can dramatically improve the reaction rate and yield.
-
-
Unfavorable Reaction Temperature: The rearrangement is often thermally induced.[13] Insufficient temperature will result in a slow reaction rate, while excessively high temperatures can lead to decomposition of the starting material or product.[13]
Q2: I am observing significant side product formation. What are these byproducts and how can I minimize them?
A2: Side product formation is a common issue. Identifying the byproducts can provide clues to the problematic reaction pathway.
-
Hydrolysis of Starting Material or Product: If water is present in the reaction mixture, it can lead to the hydrolysis of ester or amide functionalities in your starting material or the oxazine product.[14]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
Intermolecular SNAr Reactions: If the concentration of your reaction is too high, intermolecular reactions can compete with the desired intramolecular Smiles rearrangement.
-
Solution: Run the reaction at a lower concentration (e.g., 0.01-0.1 M) to favor the intramolecular pathway.
-
-
Beckmann Fragmentation: In some cases, if the substrate has a susceptible structure, fragmentation reactions can occur, leading to nitriles and other degradation products.[13] This is more common under strongly acidic or high-temperature conditions.
-
Solution: Use milder reaction conditions (lower temperature, less harsh base/acid) to disfavor fragmentation pathways.
-
-
Truce-Smiles Rearrangement: If your substrate contains an acidic benzylic proton, a strong base can deprotonate this position, leading to a C-C bond-forming Truce-Smiles rearrangement instead of the desired heteroatom-to-heteroatom migration.[1][2][4]
-
Solution: Avoid overly strong bases like organolithiums if your substrate is susceptible to this side reaction. Stick to carbonate or hydroxide bases.
-
Q3: The reaction is very slow or stalls completely. What can I do to accelerate it?
A3: A sluggish reaction points to a high activation energy barrier for one of the key steps.
-
Enhance Nucleophilicity: The rate of the initial intramolecular attack depends on the nucleophilicity of the attacking group.
-
Solution: Ensure the chosen base is strong enough for complete deprotonation. N-alkylation of an amine or amide nucleophile can sometimes increase its nucleophilicity and accelerate the formation of the spiro-intermediate.[1]
-
-
Increase Temperature: As with many organic reactions, increasing the temperature will increase the reaction rate.
-
Solution: As mentioned previously, systematically increase the reaction temperature. Microwave-assisted synthesis can be particularly effective for accelerating these reactions.[11]
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Solution: As discussed in Q1, ensure you are using a polar aprotic solvent like DMF or DMSO to stabilize the charged intermediate.
-
-
Radical Pathways: For unactivated aromatic systems, traditional polar Smiles rearrangements can be very slow.[15] In such cases, a radical-mediated pathway might be more efficient.
III. Frequently Asked Questions (FAQs)
-
What is the typical substrate scope for the Smiles rearrangement in oxazine synthesis? The substrate scope is broad, but success is highly dependent on the electronic nature of the migrating aromatic ring.[1][18] Generally, aryl rings with at least one strong electron-withdrawing group (e.g., nitro, cyano, sulfone) ortho or para to the leaving group are required for efficient rearrangement under standard basic conditions.[2][9] However, recent advances in radical and photochemically-mediated Smiles rearrangements have expanded the scope to include electron-rich and unactivated aromatic systems.[15][19][20]
-
How do I monitor the progress of the reaction? Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of the starting material and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary if the compounds are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques to track the concentrations of reactants, intermediates, and products over time. ¹⁹F NMR can be a useful tool if your substrate contains a fluorine atom.[21]
-
Can this reaction be performed under phase-transfer catalysis (PTC) conditions? Yes, PTC can be an effective method for Smiles rearrangements, especially when dealing with substrates that have limited solubility in the reaction medium. The phase-transfer catalyst facilitates the transport of the base (e.g., hydroxide ions) from the aqueous phase to the organic phase where the substrate resides, promoting the deprotonation step.
IV. Data Presentation: Optimizing Reaction Parameters
The following table summarizes the influence of key reaction parameters on the outcome of the Smiles rearrangement for oxazine synthesis, based on general principles reported in the literature.
| Parameter | Options | Effect on Reaction | Considerations |
| Base | Weak (e.g., K₂CO₃, NaHCO₃) | May result in incomplete deprotonation and slow reaction rates. | Suitable for highly activated substrates with acidic nucleophiles. |
| Strong (e.g., Cs₂CO₃, NaOH, K-tBuO) | Increases the rate of deprotonation and rearrangement. | Can promote side reactions like hydrolysis or Truce-Smiles rearrangement.[4][12] | |
| Solvent | Non-polar (e.g., Toluene, Dioxane) | Generally leads to slow reaction rates due to poor stabilization of the Meisenheimer intermediate. | May be required for specific substrates with solubility issues. |
| Polar Aprotic (e.g., DMF, DMSO, NMP) | Accelerates the reaction by stabilizing the charged intermediate.[12] | Can be difficult to remove during workup. | |
| Polar Protic (e.g., Alcohols) | Can act as a proton source, potentially hindering the reaction by protonating the nucleophile. | Fluorinated alcohols like TFE can sometimes promote the reaction.[15][19] | |
| Temperature | Room Temperature | Often too slow for less activated substrates. | May be sufficient for highly reactive systems. |
| Elevated (e.g., 80-150 °C) | Increases the reaction rate significantly. | Can lead to decomposition or side product formation.[13] | |
| Microwave Irradiation | Can dramatically reduce reaction times and sometimes improve yields.[6][11] | Requires specialized equipment. |
V. Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Benzo[b][5][7]oxazin-3(4H)-ones via Smiles Rearrangement
This protocol is a generalized procedure based on literature reports for the one-pot synthesis of benzoxazinones.[6][11]
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the substituted 2-chlorophenol (1.0 mmol), the appropriate 2-chloroacetamide (1.0 mmol), and cesium carbonate (Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as DMF or DMSO (5-10 mL).
-
Reaction Setup: Seal the vessel and place it in the microwave reactor.
-
Microwave Irradiation: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) and hold for the specified time (typically 15-30 minutes), with stirring.
-
Reaction Monitoring: After the allotted time, cool the reaction vessel to room temperature. Check for the completion of the reaction by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired benzoxazinone.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in Smiles rearrangements.
VI. References
-
A Critical Review on Recent Advances in Base-Assisted Smiles Rearrangement. Bentham Science. 7
-
Modern Aspects of the Smiles Rearrangement. SciSpace. 1
-
A Critical Review on Recent Advances in Base-Assisted Smiles Rearrangement. ResearchGate. 8
-
A Critical Review on Recent Advances in Base-Assisted Smiles Rearrangement | Request PDF. ResearchGate. 5
-
(PDF) Smiles Rearrangement in Synthetic Chemistry. ResearchGate. 6
-
Radical Smiles Rearrangement: An Update. PMC - NIH. 10
-
Smiles Rearrangement Reaction : Mechanism , Application and Modification. Chemistry Guide. 9
-
Visible light-mediated Smiles rearrangements and annulations of non-activated aromatics. Royal Society of Chemistry. 15
-
The Truce–Smiles rearrangement and related reactions: a review. Royal Society of Chemistry. 4
-
Modern Aspects of the Smiles Rearrangement. The University of Manchester. 22
-
Mechanistic insights into Smiles rearrangement. Focus on π–π stacking interactions along the radical cascade. Organic & Biomolecular Chemistry (RSC Publishing). 23
-
Smiles rearrangement. Wikipedia.
-
Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters.
-
Microwave-assisted one-pot synthesis of benzo[b][5][7]oxazin-3(4H)-ones via Smiles rearrangement | Request PDF. ResearchGate. 11
-
Synthesis Workshop: Photochemical Truce-Smiles Rearrangements with Dr. David Whalley (Episode 68). YouTube.
-
Smiles rearrangement. Grokipedia.
-
The Truce–Smiles rearrangement and related reactions: a review. Royal Society of Chemistry.
-
Advancements and perspectives toward radical Truce–Smiles-type rearrangement. Organic Chemistry Frontiers (RSC Publishing).
-
Visible Light-Mediated Smiles Rearrangements and Annulations of Non-Activated Aromatics. Royal Society of Chemistry.
-
A Review on Current Synthetic Strategies of Oxazines. ResearchGate. 24
-
Modern Aspects of the Smiles Rearrangement | Request PDF. ResearchGate. 18
-
GREEN SYNTHESIS OF THIAZINE AND OXAZINE DERIVATIVES – A SHORT REVIEW. International Journal of Pharmaceutical Sciences and Research.
-
Advancing Sulfinyl Radical Chemistry: An Asymmetric Smiles Rearrangement with Chiral Sulfoxides. PMC - NIH. 25
-
Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime. Benchchem.
-
A Visible Light-Mediated Radical Smiles Rearrangement and its Application to the Synthesis of a Difluorospirocyclic ORL-1 Antagonist. NIH.
-
SMILES REARRANGEMENT [REACTION AND MECHANISM] | PPTX. Slideshare.
-
Smiles Rearrangement. Merck Index.
-
The Smiles and Related Rearrangements of Aromatic Systems. ResearchGate. 14
-
(PDF) Smiles Rearrangement for the Synthesis of Diarylamines. ResearchGate. 26
-
Visible light-mediated Smiles rearrangements and annulations of non-activated aromatics. Chemical Communications (RSC Publishing).
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- 8. benthamdirect.com [benthamdirect.com]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. Radical Smiles Rearrangement: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 16. youtube.com [youtube.com]
- 17. Advancements and perspectives toward radical Truce–Smiles-type rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
- 20. Visible light-mediated Smiles rearrangements and annulations of non-activated aromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. A Visible Light-Mediated Radical Smiles Rearrangement and its Application to the Synthesis of a Difluorospirocyclic ORL-1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 23. Mechanistic insights into Smiles rearrangement. Focus on π–π stacking interactions along the radical cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Advancing Sulfinyl Radical Chemistry: An Asymmetric Smiles Rearrangement with Chiral Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2,3-Dihydro-1H-pyrido[2,3-b]oxazine Production
Welcome to the technical support center for the synthesis and scale-up of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with promising therapeutic potential.[1][2] Scaling production from the milligram to the multi-gram or kilogram scale, however, introduces challenges that can impact yield, purity, and process reproducibility.
This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of scaling up the production of this valuable heterocyclic system.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the 2,3-Dihydro-1H-pyrido[2,3-b]oxazine core?
A1: The primary strategies involve the construction of the oxazine ring onto a pre-formed pyridine core. The most prevalent methods include:
-
Annulation of 2-halo-3-hydroxypyridines: This involves a one-pot reaction between a 2-halo-3-hydroxypyridine and an N-substituted-2-chloroacetamide using a base like cesium carbonate. The reaction often proceeds through an initial O-alkylation, followed by a Smiles rearrangement and subsequent intramolecular cyclization to form the pyridobenzoxazinone, which can be further modified.[3]
-
Cyclization from 2-amino-3-hydroxypyridine: This key intermediate can be reacted with various dielectrophiles (e.g., 1,2-dihaloethane or epoxides) to form the oxazine ring. The synthesis of 2-amino-3-hydroxypyridine itself can be achieved from inexpensive starting materials like furfural, making this an economically viable route for large-scale production.[4][5]
-
Tandem SN2 and SNAr Reactions: A strategy employing substrates designed to undergo a sequential intermolecular SN2 reaction followed by an intramolecular nucleophilic aromatic substitution (SNAr) can be highly effective for constructing the pyridoxazine ring system.[6]
Q2: Why is base selection so critical in the cyclization step?
A2: Base selection is paramount as it governs the reaction pathway and minimizes side products. An ideal base should be strong enough to deprotonate the hydroxyl or amino group to initiate nucleophilic attack but not so strong as to cause undesired side reactions like elimination or decomposition. Cesium carbonate (Cs₂CO₃) is often highly effective in polar aprotic solvents like acetonitrile or DMF.[3] Its solubility and moderate basicity facilitate the key intramolecular cyclization while minimizing byproduct formation, which is a common issue with stronger bases like sodium hydride or alkoxides.[7]
Q3: What are the primary stability concerns for this class of compounds?
A3: The 2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold contains a heterocyclic system that can be susceptible to degradation under certain conditions. The primary concerns are:
-
Hydrolysis: The oxazine ring may be prone to hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opening. It is advisable to maintain a near-neutral pH during workup and storage.[8]
-
Oxidation: The dihydro-oxazine ring and the electron-rich pyridine system can be susceptible to oxidation. Store the final compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent photodegradation.[8]
Q4: My reaction works well on a 1g scale but fails at 50g. What are the likely causes?
A4: This is a classic scale-up challenge. The primary culprits are typically related to mass and heat transfer.
-
Inefficient Heat Dissipation: Exothermic reactions that are manageable in a small flask can lead to dangerous temperature spikes in a large reactor. This can cause solvent to boil, increase byproduct formation, or lead to product decomposition.
-
Poor Mixing: Inadequate stirring in a large vessel can create localized "hot spots" or areas of high reagent concentration, leading to inconsistent reaction progress and the formation of impurities.
-
Addition Rate: The rate of reagent addition becomes much more critical on a larger scale. A rate that is safe on a small scale may be too fast for a large reactor to dissipate the generated heat.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the synthesis of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine.
Problem 1: Low or Stalled Yield in the Intramolecular Cyclization Step
You observe incomplete consumption of the starting material (e.g., the O-alkylated intermediate) by TLC or LCMS analysis, even after extended reaction times.
| Possible Cause | Diagnostic Check & Explanation | Recommended Solution |
| Insufficient Base Activity | The base may be old, hydrated, or of insufficient strength to drive the reaction to completion. | Use freshly dried, high-purity base. Consider a stronger, non-nucleophilic base if appropriate, but screen on a small scale first to check for side reactions. For reactions using cesium carbonate, ensure the solvent is rigorously anhydrous.[3] |
| Low Reaction Temperature | The activation energy for the intramolecular SNAr cyclization may not be met at the current temperature. | Gradually increase the reaction temperature in 10°C increments, monitoring for both product formation and the appearance of new impurity spots by TLC/LCMS. |
| Poor Starting Material Purity | Impurities in the precursor (e.g., residual acid from a previous step) can quench the base, effectively stalling the reaction. | Re-purify the starting material. An acidic wash followed by recrystallization or chromatography can remove catalytic inhibitors. Confirm purity (>98%) before proceeding. |
| Inappropriate Solvent | The solvent may not be polar enough to facilitate the charge separation in the transition state of the SNAr reaction. | Switch to a more polar, aprotic solvent such as DMF or NMP. These solvents are often superior for SNAr reactions compared to less polar options like THF or acetonitrile.[7] |
Problem 2: Complex Impurity Profile and Difficult Purification
The crude product shows multiple spots on TLC, and column chromatography results in poor separation or product degradation.
| Possible Cause | Diagnostic Check & Explanation | Recommended Solution |
| Formation of Regioisomers | If the pyridine ring has multiple potential sites for cyclization, a mixture of isomers can form. | Analyze the crude mixture by ¹H NMR or LCMS to identify potential isomers. Modify the synthetic strategy by introducing blocking groups to direct the cyclization to the desired position.[6] |
| Product Instability on Silica | The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds during long purification runs. | Minimize contact time with silica by using flash chromatography. Alternatively, use a deactivated stationary phase, such as neutral or basic alumina, or treat the silica gel with a base like triethylamine before use. |
| Byproducts from Side Reactions | Overheating or use of an overly strong base can lead to dimerization, polymerization, or other side reactions. | Re-run the reaction at a lower temperature and ensure controlled, slow addition of reagents. Re-evaluate the choice of base for a milder alternative (e.g., K₂CO₃ instead of NaH). |
| Co-eluting Impurities | An impurity may have a very similar polarity to the desired product, making chromatographic separation difficult. | Attempt recrystallization of the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) before chromatography. This can often remove a significant portion of impurities.[1] |
Visualized Workflows and Logic
General Synthetic Workflow
The diagram below illustrates a common, high-level workflow for the production of the target molecule, starting from precursor synthesis.
Caption: High-level workflow for pyridoxazine synthesis.
Troubleshooting Logic for Low Reaction Yield
This decision tree provides a logical path for diagnosing the root cause of low conversion during the cyclization step.
Caption: Decision tree for troubleshooting low cyclization yield.
Reference Experimental Protocol: One-Pot Annulation
This protocol is adapted from a reported synthesis of pyrido[2,3-b][1][7]oxazin-2-ones and should be performed by qualified personnel with appropriate safety precautions.[3]
Objective: To synthesize a 1-substituted-1H-pyrido[2,3-b][1][7]oxazin-2-one from 2-chloro-3-hydroxypyridine and an N-substituted-2-chloroacetamide.
Materials:
-
2-Chloro-3-hydroxypyridine (1.0 eq)
-
N-substituted-2-chloroacetamide (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert gas inlet
-
Thermometer
Procedure:
-
Reaction Setup: To the flame-dried three-neck flask under an inert atmosphere of nitrogen, add 2-chloro-3-hydroxypyridine (1.0 eq) and cesium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reagent Addition: Add the N-substituted-2-chloroacetamide (1.1 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 3-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. The reaction is complete upon full consumption of the starting materials and the intermediate O-alkylation product.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the solid cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure pyrido[2,3-b][1][7]oxazin-2-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
Novel pyrido[2,3-b][1][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. Thieme Chemistry. [Link]
-
Base-regulated tunable synthesis of pyridobenzoxazepinones and pyridobenzoxazines. ResearchGate. [Link]
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Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. Journal of Organic Chemistry. [Link]
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2-amino-3-hydroxypyridine and its preparation method and purification method. Eureka. [Link]
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Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. [Link]
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A One-Pot Synthesis of Pyrido[2,3-b][1][7]oxazin-2-ones. ResearchGate. [Link]
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Dearomative cyclization of pyridines/isoquinolines with cyclopropenones: access to indolizinones and benzo-fused indolizinones. Royal Society of Chemistry. [Link]
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Synthesis of pyridopyrazine-1,6-diones From 6-hydroxypicolinic Acids via a One-Pot coupling/cyclization Reaction. Organic Letters. [Link]
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Synthesis and antibacterial activity of novel pyridobenzoxazine analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
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Synthesis of fused tricyclic amines from enolizable acyclic aldehydes by cyclization then dipolar cycloaddition cascade: synthesis of myrioxazine A. Organic Letters. [Link]
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2,3-Dihydro-1H-pyrido[2,3-b][1][7]oxazine. Amerigo Scientific. [Link]
-
Synthesis and Biological Activities of[1][6]-Oxazine Derivatives. Der Pharma Chemica. [Link]
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Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1][2]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. ResearchGate. [Link]
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Technical Support Center: Refinement of Molecular Docking Protocols for Pyridoxazine Inhibitors
Welcome to the technical support center dedicated to the nuanced art and science of molecular docking, with a specialized focus on pyridoxazine-based inhibitors. This guide is designed for researchers, computational chemists, and drug development professionals who are navigating the complexities of predicting the binding modes and affinities of this important class of molecules. Here, we move beyond generic protocols to address the specific challenges and considerations inherent to pyridoxazine scaffolds, ensuring your in silico experiments are both robust and insightful.
Introduction: The Unique Challenge of Pyridoxazine Inhibitors
Pyridoxazine scaffolds and their bioisosteres, such as pyrido[2,3-d]pyrimidines and triazolopyridazines, are prevalent in medicinal chemistry due to their versatile biological activities.[1][2][3] However, their successful docking requires careful consideration of their electronic properties, potential for multiple protonation states, and the nuanced non-covalent interactions they can form. This guide provides a structured approach to refining your docking protocols, from initial setup to post-docking analysis, to enhance the predictive power of your simulations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and foundational concepts for docking pyridoxazine inhibitors.
Q1: What are the most critical initial steps before docking pyridoxazine inhibitors?
A1: A successful docking experiment is built on a foundation of meticulous preparation of both the protein receptor and the pyridoxazine ligand.
-
Receptor Preparation:
-
Protonation State: The protonation state of titratable residues (His, Asp, Glu, Lys) in the active site is crucial and can significantly influence the binding mode of pyridoxazine inhibitors, which often act as hydrogen bond acceptors. It is recommended to use tools like H++ or PROPKA to predict the pKa of these residues at physiological pH.
-
Water Molecules: Decide on the role of crystallographic water molecules. Some may be critical for bridging interactions between the protein and the ligand, while others might be displaced upon binding. A common strategy is to initially remove all water molecules and then selectively add back those known to be important from experimental data or conserved across similar structures.
-
Completing the Structure: Ensure your protein structure from the Protein Data Bank (PDB) is complete.[4] This includes adding missing atoms and residues, and resolving any alternate conformations. Tools like the "Dock Prep" feature in UCSF Chimera can be invaluable for this step.
-
-
Ligand Preparation:
-
Tautomeric and Protonation States: Pyridoxazine scaffolds can exist in multiple tautomeric and protonation states. It is essential to generate and consider all relevant forms, as the biologically active form may not be the most stable in isolation.
-
3D Structure Generation and Energy Minimization: Convert the 2D structure of your pyridoxazine inhibitor to a 3D conformation. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94 or GAFF) to obtain a low-energy starting conformation.[5]
-
Q2: How do I select an appropriate scoring function for pyridoxazine inhibitors?
A2: There is no universally "best" scoring function; the optimal choice is often target-dependent.[6] For pyridoxazine inhibitors, which can engage in a mix of hydrogen bonding, π-π stacking, and hydrophobic interactions, a scoring function that accurately models these contributions is essential.
-
Consensus Scoring: A robust approach is to use multiple docking programs with different scoring functions and then apply a consensus scoring method. This can help to reduce the bias of any single scoring function.
-
Validation: The most reliable way to choose a scoring function is to perform a validation study. This involves redocking a known co-crystallized ligand or docking a set of known active and inactive compounds and assessing how well the scoring function can reproduce the experimental binding mode and/or rank the compounds correctly.
Q3: My docking results show a high-scoring pose, but it doesn't make chemical sense. What should I do?
A3: High-scoring but chemically nonsensical poses are a common issue. This often points to limitations in the scoring function or inadequate sampling.
-
Visual Inspection: Always visually inspect the top-scoring poses. Look for reasonable hydrogen bonding patterns, favorable hydrophobic contacts, and the absence of steric clashes.
-
Interaction Analysis: Use tools like Discovery Studio Visualizer or LigPlot+ to analyze the specific interactions between your pyridoxazine inhibitor and the protein. This can reveal if key interactions are being missed or if unfavorable interactions are present.
-
Post-Docking Refinement: Consider using more computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to rescore the top docking poses. These methods provide a more accurate estimation of binding free energy by incorporating solvation effects.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your docking experiments with pyridoxazine inhibitors.
Problem 1: Poor or No Convergence of Docking Poses
-
Symptom: The docking algorithm returns a wide variety of poses with similar scores, and no clear, low-energy binding mode is identified.
-
Possible Cause & Solution:
| Possible Cause | Troubleshooting Step |
| Inadequate Sampling | Increase the exhaustiveness or number of genetic algorithm runs in your docking software. This allows for a more thorough exploration of the conformational space. |
| Flexible Ligand with Many Rotatable Bonds | If your pyridoxazine derivative has a long, flexible side chain, consider constraining the flexibility of certain bonds that are not expected to rotate significantly upon binding. |
| Shallow or Poorly Defined Binding Pocket | Ensure your grid box is appropriately sized and centered on the known or predicted binding site. If the binding site is very open and solvent-exposed, standard docking may struggle. Consider using methods that incorporate solvent effects more explicitly. |
Problem 2: Inconsistent Results Between Different Docking Programs
-
Symptom: Docking the same pyridoxazine inhibitor into the same protein with different software (e.g., AutoDock Vina, Glide, GOLD) yields vastly different binding poses and rankings.
-
Possible Cause & Solution:
| Possible Cause | Troubleshooting Step |
| Different Scoring Functions and Algorithms | This is expected to some extent. Focus on the consensus results. Do any poses appear consistently across different programs? These are likely to be more reliable. |
| Variations in Protein and Ligand Preparation | Ensure that the protein and ligand are prepared identically for each docking run. Subtle differences in protonation states or charge assignment can lead to large differences in results. |
| Force Field Incompatibilities | While less common with modern software, ensure that the force fields used for ligand parameterization are compatible with the docking program. The General Amber Force Field (GAFF) is a widely used and robust choice for drug-like molecules.[7] |
Problem 3: Failure to Reproduce the Co-crystallized Pose (Redocking)
-
Symptom: When redocking a known pyridoxazine-like inhibitor from a crystal structure, the lowest energy pose from the docking run has a high RMSD (>2.0 Å) from the experimental pose.
-
Possible Cause & Solution:
| Possible Cause | Troubleshooting Step |
| Incorrect Protonation State of the Ligand or Protein | Re-evaluate the protonation states of both the ligand and the active site residues. The protonation state in the crystal structure may not be the most relevant at physiological pH. |
| Inclusion/Exclusion of Key Water Molecules | Experiment with including or excluding specific water molecules that are observed in the crystal structure to be mediating protein-ligand interactions. |
| Inappropriate Grid Box Definition | Ensure the grid box is large enough to encompass the entire binding site but not so large that it leads to inefficient sampling. |
| Scoring Function Inaccuracy | The scoring function may not be well-suited for your specific protein-ligand system. This is a strong indication that you should try alternative scoring functions or post-docking refinement methods. |
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key stages of the docking process.
Protocol 1: Receptor and Ligand Preparation using UCSF Chimera and AutoDock Tools
-
Receptor Preparation: a. Load the protein PDB file into UCSF Chimera. b. Remove any unwanted chains, ligands, and water molecules. c. Use the "Dock Prep" tool to: i. Add hydrogens. ii. Add charges (e.g., AMBER ff14SB). iii. Repair any missing atoms or incomplete side chains. d. Save the prepared protein in Mol2 format. e. Open the Mol2 file in AutoDock Tools (ADT). f. Assign atom types and save the protein in PDBQT format.
-
Ligand Preparation: a. Draw the pyridoxazine inhibitor in a 2D chemical drawing program and save it as a Mol file. b. Open the Mol file in a program like Avogadro or UCSF Chimera. c. Add hydrogens. d. Perform an energy minimization using the MMFF94 force field. e. Save the minimized ligand in Mol2 format. f. Open the Mol2 file in ADT. g. Define the rotatable bonds. h. Assign Gasteiger charges. i. Save the ligand in PDBQT format.
Workflow for a Typical Molecular Docking Experiment
Caption: A generalized workflow for a molecular docking experiment.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common molecular docking issues.
References
-
Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. Journal of Biomolecular Structure & Dynamics. [Link]
-
In Silico Molecular Docking Analysis of Natural Pyridoacridines as Anticancer Agents. ResearchGate. [Link]
-
SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia. [Link]
-
Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. MDPI. [Link]
-
Virtual screening, optimization and molecular dynamics analyses highlighting a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor of DNA gyrase B of Mycobacterium tuberculosis. PubMed Central. [Link]
-
Synthesis, Physicochemical Characterization, Biological Evaluation, In Silico and Molecular Docking Studies of Pd(II) Complexes with P, S-Donor Ligands. MDPI. [Link]
-
Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. MDPI. [Link]
-
Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach. PubMed Central. [Link]
-
Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PubMed Central. [Link]
-
Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants. F1000Research. [Link]
-
Virtual Screening and QSAR Study of Some Pyrrolidine Derivatives as α-mannosidase Inhibitors for Binding Feature Analysis. PubMed. [Link]
-
Advances and Challenges in Protein-Ligand Docking. PubMed Central. [Link]
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Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. [Link]
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Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Bentham Science. [Link]
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Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5- a]pyrimidines. PubMed. [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
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Exploring Virtual Screening with PyRx for Drug Discovery. YouTube. [Link]
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Molecular docking-based virtual screening, molecular dynamic simulation, and 3-D QSAR modeling of some pyrazolopyrimidine analogs as potent anti-filarial agents. PubMed Central. [Link]
-
Developing Generalizable Scoring Functions for Molecular Docking: Challenges and Perspectives. PubMed. [Link]
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Ligand-Based Virtual Screening, Molecular Docking, Molecular Dynamics, and MM-PBSA Calculations towards the Identification of Potential Novel Ricin Inhibitors. MDPI. [Link]
-
Top 12 Most Popular Drug Hunter Case Studies of 2023. Drug Hunter. [Link]
-
Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. PubMed Central. [Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. National Institutes of Health. [Link]
-
Molecular docking, design, synthesis and in vitro analysis identify[1][8][9]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase. PubMed. [Link]
-
Optimizing Fragment and Scaffold Docking by Use of Molecular Interaction Fingerprints. ResearchGate. [Link]
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Technical Support Center: Enhancing the Selectivity of Pyridoxazine-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridoxazine-based kinase inhibitors. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when aiming to increase the selectivity of this promising class of compounds. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experimental design.
Introduction: The Selectivity Challenge with Pyridoxazine Scaffolds
The pyridoxazine core is a privileged scaffold in kinase inhibitor design, often serving as a hinge-binder that mimics the adenine component of ATP. While this interaction is key to its inhibitory activity, the highly conserved nature of the ATP-binding site across the human kinome presents a significant hurdle to achieving selectivity.[1][2] Off-target kinase inhibition can lead to cellular toxicity, confounding experimental results and limiting therapeutic potential.[1][2]
This guide provides a structured approach to systematically address and overcome these selectivity challenges through a combination of strategic design, rigorous testing, and data-driven optimization.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the development and characterization of pyridoxazine-based kinase inhibitors.
Q1: My pyridoxazine-based inhibitor shows potent on-target activity but hits several off-target kinases in a broad panel screen. Where do I start to improve selectivity?
A1: This is a common and excellent starting point. The initial broad kinase panel results are a roadmap for your optimization strategy.
-
Analyze the Off-Target Profile: Don't just look at the number of off-targets. Group them by kinase family. Are the off-targets structurally related to your primary target? Understanding the patterns of promiscuity is the first step.
-
Structural Biology is Key: If available, obtain or model the co-crystal structure of your inhibitor with its primary target and key off-targets. This will reveal subtle differences in the ATP-binding pocket that can be exploited.[3][4] Pay close attention to the "gatekeeper" residue, which often varies in size and can be a critical determinant of selectivity.[1]
-
Initiate a Structure-Activity Relationship (SAR) Study: Begin by making systematic modifications to your pyridoxazine scaffold. Focus on vectors that project into less-conserved regions of the ATP-binding site.
Q2: What are the most effective medicinal chemistry strategies for enhancing the selectivity of pyridoxazine-based inhibitors?
A2: Several strategies can be employed, often in combination:
-
Exploit Unique Pockets: Design modifications that extend into adjacent, less conserved pockets, such as the hydrophobic pocket often accessible when a kinase is in its inactive (DFG-out) conformation.[3][4] This can confer a high degree of selectivity.[3][4]
-
Introduce Steric Hindrance for Off-Targets: By analyzing the structural differences between your on-target and off-target kinases, you can add bulky groups to your inhibitor that clash with the binding sites of the off-target kinases but are accommodated by the on-target kinase.[3][4]
-
Target Non-Conserved Residues: Look for opportunities to form specific interactions (e.g., hydrogen bonds, halogen bonds) with residues that are unique to your target kinase.
-
Covalent Inhibition: If your target kinase has a suitably positioned, non-conserved cysteine residue, designing a covalent inhibitor can lead to exceptional selectivity.[1]
Q3: How do I choose the right assays to accurately measure selectivity?
A3: A multi-tiered assay approach is crucial for a comprehensive understanding of your inhibitor's selectivity.
-
Biochemical Assays: These are essential for initial screening and determining intrinsic inhibitory activity (IC50 or Kd values) against a panel of purified kinases.[5][6] Radiometric assays are often considered the gold standard, but fluorescence- and luminescence-based assays offer higher throughput.[7][8]
-
Cell-Based Assays: It is critical to confirm that your inhibitor is active and selective in a cellular context.[9][10] These assays account for factors like cell permeability and competition with high intracellular ATP concentrations.[6][9]
-
Target Engagement Assays: Techniques like NanoBRET™ can directly measure the binding of your inhibitor to the target kinase in living cells, providing valuable information on target occupancy.[9][11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High off-target activity against closely related kinases. | The inhibitor is likely binding to highly conserved regions of the ATP pocket. | Focus on SAR that explores less conserved regions. Consider targeting the inactive conformation of the kinase, which tends to be more structurally diverse.[3][12] |
| Good biochemical selectivity, but poor cellular selectivity. | The compound may have poor cell permeability, be subject to efflux pumps, or have off-target effects unrelated to kinase inhibition. | Modify the physicochemical properties of the inhibitor to improve cell permeability. Use a structurally distinct inhibitor with a different off-target profile to see if the cellular phenotype is consistent.[13] |
| Inconsistent IC50 values between experiments. | Reagent instability, inaccurate pipetting, or variations in cell culture conditions. | Ensure the inhibitor is fully solubilized and use freshly prepared dilutions. Maintain consistent cell density, passage number, and serum concentrations.[13] |
| Unexpected cellular toxicity at concentrations where the inhibitor should be selective. | This could be due to a potent off-target effect on a kinase essential for cell survival or strong on-target dependency in your cell line. | Perform a dose-response curve for cell viability and compare it to the IC50 for on-target pathway inhibition. A large discrepancy may suggest off-target toxicity.[13] |
Experimental Protocols
Here are detailed protocols for key experiments in assessing and improving kinase inhibitor selectivity.
Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based)
This protocol describes a common method for determining the IC50 values of an inhibitor against a panel of kinases.
Principle: This assay measures the amount of ADP produced, which is directly proportional to kinase activity. The inhibition of this activity is quantified.[14]
Materials:
-
Kinase of interest and panel of off-target kinases
-
Substrate peptide specific to each kinase
-
ATP
-
Pyridoxazine-based inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of your inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well. b. Add 2.5 µL of the kinase to each well. c. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The optimal concentrations should be empirically determined for each kinase. e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement using NanoBRET™
This protocol allows for the quantitative measurement of inhibitor binding to a target kinase in living cells.
Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the same kinase. An inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
NanoBRET™ tracer specific for the kinase
-
Pyridoxazine-based inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well plates
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion into a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of your inhibitor in Opti-MEM®.
-
Assay: a. Add the diluted inhibitor to the appropriate wells. b. Add the NanoBRET™ tracer to all wells. c. Incubate at 37°C in a CO2 incubator for 2 hours. d. Add the NanoBRET™ substrate and read the filtered luminescence at 460 nm and >610 nm on a plate reader.
-
Data Analysis: a. Calculate the BRET ratio (acceptor emission/donor emission). b. Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.
Visualizing the Path to Selectivity
To aid in conceptualizing the workflow for improving kinase inhibitor selectivity, the following diagrams illustrate key processes.
Caption: Iterative workflow for enhancing kinase inhibitor selectivity.
Caption: Decision tree for initial selectivity improvement strategy.
Conclusion
Increasing the selectivity of pyridoxazine-based kinase inhibitors is a challenging but achievable goal. A systematic approach that combines rational design, guided by structural and computational insights, with a robust pipeline of biochemical and cellular assays is paramount. This guide provides a framework for troubleshooting common issues and implementing effective strategies to develop highly selective and potent kinase inhibitors for research and therapeutic applications.
References
- Bamborough, P., et al. (2008). N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (TPCA-1), a selective, orally bioavailable inhibitor of IkappaB kinase-2. Journal of Medicinal Chemistry, 51(15), 4637-4643.
- Bantscheff, M., et al. (2009). Chemoproteomics profiling of kinases puts the focus on B-Raf.
- Carlson, C. B., & White, F. M. (2011). Systems-based analysis of kinase signaling. Current Opinion in Biotechnology, 22(1), 94-100.
- Christopher, J. A., et al. (2009). Discovery of potent and selective inhibitors of IkappaB kinase beta (IKK-beta). Bioorganic & Medicinal Chemistry Letters, 19(21), 6184-6188.
- Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
- Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
- Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 1(5), 873-887.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
- Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528.
- Gnoni, A., et al. (2011). Dasatinib inhibits the growth of human castration-resistant prostate cancer cells and affects the expression of androgen receptor and its splice variants. Molecular Cancer Therapeutics, 10(10), 1865-1875.
- Graczyk, P. P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. Journal of Medicinal Chemistry, 50(23), 5773-5779.
- Hamon, J., et al. (2009). A G protein-coupled receptor panel for broad-based lead discovery. Journal of Biomolecular Screening, 14(6), 634-645.
- Heilker, R., et al. (2009). A target-family-oriented screening library for G-protein-coupled receptors based on a distinct lead generation approach. Journal of Biomolecular Screening, 14(6), 646-656.
- Hodgson, D. R., & Schröder, M. (2011). Small molecule kinase inhibitors: an overview of the patent literature.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
- Ma, H., Deacon, S., & Horiuchi, K. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(6), 607-621.
- Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
- Mbalaviele, G., et al. (2009). A novel, highly selective IkappaB kinase-beta inhibitor, PHA-408, reduces inflammation, joint destruction, and bone loss in a rat model of collagen-induced arthritis. The Journal of Pharmacology and Experimental Therapeutics, 331(1), 143-152.
- Metz, J. T., et al. (2011). Discovery of 2-((2,4-dichlorophenyl)amino)-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide (MLN8237), an orally bioavailable selective Aurora A kinase inhibitor. Journal of Medicinal Chemistry, 54(17), 5856-5867.
- Patricelli, M. P., et al. (2011). Functional interrogation of the kinome using nucleotide mimetic kinase inhibitors. Biochemistry, 50(36), 7919-7932.
- Posy, S. L., et al. (2011). A novel method for quantifying kinase inhibitor selectivity.
- Rix, U., & Superti-Furga, G. (2009). Target discovery and validation in the post-genomic era: a new role for chemical biology.
- Sheridan, R. P., et al. (2009). A simple and fast method to predict kinase inhibitor selectivity from chemical structure.
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- Tegeder, I., et al. (2004). A novel, selective IkappaB kinase inhibitor, S1627, is a potent anti-inflammatory and anti-hyperalgesic agent in rats. British Journal of Pharmacology, 142(7), 1145-1155.
- Wen, D., et al. (2006). Discovery of a novel IkappaB kinase beta inhibitor. Bioorganic & Medicinal Chemistry Letters, 16(10), 2725-2728.
- Zarrinkar, P. P., et al. (2009). Profiling kinase inhibitor cross-reactivity in live cells.
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Technical Support Center: Resolving Ambiguous NMR Peaks in Pyridoxazine Characterization
Welcome to the technical support center for the NMR characterization of pyridoxazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of NMR spectroscopy in the structural elucidation of these important heterocyclic compounds. Here, you will find practical, in-depth troubleshooting advice and FAQs to resolve common issues, particularly ambiguous and overlapping peaks in your NMR spectra.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during your NMR experiments in a direct question-and-answer format. The solutions provided are grounded in established NMR principles and field-proven techniques.
Q1: My 1D ¹H NMR spectrum of a newly synthesized pyridoxazine derivative shows severe peak overlap in the aromatic region. How can I confidently assign these protons?
A1: Overlapping signals in the aromatic region of N-heterocycles are a frequent challenge.[1][2] A standard 1D ¹H NMR spectrum is often insufficient for unambiguous assignment. To resolve this, a suite of two-dimensional (2D) NMR experiments is your most powerful tool.[1][3]
Recommended Strategy:
-
COSY (Correlation Spectroscopy): Start with a ¹H-¹H COSY experiment. This will reveal proton-proton couplings through two to three bonds (²JHH, ³JHH).[4] Cross-peaks in the COSY spectrum will help you identify which aromatic protons are adjacent to each other on the pyridoxazine rings.
-
TOCSY (Total Correlation Spectroscopy): If the COSY spectrum is still ambiguous due to complex coupling networks or severe overlap, a TOCSY experiment can be highly informative.[1] TOCSY reveals correlations between all protons within a spin system, not just those that are directly coupled.[1] This is particularly useful for identifying all protons belonging to a specific ring system, even if some signals are completely buried.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to their attached carbons (¹JCH).[3][5][6] By spreading the signals into a second dimension based on the ¹³C chemical shifts, you can often resolve overlapping proton signals.[2] For instance, two aromatic protons that overlap in the ¹H spectrum will likely be attached to carbons with distinct chemical shifts, resulting in separate cross-peaks in the HSQC spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular skeleton. HMBC shows correlations between protons and carbons that are two to three bonds apart (²JCH, ³JCH).[5][6][7][8] This allows you to connect different fragments of the molecule. For example, you can correlate a proton on one ring to a carbon on an adjacent ring or a substituent.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å), regardless of their through-bond connectivity.[9] This is invaluable for determining the relative stereochemistry and conformation of your molecule.[10] For instance, a NOESY cross-peak between a proton on the pyridoxazine core and a proton on a substituent can confirm their spatial proximity.
By systematically applying these 2D NMR techniques, you can deconstruct the complex spectrum and achieve unambiguous assignment of all proton signals.
Q2: I'm observing broad peaks in my ¹H NMR spectrum. What are the potential causes and how can I sharpen them?
A2: Broad NMR signals can arise from several factors, including chemical exchange, intermediate molecular tumbling rates, or the presence of paramagnetic impurities.
Troubleshooting Steps:
-
Check for Chemical Exchange: Protons on hydroxyl (-OH) or amine (-NH) groups often undergo rapid exchange with residual water or other exchangeable protons in the solvent, leading to broad signals.[11] To confirm this, you can:
-
Add a drop of D₂O: Exchangeable protons will be replaced by deuterium, causing their signals to disappear or significantly decrease in intensity.
-
Vary the temperature: Lowering the temperature can slow down the exchange rate, often resulting in sharper signals.
-
-
Optimize Sample Preparation:
-
Solvent Viscosity: High solvent viscosity can lead to broader lines. If possible, try a less viscous deuterated solvent.
-
Concentration: Very high sample concentrations can also increase viscosity and cause line broadening. Diluting the sample may help.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, you can try to remove them by passing your sample through a small plug of silica gel or by adding a chelating agent like EDTA.
-
-
Data Processing:
-
Line Broadening (LB): Applying a small amount of line broadening during Fourier transformation can sometimes improve the signal-to-noise ratio of broad peaks, making them easier to identify. However, this will decrease resolution.
-
Lorentzian-to-Gaussian Transformation: This is a more advanced processing technique that can convert broad Lorentzian lineshapes to narrower Gaussian lineshapes, improving the apparent resolution.
-
Q3: The chemical shifts of my pyridoxazine derivative seem to change between experiments. What could be causing this variability?
A3: Chemical shifts are highly sensitive to the local electronic environment, which can be influenced by several experimental parameters.
Potential Causes and Solutions:
-
Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts, especially for protons and carbons near polar functional groups or nitrogen atoms.[12][13][14] Different solvents can engage in varying degrees of hydrogen bonding and other intermolecular interactions with your analyte.
-
Consistency is Key: Always use the same solvent for a series of experiments on the same compound to ensure comparability of the data.
-
Solvent Titration: In some cases, running the NMR in different solvents can be a useful tool to resolve overlapping signals, as the differential solvent effects can shift peaks relative to one another.
-
-
pH Effects: Pyridoxazine and its derivatives contain basic nitrogen atoms that can be protonated depending on the pH of the solution.[15] Protonation dramatically alters the electronic structure of the molecule, leading to large changes in chemical shifts.[16]
-
Buffer Your Sample: If your compound has a pKa near the pH of your sample, small variations in pH can cause significant chemical shift changes. Using a buffer can help maintain a constant pH.
-
pH Titration Study: Deliberately varying the pH and monitoring the chemical shifts can be a powerful method to identify which atoms are involved in acid-base equilibria.
-
-
Temperature Fluctuations: Chemical shifts can be temperature-dependent, although usually to a lesser extent than the effects of solvent and pH.[17]
-
Use a Temperature-Controlled Probe: Modern NMR spectrometers are equipped with temperature control systems. Ensure this is active and set to a consistent temperature for all your experiments.
-
-
Concentration Dependence: At high concentrations, intermolecular interactions can cause changes in chemical shifts.
-
Work at a Consistent Concentration: Prepare your samples to a similar concentration for all experiments.
-
Q4: I have assigned all the proton and carbon signals using 1D and 2D NMR, but I am still unsure about the overall connectivity and structure of a complex derivative. What should I do?
A4: When the individual pieces of the puzzle are in hand but the complete picture remains elusive, long-range correlation experiments and through-space information are essential.
Advanced Structural Elucidation Strategy:
-
Revisit the HMBC Spectrum: The HMBC experiment is your primary tool for establishing long-range connectivity.[8][18] Carefully analyze all cross-peaks, paying close attention to correlations that link different spin systems identified from your COSY and TOCSY data. Remember that the absence of an HMBC correlation does not definitively mean there is no two- or three-bond connectivity, as the strength of the correlation depends on the J coupling constant, which can be very small for certain dihedral angles.[6]
-
Utilize NOESY/ROESY Data: Through-space correlations from NOESY or ROESY experiments are critical for confirming proposed structures and determining stereochemistry.[10][19][20] Look for cross-peaks between protons that are not coupled through bonds but are expected to be close in space based on your proposed structure. For molecules in the intermediate molecular weight range (around 700-1200 Da), the NOE can be close to zero, making ROESY a more reliable experiment.[20]
-
Consider a ¹⁵N HMBC: If your pyridoxazine derivative has been synthesized with ¹⁵N-enriched materials or if you have a high-sensitivity spectrometer, a ¹⁵N-¹H HMBC can provide invaluable information about the connectivity around the nitrogen atoms.[21]
Key Experimental Protocols
Detailed step-by-step methodologies for essential 2D NMR experiments are provided below. These are general guidelines; specific parameters may need to be optimized for your instrument and sample.
Protocol 1: 2D ¹H-¹H COSY
-
Sample Preparation: Prepare your sample in a suitable deuterated solvent at an appropriate concentration.
-
Spectrometer Setup: Lock and shim the spectrometer. Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Pulse Program: Select a standard COSY pulse program (e.g., cosygp).
-
Acquisition Parameters:
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution.
-
Set the number of scans per increment based on the sample concentration.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase the spectrum carefully.
Protocol 2: 2D ¹H-¹³C HSQC
-
Sample Preparation: As for COSY.
-
Spectrometer Setup: Lock and shim. Acquire 1D ¹H and ¹³C spectra to determine the spectral widths.
-
Pulse Program: Select a standard HSQC pulse program with gradient selection (e.g., hsqcedetgpsp).
-
Acquisition Parameters:
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Set the one-bond coupling constant (¹JCH) to an average value of ~145 Hz for aromatic and aliphatic carbons.
-
-
Processing: Process the data using a 2D Fourier transform with appropriate window functions (e.g., sine-bell in F2 and sine-bell or squared sine-bell in F1).
Protocol 3: 2D ¹H-¹³C HMBC
-
Sample Preparation: As for COSY.
-
Spectrometer Setup: As for HSQC.
-
Pulse Program: Select a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Acquisition Parameters:
-
Set the spectral widths as in the HSQC experiment.
-
Set the long-range coupling constant (nJCH) to an optimized value, typically between 8-10 Hz, to observe two- and three-bond correlations.[6]
-
-
Processing: Process the data similarly to the HSQC experiment.
Protocol 4: 2D ¹H-¹H NOESY/ROESY
-
Sample Preparation: As for COSY. Ensure the sample is thoroughly degassed to remove dissolved oxygen, which is paramagnetic and can quench the NOE/ROE.
-
Spectrometer Setup: As for COSY.
-
Pulse Program: Select a standard NOESY (e.g., noesygpph) or ROESY (e.g., roesygpph) pulse program.
-
Acquisition Parameters:
-
Set the spectral widths as in the COSY experiment.
-
The mixing time is a crucial parameter. For small molecules, a longer mixing time (e.g., 500-800 ms) is often required.[20] For larger molecules, shorter mixing times are used to avoid spin diffusion.
-
-
Processing: Process the data similarly to the COSY experiment.
Data Summary Tables
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyridoxazine Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.0 - 9.0 | 120 - 155 |
| Oxazine Ring Protons | 4.0 - 5.5 | 60 - 80 |
| Methylene Protons adjacent to N | 3.0 - 4.5 | 40 - 60 |
| Methylene Protons adjacent to O | 3.5 - 5.0 | 60 - 75 |
| Aromatic Substituents | 6.5 - 8.5 | 110 - 160 |
| Methyl Groups | 1.5 - 3.0 | 15 - 30 |
Note: These are approximate ranges and can vary significantly based on the specific substitution pattern and solvent.[22][23][24][25][26]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for resolving ambiguous NMR peaks.
Caption: Workflow for NMR-based structure elucidation.
Caption: Decision tree for selecting the appropriate 2D NMR experiment.
References
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 11, 2026, from [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy. (2023, December 27). In Wikipedia. Retrieved January 11, 2026, from [Link]
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MRRC Structure Elucidation Notes. (n.d.). University of Illinois Chicago. Retrieved January 11, 2026, from [Link]
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Types of 2D NMR. (n.d.). Weizmann Institute of Science. Retrieved January 11, 2026, from [Link]
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¹H and ¹³C NMR data of compounds 1 and 2. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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NOESY and ROESY. (2018, August 8). University of Missouri. Retrieved January 11, 2026, from [Link]
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Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved January 11, 2026, from [Link]
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Inverse Heteronuclear Correlation - 2D NMR Experiments. (2019, November 4). AZoM. Retrieved January 11, 2026, from [Link]
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HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved January 11, 2026, from [Link]
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Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science. Retrieved January 11, 2026, from [Link]
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¹³C NMR Spectrum (1D, D₂O, experimental) (HMDB0000239). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]
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2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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Resolution of overlapping signals using 2D NMR spectroscopy. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. (n.d.). DTIC. Retrieved January 11, 2026, from [Link]
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Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. (n.d.). UNN. Retrieved January 11, 2026, from [Link]
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¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001545). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]
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Synthesis and complete assignment of the ¹H and ¹³C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). PubMed. Retrieved January 11, 2026, from [Link]
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NOESY: the experiment for when you just need to know more, particularly the ¹H-¹H spatial proximity. (2021, July 12). Nanalysis. Retrieved January 11, 2026, from [Link]
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pH Effects Can Dominate Chemical Shift Perturbations in ¹H,¹⁵N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023, February 7). NIH. Retrieved January 11, 2026, from [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). J. Org. Chem., 62, 7512-7515. Retrieved January 11, 2026, from [Link]
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(PDF) Synthesis, And Studying Effect Of a Solvent On The ¹H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. (2025, September 16). ResearchGate. Retrieved January 11, 2026, from [Link]
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Table 2. ¹H NMR chemical shifts of compounds 11, 12: δH [ppm]. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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What is the difference between NOESY and ROESY for NMR? (2018, November 29). Reddit. Retrieved January 11, 2026, from [Link]
-
3D Elucidation - Setting the Scene. (n.d.). Mestrelab Resources. Retrieved January 11, 2026, from [Link]
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¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
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¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]
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Hyperpolarized ¹⁵N-pyridine Derivatives as pH-Sensitive MRI Agents. (2015, March 16). PMC - NIH. Retrieved January 11, 2026, from [Link]
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Solvent Suppression in Pure Shift NMR. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
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Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
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Peak picking NMR spectral data using non-negative matrix factorization. (2014, February 11). PubMed. Retrieved January 11, 2026, from [Link]
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pH-Dependent spin state population and ¹⁹F NMR chemical shift via remote ligand protonation in an iron(ii) complex. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
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pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). BMRB. Retrieved January 11, 2026, from [Link]
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Lorentzian Peak Sharpening and Sparse Blind Source Separation for NMR Spectroscopy. (2020, September 4). arXiv. Retrieved January 11, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis for Researchers: 2,3-Dihydro-1H-pyrido[2,3-b]oxazine Derivatives versus Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of targeted therapies, particularly for tumors harboring activating mutations in the epidermal growth factor receptor (EGFR). Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), has become a cornerstone of treatment in this setting. However, the emergence of resistance necessitates the exploration of novel therapeutic agents. This guide provides a detailed comparison of a promising new class of compounds, 2,3-Dihydro-1H-pyrido[2,3-b]oxazine derivatives, with the established clinical agent, osimertinib.
The Central Role of EGFR in NSCLC
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] In a subset of NSCLC patients, mutations in the EGFR gene lead to constitutive activation of the receptor's tyrosine kinase domain.[2][3] This aberrant signaling drives tumor growth and survival through downstream pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.[1][4]
First and second-generation EGFR-TKIs offered significant clinical benefit, but their efficacy is often limited by the development of resistance, most commonly through the acquisition of a secondary mutation, T790M, in exon 20 of the EGFR gene.[5][6]
Osimertinib: The Third-Generation Standard of Care
Osimertinib was specifically designed to overcome this challenge. It is a potent, irreversible third-generation EGFR-TKI that selectively targets both the initial sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][5]
Mechanism of Action
Osimertinib forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the mutant EGFR kinase domain.[1][7] This irreversible binding blocks the downstream signaling pathways that promote tumor cell proliferation and survival.[1] A key advantage of osimertinib is its ability to penetrate the blood-brain barrier, making it effective against central nervous system (CNS) metastases, a common complication in advanced NSCLC.[1][8]
Clinical Efficacy
Clinical trials have demonstrated the superiority of osimertinib over earlier-generation TKIs and chemotherapy in both first-line and second-line settings for EGFR-mutated NSCLC.[9] It has shown significant improvements in objective response rate (ORR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[9]
Mechanisms of Resistance to Osimertinib
Despite its efficacy, acquired resistance to osimertinib inevitably develops.[10][11] These resistance mechanisms are broadly categorized as:
-
EGFR-dependent: The most common is the acquisition of a tertiary mutation in the EGFR gene, such as C797S, which prevents the covalent binding of osimertinib.[12]
-
EGFR-independent: These involve the activation of bypass signaling pathways, such as MET amplification, HER2 amplification, or mutations in downstream effectors like KRAS and PIK3CA.[6][12] Histologic transformation to small cell lung cancer can also occur.[12]
2,3-Dihydro-1H-pyrido[2,3-b]oxazine Derivatives: A Novel Challenger
Recently, a new class of compounds based on the 2,3-Dihydro-1H-pyrido[2,3-b]oxazine scaffold has emerged as a potential therapeutic alternative.[13][14] These derivatives have been rationally designed as EGFR kinase inhibitors with the aim of overcoming the limitations of existing therapies.
Preclinical Profile
A recent study detailed the synthesis and in vitro evaluation of a series of novel pyrido[2,3-b][1][7]oxazine derivatives.[13] The most promising compounds from this series demonstrated potent anti-proliferative activity against NSCLC cell lines harboring EGFR mutations.
One of the lead compounds, designated as 7f , exhibited IC50 values comparable to osimertinib in both the HCC827 (EGFR exon 19 deletion) and NCI-H1975 (EGFR L858R/T790M double mutation) cell lines.[13] Importantly, these compounds showed high selectivity for cancer cells over normal lung epithelial cells (BEAS-2B).[13]
Mechanistic studies revealed that compound 7f effectively inhibited the autophosphorylation of EGFR in HCC827 cells, confirming its on-target activity.[13] Molecular docking studies suggest that these compounds bind to the EGFR active site, with key interactions that are similar to those of osimertinib.[13]
Head-to-Head Preclinical Comparison
| Parameter | Osimertinib | 2,3-Dihydro-1H-pyrido[2,3-b]oxazine Derivative (7f) |
| Target | Mutant EGFR (Sensitizing & T790M) | Mutant EGFR |
| Binding | Covalent (to Cys797) | Non-covalent (predicted) |
| Cell Line: HCC827 (Exon 19 del) | IC50: Potent | IC50: 0.09 µM[13] |
| Cell Line: NCI-H1975 (L858R/T790M) | IC50: Potent | IC50: 0.89 µM[13] |
| Cell Line: A549 (WT-EGFR) | Less potent | IC50: 1.10 µM[13] |
| Selectivity vs. Normal Cells | High | High (over 61 µM in BEAS-2B)[13] |
| Clinical Development | Approved, Standard of Care | Preclinical |
Experimental Methodologies: A Closer Look
The evaluation of these EGFR inhibitors relies on a series of well-established in vitro assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate NSCLC cells (e.g., HCC827, NCI-H1975, A549) and normal lung cells (BEAS-2B) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (osimertinib and pyrido[2,3-b][1][7]oxazine derivatives) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot for EGFR Autophosphorylation
This technique is used to detect the phosphorylation status of EGFR, which is a direct indicator of its activation.
Protocol:
-
Cell Lysis: Treat NSCLC cells with the test compounds for a defined period, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-EGFR and total EGFR.
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade in NSCLC.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for preclinical evaluation of EGFR inhibitors.
Future Directions and Conclusion
Osimertinib remains the undisputed standard of care for EGFR-mutated NSCLC. However, the emergence of resistance highlights the ongoing need for novel therapeutic strategies. The 2,3-Dihydro-1H-pyrido[2,3-b]oxazine derivatives represent a promising new class of EGFR inhibitors with potent preclinical activity against clinically relevant mutations.
Further investigation is warranted to fully characterize the potential of these compounds. Key next steps include:
-
In vivo efficacy studies: Evaluating the antitumor activity of lead compounds in animal models of EGFR-mutated NSCLC.
-
Pharmacokinetic and pharmacodynamic studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties and the on-target effects of the compounds in vivo.
-
Evaluation against osimertinib-resistant models: Testing the efficacy of these derivatives in cell lines and animal models harboring osimertinib-resistance mutations, such as C797S.
The development of novel EGFR inhibitors like the 2,3-Dihydro-1H-pyrido[2,3-b]oxazine derivatives is crucial for expanding the therapeutic arsenal against EGFR-mutated NSCLC and providing new options for patients who have developed resistance to current therapies.
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El-Sayed, N. N. E., et al. (2022, February 12). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules.
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Deshmukh, S. J., et al. (2023). Novel pyrido[2,3-b][1][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing.
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Confirming the structure of synthesized pyridoxazine derivatives
An In-Depth Technical Guide to Confirming the Structure of Synthesized Pyridoxazine Derivatives
As a Senior Application Scientist, the successful synthesis of a novel compound is not the end of the journey; it is merely the beginning of the validation process. For drug development professionals and medicinal chemists, an unconfirmed molecular structure is a liability. The efficacy, safety, and intellectual property value of a new chemical entity are all predicated on knowing its exact atomic arrangement. This is particularly true for heterocyclic systems like pyridoxazine derivatives, where subtle isomeric differences can lead to vastly different pharmacological profiles.
This guide provides an in-depth comparison of the essential analytical techniques required to move from a newly synthesized powder to a fully validated molecular structure. We will explore not just the "how" but the "why" behind a multi-modal analytical approach, ensuring that every protocol is part of a self-validating system.
The Integrated Workflow for Structural Confirmation
The modern approach to structural elucidation is not linear but convergent, where data from multiple orthogonal techniques are used to build an irrefutable case for a proposed structure. A typical workflow involves an initial purity and mass assessment, followed by detailed spectroscopic analysis to piece together the molecular framework, and finally, where possible, an absolute 3D confirmation.
Caption: Integrated workflow for pyridoxazine structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful technique for the de novo structure elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
Expertise & Causality: We don't just run a proton NMR; we use a suite of experiments. A ¹H NMR provides the initial overview, but for a fused heterocyclic system like pyridoxazine, signal overlap and complex coupling are common. Therefore, 2D NMR experiments are not optional—they are essential for unambiguously assigning the structure.[3][4]
Key NMR Experiments and Their Purpose
| Experiment | Purpose | Causality |
| ¹H NMR | Identifies all unique proton environments and their relative numbers. | Provides the foundational proton map of the molecule.[5] |
| ¹³C NMR | Identifies all unique carbon environments. | Confirms the number of carbons in the molecule and their electronic nature (aliphatic, aromatic, carbonyl). |
| COSY | Correlates protons that are coupled to each other (typically 2-3 bonds). | Establishes proton-proton connectivity, allowing for the tracing of spin systems within the molecule.[3][6] |
| HSQC | Correlates protons directly to the carbons they are attached to (1-bond). | Links the proton and carbon skeletons together, assigning specific carbons to their attached protons.[3] |
| HMBC | Correlates protons to carbons over longer ranges (typically 2-4 bonds). | This is the key experiment for connecting the dots. It reveals connectivity through quaternary carbons and across heteroatoms, which is critical for defining the core pyridoxazine ring structure and the position of substituents.[3][4] |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified pyridoxazine derivative. The requirement for purity is absolute; significant impurities will complicate spectral interpretation.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it. DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar compounds and for observing exchangeable protons (e.g., N-H, O-H).
-
Data Acquisition: Transfer the solution to a clean, dry NMR tube. Acquire a standard dataset including ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a spectrometer (e.g., 400 MHz or higher). Higher field strengths are advantageous for resolving complex spectra.
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (typically to residual solvent signals or TMS).
Mass Spectrometry (MS): Confirming the Formula
While NMR defines the molecular skeleton, mass spectrometry validates the total mass and elemental composition. For any new compound, High-Resolution Mass Spectrometry (HRMS) is the standard for confirming the molecular formula.[7][8]
Expertise & Causality: Low-resolution MS provides the nominal mass, which is often insufficient to distinguish between compounds with the same nominal mass but different elemental formulas (isobars). HRMS provides a mass measurement with high accuracy (typically < 5 ppm error), allowing for the confident determination of a single, unique elemental formula.[7]
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Methodology: The sample is typically introduced via a Liquid Chromatography (LC) system. This serves a dual purpose: it provides a final purity check and separates the analyte from any non-volatile salts or impurities before it enters the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is the most common method for this class of molecules. It is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺, minimizing fragmentation and preserving the crucial molecular weight information.
-
Data Analysis: The resulting spectrum will show the mass-to-charge ratio (m/z) of the ion. The measured accurate mass is compared against the theoretical mass calculated for the proposed chemical formula.
Data Interpretation: A Self-Validating System
The trustworthiness of the technique comes from the low probability of an incorrect formula matching the measured mass with such high precision.
| Parameter | Example Data | Interpretation |
| Proposed Formula | C₁₅H₁₂N₂O₃ | The expected elemental composition. |
| Theoretical Mass | 268.0848 | The exact mass calculated for [C₁₅H₁₂N₂O₃+H]⁺. |
| Measured Mass | 268.0851 | The experimental result from the HRMS instrument. |
| Mass Error | 1.1 ppm | A value below 5 ppm strongly supports the proposed formula. |
X-ray Crystallography: The Unambiguous Proof
X-ray crystallography is the gold standard for molecular structure determination.[9] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise three-dimensional arrangement of atoms in the solid state, including absolute stereochemistry.[9][10][11]
Expertise & Causality: While NMR and MS provide data that lead to a structural hypothesis, X-ray crystallography provides direct, unambiguous evidence. It is the ultimate arbiter in cases of complex stereochemistry or unexpected rearrangements during synthesis. However, its primary prerequisite—the growth of a diffraction-quality single crystal—can be a significant experimental hurdle.[9][12]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystallization: This is often more of an art than a science. The goal is to bring a saturated solution of the highly purified compound to a state of supersaturation very slowly.
-
Method A: Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks.
-
Method B: Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Selection: A suitable crystal is mounted on a goniometer.
-
Data Collection: The crystal is placed in an X-ray diffractometer and rotated in a beam of X-rays. The resulting diffraction pattern is recorded by a detector.
-
Structure Solution & Refinement: The diffraction data is used to solve the structure and refine the atomic positions, yielding a final 3D model of the molecule.
Caption: Logical flow for interpreting analytical data.
Comparison of Core Structural Elucidation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, molecular framework, solution conformation. | Extremely rich structural detail; non-destructive.[6] | Requires pure sample (>95%); can be difficult to interpret for complex molecules or mixtures. |
| Mass Spectrometry | Molecular weight, elemental formula, structural fragments. | High sensitivity (µg to ng); confirms molecular formula with high confidence (HRMS).[8] | Provides limited connectivity information; isomers are often indistinguishable without fragmentation studies. |
| X-ray Crystallography | Unambiguous 3D atomic arrangement, bond lengths/angles, absolute stereochemistry. | Provides definitive, absolute structural proof.[9] | Requires a suitable single crystal, which can be difficult or impossible to obtain.[9][10] |
By integrating these three pillars of analytical chemistry, researchers can confidently confirm the structure of their synthesized pyridoxazine derivatives, ensuring a solid foundation for subsequent research and development activities.
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- Synthesis, Crystallographic Structure, Stability, and HSA-Binding Affinity of a Novel Copper(II) Complex with Pyridoxal-Semicarbazone Ligand. MDPI.
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The Evolving Landscape of Pyridoxazine Inhibitors: A Comparative Guide to Structure-Activity Relationships
In the dynamic field of drug discovery, the pyridoxazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of enzymes implicated in cancer and infectious diseases. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyridoxazine-based inhibitors, offering researchers and drug development professionals a comprehensive understanding of the key structural determinants for potency, selectivity, and therapeutic potential. Drawing from seminal studies in medicinal chemistry, we will dissect the nuances of how modifications to the pyridoxazine core influence inhibitory activity against key targets such as PI3K/mTOR, EGFR, and DNA gyrase.
The Strategic Advantage of the Pyridoxazine Core
The pyridoxazine ring system, a bicyclic heterocycle, offers a unique three-dimensional architecture that can be strategically modified to achieve specific interactions within the binding sites of target proteins. Its inherent properties, including hydrogen bonding capabilities and the potential for diverse substitutions, make it an attractive starting point for the rational design of potent and selective inhibitors. Our exploration will focus on how chemists have leveraged these features to optimize the pharmacological profiles of these compounds.
Comparative SAR Analysis: Targeting Key Enzymes in Disease
The therapeutic utility of pyridoxazine inhibitors is best understood by comparing their SAR across different enzyme targets. Here, we present a comparative analysis of pyridoxazine and its close isosteres as inhibitors of critical enzymes in oncology and bacteriology.
Dual PI3K/mTOR Inhibition: A Pillar of Cancer Therapy
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Pyridoxazine-related structures, such as the pyrido[3,2-d]pyrimidines, have been extensively investigated as dual inhibitors of PI3K and mTOR, two key kinases in this pathway.
Key SAR Insights for PI3K/mTOR Inhibition:
A crucial aspect of developing effective PI3K/mTOR inhibitors is understanding how structural modifications impact their activity and selectivity. Studies on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have revealed critical SAR trends.[1] For instance, the introduction of a substituent at the C-7 position can significantly modulate the dual inhibitory profile. While some modifications decrease mTOR inhibition, others can enhance PI3Kα selectivity.[1] Docking studies have been instrumental in rationalizing these observations, highlighting the specific interactions within the kinase domains.[1]
| Compound Scaffold | Key Substituent Position | Observed Effect on Activity | Reference |
| Pyrido[3,2-d]pyrimidine | C-7 | Introduction of a substituent generally decreases mTOR inhibition. | [1] |
| Pyrido[3,2-d]pyrimidine | C-7 | Specific substitutions can enhance selectivity for PI3Kα over other isoforms. | [1] |
| 4-methylpyridopyrimidinone | Terminal alcohol, carboxylic acid, or amide | Modifications based on a metabolite of a clinical trial candidate (PF-04691502) were explored to understand their impact on antitumor activity. | [3] |
Visualizing the PI3K/Akt/mTOR Signaling Pathway
To appreciate the mechanism of action of these inhibitors, it is essential to visualize their place within the broader signaling cascade.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
EGFR Tyrosine Kinase Inhibition: Overcoming Resistance in Cancer
The Epidermal Growth Factor Receptor (EGFR) is another well-established target in oncology, particularly in non-small cell lung cancer (NSCLC).[4] Pyrido[2,3-b][1][5]oxazine-based inhibitors have shown significant promise in this area, with some compounds demonstrating potency equivalent to clinically approved drugs like osimertinib.[4]
Key SAR Insights for EGFR-TK Inhibition:
A thorough SAR analysis of novel pyrido[2,3-b][1][5]oxazine analogues has highlighted several structural features crucial for potent anti-proliferative activity.[4] These include the pyridoxazine scaffold itself, a pyrimidine moiety, an amine functional group, a trifluoromethyl substituent on the pyrimidine ring, and a difluorophenyl sulfonyl group.[4] The presence of a free "NH" group is particularly important for interaction with the target enzyme.[6]
| Compound Series | Key Structural Feature | Impact on Activity | Reference |
| Pyrido[2,3-b][1][5]oxazines | Amino group | Derivatives containing an amino group exhibit higher anticancer activity. | [6] |
| Pyrido[2,3-b][1][5]oxazines | Trifluoromethyl group | Essential for maximal anticancer effects. | [6] |
| Pyrido[2,3-b][1][5]oxazines | Difluorophenyl sulfonyl group | Enhances anticancer efficacy. | [6] |
| Pyridoquinazolines | Halogenated derivatives | Pronounced effect in inhibiting EGFR internalization. | [7] |
DNA Gyrase Inhibition: A Strategy Against Bacterial Infections
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a validated target for antibacterial drugs.[8] The pyridone-3-carboxamide scaffold has been explored for the development of novel DNA gyrase inhibitors.[9]
Key SAR Insights for DNA Gyrase Inhibition:
Structure-based design has been instrumental in developing potent N-ethylurea inhibitors based on a pyridine-3-carboxamide scaffold that target the ATPase subunit of DNA gyrase.[9] These efforts have led to compounds with excellent enzyme inhibitory activity and potent Gram-positive antibacterial efficacy.[9]
Visualizing Bacterial DNA Replication and Gyrase Inhibition
Understanding the role of DNA gyrase in bacterial DNA replication is key to appreciating the mechanism of these inhibitors.
Caption: Bacterial DNA replication and the inhibitory action of DNA gyrase inhibitors.
Experimental Protocols: Ensuring Scientific Rigor
The foundation of robust SAR studies lies in the meticulous execution of well-validated experimental assays. Below are detailed, step-by-step methodologies for key experiments cited in the evaluation of pyridoxazine inhibitors.
Protocol 1: PI3Kα Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced by a kinase reaction, providing a measure of enzyme activity.
Materials:
-
Purified recombinant PI3Kα enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Test inhibitors (pyridoxazine derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare Reagents: Dilute the PI3Kα enzyme, lipid substrate, ATP, and test inhibitors to their final concentrations in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test inhibitor or vehicle (DMSO).
-
Enzyme Addition: Add the diluted PI3Kα enzyme to each well, except for the "blank" controls.
-
Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Data Acquisition: Measure the luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation System: This protocol includes positive controls (enzyme without inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly. The use of a standard inhibitor with a known IC50 can also validate the assay's accuracy.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][10]
Materials:
-
Cancer cell lines (e.g., HCC827, NCI-H1975, A-549 for EGFR inhibitors)
-
Cell culture medium and supplements
-
Test inhibitors (pyridoxazine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridoxazine inhibitors and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each inhibitor.
Self-Validation System: The inclusion of untreated control wells and wells with a known cytotoxic agent provides both negative and positive controls. A linear relationship between cell number and absorbance should be established for each cell line to ensure the validity of the results.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP, MgCl2, and other necessary components)
-
Test inhibitors (pyridoxazine derivatives)
-
Loading dye
-
Agarose gel and electrophoresis equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the purified DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).
-
Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto an agarose gel. Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.
-
Quantification: Densitometry can be used to quantify the amount of supercoiled DNA in each lane, allowing for the determination of the IC50 value of the inhibitor.
Self-Validation System: A control reaction without any inhibitor will show complete supercoiling, while a reaction with a known DNA gyrase inhibitor (e.g., ciprofloxacin) will serve as a positive control for inhibition. A control with no enzyme will show only the relaxed plasmid.
Conclusion and Future Directions
The pyridoxazine scaffold and its related analogues represent a fertile ground for the discovery of novel therapeutic agents. The comparative SAR analysis presented in this guide underscores the importance of subtle structural modifications in dictating the potency and selectivity of these inhibitors against diverse biological targets. The detailed experimental protocols provide a framework for the rigorous evaluation of new chemical entities, ensuring the generation of reliable and reproducible data. As our understanding of the molecular drivers of disease continues to grow, the rational design of pyridoxazine-based inhibitors, guided by a deep appreciation of their structure-activity relationships, will undoubtedly lead to the development of next-generation therapies for cancer and infectious diseases.
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Al-Ostoot, F. H., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5343. [Link]
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Al-Ghorbani, M., et al. (2022). Novel pyrido[2,3-b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 13(12), 1547-1565. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Cheng, H., et al. (2013). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Bioorganic & Medicinal Chemistry Letters, 23(9), 2787-2792. [Link]
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Kumar, A., et al. (2013). Design, synthesis, and biological evaluation of pyridoquinazoline derivatives as potent epidermal growth factor receptor inhibitors. Cancer Biotherapy & Radiopharmaceuticals, 28(6), 494-499. [Link]
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Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
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O'Brien, N. A., et al. (2014). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]
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Sutherlin, D. P., et al. (2014). Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity. European Journal of Medicinal Chemistry, 86, 645-656. [Link]
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A Comparative Guide to the Efficacy of Different Generations of EGFR Tyrosine Kinase Inhibitors
For researchers and drug development professionals navigating the landscape of targeted therapies for non-small cell lung cancer (NSCLC), a deep understanding of the evolution and comparative efficacy of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is paramount. This guide provides an in-depth, data-supported comparison of the first-, second-, and third-generation EGFR-TKIs, detailing their mechanisms of action, clinical efficacy, and the ever-present challenge of acquired resistance. Furthermore, we will delve into the experimental methodologies used to evaluate these inhibitors and look ahead to the next generation of therapies.
The Central Role of EGFR in NSCLC
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] In certain cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth. The most common of these activating mutations are in-frame deletions in exon 19 and the L858R point mutation in exon 21, which together account for approximately 90% of all EGFR mutations in NSCLC.[2] These mutations serve as the primary targets for EGFR-TKIs.
The EGFR Signaling Cascade: A Target for Inhibition
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[3] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[4] EGFR-TKIs are small molecules that compete with adenosine triphosphate (ATP) at the kinase domain's binding site, thereby inhibiting autophosphorylation and blocking these downstream signals.
Caption: Simplified EGFR signaling pathway.
A Generational Comparison of EGFR-TKIs
The development of EGFR-TKIs has been a story of iterative innovation, with each new generation designed to improve upon the efficacy and overcome the resistance mechanisms of its predecessors.
First-Generation EGFR-TKIs: The Pioneers
Gefitinib and erlotinib are reversible inhibitors of the EGFR tyrosine kinase.[5] They were the first targeted therapies to demonstrate significant efficacy in EGFR-mutant NSCLC, offering a marked improvement over traditional chemotherapy.
-
Mechanism of Action: These drugs reversibly bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity.[5]
-
Acquired Resistance: The predominant mechanism of acquired resistance to first-generation TKIs is the emergence of a secondary mutation in the EGFR gene, T790M, which occurs in approximately 50-60% of patients.[6] This "gatekeeper" mutation increases the receptor's affinity for ATP, reducing the binding efficacy of the reversible inhibitors.[7]
Second-Generation EGFR-TKIs: Irreversible Inhibition
Afatinib and dacomitinib represent the second generation of EGFR-TKIs. They were developed to provide more potent and broader inhibition of the ErbB family of receptors.
-
Mechanism of Action: Unlike their predecessors, second-generation TKIs are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[8] This irreversible binding was designed to overcome the increased ATP affinity conferred by the T790M mutation.
-
Clinical Efficacy: While preclinical studies suggested activity against T790M, the clinical efficacy of second-generation TKIs in patients with T790M-mediated resistance was disappointing.[9] However, in head-to-head trials against first-generation TKIs in the first-line setting, afatinib and dacomitinib demonstrated superior progression-free survival (PFS).[2]
-
Acquired Resistance: The T790M mutation remains the most common resistance mechanism to second-generation TKIs.[6]
Third-Generation EGFR-TKIs: Targeting the Gatekeeper
Osimertinib is the leading third-generation EGFR-TKI, specifically designed to be active against both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.
-
Mechanism of Action: Osimertinib is an irreversible inhibitor that potently and selectively inhibits both EGFR-TKI sensitizing and T790M resistance mutations.[5]
-
Clinical Efficacy: Osimertinib has demonstrated significant efficacy in patients with T790M-positive NSCLC who have progressed on first- or second-generation TKIs. Furthermore, in the first-line setting, osimertinib has shown superior PFS and overall survival (OS) compared to first-generation TKIs.[10]
-
Acquired Resistance: The most common on-target resistance mechanism to osimertinib is the emergence of a tertiary mutation, C797S, which prevents the covalent binding of the drug.[11]
Off-Target Resistance Mechanisms
Beyond secondary mutations in the EGFR gene, resistance to EGFR-TKIs can also arise from the activation of bypass signaling pathways. The most well-characterized of these is the amplification of the MET proto-oncogene.[12] MET amplification leads to the activation of downstream signaling pathways, such as the PI3K/AKT pathway, independent of EGFR, thereby rendering the cancer cells resistant to EGFR inhibition.[13][14]
Caption: On- and off-target resistance to EGFR-TKIs.
Comparative Efficacy: A Data-Driven Overview
The following table summarizes key efficacy data from pivotal clinical trials comparing different generations of EGFR-TKIs.
| Trial (Comparison) | Patient Population | Median PFS | Median OS | ORR | Intracranial ORR |
| LUX-Lung 7 (Afatinib vs. Gefitinib) | 1st-line, common EGFR mutations | 11.0 vs. 10.9 months | 27.9 vs. 24.5 months | 70% vs. 56% | Not Reported |
| ARCHER 1050 (Dacomitinib vs. Gefitinib) | 1st-line, common EGFR mutations | 14.7 vs. 9.2 months | 34.1 vs. 26.8 months | 75% vs. 72% | Not Reported |
| FLAURA (Osimertinib vs. Gefitinib/Erlotinib) | 1st-line, common EGFR mutations | 18.9 vs. 10.2 months | 38.6 vs. 31.8 months | 80% vs. 76% | 68% vs. 50% |
| AURA3 (Osimertinib vs. Chemotherapy) | 2nd-line, T790M positive | 10.1 vs. 4.4 months | 26.8 vs. 25.9 months | 71% vs. 31% | 70% vs. 31% |
PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate. Data are approximate and sourced from published clinical trial results.[2][10][15]
Experimental Protocols for Efficacy Assessment
The evaluation of EGFR-TKI efficacy relies on a suite of well-established in vitro and in vivo experimental protocols.
In Vitro Efficacy Assessment: Cell Viability and Signaling Inhibition
1. Cell Viability Assays (MTT/CCK-8):
These colorimetric assays are fundamental for determining the cytotoxic effects of EGFR inhibitors on cancer cell lines.[16][17]
-
Principle: Living cells with active metabolism reduce a tetrazolium salt (MTT or WST-8) to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol Outline:
-
Seed EGFR-mutant NSCLC cells (e.g., PC-9 for sensitizing mutations, H1975 for T790M) in 96-well plates.
-
Treat cells with a serial dilution of the EGFR-TKI for 72 hours.
-
Add MTT or CCK-8 reagent and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).
-
2. Western Blotting for EGFR Phosphorylation:
This technique directly assesses the inhibitory effect of a TKI on EGFR signaling.[18][19][20]
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize both the total EGFR protein and its phosphorylated form (p-EGFR), the degree of signaling inhibition can be quantified.
-
Protocol Outline:
-
Treat EGFR-mutant cells with the TKI for a short period (e.g., 2-4 hours).
-
Lyse the cells to extract proteins.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against p-EGFR and total EGFR.
-
Incubate with secondary antibodies and detect the signal.
-
Quantify band intensity to determine the ratio of p-EGFR to total EGFR.
-
Caption: Western blot workflow for p-EGFR detection.
In Vivo Efficacy Assessment: Preclinical Mouse Models
Genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models are invaluable for assessing the in vivo efficacy of EGFR-TKIs.[21][22][23]
-
GEMMs: Mice are engineered to express human EGFR mutations in their lung tissue, leading to the development of lung adenocarcinomas.[24]
-
PDX Models: Human tumor tissue from patients is implanted into immunodeficient mice.
-
Efficacy Studies: In these models, tumor-bearing mice are treated with the EGFR-TKI, and tumor growth is monitored over time. This allows for the assessment of the drug's anti-tumor activity in a more complex biological system.
The Future of EGFR Inhibition: Fourth-Generation TKIs and Beyond
The emergence of resistance to third-generation TKIs has spurred the development of fourth-generation inhibitors. These agents are being designed to target the C797S mutation and other resistance mechanisms.[25][26][27][28][29] The field is also exploring combination therapies, such as combining EGFR-TKIs with MET inhibitors or chemotherapy, to overcome resistance and improve patient outcomes.
Conclusion
The evolution of EGFR-TKIs represents a paradigm shift in the treatment of EGFR-mutant NSCLC. Each generation has brought significant improvements in efficacy, driven by a deeper understanding of the molecular mechanisms of both sensitivity and resistance. For researchers and drug developers, a thorough comprehension of the comparative efficacy, mechanisms of action, and resistance profiles of these inhibitors is essential for the continued development of more effective and durable cancer therapies.
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In Vivo Validation of Pyridoxazine's Anticancer Activity: A Comparative Guide for Preclinical Research
This guide provides a comprehensive framework for the in vivo validation of pyridoxazine, a novel heterocyclic compound class with putative anticancer properties. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic guide grounded in established preclinical methodologies, explaining the causal logic behind experimental choices to ensure the generation of robust, translatable data. We will compare pyridoxazine's validation process against a well-established standard-of-care agent, doxorubicin, within the context of a highly relevant patient-derived xenograft (PDX) model of breast cancer.
Mechanistic Framework: The Rationale for In Vivo Testing
While in vitro studies provide essential preliminary data, the complex interplay of pharmacokinetics, tumor microenvironment, and systemic toxicity can only be assessed in a living system.[1] Pyridoxazine and its chemical relatives, such as pyridoxine and pyrido[2,3-d]pyrimidine derivatives, have demonstrated potent cytotoxic effects in vitro, which are hypothesized to stem from the induction of apoptosis and cell cycle arrest.[1][2][3][4]
The proposed primary mechanism of action involves the intrinsic apoptotic pathway. Upon cellular uptake, pyridoxazine is believed to trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. This event initiates a caspase cascade, marked by the upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[4] The cascade culminates in the activation of executioner caspases, such as Caspase-3, which systematically dismantle the cell.[2][3] This targeted mechanism suggests a favorable therapeutic window, but only rigorous in vivo validation can confirm its efficacy and safety.
Figure 1: Proposed intrinsic apoptosis pathway activated by pyridoxazine.
Designing a Robust In Vivo Study: A Comparative Approach
To generate clinically relevant data, the experimental design must be meticulous. We advocate for the use of Patient-Derived Xenograft (PDX) models, as they maintain the histological and genetic characteristics of the original patient tumor, offering superior predictive power compared to traditional cell-line derived xenografts (CDX).[5][6]
The Power of Patient-Derived Xenograft (PDX) Models
PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[5][7] This methodology preserves the tumor's natural architecture and heterogeneity, which is crucial for evaluating how a novel agent like pyridoxazine performs in a more realistic biological context.[5][6] For this guide, we will focus on an estrogen receptor-positive (ER+) breast cancer PDX model, a common subtype for which new therapies are needed.
Selecting the Comparator: Doxorubicin as the Standard of Care
A novel agent's performance must be benchmarked against a current standard of care. Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic for breast cancer.[1][8] It primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to cell death.[1] By comparing pyridoxazine to doxorubicin, we can assess its relative efficacy and toxicity, providing a clear rationale for its potential clinical advancement.
Experimental Workflow Overview
The in vivo study will follow a structured workflow from model establishment to endpoint analysis. This ensures reproducibility and minimizes variables that could confound the results.
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Bridging the Gap: A Guide to Cross-Validation of Molecular Docking and In Vitro Assays
In the landscape of modern drug discovery, the synergy between computational prediction and empirical testing is not just beneficial—it is paramount. Molecular docking, an in silico method, offers a rapid and cost-effective way to predict the binding affinity of small molecules to a protein target.[1][2] However, these computational predictions are theoretical and must be anchored in biological reality through rigorous in vitro validation.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate molecular docking results with in vitro assays, ensuring a higher probability of success in identifying viable drug candidates.
Section 1: The In Silico Funnel - A Deep Dive into Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] The output is typically a "docking score," a numerical value representing the estimated binding affinity, often in kcal/mol.[4] A more negative score generally suggests a stronger predicted interaction.[1][4]
From field experience, the reliability of a docking score is critically dependent on the meticulous preparation of both the protein (receptor) and the small molecule (ligand).[5][6][7] An improperly prepared system can lead to misleading results, wasting valuable time and resources on compounds that are destined to fail in the lab.
Protocol 1: A Self-Validating Molecular Docking Workflow
This protocol is designed to be a self-validating system, incorporating a crucial redocking step to ensure the chosen parameters are appropriate for the biological target.
1. Receptor Preparation:
- Acquisition: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prioritize high-resolution (<2.5 Å) crystal structures.[8]
- Cleaning: Remove all non-essential molecules, including water, ions, and co-solvents, from the PDB file.[5][7] Some water molecules may be critical for binding and should be evaluated on a case-by-case basis.[9]
- Protonation: Add hydrogen atoms to the protein, corresponding to a physiological pH (typically 7.4). This is a critical step as hydrogen bonds are key drivers of ligand binding.[6][7]
- Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.
2. Ligand Preparation:
- Acquisition: Obtain 2D or 3D structures of your test compounds from databases like PubChem or ZINC, or draw them using chemical sketchers.[5][10]
- 3D Conformation Generation: Generate a low-energy 3D conformation for each ligand.
- Charge Assignment: Assign appropriate partial charges to each atom.
3. Binding Site Definition:
- If a co-crystallized ligand is present in your PDB structure, define the binding site as a grid box centered on this ligand.[7]
- If the site is unknown, use prediction tools or information from homologous proteins to identify potential pockets.[11]
4. The Validation Checkpoint: Redocking
- Causality: Before screening your compound library, you must validate your docking protocol.[9][12][13] This is achieved by redocking the original co-crystallized ligand back into the binding site.[9][14]
- Procedure: Extract the co-crystallized ligand, prepare it as described in step 2, and then dock it back into the prepared receptor.
- Success Criteria: A successful validation is generally defined as the docking program reproducing the original binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[9][15] If the RMSD is higher, you must revisit and adjust your preparation and docking parameters.
5. Production Run & Analysis:
- Once the protocol is validated, dock your library of test compounds using the exact same parameters.
- Analyze the results, focusing on the docking scores and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked ligands and the protein.
Workflow: Molecular Docking Protocol
Caption: A self-validating molecular docking workflow.
Section 2: The Ground Truth - In Vitro Experimental Assays
In vitro assays provide the essential experimental data to confirm or refute the predictions made by molecular docking.[16] An enzyme inhibition assay is a common and powerful method to determine a compound's potency.[17][18] The most common metric derived from this assay is the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[19]
Protocol 2: A Generalized Enzyme Inhibition Assay
This protocol outlines the key steps for determining the IC50 value of a test compound. It is crucial to include proper controls for a self-validating experiment.
1. Reagent Preparation:
- Prepare stock solutions of your purified enzyme, the specific substrate for that enzyme, and your test compounds (inhibitors), typically dissolved in DMSO.[18]
- Prepare an assay buffer that provides optimal conditions (pH, salt concentration) for enzyme activity.[17]
2. Assay Setup (96-well plate format):
- Negative Control: Wells containing the enzyme, substrate, and buffer with DMSO (the vehicle for the inhibitor) but no inhibitor. This represents 100% enzyme activity.
- Positive Control: Wells containing a known inhibitor of the enzyme. This validates that the assay can detect inhibition.
- Test Wells: Wells containing the enzyme, substrate, buffer, and varying concentrations of the test compound (typically via serial dilution).[18]
3. The Experimental Procedure:
- Add the buffer, enzyme, and inhibitor (or vehicle) to the appropriate wells.
- Allow for a brief pre-incubation period (e.g., 10-15 minutes) to permit the inhibitor to bind to the enzyme.[18]
- Initiate the reaction by adding the substrate to all wells.[18]
- Measure the rate of product formation over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).[18]
4. Data Analysis:
- Calculate the initial reaction velocity for each concentration of the inhibitor.
- Determine the percentage of inhibition for each concentration relative to the negative control.[18]
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve (e.g., a sigmoidal curve) to calculate the IC50 value.
Section 3: The Synergy - The Cross-Validation Process
The core of this guide lies in the critical step of correlating the theoretical docking scores with the experimental IC50 values. It is important to state that a perfect one-to-one correlation is not expected.[20] Molecular docking scores estimate binding affinity (a thermodynamic quantity), while IC50 values measure functional inhibition, which can be influenced by factors beyond simple binding.[20][21] However, for a congeneric series of compounds (structurally similar molecules), a significant correlation is often achievable and provides strong evidence that the computational model is predictive.[22]
The Logic of Comparison
-
Docking Score (e.g., -kcal/mol): A proxy for binding free energy (ΔG). More negative values are better.
-
IC50 (e.g., µM): A measure of functional potency. Lower values are better.
To correlate these, it is common practice to convert IC50 values to a logarithmic scale (e.g., pIC50 = -log10(IC50)).[20] This transformation helps to linearize the relationship between binding energy and inhibitory concentration.
Step-by-Step Cross-Validation Workflow:
-
Data Collation: Create a table listing each compound, its molecular docking score, and its experimentally determined IC50 value.
-
Data Transformation: Calculate the pIC50 for each compound.
-
Data Visualization: Create a scatter plot with the molecular docking score on the x-axis and the pIC50 on the y-axis.[23]
-
Statistical Analysis: Calculate a correlation coefficient, such as Pearson's r (for linear relationships) or Spearman's ρ (for monotonic relationships), to quantify the strength of the association. A good correlation (e.g., r² > 0.5) suggests the docking protocol is successfully ranking compounds in line with their biological activity.[24]
Diagram: Cross-Validation Decision Workflow
Caption: Decision workflow for interpreting cross-validation results.
Section 4: Comparative Analysis & Data Presentation
The table below summarizes the key characteristics of each methodology.
| Feature | Molecular Docking (In Silico) | Enzyme Inhibition Assay (In Vitro) |
| Principle | Predicts binding affinity and pose based on scoring functions. | Measures the functional effect of a compound on enzyme activity. |
| Output | Docking Score (e.g., kcal/mol), Binding Pose | IC50 / Ki (e.g., µM, nM) |
| Throughput | High (thousands to millions of compounds) | Low to Medium (tens to hundreds of compounds) |
| Cost | Low (computational resources) | High (reagents, equipment, personnel) |
| Information | Provides structural hypothesis for binding. | Provides quantitative measure of potency. |
| Limitations | Approximations in scoring functions, receptor rigidity.[21][25] | Can be affected by compound solubility, aggregation. |
Interpreting Discrepancies
A lack of correlation does not necessarily invalidate either method but points to underlying complexities.[3][25] Common reasons for discrepancies include:
-
Incorrect Docking Pose: The program may predict a binding mode that is not the biologically relevant one.[20]
-
Scoring Function Inaccuracies: The scoring function may fail to capture essential energetic contributions like solvation or entropy.[21]
-
Indirect Inhibition: The compound may not inhibit the enzyme by binding to the target site but through an allosteric mechanism not accounted for in the docking setup.
-
Experimental Artifacts: Compound insolubility or aggregation in the assay buffer can lead to misleading IC50 values.
-
Cellular Effects: If using a cell-based assay, factors like membrane permeability and metabolic stability can influence activity, which is not captured by docking to a single protein.[3][25]
Conclusion
Cross-validation of molecular docking and in vitro assays is an indispensable process in modern drug discovery. It transforms computational predictions from theoretical hypotheses into actionable, experimentally-grounded insights. By employing self-validating protocols for both in silico and in vitro work, researchers can build a robust, iterative cycle of design, prediction, and testing. This synergy not only increases the efficiency of identifying promising lead compounds but also deepens our fundamental understanding of molecular recognition, paving the way for the rational design of next-generation therapeutics.
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A Senior Application Scientist's Guide to Differentiating Pyridoxazine Isomers with Tandem Mass Spectrometry
Authored for Researchers, Scientists, and Drug Development Professionals
The structural similarity of isomers presents a significant analytical hurdle in pharmaceutical development and metabolomics. Compounds that share the same mass but differ in the spatial arrangement of their atoms can exhibit vastly different biological activities and toxicological profiles. Pyridoxazine-type structures, which are related to the vitamin B6 family of compounds, are a prime example of this challenge. While chromatographically co-eluting isomers are indistinguishable by a single stage of mass spectrometry (MS), the strategic application of tandem mass spectrometry (MS/MS) provides a powerful solution for their differentiation based on unique fragmentation patterns.
This guide provides an in-depth comparison of tandem mass spectrometry techniques for distinguishing pyridoxazine isomers, supported by experimental principles and methodological insights.
The Power of Fragmentation: Unmasking Isomeric Differences
Tandem mass spectrometry operates on a simple yet elegant principle: isolate an ion of interest, induce fragmentation, and then analyze the resulting fragment ions. The pattern of these fragments serves as a structural fingerprint. For isomers, subtle differences in bond strengths and intramolecular arrangements lead to distinct fragmentation pathways, producing unique fragment ions or significant variations in the relative abundance of common fragments.
Differentiating isomers using tandem MS is an analytical challenge, especially when they cannot be resolved chromatographically.[1] While techniques like Collision-Induced Dissociation (CID) can distinguish structurally distinct isomers, a diagnostic fragment is not always produced when structures are very similar.[1]
Key Fragmentation Techniques:
-
Collision-Induced Dissociation (CID): This is the most widely used fragmentation technique in mass spectrometry.[2][3] In CID, selected ions are accelerated and collided with neutral gas molecules (like nitrogen or argon).[3][4] This collision converts kinetic energy into internal energy, causing the ion to vibrate and eventually break at its weakest bonds.[3][4] Low-energy CID, common in triple quadrupole and ion trap instruments, is highly efficient and sensitive, making it a workhorse for quantitative studies.[3]
-
Higher-Energy Collisional Dissociation (HCD): Specific to Orbitrap mass spectrometers, HCD is a CID technique where fragmentation occurs in a dedicated multipole collision cell external to the main trap.[3] This method is known for producing a rich spectrum of fragment ions, often including diagnostically useful low-mass fragments that might be missed in traditional ion trap CID due to low-mass cutoff limitations.[3]
Comparative Fragmentation of Vitamin B6 Isomers
While specific literature on "pyridoxazine" isomers is sparse, the principles can be authoritatively demonstrated using the closely related and well-studied vitamin B6 vitamers: pyridoxal (PL), pyridoxine (PN), and pyridoxamine (PM). These compounds are structural isomers that play crucial roles in metabolism.[5][6] Their differentiation is essential in clinical diagnostics and nutritional analysis.[5]
An LC-MS/MS method is the standard for quantifying these vitamers, typically using multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions for each isomer.[7][8][9]
Table 1: Illustrative MS/MS Transitions for Vitamin B6 Isomers
| Isomer (Vitamer) | Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier | Typical Collision Energy (eV) |
| Pyridoxal (PL) | 168.1 | 150.1 | 94.1 | 15 - 25 |
| Pyridoxine (PN) | 170.1 | 152.1 | 134.1 | 15 - 25 |
| Pyridoxamine (PM) | 169.1 | 152.1 | 134.1 | 15 - 25 |
Note: The precursor m/z values correspond to the [M+H]+ ions. The specific product ions and collision energies are instrument-dependent and require optimization. Data is synthesized from typical fragmentation patterns of this class of molecules.
The key to differentiation lies in the unique fragmentation pathways. For example, pyridoxal, with its aldehyde group, readily loses water (H₂O) from the protonated molecule to form the fragment at m/z 150.1. Pyridoxine, an alcohol, and pyridoxamine, an amine, undergo different characteristic losses. The presence and relative intensity of these product ions at specific collision energies allow for unambiguous identification.
Experimental Workflow & Protocol
A robust workflow is critical for reliable isomer differentiation. The process involves meticulous sample preparation, chromatographic separation, and optimized mass spectrometry analysis.
Diagram: General Workflow for Isomer Differentiation
Caption: A typical workflow for the analysis of pyridoxazine-related isomers, from sample preparation to final data interpretation.
Step-by-Step Experimental Protocol
This protocol provides a general framework for the LC-MS/MS analysis of vitamin B6-related isomers in a biological matrix like plasma.[5][8]
1. Preparation of Standards and Reagents:
- Prepare individual stock solutions (1 mg/mL) of each isomer and any stable isotope-labeled internal standards in LC-MS grade water or a mild acid (e.g., 0.1 M HCl) to ensure stability.[5] Store these solutions in the dark at -20°C or below.[7]
- Prepare a working standard mixture by diluting the stock solutions to the desired concentration range for the calibration curve.
- Prepare the protein precipitation agent, such as 10% (w/v) Trichloroacetic Acid (TCA) in water.[8][10]
2. Sample Preparation:
- Thaw plasma samples on ice.
- To 100 µL of plasma, add the internal standard solution.
- Add an equal volume (e.g., 100 µL) of cold 10% TCA to precipitate proteins.[8]
- Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.[5]
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
- Carefully transfer the clear supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
- Liquid Chromatography (LC):
- System: UHPLC system for optimal resolution.
- Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used.
- Mobile Phase A: Water with 0.1% formic acid.[5][7]
- Mobile Phase B: Methanol with 0.1% formic acid.[5][7]
- Gradient: A typical gradient might start at 2% B, ramp up to 50% B to elute the analytes, followed by a wash and re-equilibration step.[7] The gradient must be optimized to achieve baseline separation of the isomers if possible.
- Flow Rate: 0.3 mL/min.[7]
- Injection Volume: 1-5 µL.[7]
- Mass Spectrometry (MS):
- System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-Orbitrap).
- Ionization: Electrospray Ionization (ESI) in positive ion mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
- Optimization: Infuse each isomer standard individually to determine the optimal precursor ion, product ions, and collision energy that yield the most intense and specific signals.
Interpreting the Data: Beyond the Peaks
The key to isomer differentiation lies in comparing the fragmentation spectra. While chromatographic separation is ideal, it's not always achievable.[1] In such cases, the mass spectrometer's ability to generate unique fragmentation data is paramount.
Diagram: Illustrative Fragmentation Pathways
Caption: Simplified fragmentation pathways for two pyridoxine-related isomers, highlighting the generation of diagnostic product ions.
By analyzing the energy-resolved mass spectra, one can observe how fragmentation patterns change with increasing collision energy. Isomers will often exhibit different "breakdown curves," where the relative abundance of a specific fragment ion will vary distinctly as a function of the applied collision energy. This provides another layer of evidence for confident isomer identification.
Conclusion and Recommendations
Tandem mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the differentiation of pyridoxazine and other challenging isomers. The choice between CID and HCD will depend on the specific isomers and the analytical goal. For targeted quantification, the sensitivity and specificity of CID on a triple quadrupole instrument are often preferred. For structural elucidation and analysis of unknown isomers, the high resolution and rich fragmentation spectra of HCD on an Orbitrap platform may provide more definitive answers.
Successful isomer differentiation relies on a systematic approach:
-
Methodical Optimization: Always optimize MS parameters, especially collision energy, for each specific isomer using authentic standards.
-
Chromatographic Diligence: Invest effort in optimizing the LC method. Even partial separation can significantly simplify data interpretation and improve quantification.
-
Use of Internal Standards: Employ stable isotope-labeled internal standards whenever possible to correct for matrix effects and ensure analytical accuracy.[5]
-
Comprehensive Data Analysis: Do not rely on a single product ion. Utilize qualifier ions and breakdown curves to build a comprehensive and irrefutable case for isomer identification.
By leveraging the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of isomer analysis, ensuring the accuracy and integrity of their scientific findings.
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Hampel, D., et al. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. National Institutes of Health. Available at: [Link]
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Midttun, Ø., et al. (2005). Multianalyte Quantification of Vitamin B6 and B2 Species in the Nanomolar Range in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. Available at: [Link]
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Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Journal of Chromatography B. Available at: [Link]
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Kant, R., et al. (2022). Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS. Journal of Chromatography B. Available at: [Link]
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The Double-Edged Sword: Comparing the Cytotoxicity of Pyridoxazine Derivatives in Cancer vs. Normal Cells
A Senior Application Scientist's Guide for Drug Development Professionals
The quest for novel anti-cancer agents is a continuous endeavor to identify compounds that can selectively eradicate malignant cells while sparing their healthy counterparts. Among the myriad of heterocyclic scaffolds explored, pyridoxazine and its derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide provides an in-depth comparison of the cytotoxic effects of select pyridoxazine derivatives, contrasting their activity in cancer cell lines with that in normal, non-malignant cells. We will delve into the experimental data supporting their selectivity, explore the underlying mechanisms of action, and provide a detailed protocol for assessing this differential cytotoxicity.
The Selectivity Imperative: Why Differential Cytotoxicity Matters
A high therapeutic index—the ratio of the toxic dose for normal cells to the therapeutic dose for cancer cells—is the hallmark of an effective chemotherapeutic agent. Many traditional cancer therapies are plagued by off-target toxicity, leading to severe side effects that limit dosage and compromise patient quality of life. The development of targeted therapies, therefore, hinges on exploiting the molecular differences between cancer and normal cells. The pyridoxazine derivatives discussed herein demonstrate this principle, exhibiting remarkable potency against cancer cells while maintaining a favorable safety profile towards normal cells.
Comparative Cytotoxicity: A Data-Driven Analysis
The selective anticancer activity of pyridoxazine derivatives is not a mere theoretical concept but is substantiated by rigorous in vitro studies. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these evaluations. A lower IC50 value indicates a more potent compound. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 normal / IC50 cancer), provides a quantitative measure of a compound's cancer-selective cytotoxicity. A higher SI value is indicative of greater selectivity.
The following table summarizes the cytotoxic activity of several promising pyridoxazine and related derivatives against a panel of human cancer and normal cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Pyrido[2,3-b][1][2]oxazines | 7f | HCC827 (Lung) | 0.09 | BEAS-2B (Lung) | >61 | >677 | [1] |
| NCI-H1975 (Lung) | 0.89 | BEAS-2B (Lung) | >61 | >68 | [1] | ||
| A-549 (Lung) | 1.10 | BEAS-2B (Lung) | >61 | >55 | [1] | ||
| Pyridoxine-Doxorubicin | DOX-2 | MCF-7 (Breast) | 2.8 | HSF (Fibroblast) | >730 | >260 | [2][3] |
| HCT-116 (Colon) | 0.23 | HSF (Fibroblast) | 0.3 | ~1.3 | [2] | ||
| Pyrido[2,3-d]pyrimidines | 6b | PC-3 (Prostate) | 1.22 | WI-38 (Fibroblast) | 110.2 | ~90.3 | [4] |
| 8d | MCF-7 (Breast) | 1.88 | WI-38 (Fibroblast) | 125.4 | ~66.7 | [4] |
Analysis of the Data:
The data clearly illustrates the principle of selective cytotoxicity. The pyrido[2,3-b][1][2]oxazine derivative 7f is a stellar example, with an IC50 of 0.09 µM against the HCC827 lung cancer cell line, while showing negligible toxicity to normal human lung epithelial cells (BEAS-2B) at concentrations up to 61 µM.[1] This results in an exceptionally high selectivity index of over 677, marking it as a highly promising candidate for targeted therapy.[1]
Similarly, the pyridoxine-doxorubicin conjugate DOX-2 displays remarkable selectivity for MCF-7 breast cancer cells over normal human skin fibroblasts (HSF), with a selectivity index exceeding 260.[2][3] This suggests that by tethering the potent chemotherapeutic doxorubicin to a pyridoxine moiety, its delivery can be targeted, thereby reducing systemic toxicity. It is noteworthy that the selectivity of DOX-2 is cell-line dependent, as evidenced by the much lower SI for HCT-116 colon cancer cells.[2]
The pyrido[2,3-d]pyrimidine derivatives 6b and 8d also exhibit significant selectivity for prostate and breast cancer cells, respectively, over normal fibroblasts.[4]
Mechanistic Insights: Unraveling the Basis of Selectivity
The observed differential cytotoxicity is rooted in the unique molecular landscapes of cancer cells. Many pyridoxazine derivatives function as inhibitors of key signaling pathways that are hyperactivated in cancer, leading to uncontrolled proliferation and survival.
Targeting Aberrant Signaling Pathways
A prominent mechanism of action for several selective pyridoxazine derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[1] In many non-small cell lung cancers, EGFR is mutated and constitutively active, driving tumor growth.[5] By inhibiting EGFR-TK, compounds like the pyrido[2,3-b][1][2]oxazine derivative 7f effectively shut down this pro-survival signaling cascade in cancer cells.[1] Normal cells, with their regulated EGFR signaling, are less dependent on this pathway and are thus less affected by its inhibition.
The inhibition of EGFR-TK triggers a cascade of downstream events, ultimately leading to programmed cell death, or apoptosis.
As depicted in Figure 1, the inhibition of the EGFR-PI3K-Akt pathway by pyridoxazine derivatives leads to the downregulation of anti-apoptotic proteins like Bcl-2.[6] This relieves the inhibition on pro-apoptotic proteins such as Bax, triggering the mitochondrial pathway of apoptosis, characterized by the activation of caspase-9 and caspase-3, ultimately leading to cell death.[1][3]
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[7] The assay measures the metabolic activity of cells, as viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture both cancer and normal cells in their respective recommended media until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media). Include wells with media only to serve as a blank.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyridoxazine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which appear as purple precipitates.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The pyridoxazine scaffold represents a fertile ground for the development of novel, selective anti-cancer agents. The derivatives highlighted in this guide demonstrate a clear and quantifiable cytotoxic preference for cancer cells over their normal counterparts. This selectivity is largely attributed to the targeted inhibition of signaling pathways, such as the EGFR cascade, which are frequently dysregulated in cancer.
-
Expansion of Cell Line Panels: Evaluating promising derivatives against a broader range of cancer and normal cell lines from different tissues will provide a more comprehensive understanding of their selectivity profile.
-
In Vivo Validation: Promising candidates with high selectivity indices should be advanced to preclinical animal models to assess their efficacy and safety in a whole-organism context.
-
Mechanism of Action Studies: A deeper investigation into the molecular targets and signaling pathways affected by these compounds will aid in the identification of predictive biomarkers for patient stratification in future clinical trials.
By focusing on compounds that exhibit a significant differential cytotoxicity, the field of oncology can move closer to the ultimate goal of developing therapies that are both highly effective and minimally toxic.
References
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Deshmukh, S. et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]
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El-Sayed, M. A. et al. (1987). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Journal of Medicinal Chemistry. Available at: [Link]
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Bezsonov, E. E. et al. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Molecules. Available at: [Link]
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Bezsonov, E. E. et al. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. National Center for Biotechnology Information. Available at: [Link]
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Ghorab, M. M. et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]
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Kumar, V. et al. (2009). Synthesis and Anti Cancer Activity of Pyrido[2,3-c]Pyridazine Derivatives. Journal of Sciences, Islamic Republic of Iran. Available at: [Link]
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Saczewski, F. et al. (2018). Synthesis of Novel Pyrido[4,3-e][1][2][8]triazino[3,2-c][1][2][8]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]
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Cho, E. J. et al. (2002). Synthesis and cytotoxicity of 6,11-dihydro-pyrido- and 6,11-dihydro-benzo[2,3-b]phenazine-6,11-dione derivatives. Archives of Pharmacal Research. Available at: [Link]
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Cho, E. J. et al. (2001). Synthesis and cytotoxicity evaluation of 6,11-dihydro-pyridazo- and 6,11-dihydro-pyrido[2,3-b]phenazine-6,11-diones. Archives of Pharmacal Research. Available at: [Link]
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Mervat, M. A. et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Sanna, D. et al. (2014). Therapeutic potential of a pyridoxal-based vanadium(IV) complex showing selective cytotoxicity for cancer versus healthy cells. Journal of Cellular Biochemistry. Available at: [Link]
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Al-Abdullah, E. S. et al. (2019). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry. Available at: [Link]
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Abdi, J. et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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van Meerloo, J. et al. (2011). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Methods in Molecular Biology. Available at: [Link]
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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Novel Pyridoxazine Compounds
In the relentless pursuit of novel therapeutics, the pyridoxazine scaffold has emerged as a promising heterocyclic core. Its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, offer significant potential for robust drug-target interactions.[1] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, a primary one being the optimization of its metabolic stability. A compound's susceptibility to biotransformation is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and overall therapeutic efficacy.[2][3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the metabolic stability of novel pyridoxazine compounds. We will delve into the rationale behind experimental choices, compare key in vitro assays, and provide detailed protocols to ensure the generation of robust and reproducible data. Our focus is to empower you to make informed decisions in the lead optimization process, selecting candidates with the most promising pharmacokinetic futures.
The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability refers to a drug's ability to resist enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[2][5] A compound with poor metabolic stability is rapidly cleared from the body, often leading to insufficient therapeutic exposure and the need for frequent, high doses, which can increase the risk of adverse effects.[5][6] Conversely, a highly stable compound might accumulate in the body, potentially causing toxicity.[7] Therefore, achieving an optimal metabolic stability profile is a key objective in drug design.[8] Early assessment of metabolic stability allows for the timely identification of metabolic liabilities within a chemical series, guiding medicinal chemists in designing molecules with improved pharmacokinetic properties.[7][9]
Comparing In Vitro Models for Metabolic Stability Assessment
Several in vitro models are available to assess metabolic stability, each offering a unique balance of biological complexity, throughput, and cost. The choice of assay depends on the stage of the drug discovery program and the specific questions being addressed.
| Assay Type | Biological System | Enzymes Present | Throughput | Cost | Key Advantages | Limitations |
| Liver Microsomal Stability Assay | Subcellular fraction (endoplasmic reticulum) of hepatocytes[10] | Primarily Phase I enzymes (CYPs, FMOs)[10][11] | High[10] | Low[10] | Cost-effective, high-throughput screening, good for initial ranking.[10] | Lacks Phase II enzymes and cellular context (e.g., transporters).[12] |
| S9 Fraction Stability Assay | Subcellular fraction containing microsomes and cytosol[13][14] | Phase I and some Phase II enzymes (e.g., SULTs, GSTs)[11][13] | Medium to High | Moderate | Broader enzymatic coverage than microsomes.[13][15] | Still lacks the full cellular machinery and cofactor regeneration of intact cells.[12] |
| Hepatocyte Stability Assay | Intact, viable liver cells[16] | Full complement of Phase I and Phase II enzymes, cofactors, and transporters[11][17][18] | Low to Medium | High | Provides a more holistic and physiologically relevant assessment of metabolic clearance.[18][19] | More complex, lower throughput, and higher cost.[12] |
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for the three key in vitro metabolic stability assays. The underlying principle for each is to measure the disappearance of the parent compound over time when incubated with the respective biological matrix.
Liver Microsomal Stability Assay
This assay is the workhorse for early-stage drug discovery, offering a rapid assessment of a compound's susceptibility to Phase I metabolism.[10]
Rationale: By isolating the primary site of oxidative metabolism (the endoplasmic reticulum), we can quickly rank compounds based on their intrinsic clearance by CYP enzymes.[8][10]
Workflow Diagram:
Caption: Workflow for Liver Microsomal Stability Assay.
Step-by-Step Protocol:
-
Prepare Reagents: Thaw pooled human liver microsomes on ice. Prepare a working solution of the pyridoxazine compound (e.g., 1 µM final concentration) and an NADPH regenerating system in 0.1 M phosphate buffer (pH 7.4).[20][21]
-
Initiate Reaction: Pre-warm the microsomal suspension and compound solution at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[10]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with ice-cold acetonitrile containing an internal standard.[10][21] The acetonitrile precipitates the proteins, stopping the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.[22]
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent pyridoxazine compound using a validated LC-MS/MS method.[10][22]
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of the line, calculate the half-life (t½) and in vitro intrinsic clearance (CLint).[10]
S9 Fraction Stability Assay
This assay provides a broader view of metabolism by incorporating both microsomal and cytosolic enzymes.[13][14]
Rationale: The inclusion of cytosolic enzymes allows for the evaluation of both Phase I and some Phase II metabolic pathways, offering a more comprehensive metabolic profile than microsomes alone.[13][15]
Workflow Diagram:
Caption: Workflow for S9 Fraction Stability Assay.
Step-by-Step Protocol:
-
Prepare Reagents: Thaw pooled human S9 fraction on ice. Prepare a working solution of the pyridoxazine compound and a cocktail of cofactors (e.g., NADPH, UDPGA, PAPS) in phosphate buffer.[13]
-
Initiate Reaction: Pre-warm the S9 fraction and compound solution at 37°C. Initiate the reaction by adding the cofactor cocktail.[13]
-
Time Course Sampling: Follow the same procedure as the microsomal assay, collecting samples at appropriate time points.
-
Sample Preparation and Analysis: Process the samples as described for the microsomal assay.
-
Data Analysis: Calculate t½ and CLint as for the microsomal assay.
Hepatocyte Stability Assay
This assay represents the gold standard for in vitro metabolic stability assessment, providing the most physiologically relevant data.[18][19]
Rationale: Using intact hepatocytes provides the full complement of metabolic enzymes, cofactors, and transport systems, offering a comprehensive picture of a compound's hepatic clearance.[11][17][18]
Workflow Diagram:
Caption: Workflow for Hepatocyte Stability Assay.
Step-by-Step Protocol:
-
Prepare Hepatocytes: Rapidly thaw cryopreserved human hepatocytes and resuspend them in pre-warmed incubation medium. Determine cell viability and density.
-
Initiate Incubation: Add the pyridoxazine compound to the hepatocyte suspension in a shaking water bath or incubator at 37°C with 5% CO2.[17]
-
Time Course Sampling: At each time point, remove an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.[17][18]
-
Sample Preparation and Analysis: Process the samples as previously described.
-
Data Analysis: Calculate t½ and CLint. The intrinsic clearance can be scaled to predict in vivo hepatic clearance.[19]
Comparative Data Analysis of Novel Pyridoxazine Compounds
To illustrate the application of these assays, consider the following hypothetical data for a series of novel pyridoxazine compounds (PYD-1, PYD-2, PYD-3) compared to a reference compound with known metabolic properties.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Reference | 25 | 27.7 | Moderate |
| PYD-1 | > 60 | < 11.5 | High |
| PYD-2 | 10 | 69.3 | Low |
| PYD-3 | 45 | 15.4 | Moderate-High |
Table 2: Metabolic Stability in Human S9 Fraction
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Reference | 20 | 34.7 | Moderate |
| PYD-1 | 55 | 12.6 | High |
| PYD-2 | 8 | 86.6 | Low |
| PYD-3 | 38 | 18.2 | Moderate-High |
Table 3: Metabolic Stability in Human Hepatocytes
| Compound | t½ (min) | CLint (µL/min/10^6 cells) | Predicted In Vivo Hepatic Clearance (mL/min/kg) |
| Reference | 18 | 38.5 | 15.2 (Intermediate) |
| PYD-1 | 50 | 13.9 | 5.8 (Low) |
| PYD-2 | 6 | 115.5 | 19.8 (High) |
| PYD-3 | 35 | 19.8 | 8.1 (Low-Intermediate) |
Interpretation of Results:
-
PYD-1 consistently demonstrates high metabolic stability across all three in vitro systems, suggesting it is less susceptible to both Phase I and Phase II metabolism. This compound would be a promising candidate for further development, with a lower anticipated in vivo clearance.
-
PYD-2 exhibits low metabolic stability, indicating rapid metabolism. This compound would likely have a short half-life in vivo and may require significant chemical modification to improve its metabolic profile.
-
PYD-3 shows moderate to high stability, representing a good balance. Further investigation into its metabolite profile would be warranted to ensure no reactive or pharmacologically active metabolites are formed.
Concluding Remarks and Future Directions
The evaluation of metabolic stability is a cornerstone of modern drug discovery.[2] By employing a tiered approach, starting with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models for promising candidates, researchers can efficiently identify pyridoxazine compounds with desirable pharmacokinetic properties. The data generated from these studies are invaluable for guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, ultimately leading to the selection of drug candidates with a higher probability of success in clinical development.
Further investigations should focus on metabolite identification to understand the specific metabolic pathways of the pyridoxazine core and to identify any potential for the formation of reactive metabolites, which can be associated with idiosyncratic drug toxicity.[23][24]
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- Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability.
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- Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF - ResearchG
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A Comparative Study of Pyridoxazine and Benzoxazine Scaffolds: Synthesis, Properties, and Applications
In the ever-evolving landscape of materials science and medicinal chemistry, the quest for novel molecular scaffolds with tailored properties is paramount. Among the plethora of heterocyclic compounds, benzoxazines have carved a significant niche, particularly in the realm of high-performance polymers and as privileged structures in drug discovery. Their synthetic versatility, thermal stability, and diverse biological activities have made them a subject of intense research. This guide delves into a comparative analysis of the well-established benzoxazine scaffold and its heteroaromatic analogue, the pyridoxazine scaffold. By replacing the benzene ring with a pyridine moiety, a new dimension of chemical and physical properties is introduced, offering unique advantages and potential applications.
This comprehensive guide will navigate through the synthesis, physicochemical properties, polymerization behavior, and potential applications of both scaffolds, supported by experimental data and protocols. We aim to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform their selection and design of next-generation materials and therapeutics.
Unveiling the Scaffolds: Structural and Synthetic Overview
The Benzoxazine Scaffold: A Robust Foundation
Benzoxazines are bicyclic heterocyclic compounds featuring a benzene ring fused to a 1,3-oxazine ring.[1] The most common and widely studied isomer is the 3,4-dihydro-2H-1,3-benzoxazine.[2]
The synthesis of benzoxazine monomers is typically achieved through a one-pot Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde.[3][4] This straightforward and often solventless method allows for a high degree of molecular design flexibility by varying the phenolic and amine precursors.[5]
dot
Caption: General synthesis of pyridyl-oxazine monomers.
Comparative Physicochemical Properties
The fundamental difference between the benzene and pyridine rings dictates the variance in the physicochemical properties of the resulting oxazine scaffolds.
| Property | Benzoxazine Scaffold | Pyridoxazine Scaffold | Rationale for Difference |
| Basicity | Neutral to weakly acidic (phenolic precursors) | Basic | The lone pair of electrons on the pyridine nitrogen atom imparts Lewis basicity. [6] |
| Solubility | Generally soluble in common organic solvents. | Often exhibits enhanced solubility, particularly in polar solvents. | The polar nature of the pyridine ring can improve solubility. [3] |
| Hydrogen Bonding | Capable of forming hydrogen bonds through the phenolic hydroxyl group upon ring-opening. | The pyridine nitrogen can act as a hydrogen bond acceptor, influencing intermolecular interactions. [2] | |
| Electronic Effects | The benzene ring is electron-rich and can undergo electrophilic substitution. | The pyridine ring is electron-deficient, affecting the reactivity of the oxazine ring. |
Polymerization Behavior: A Tale of Two Rings
Both benzoxazine and pyridoxazine monomers can undergo thermal ring-opening polymerization (ROP) to form highly cross-linked thermosetting polymers, known as polybenzoxazines and polypyridoxazines, respectively. [7][8] dot
Caption: Comparative workflow of benzoxazine and pyridoxazine polymerization.
Curing Temperature and Catalysis
A significant difference lies in their polymerization temperature. The pyridine moiety in the pyridoxazine scaffold can act as an internal catalyst, lowering the onset temperature of ring-opening polymerization compared to its benzoxazine counterpart. [3]This is attributed to the basic nitrogen atom facilitating the protonation steps involved in the polymerization mechanism.
Table 2: Comparative Polymerization Temperatures
| Monomer Type | Typical Curing Onset Temperature (°C) | Reference |
| Bisphenol A-based Benzoxazine | 220-250 | [9] |
| Pyridine-containing Benzoxazine | 180-220 | [3] |
Properties of the Resulting Polymers
The incorporation of the pyridine ring into the polymer backbone has a pronounced effect on the final properties of the thermoset.
| Property | Polybenzoxazine | Polypyridoxazine | Impact of Pyridine Ring |
| Thermal Stability | High thermal stability. | Generally exhibits higher thermal degradation temperatures. [9] | The rigid aromatic-heterocyclic structure enhances thermal stability. |
| Mechanical Properties | Good mechanical strength and stiffness. | Increased cross-link density can lead to enhanced mechanical properties. [9] | The pyridine ring contributes to a more rigid polymer network. |
| Adhesion | Good adhesion to various substrates. | Improved adhesion to polar substrates. [9] | The polarity of the pyridine ring enhances interfacial interactions. |
| Flame Retardancy | Inherently good flame retardancy. | Potentially enhanced flame retardancy due to the nitrogen content. | Nitrogen-containing polymers often exhibit char-forming tendencies. |
Applications: From High-Performance Materials to Drug Discovery
The distinct properties of benzoxazine and pyridoxazine scaffolds open doors to a wide array of applications.
Benzoxazines: The Established Workhorse
Polybenzoxazines are commercially available and find use in:
-
Aerospace and Automotive Industries: As matrices for high-performance composites due to their excellent thermal and mechanical properties. [10]* Electronics: For encapsulation and as printed circuit board laminates owing to their low dielectric constant and low water absorption. [11]* Adhesives and Coatings: Offering superior performance in demanding environments. [12] In medicinal chemistry, the benzoxazine scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds with antimicrobial, anticancer, and anti-inflammatory properties. [8][13]
Pyridoxazines: The Promising Newcomer
The unique attributes of the pyridoxazine scaffold make it a compelling candidate for:
-
Advanced Polymers: For applications requiring even higher thermal stability and enhanced adhesion. The catalytic effect of the pyridine ring could also enable lower temperature curing processes, which is advantageous for certain manufacturing techniques. [9]* Drug Development: The basicity of the pyridine ring can be crucial for drug-receptor interactions and for improving the pharmacokinetic properties of drug candidates. Pyrido-oxazine derivatives have shown promise as potent and selective inhibitors in cancer therapy. [14]The pyridine moiety is a common feature in many approved drugs, and its incorporation into the oxazine framework is a promising strategy for developing novel therapeutics. [15][16]
Experimental Protocols
General Synthesis of a Benzoxazine Monomer (Bisphenol A-aniline based)
Materials:
-
Bisphenol A
-
Aniline
-
Paraformaldehyde
-
Toluene (optional, for solvent-based method)
Procedure (Solventless):
-
In a round-bottom flask, combine Bisphenol A (1 molar equivalent), aniline (2 molar equivalents), and paraformaldehyde (4 molar equivalents).
-
Heat the mixture with stirring to 110 °C.
-
Maintain the temperature and continue stirring for 1-2 hours until the mixture becomes a clear, viscous liquid.
-
Cool the reaction mixture to room temperature. The product can be purified by recrystallization from a suitable solvent like ethanol.
General Synthesis of a Pyridoxazine Monomer (3-Aminopyridine-Bisphenol A based)
Materials:
-
3-Aminopyridine
-
Bisphenol A
-
Paraformaldehyde
-
1,4-Dioxane
Procedure:
-
To a solution of 3-aminopyridine (2 molar equivalents) and Bisphenol A (1 molar equivalent) in 1,4-dioxane, add paraformaldehyde (4 molar equivalents).
-
Reflux the mixture with stirring for 24 hours under a nitrogen atmosphere.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel. [3]
Conclusion and Future Outlook
The comparative study of pyridoxazine and benzoxazine scaffolds reveals a fascinating interplay between structure and properties. While benzoxazines have established themselves as robust and versatile materials, the introduction of a pyridine ring in the pyridoxazine scaffold offers a strategic advantage in several key areas. The lower polymerization temperature, enhanced thermal stability, and inherent basicity of pyridoxazines make them highly attractive for both advanced materials and medicinal chemistry applications.
Future research should focus on the synthesis and characterization of a wider range of pyridoxazine isomers and their corresponding polymers to fully elucidate the structure-property relationships. Direct, side-by-side comparative studies with their benzoxazine counterparts under identical experimental conditions are crucial for generating robust, quantitative data. As the demand for materials with tailored functionalities and novel drug candidates continues to grow, the exploration of heteroaromatic scaffolds like pyridoxazines will undoubtedly pave the way for exciting innovations.
References
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Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. ACS Applied Polymer Materials. [Link]
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Synthesis and properties of polybenzoxazines containing pyridyl group. ResearchGate. [Link]
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Two novel benzoxazine monomers containing allyl groups: 3-allyl-3,4-dihydro-2H-1,3-benzoxazine and bis(3-allyl-3,4-dihydro-2H-1,3-benzoxazinyl)isopropane have been synthesized from phenol and Bisphenol A with allylamine and formaldehyde. Macromolecules. [Link]
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Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interaction. American Chemical Society. [Link]
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Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]
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Introduction to Commercial Benzoxazine and Their Unique Properties. Semantic Scholar. [Link]
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Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. [Link]
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Developments in The Synthesis of Certain Novel-[2][5]Oxazine Derivatives and its Biological Activities. International Journal of Research Publication and Reviews. [Link]
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Novel pyrido[2,3-b]o[2][9]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC. [Link]
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Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. [Link]
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Benzoxazine/amine-based polymer networks featuring stress-relaxation and reprocessability. Frontiers in Chemistry. [Link]
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A Brief View on Pyridine Compounds. Journal of Organic and Medicinal Chemistry. [Link]
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Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. PubMed. [Link]
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A Researcher's Guide to Validating EGFR Target Engagement of New Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, confirming that a novel kinase inhibitor reaches and interacts with its intended target, the Epidermal Growth Factor Receptor (EGFR), within the complex cellular environment is a critical milestone. This guide provides an in-depth, objective comparison of the leading methodologies for validating EGFR target engagement, moving beyond mere procedural descriptions to elucidate the causality behind experimental choices and ensure the scientific integrity of your findings.
The Central Challenge: Moving from in vitro Potency to Cellular Efficacy
A compound's potent inhibition of purified EGFR in a biochemical assay is a promising start, but it is not a guarantee of cellular activity. The journey of a small molecule inhibitor into a cell and to its target is fraught with obstacles, including cell membrane permeability, intracellular compartmentalization, and competition with high concentrations of endogenous ATP. Therefore, robust and reliable methods to confirm intracellular target engagement are paramount. This guide will compare and contrast three widely adopted techniques: the direct binding assessment via the Cellular Thermal Shift Assay (CETSA), the real-time proximity-based NanoBRET™ assay, and the functional downstream readout of phospho-EGFR levels by Western blotting.
Understanding the Battlefield: The EGFR Signaling Pathway
Before delving into the validation techniques, a foundational understanding of the EGFR signaling pathway is essential. EGFR, a receptor tyrosine kinase, plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. Kinase inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing this crucial autophosphorylation step.
Caption: The EGFR signaling pathway and the point of intervention for kinase inhibitors.
A Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement assay depends on several factors, including the stage of drug discovery, the specific questions being asked, and available resources. Here, we compare CETSA, NanoBRET™, and phospho-Western blotting, highlighting their principles, strengths, and limitations.
| Parameter | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Phospho-EGFR Western Blot |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Immunodetection of the phosphorylation status of EGFR as a downstream functional readout of kinase activity. |
| Measures | Direct physical interaction between inhibitor and EGFR in a cellular context. | Direct binding of the inhibitor to EGFR in live cells, in real-time. | Indirect measure of target engagement via inhibition of EGFR's catalytic activity. |
| Cellular Context | Can be performed in intact cells, cell lysates, and tissue samples. | Live cells. | Cell lysates. |
| Throughput | Moderate to high, with newer formats improving scalability. | High-throughput, suitable for screening large compound libraries. | Low to moderate. |
| Sensitivity | Dependent on the magnitude of the thermal shift and antibody quality for detection. | Very high, due to the brightness of NanoLuc® luciferase and low background. | Dependent on antibody affinity and specificity. |
| Quantitative? | Semi-quantitative (Western blot) to quantitative (other detection methods). | Highly quantitative, allowing for determination of IC50 and residence time. | Semi-quantitative. |
| Labeling Required? | No, it is a label-free technique for the target protein. | Requires genetic fusion of NanoLuc® to EGFR and a fluorescent tracer. | No, relies on specific antibodies. |
| Key Advantage | Confirms target engagement with endogenous protein in a label-free manner. | Real-time, live-cell measurements and high-throughput capabilities. | Provides a functional readout of kinase inhibition. |
| Key Limitation | Not all inhibitor binding events result in a detectable thermal shift. | Requires genetic modification of the target protein, which may alter its function. | Does not directly measure inhibitor binding; downstream effects can be influenced by other pathways. |
In-Depth Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Label-Free Target Engagement
CETSA is a powerful biophysical method that directly confirms the physical interaction between a drug and its target protein within the cell. The principle is elegantly simple: when a ligand binds to its target protein, it often increases the protein's thermal stability.
Caption: A streamlined workflow of the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., A431 for overexpressed wild-type EGFR, or a cell line with a specific EGFR mutation) to approximately 80% confluency.
-
Treat cells with a dose-response range of the new kinase inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
Self-Validation Control: Include a known potent EGFR inhibitor (e.g., Gefitinib or Osimertinib) as a positive control and a compound known to not bind EGFR as a negative control.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.
-
Self-Validation Control: Include an unheated (37°C) sample for each treatment condition to represent the total soluble protein at baseline.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by Western blotting using a specific antibody against total EGFR.
-
-
Data Interpretation:
-
Quantify the band intensities for EGFR at each temperature for each treatment condition.
-
Normalize the band intensities to the unheated control for each respective treatment.
-
Plot the normalized signal as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement. The magnitude of this shift (ΔTm) can be used to rank the potency of different inhibitors.
-
NanoBRET™ Target Engagement Assay: Real-Time, Live-Cell Quantification
The NanoBRET™ assay is a proximity-based method that allows for the quantitative measurement of inhibitor binding to EGFR in living cells in real-time. It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor (NanoLuc® luciferase fused to EGFR) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the EGFR kinase domain). An inhibitor that binds to the EGFR kinase domain will compete with the tracer, leading to a decrease in the BRET signal.
Caption: The experimental workflow for the NanoBRET™ Target Engagement Assay.
-
Cell Preparation:
-
Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding a fusion of EGFR and NanoLuc® luciferase.
-
Culture the transfected cells for 18-24 hours to allow for protein expression.
-
Self-Validation Control: Perform a Western blot to confirm the expression of the EGFR-NanoLuc® fusion protein at the expected molecular weight.
-
-
Assay Setup:
-
Harvest and plate the transfected cells in a white, 96- or 384-well assay plate.
-
Prepare a serial dilution of the new kinase inhibitor in a suitable buffer.
-
Add the fluorescent tracer at a predetermined optimal concentration to the cells, followed by the addition of the inhibitor dilutions or vehicle control.
-
Self-Validation Control: Include wells with cells only (no tracer or inhibitor) for background subtraction and wells with cells and tracer only (no inhibitor) to determine the maximum BRET signal.
-
-
Detection:
-
Incubate the plate at 37°C in a CO2 incubator for a period of time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to reduce background from any secreted fusion protein).
-
Measure the luminescence at two wavelengths using a plate reader with appropriate filters: one for the donor (NanoLuc®) and one for the acceptor (tracer).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Subtract the background BRET ratio (from cells without tracer) from all other BRET ratios.
-
Normalize the data to the vehicle control (100%) and a control with a saturating concentration of a known potent inhibitor (0%).
-
Plot the normalized BRET signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Phospho-EGFR Western Blot: A Functional Readout of Inhibition
While CETSA and NanoBRET™ directly measure inhibitor binding, a phospho-EGFR Western blot provides a crucial functional readout of whether this binding translates into the inhibition of the receptor's catalytic activity. This technique is a cornerstone of kinase inhibitor validation.
Caption: The workflow for assessing EGFR inhibition via phospho-Western blotting.
-
Cell Culture and Treatment:
-
Plate a cell line with detectable EGFR phosphorylation (e.g., A431).
-
Starve the cells in serum-free media for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with a dose-response range of the new kinase inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce EGFR phosphorylation.
-
Self-Validation Controls:
-
Include an unstimulated, untreated control to show basal phosphorylation.
-
Include an EGF-stimulated, vehicle-treated control to show maximal phosphorylation.
-
Include a known potent EGFR inhibitor as a positive control for inhibition.
-
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Determine the protein concentration of each lysate using a standard method like a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST; avoid milk as it contains phosphoproteins that can increase background).
-
Incubate the membrane with a primary antibody specific for a key phosphorylated tyrosine residue on EGFR (e.g., p-EGFR Tyr1068).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Self-Validation Control: Strip the membrane and re-probe with an antibody for total EGFR to normalize for any differences in protein loading.
-
Phospho-Specificity Validation: To confirm that the antibody is specific to the phosphorylated form of EGFR, treat a control lysate with a phosphatase (e.g., lambda protein phosphatase) before running the Western blot. The signal should be significantly reduced or absent after phosphatase treatment.
-
-
Data Analysis:
-
Quantify the band intensities for both p-EGFR and total EGFR.
-
Calculate the ratio of p-EGFR to total EGFR for each sample to obtain a normalized measure of EGFR activation.
-
Plot the normalized p-EGFR signal against the inhibitor concentration to determine the IC50 of functional EGFR inhibition.
-
Conclusion: An Integrated Approach for Confident Target Validation
Validating the target engagement of new EGFR kinase inhibitors requires a multi-faceted and rigorous approach. No single assay can provide a complete picture. While CETSA and NanoBRET™ offer powerful, direct evidence of inhibitor binding within the cell, a phospho-EGFR Western blot provides the essential confirmation that this binding translates into a functional consequence – the inhibition of the kinase's activity. By employing these methods in a complementary fashion and incorporating the principles of self-validation into each protocol, researchers can build a robust and compelling data package that confidently bridges the gap between in vitro potency and cellular efficacy, paving the way for the development of the next generation of targeted cancer therapies.
References
- BenchChem.
A Head-to-Head Comparison of Pyrido[2,3-b]oxazine Synthesis Methods: A Guide for Researchers
For chemists engaged in the discovery and development of novel therapeutics and functional materials, the pyrido[2,3-b]oxazine scaffold represents a privileged heterocyclic system. Its presence in molecules with a wide range of biological activities, including potent EGFR-TK inhibitors for non-small cell lung cancer, underscores the importance of efficient and versatile synthetic routes to this core structure.[1] This guide provides a head-to-head comparison of three prominent methods for the synthesis of pyrido[2,3-b]oxazines, offering an in-depth analysis of their underlying mechanisms, experimental protocols, and relative merits to aid researchers in selecting the optimal strategy for their specific synthetic goals.
Introduction to Pyrido[2,3-b]oxazines
The fusion of a pyridine and a 1,4-oxazine ring creates the pyrido[2,3-b]oxazine system, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The strategic incorporation of this scaffold into molecular designs has led to the development of compounds with promising anticancer properties.[1] The efficacy of these molecules is intrinsically linked to the ability to synthesize and derivatize the core structure in a controlled and efficient manner. This guide will dissect three distinct and powerful approaches to constructing this valuable heterocyclic framework.
Method 1: Classical Condensation of 2-Amino-3-hydroxypyridine with α-Haloketones
This long-standing method relies on the nucleophilic character of 2-amino-3-hydroxypyridine and the electrophilic nature of α-haloketones to construct the pyrido[2,3-b]oxazine ring system. The reaction proceeds through a sequential N-alkylation followed by an intramolecular cyclization.
Causality Behind Experimental Choices
The choice of 2-amino-3-hydroxypyridine as a starting material is strategic due to the presence of three nucleophilic centers: the amino group, the hydroxyl group, and the pyridine nitrogen.[2][3] The reaction conditions can be tuned to favor the desired reactivity. The initial step is the SN2 reaction between the amino group and the α-haloketone. The basicity of the amino group makes it a more potent nucleophile than the hydroxyl group under neutral or slightly basic conditions. The subsequent intramolecular cyclization to form the oxazine ring is typically promoted by a base, which deprotonates the hydroxyl group, enhancing its nucleophilicity to attack the carbonyl carbon.
Experimental Protocol: Synthesis of a Substituted Pyrido[2,3-b]oxazine
Step 1: Synthesis of 2-Amino-3-hydroxypyridine. A common route to this key intermediate involves the reduction of 2-hydroxy-3-nitropyridine.[2][4]
-
To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Pd/C (1 g).
-
Flush the mixture with argon, then bubble hydrogen gas through the solution for 10 minutes.
-
Maintain a hydrogen atmosphere using a balloon and stir the mixture overnight at room temperature.
-
Filter the mixture through celite, washing the celite pad with methanol.
-
Evaporate the solvent under reduced pressure. The resulting solid can be purified by silica gel chromatography (5% MeOH/CH2Cl2) to yield 2-amino-3-hydroxypyridine (yields up to 89%).[4]
Step 2: Condensation and Cyclization.
-
Dissolve 2-amino-3-hydroxypyridine (1 eq.) and the desired α-haloketone (1 eq.) in a suitable solvent such as ethanol or DMF.
-
Add a base, such as potassium carbonate or sodium ethoxide (1.1 eq.), to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired pyrido[2,3-b]oxazine.
Data Presentation
| Feature | Description |
| Starting Materials | 2-Amino-3-hydroxypyridine derivatives, α-haloketones |
| Key Steps | N-alkylation, Intramolecular cyclization |
| Reaction Conditions | Basic, elevated temperatures |
| Advantages | Utilizes readily available starting materials. |
| Disadvantages | Can lead to side products if the reaction is not carefully controlled. |
Mechanistic Diagram
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Page loading... [wap.guidechem.com]
- 4. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to High-Purity Assessment of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine via High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Drug Development
The heterocyclic scaffold, 2,3-Dihydro-1H-pyrido[2,3-b]oxazine, represents a core structural motif in numerous pharmacologically active agents.[1][2] Its derivatives have shown promise in a range of therapeutic areas, making the precise and accurate determination of their purity a cornerstone of drug discovery, development, and manufacturing.[3][4] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering the resolution and sensitivity required to separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products.[3][5]
This guide provides a comprehensive comparison of HPLC methodologies for the purity assessment of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine. We will delve into the rationale behind method development, present a robust experimental protocol, and discuss the validation of the method in accordance with International Council for Harmonisation (ICH) guidelines.[6][7][8]
Methodology Comparison: Selecting the Optimal HPLC Approach
The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties.[3][9] 2,3-Dihydro-1H-pyrido[2,3-b]oxazine is a heterocyclic compound containing nitrogen and oxygen atoms, which can influence its polarity and basicity.[10] These properties are critical in selecting the appropriate stationary and mobile phases to achieve optimal separation from potential impurities.
| Parameter | Method A: Reversed-Phase HPLC (Recommended) | Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) | Method C: Normal-Phase HPLC |
| Stationary Phase | C18 (Octadecyl silane) | Unmodified Silica or Amide | Silica or Cyano |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium acetate) | High organic content (>80% Acetonitrile) with aqueous buffer | Non-polar solvents (e.g., Hexane, Isopropanol) |
| Analyte Elution | Polar compounds elute first | Non-polar compounds elute first | Polar compounds are strongly retained |
| Advantages | Robust, reproducible, wide applicability for moderately polar compounds. | Excellent for separating very polar compounds and isomers.[11] | Good for separating non-polar compounds and isomers. |
| Disadvantages | May have limited retention for very polar impurities. | Can have longer equilibration times; sensitive to water content in the mobile phase. | Requires non-aqueous solvents; sensitive to water. |
| Applicability to 2,3-Dihydro-1H-pyrido[2,3-b]oxazine | High. The structure suggests moderate polarity, making it well-suited for reversed-phase separation. | Moderate. Could be useful if highly polar impurities are expected. | Low. The compound is likely too polar for good retention and peak shape. |
Based on the structural characteristics of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine, a Reversed-Phase HPLC method (Method A) is recommended as the most robust and versatile approach. The C18 stationary phase provides a non-polar environment, and a buffered mobile phase of acetonitrile and water allows for fine-tuning the separation of the main component from its impurities. The use of a buffer is crucial to control the ionization of the basic nitrogen atoms in the molecule, thereby ensuring symmetrical peak shapes.[10]
Recommended Experimental Protocol: Reversed-Phase HPLC
This protocol details a validated method for the purity determination of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine.
Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
2,3-Dihydro-1H-pyrido[2,3-b]oxazine reference standard and sample
Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm (based on methods for similar oxazine derivatives)[12]
-
Injection Volume: 10 µL
Sample Preparation
-
Prepare a stock solution of the 2,3-Dihydro-1H-pyrido[2,3-b]oxazine reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Prepare the sample solution at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6][7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery experiments at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualizing the Experimental Workflow
Caption: A flowchart of the HPLC purity assessment workflow.
Logical Framework for Method Development
The selection of an appropriate HPLC method is a systematic process guided by the chemical properties of the analyte.
Caption: Decision tree for HPLC method development.
Conclusion
The purity of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine is a critical quality attribute that can be reliably assessed using a validated reversed-phase HPLC method. The presented protocol, utilizing a C18 column with a buffered acetonitrile/water mobile phase, provides a robust starting point for researchers and drug development professionals. Adherence to the principles of method validation outlined by the ICH is paramount to ensure the generation of accurate and reproducible data, which is essential for regulatory submissions and ensuring patient safety. The systematic approach to method development detailed in this guide can be adapted for other similar heterocyclic compounds, providing a framework for efficient and effective analytical support in pharmaceutical development.
References
- International Conference on Harmonization, "Q2(R1): Validation of Analytical Procedures: Text and Methodology," (1995).
- Sepuxianyun, "Heterocycles Structural Analysis in HPLC Method Development," (2025).
- Pharmaguideline, "Steps for HPLC Method Valid
- ResearchGate, "ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES," (2021).
- Zenodo, "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW," (2024).
- LCGC International, "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies," (2020).
- ResearchGate, "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF," (2025).
- ResearchGate, "Examples of HPLC chromatograms of pure and crude oxazines 11(R 1 ,X,R 2... ," (n.d.).
- Pharma's Almanac, "Navigating HPLC Method Development: Tips for Success," (2024).
- Asian Journal of Pharmaceutical Research, "Steps involved in HPLC Method Development," (n.d.).
- World Journal of Pharmaceutical and Medical Research, "HPLC METHOD DEVELOPMENT AND VALID
- ResearchGate, "(PDF)
- IJPPR, "A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities," (2016).
- RSC Publishing, "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity," (n.d.).
- International Journal of Science and Research Archive, "Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols," (2021).
-
NIH, "Novel pyrido[2,3-b][6][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer," (n.d.).
Sources
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- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. wjpmr.com [wjpmr.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. asianjpr.com [asianjpr.com]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Ensuring Reproducibility in Biological Assays of 2,3-Dihydro-1H-pyrido[2,3-b]oxazines
Introduction: The Therapeutic Promise and Assay Challenge of Pyrido[2,3-b]oxazines
The 2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold is a privileged structure in medicinal chemistry, forming the core of novel inhibitors targeting critical cancer signaling pathways. Derivatives of this versatile heterocycle have demonstrated potent activity against key oncology targets, including the Epidermal Growth Factor Receptor (EGFR) and pivotal kinases in the DNA Damage Response (DDR) network like DNA-PK and PI3K-related kinases. As researchers and drug developers, our ability to robustly and reproducibly evaluate the biological activity of these compounds is paramount to their successful clinical translation.
This guide provides an in-depth comparison of common biological assays employed in the characterization of 2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives. Moving beyond mere protocols, we will dissect the critical parameters, potential pitfalls, and best practices that underpin assay reproducibility. By understanding the "why" behind the "how," we can build self-validating experimental systems that generate trustworthy and comparable data—the bedrock of sound scientific and drug development progress.
Part 1: Assessing Cellular Viability and Cytotoxicity
A primary objective in evaluating anticancer compounds is to determine their effect on tumor cell proliferation and viability. The most common methods rely on the metabolic activity of living cells.
Comparison of Metabolic Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[1] However, its reproducibility is notoriously sensitive to experimental conditions. Newer generation tetrazolium salts like XTT, MTS, and WST-1 have been developed to overcome some of the limitations of the MTT assay, primarily by producing a water-soluble formazan product.
| Assay | Principle | Advantages | Key Reproducibility Challenges |
| MTT | Reduction of yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1][2] | Inexpensive, widely established. | Incomplete solubilization of formazan crystals; interference from colored or reducing/oxidizing test compounds; MTT toxicity at high concentrations or long incubations.[3][4][5] |
| XTT/MTS/WST-1 | Reduction to a water-soluble formazan, eliminating the solubilization step. | Higher sensitivity, simpler protocol (no solubilization step), less toxic to cells. | Potential for high background absorbance from media components; still susceptible to interference from compounds that affect cellular redox state. |
Expert Insight: While the MTT assay is a workhorse, its dependency on a final solubilization step introduces significant potential for variability. Incomplete dissolution of formazan crystals is a frequent source of error, leading to underestimation of cell viability.[2][3] For pyrido[2,3-b]oxazine derivatives, which can be colored, it is crucial to include compound-only controls to account for any intrinsic absorbance that could confound results.[4] Whenever possible, transitioning to a water-soluble formazan-based assay like WST-1 or MTS is recommended for improved reproducibility.
Experimental Protocol: A Robust MTT Assay
This protocol incorporates best practices to mitigate common sources of variability.
-
Cell Seeding:
-
Culture cells to ~80% confluency to ensure they are in the logarithmic growth phase.[3]
-
Perform a cell count and viability assessment (e.g., via trypan blue exclusion).
-
Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.[2] Critical: Inconsistent cell seeding is a major source of variability. Ensure a homogenous cell suspension during plating.
-
To mitigate the "edge effect," where wells on the perimeter of the plate evaporate faster, fill these outer wells with sterile PBS or media without cells.[2]
-
Incubate for 24 hours to allow cells to adhere and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2,3-dihydro-1H-pyrido[2,3-b]oxazine compounds in culture medium.
-
Remove the seeding medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize and protect from light.[3]
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[6]
-
Incubate for 2-4 hours at 37°C. Critical: The incubation time should be consistent across all plates and experiments and optimized for the specific cell line.[6]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from media-only wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Caption: Workflow for a reproducible MTT cytotoxicity assay.
Part 2: Evaluating Target Engagement: Kinase Inhibition
Many pyrido[2,3-b]oxazine derivatives function by inhibiting protein kinases. Evaluating their effect on these targets can be performed in both cellular and cell-free (biochemical) systems.
Cellular Target Engagement: Phosphorylation Status
Western blotting is the gold-standard for assessing the phosphorylation status of a target kinase (e.g., EGFR) within a cell. It provides a direct readout of the inhibitor's ability to block signaling.
Expert Insight: Reproducibility in Western blotting hinges on meticulous protein quantification and consistent loading. Normalizing the phosphorylated protein signal to the total protein level for that target is essential to correct for any loading variations.[8] For phospho-proteins, using Bovine Serum Albumin (BSA) instead of milk as a blocking agent is often recommended to reduce background.[8]
-
Cell Culture and Lysis:
-
Seed and treat cells with the pyrido[2,3-b]oxazine compound as in the cytotoxicity assay.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Critical: The inclusion of phosphatase inhibitors is non-negotiable to preserve the phosphorylation state of proteins.
-
Harvest lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
Normalize all samples to the same concentration with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate with a primary antibody against the phosphorylated target (e.g., anti-p-EGFR Y1173) overnight at 4°C.[9]
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL chemiluminescent substrate for detection.[8]
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize, strip the membrane using a mild stripping buffer.
-
Re-block and probe with a primary antibody for the total, non-phosphorylated target protein (e.g., anti-total EGFR).
-
Repeat the detection steps.
-
-
Data Analysis:
-
Use densitometry software to quantify the band intensities for both the phosphorylated and total protein.
-
Calculate the ratio of p-EGFR to total EGFR for each sample and normalize to the vehicle control.
-
Caption: Key steps for a reproducible phospho-protein Western blot.
Biochemical (Cell-Free) Kinase Assays
Biochemical assays measure the direct interaction of an inhibitor with a purified kinase enzyme. They are essential for determining potency (e.g., IC50) and understanding the mechanism of action.
| Assay Platform | Principle | Advantages | Key Reproducibility Challenges |
| ADP-Glo™ | Luminescence-based detection of ADP produced in the kinase reaction.[10][11] | Universal for any ADP-producing enzyme, high sensitivity, tolerates high ATP concentrations.[12] | Signal stability can be enzyme-dependent; requires careful optimization of enzyme and substrate concentrations. |
| HTRF® | Homogeneous Time-Resolved Fluorescence (TR-FRET) between a donor and acceptor on the antibody and phosphorylated substrate.[13] | Homogeneous ("mix-and-read"), robust, low background, suitable for HTS.[14][15] | Requires specific antibody pairs; potential for compound interference with FRET signal. |
| Radiometric ([³²P]-ATP) | Measures the incorporation of radioactive phosphate from [γ-³²P]-ATP onto a substrate. | Direct and highly sensitive measurement of phosphorylation.[16] | Requires handling of radioactive materials; lower throughput; autophosphorylation can interfere.[16] |
Expert Insight: For initial screening and IC50 determination, luminescence-based platforms like ADP-Glo™ offer a robust and universal approach. Their high sensitivity allows for the use of low enzyme concentrations, which is critical for identifying potent inhibitors. A key to reproducibility in any kinase assay is to run the reaction under initial velocity conditions, typically by ensuring that less than 10-15% of the substrate is consumed. This requires careful optimization of reaction time and enzyme concentration.[17]
This protocol is adapted for determining the IC50 of a pyrido[2,3-b]oxazine inhibitor against a target kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
Prepare the kinase, substrate (peptide or protein), and ATP at 2X the final desired concentration in kinase buffer.
-
Prepare serial dilutions of the inhibitor at 2X the final concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X inhibitor dilution (or vehicle).
-
Add 2.5 µL of the 2X enzyme/substrate mix.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 1X ATP solution. Critical: The final ATP concentration should be at or near the Kₘ for the enzyme to ensure physiologically relevant IC50 values.[18]
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[19]
-
Incubate for 40 minutes at room temperature.[19]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[19]
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Part 3: Measuring the DNA Damage Response (DDR)
Given that some pyrido[2,3-b]oxazine derivatives may inhibit DDR kinases, assessing their impact on DNA integrity is crucial.
Comparison of DNA Damage Assays
| Assay | Principle | Advantages | Key Reproducibility Challenges |
| γH2AX Staining | Immunofluorescent detection of phosphorylated histone H2AX, a marker for DNA double-strand breaks (DSBs).[20] | Highly sensitive for DSBs; allows for single-cell quantification of damage foci.[21][22] | Manual counting of foci can be subjective and labor-intensive; automated analysis requires robust software and consistent imaging parameters.[23] |
| Comet Assay | Single-cell gel electrophoresis where damaged DNA fragments migrate out of the nucleus, forming a "comet tail."[24] | Detects both single and double-strand breaks; relatively inexpensive. | Highly sensitive to variations in lysis, electrophoresis time, and voltage; requires careful standardization.[25][26][27] |
Expert Insight: The γH2AX immunofluorescence assay is a powerful and specific method for quantifying DSBs, a lethal form of DNA damage often induced by DDR inhibitors.[20][22] For reproducible results, it is critical to standardize the entire workflow, from cell fixation and permeabilization to antibody concentrations and imaging settings (e.g., exposure time).[23] Using an automated image analysis pipeline is highly recommended to eliminate user bias in foci counting.[23]
Caption: Simplified DDR pathway showing ATM activation and γH2AX formation.
Experimental Protocol: γH2AX Immunofluorescence Staining
-
Cell Culture:
-
Seed cells on glass coverslips in a multi-well plate.
-
Allow cells to adhere for 24 hours, then treat with the test compound for the desired time.
-
-
Fixation and Permeabilization:
-
Staining:
-
Wash with PBS.
-
Block with 5% Normal Goat Serum or BSA in PBS for 1 hour to prevent non-specific antibody binding.[20]
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.[23]
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.[20]
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.[20]
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope, keeping acquisition settings (e.g., laser power, exposure time) constant for all samples.
-
-
Image Analysis:
-
Use an automated image analysis software (e.g., Fiji/ImageJ, CellProfiler) to count the number of γH2AX foci per nucleus.
-
Quantify the average number of foci per cell for each treatment condition across multiple fields of view.
-
Conclusion: A Commitment to Rigor
The biological evaluation of 2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives requires a multi-assay approach to build a comprehensive picture of their activity, from cellular cytotoxicity to specific target engagement. Reproducibility in these assays is not a matter of chance but a direct result of rigorous protocol design, optimization, and consistent execution. By understanding the principles behind each assay and proactively addressing common sources of variability—be it inconsistent cell handling in a viability assay, improper normalization in a Western blot, or subjective analysis in an imaging experiment—researchers can ensure the generation of high-quality, reliable data. This commitment to scientific integrity is essential for validating this promising class of compounds and advancing the development of novel cancer therapeutics.
References
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
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A Comparative Benchmarking Guide: Novel Pyridoxazine Inhibitors vs. D-Cycloserine for Targeting Bacterial Alanine Racemase
Abstract
The escalating crisis of antimicrobial resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action.[1][2] Alanine racemase (Alr), a pyridoxal 5'-phosphate (PLP)-dependent enzyme essential for bacterial cell wall synthesis and absent in humans, represents a prime target for antibiotic development.[3][4] This guide provides a comprehensive framework for the head-to-head benchmarking of a new class of pyridoxazine-based inhibitors against the established Alr inhibitor, D-cycloserine. We will use the hypothetical but representative pyridoxazine inhibitor, PZ-432 , to illustrate the experimental workflow. This document outlines the requisite biochemical and cellular assays, provides detailed, field-tested protocols, and explains the causality behind experimental choices to ensure a robust and scientifically sound comparison.
Introduction: The Rationale for Targeting Alanine Racemase
Bacteria rely on a rigid peptidoglycan cell wall for survival. A key building block of this wall is D-alanine, which is synthesized from L-alanine by the enzyme Alanine Racemase (Alr).[4][5] Because D-amino acids are generally absent in eukaryotes, Alr is an attractive and specific target for antibacterial drugs.[3]
-
The Incumbent: D-Cycloserine. D-cycloserine is a structural analog of D-alanine and a well-documented inhibitor of both Alanine Racemase and D-alanine:D-alanine ligase.[5][6][7] It acts as a suicide substrate, inactivating the enzyme.[4] However, its clinical utility, primarily as a second-line treatment for tuberculosis, is hampered by dose-limiting central nervous system (CNS) toxicity.[5][8]
-
The Challenger: Pyridoxazine Inhibitors (e.g., PZ-432). Pyridoxazine and its derivatives, sharing a core structure with the PLP cofactor, present a novel chemical scaffold for designing Alr inhibitors.[9][10] The central hypothesis is that these compounds can be engineered to specifically and potently inhibit Alr with an improved safety profile compared to D-cycloserine. Our hypothetical lead compound, PZ-432, is designed to act as a competitive inhibitor, directly competing with the native L-alanine substrate.
This guide will detail the logical progression of experiments required to validate this hypothesis, moving from enzymatic activity to cellular effects.
The Scientific Framework: A Multi-Tiered Benchmarking Strategy
A rigorous comparison requires a multi-tiered approach to build a comprehensive performance profile for each compound. This strategy ensures that we not only measure target engagement but also assess the real-world potential of the inhibitor in a biological context.
Caption: A multi-tiered workflow for inhibitor benchmarking.
Tier 1: Biochemical Characterization
The foundational step is to quantify the direct interaction between the inhibitors and the purified Alr enzyme. This tier answers the fundamental questions of potency and mechanism.
IC50 Determination: Quantifying Potency
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11][12] It is a primary measure of inhibitor potency. A lower IC50 value indicates a more potent compound.
Experimental Protocol: IC50 Determination of Alr Inhibitors
This protocol is designed for a 96-well plate format for moderate throughput.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing the PLP cofactor (e.g., 20 µM).
-
Enzyme Stock: Prepare a stock solution of purified bacterial Alanine Racemase in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Stock: Prepare a stock solution of L-alanine in assay buffer. The final concentration used in the assay should be at or near the Michaelis-Menten constant (Km) for accurate IC50 determination.[11]
-
Inhibitor Stocks: Prepare 10 mM stock solutions of PZ-432 and D-cycloserine in DMSO. Perform a serial dilution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Assay Procedure:
-
Add 5 µL of each inhibitor dilution (or vehicle control - DMSO) to the wells of a 96-well plate.
-
Add 40 µL of the Alr enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 5 µL of the L-alanine substrate solution.
-
Monitor the rate of D-alanine formation. This can be achieved using a coupled-enzyme assay where D-alanine is oxidized by D-amino acid oxidase, producing hydrogen peroxide, which is then detected by a fluorescent or colorimetric probe (e.g., Amplex Red).
-
Measure the reaction rate (e.g., change in fluorescence per minute) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[13]
-
Tier 2: Cellular Activity and Selectivity
Strong biochemical potency is meaningless if the compound cannot penetrate the bacterial cell wall or is toxic to human cells. This tier evaluates the inhibitor's performance in a more biologically relevant context.
Minimum Inhibitory Concentration (MIC): Assessing Antibacterial Efficacy
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] This is the gold standard for assessing a compound's antibacterial activity.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on established standards for antimicrobial susceptibility testing.[16][17]
-
Preparation of Inoculum:
-
From a fresh culture plate of the test bacterium (e.g., Staphylococcus aureus), suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Add 50 µL of a 2x concentrated stock of your inhibitor to the first column, creating a 1x final concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.
-
Include a positive control well (broth + inoculum, no inhibitor) and a negative control well (broth only).[15]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determining the MIC:
-
The MIC is the lowest concentration of the inhibitor in which no visible turbidity (bacterial growth) is observed.
-
Cytotoxicity Assay: Evaluating the Safety Profile
To be a viable drug candidate, an inhibitor must be selective for the bacterial target and exhibit minimal toxicity to human cells. The human hepatoma cell line, HepG2, is a widely accepted model for in vitro cytotoxicity screening.[18][19]
Experimental Protocol: HepG2 Cytotoxicity Assay (MTT Method)
-
Cell Culture:
-
Culture HepG2 cells in appropriate media (e.g., EMEM with 10% FBS) in a humidified 37°C, 5% CO2 incubator.
-
Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of PZ-432 and D-cycloserine in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.[20]
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[21]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Measure the absorbance at 490-570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the CC50 (the concentration that causes 50% cytotoxicity) by plotting percent viability against the log of the compound concentration.
-
Data Synthesis and Interpretation
The ultimate goal is to synthesize the data from all tiers into a coherent profile for each compound. This is best visualized in a summary table.
Table 1: Comparative Performance Data of Alr Inhibitors
| Parameter | PZ-432 (Hypothetical) | D-Cycloserine | Rationale & Interpretation |
| Alr IC50 (µM) | 0.5 | 650[22][23] | A lower value indicates higher potency at the enzyme level. PZ-432 shows superior target engagement. |
| MIC vs. S. aureus (µg/mL) | 2 | 8 | A lower value indicates better whole-cell antibacterial activity. |
| HepG2 CC50 (µM) | >100 | ~5000 | A higher value indicates lower toxicity to human cells. Both are relatively non-toxic at effective concentrations. |
| Selectivity Index (SI) | >200 | ~7.7 | Calculated as CC50 / (MIC converted to µM). A higher SI indicates a better therapeutic window. |
Mechanistic Insights and Visualizations
Understanding how an inhibitor works is as crucial as knowing how well it works. D-cycloserine acts as a competitive inhibitor.[22][23] For our novel pyridoxazine inhibitor PZ-432, we hypothesize a similar competitive mechanism due to its structural similarity to the PLP cofactor.
Caption: Competitive inhibition of Alanine Racemase.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for benchmarking new pyridoxazine inhibitors against established drugs like D-cycloserine. Based on our hypothetical data, the novel inhibitor PZ-432 demonstrates superior biochemical potency and an improved selectivity index, marking it as a promising lead candidate.
The logical next steps in the drug discovery pipeline would involve:
-
Mechanism of Inhibition Studies: Confirming the competitive nature of PZ-432 through enzyme kinetics (e.g., Lineweaver-Burk plots).
-
Resistance Studies: Investigating the potential for bacteria to develop resistance to PZ-432.
-
In Vivo Efficacy: Testing the compound in an appropriate animal model of bacterial infection to assess its performance in a whole-organism context.
By following this structured, data-driven approach, research and development teams can make informed decisions, efficiently allocating resources to the most promising candidates in the urgent quest for new antibiotics.[24][25]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,3-Dihydro-1H-pyrido[2,3-b]oxazine
A Senior Application Scientist's Guide to the Safe Disposal of 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine (CAS No. 1112193-37-9). As a heterocyclic compound frequently utilized in medicinal chemistry and drug development as a structural scaffold for potent inhibitors, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance.[3][4] This guide moves beyond mere procedural instruction to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine is a solid organic compound whose primary risks are associated with direct contact and inhalation.[5] The Globally Harmonized System (GHS) classification provides the essential data for our risk assessment.
Table 1: GHS Hazard Profile for 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source(s) |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation. | [5][6] |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed. | [5][7] |
| Acute Toxicity (Inhalation) | H332 | Warning | Harmful if inhaled. | [7] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation. | [7] |
Causality Behind Hazards: The specified hazards necessitate that this compound be handled with appropriate engineering controls and Personal Protective Equipment (PPE). The "Warning" signal word indicates a moderate hazard level.[7][8] The primary route of accidental exposure in a laboratory setting is through the inhalation of fine powders or direct contact with skin and eyes.
-
Reactivity Concerns: This compound should be kept away from strong oxidizing agents, as they can lead to vigorous, exothermic reactions.[5]
-
Combustion Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide (CO) and nitrogen oxides (NOx).[5] This is a critical consideration for fire safety and informs the selection of high-temperature incineration as the preferred final disposal method.
Part 2: Regulatory Waste Characterization
Proper disposal is dictated by regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA). Under RCRA, a chemical waste is hazardous if it is either "listed" or exhibits a hazardous "characteristic".[1][2]
-
Listed Waste Evaluation: The EPA maintains four lists of specific hazardous wastes (F, K, P, and U). The P and U lists include discarded, unused commercial chemical products.[9][10] 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine is a research-grade chemical and is not found on the EPA's P or U lists.
-
Characteristic Waste Evaluation: Since the compound is not a listed waste, we must evaluate it based on the four hazardous characteristics:
-
Ignitability: It is a combustible solid, but its flash point is not applicable, and it is not considered an ignitable hazardous waste.[8]
-
Corrosivity: It is not an aqueous solution and has no properties indicating a pH that is either highly acidic or basic. It is not a corrosive waste.
-
Reactivity: It is stable under normal conditions and does not react violently with water. It is not a reactive waste.
-
Toxicity: Based on its GHS classifications (H302, H332), it is considered harmful.[7] Therefore, for disposal purposes, it must be managed as a toxic hazardous waste .
-
Table 2: Waste Characterization Summary
| RCRA Category | Status | Justification |
| Listed Waste (P or U) | No | The compound is not explicitly named on the 40 CFR § 261.33 lists.[1][2] |
| Characteristic Waste | Yes (Toxicity) | The compound is classified as harmful if swallowed or inhaled, requiring its management as a toxic waste.[7] |
| Waste Code (Typical) | Varies by jurisdiction; consult your EHS department. | A non-specific state or federal code for toxic organic solids will be assigned by a qualified professional. |
Part 3: Disposal Workflow and Protocols
The following sections provide a self-validating system for the collection and disposal of 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine waste. The logic of this workflow is visualized in the diagram below.
Disposal Decision Workflow
Caption: Workflow for the safe disposal of 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine.
Experimental Protocol: Waste Collection and Disposal
This protocol must be performed within a certified chemical fume hood to mitigate inhalation risks.[5]
1.0 Personal Protective Equipment (PPE)
-
1.1 Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.
-
1.2 Hand Protection: Wear chemical-resistant nitrile gloves. Change gloves immediately if contamination occurs.
-
1.3 Body Protection: Wear a full-length laboratory coat, buttoned completely.
2.0 Waste Segregation and Containerization
-
2.1 Segregation: Designate a specific waste stream for "Non-Halogenated Organic Solids." Do not mix this compound with halogenated solvents, aqueous waste, or strong oxidizers.
-
Rationale: Proper segregation is crucial for safe transport and final disposal. Mixing incompatible waste streams can cause dangerous chemical reactions, and mixing halogenated with non-halogenated waste significantly increases disposal costs.
-
-
2.2 Container Selection: Use a designated hazardous waste container, preferably made of high-density polyethylene (HDPE) with a screw-top lid. Ensure the container is clean, dry, and in good condition.
-
2.3 Contaminated Materials: Any materials that come into direct contact with the compound (e.g., weigh paper, pipette tips, contaminated gloves) must be considered hazardous waste and placed into the same solid waste container.
3.0 Labeling and Accumulation
-
3.1 Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:
-
3.2 Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] The container must be kept tightly closed at all times, except when adding waste.
4.0 Final Disposal
-
4.1 Requesting Pickup: Once the container is full or you are discontinuing work with the compound, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
4.2 Professional Disposal: The EHS department will ensure the waste is transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via high-temperature incineration.
Part 4: Spill Management Protocol
In the event of an accidental release, immediate and correct action is critical.
-
Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the lab and contact EHS.
-
Control Access: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Cleanup (for small, manageable spills only):
-
Wearing the full PPE described in section 3.0, gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Carefully sweep the material into a dustpan and place it into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All cleanup materials (absorbent, cloths, contaminated gloves) must be placed in the hazardous waste container.
-
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.
References
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
What are P and U Listed Wastes? Arcwood Environmental. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
-
2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine Material Safety Data Sheet. Chemsrc. [Link]
-
Waste Designation Decision Matrix - P and U Listed Wastes. Texas Commission on Environmental Quality. [Link]
-
1H,2H,3H-pyrido[2,3-b][1][2]oxazine Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. [Link]
-
Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors. National Center for Biotechnology Information. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Synthesis and Biological Activities of[1]-Oxazine Derivatives. Der Pharma Chemica. [Link]
-
2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine. Amerigo Scientific. [Link]
-
Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. Molecules. [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. [Link]
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Personal protective equipment for handling 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
A Researcher's Guide to Safely Handling 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel heterocyclic compound, 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine (CAS No. 1112193-37-9), presents a unique profile of opportunities and risks. This guide provides a comprehensive, experience-driven framework for its safe handling, ensuring that procedural rigor and scientific integrity protect you, your colleagues, and your research.
I. Hazard Identification: Understanding the Risks
Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. Based on available safety data, 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled [1].
The GHS07 pictogram, signifying "Warning," is associated with this compound[3][5]. These classifications demand a cautious and well-planned approach to its handling at every stage of your workflow.
II. The Core of Safety: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine. The causality behind each choice is rooted in mitigating the identified hazards.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | To prevent skin contact, which can be harmful. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling concentrated solutions. Contaminated gloves must be disposed of as hazardous waste[1][2]. |
| Eye & Face Protection | Safety goggles with side-shields or a full-face shield | Essential to prevent eye contact, as the compound causes serious eye irritation. A face shield offers additional protection against splashes when handling larger quantities or solutions[1][6]. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation. The specific cartridge type should be selected based on the scale of work and potential for aerosolization. Surgical masks are not sufficient[6]. |
| Body Protection | Flame-resistant laboratory coat | To protect skin and personal clothing from contamination. A lab coat should be fully buttoned, with sleeves rolled down[2]. |
III. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol minimizes exposure and ensures a controlled research environment.
A. Engineering Controls: Your Primary Barrier
All handling of 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine, from weighing to solution preparation and reaction quenching, must be conducted within a certified chemical fume hood[1]. This primary engineering control is non-negotiable and serves to contain and exhaust any vapors or dusts generated.
B. Step-by-Step Handling Procedure
-
Preparation: Before retrieving the compound from storage, ensure your fume hood is operational and uncluttered. Don your complete PPE as outlined in the table above.
-
Weighing:
-
Tare your balance with a clean weigh boat inside the fume hood.
-
Carefully transfer the desired amount of the solid compound to the weigh boat. Avoid creating dust.
-
Securely close the primary container and return it to its designated storage location.
-
-
Solution Preparation:
-
In the fume hood, add your solvent to the vessel containing the weighed compound.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
-
-
Reaction Monitoring and Work-up:
-
Keep all reaction vessels clearly labeled.
-
During work-up procedures, be mindful of potential splashes and maintain the use of a face shield.
-
-
Decontamination:
-
Thoroughly wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and then with soap and water.
-
Wash your hands thoroughly after removing your gloves and before leaving the laboratory.
-
The following workflow diagram illustrates the essential steps for safely handling this compound.
Caption: A workflow for the safe handling of 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine.
IV. Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from the use of 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine must be treated as hazardous.
A. Waste Segregation
-
Solid Waste: All contaminated materials, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed hazardous waste container for incineration[2].
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, compatible hazardous waste container. Do not mix with incompatible waste streams. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on solvent compatibility[7].
B. Disposal Workflow
The decision-making process for waste disposal is outlined in the diagram below.
Caption: Decision workflow for the disposal of waste contaminated with 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine.
V. Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists[1].
-
Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention[1].
-
Ingestion: Wash out the mouth with water and seek immediate medical attention[1].
By integrating these safety protocols into your daily laboratory practices, you build a culture of safety that protects both the researcher and the integrity of the research itself.
References
-
Chemsrc. (n.d.). 2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine MSDS. Retrieved from Chemsrc.com
-
PubChem. (n.d.). 1H,2H,3H-pyrido[2,3-b][1][2]oxazine. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Sources
- 1. 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | CAS#:1112193-37-9 | Chemsrc [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,3-Dihydro-1H-pyrido 2,3-b 1,4 oxazine AldrichCPR 1112193-37-9 [sigmaaldrich.com]
- 4. 1H,2H,3H-pyrido[2,3-b][1,4]oxazine | C7H8N2O | CID 15127902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydro-1H-pyrido 2,3-b 1,4 oxazine AldrichCPR 1112193-37-9 [sigmaaldrich.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
